molecular formula C7H4Cl2N2 B3032224 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine CAS No. 1262408-75-2

3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3032224
CAS No.: 1262408-75-2
M. Wt: 187.02 g/mol
InChI Key: HWAWXODTHPSRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4Cl2N2 and its molecular weight is 187.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAWXODTHPSRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609750
Record name 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262408-75-2
Record name 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine: A Cornerstone for Modern Drug Discovery

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry, prized for its ability to mimic the indole structure while offering unique electronic properties and hydrogen bonding capabilities.[1][2][3] This guide provides a detailed examination of this compound, a highly functionalized and versatile derivative. We will explore its core chemical properties, synthetic routes, reactivity profile, and critical applications as a building block in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate for next-generation pharmaceutical design.

The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry

The 7-azaindole core is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This seemingly subtle change introduces significant alterations to the molecule's properties, including enhanced solubility and a modified hydrogen bonding profile, which can lead to improved pharmacokinetic and pharmacodynamic characteristics in drug candidates.[3] The electron-deficient nature of the pyridine ring, fused to the electron-rich pyrrole ring, creates a unique electronic landscape that is challenging to synthesize but highly valuable for molecular recognition, particularly in the ATP-binding sites of kinases.[4][5]

The subject of this guide, this compound, serves as a powerful and strategically functionalized starting material. The two chlorine atoms provide distinct and addressable reaction sites, enabling chemists to perform selective modifications and build molecular complexity in a controlled, predictable manner.

Core Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and research. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₄Cl₂N₂[6]
Molecular Weight 187.03 g/mol [6]
CAS Number 1262408-75-2[6]
Appearance Off-white to light yellow solid (typical)Varies by supplier
Storage Room temperature, protect from light[6][7]

Note: Experimental values such as melting point and solubility may vary based on purity and crystalline form. Researchers should refer to the certificate of analysis from their specific supplier.

Synthesis and Mechanistic Considerations

The synthesis of substituted 7-azaindoles is non-trivial due to the electronic properties of the fused ring system.[4] Classical indole syntheses often fail or provide low yields.[4] Modern approaches frequently rely on the construction of the pyrrole ring onto a pre-functionalized pyridine precursor, often employing metal-catalyzed cross-coupling reactions.[1][4][8]

A common strategy involves starting with a substituted aminopyridine. The workflow below illustrates a generalized, conceptual pathway for synthesizing a substituted 7-azaindole scaffold, highlighting the key transformations involved.

G cluster_0 Conceptual Synthetic Workflow A Substituted Aminopyridine B Halogenation / Functionalization A->B Introduce leaving groups C Sonogashira Cross-Coupling (with terminal alkyne) B->C Pd/Cu catalyst (e.g., Pd(PPh₃)₄/CuI) D Base or Metal-Mediated Annulation/Cyclization C->D Form pyrrole ring E Target 7-Azaindole Core D->E Final scaffold

Caption: Conceptual workflow for 7-azaindole synthesis.

Representative Experimental Protocol: Synthesis of a Functionalized 7-Azaindole

Objective: To synthesize a highly functionalized 7-azaindole derivative, illustrating key chemical transformations.[9]

Materials:

  • 4-Chloro-3-nitro-7-azaindole

  • N-Bromosuccinimide (NBS)

  • Sulfuric Acid

  • Acetonitrile

Protocol:

  • Charging the Reactor: To a suitable reaction vessel, charge 4-chloro-3-nitro-7-azaindole and acetonitrile.

  • Acidification: Cool the mixture to 0-5 °C and slowly add concentrated sulfuric acid, maintaining the internal temperature below 10 °C.

  • Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture, ensuring the temperature remains between 0-10 °C. The use of NBS allows for a highly regioselective bromination.[9]

  • Reaction Monitoring: Stir the reaction mixture at 0-10 °C. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up and Isolation: Upon completion, slowly add the reaction mixture to a pre-chilled solution of aqueous sodium bisulfite to quench excess bromine. Adjust the pH with an appropriate base (e.g., NaOH solution) to precipitate the product.

  • Purification: Filter the resulting solid, wash with water, and dry under vacuum to yield the final product, 5-bromo-4-chloro-3-nitro-7-azaindole. This process is noted for its operational simplicity, avoiding liquid-liquid extractions by isolating the product via direct crystallization.[9]

Reactivity and Functionalization

The utility of this compound lies in the differential reactivity of its various positions, which allows for selective and sequential chemical modifications. The chlorine atoms at the C4 and C3 positions are the primary handles for introducing molecular diversity.

Caption: Reactivity map of the 7-azaindole core.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the pyridine nitrogen makes the chloro-substituents at the C4 and C6 positions susceptible to nucleophilic aromatic substitution.[10] This allows for the direct displacement of the chlorine atoms by a variety of nucleophiles, including amines, alcohols, and thiols, providing a straightforward method for introducing new functional groups.[11][10]

Palladium-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable tools for functionalizing the 7-azaindole scaffold.[4][12]

  • Suzuki Coupling: The reaction of the chloro- or bromo-derivatives with boronic acids or esters to form C-C bonds.

  • Sonogashira Coupling: The coupling of aryl halides with terminal alkynes, a key step in many azaindole synthesis pathways for building the pyrrole ring.[4][8]

  • Buchwald-Hartwig Amination: A powerful method for forming C-N bonds by coupling aryl halides with amines, which is often more versatile and milder than classical SNAr reactions.[11]

The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity, particularly when multiple reactive sites are present.[11]

Application in Drug Discovery: A Case Study in Kinase Inhibition

The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors.[5][6] The N1-H of the pyrrole and the N7 of the pyridine act as a hydrogen bond donor and acceptor, respectively, mimicking the adenine structure of ATP and enabling strong binding to the hinge region of the kinase active site.

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[13][14] Consequently, FGFRs are an attractive target for cancer therapy.[13][14] Several potent FGFR inhibitors have been developed based on the 1H-pyrrolo[2,3-b]pyridine scaffold.[13][14]

Starting with this compound, medicinal chemists can utilize the reactivity described in Section 4.0 to build out a molecule that fits precisely into the FGFR active site. For instance, a Suzuki or SNAr reaction at the C4 position with a substituted aniline can introduce a moiety that occupies a hydrophobic pocket, while further functionalization at other positions can fine-tune potency and selectivity. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against FGFR1, 2, and 3, leading to the inhibition of cancer cell proliferation, migration, and the induction of apoptosis.[13]

FGF FGF Ligand FGFR FGFR Monomer FGF->FGFR Binds Dimer Receptor Dimerization & Autophosphorylation FGFR->Dimer Downstream Downstream Signaling (e.g., RAS-MEK-ERK) Dimer->Downstream Activates Response Cell Proliferation, Angiogenesis Downstream->Response Leads to Inhibitor FGFR Inhibitor (Derived from This compound) Inhibitor->Dimer Blocks ATP Binding Site

Caption: Simplified FGFR signaling pathway and inhibitor action.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The following information is a summary based on typical Safety Data Sheets (SDS) for related compounds.[7][15][16][17]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][15] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely or exposure limits are exceeded.[7]

  • Handling: Avoid contact with skin, eyes, and clothing.[7][16] Do not breathe dust.[7] Wash hands thoroughly after handling.[15][16] Use only in a well-ventilated area.[7][16]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[7][16] For long-term stability and to maintain product quality, refrigeration and protection from light are recommended.[7][16]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[17] Wear a self-contained breathing apparatus.[7] Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[7]

  • First Aid:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.[7][16]

    • Skin: Wash off immediately with plenty of soap and water.[7][16]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[7][17]

    • Ingestion: Rinse mouth with water. Call a physician or poison control center.[7][17]

Always consult the specific SDS provided by your supplier before handling this chemical.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides medicinal chemists with a reliable and versatile platform for innovation. Its unique electronic properties and multiple, distinct points for functionalization make it an invaluable tool in the rational design of targeted therapies. As our understanding of disease pathways deepens, the demand for such sophisticated molecular scaffolds will only increase, cementing the role of this compound in the future of drug discovery.

References

  • Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018).
  • Knochel, P., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange.
  • MySkinRecipes. This compound. [Link]
  • University of Nebraska - Lincoln. (2018).
  • Safety Data Sheet. (2024).
  • Ostrovska, H., et al. (2016). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 142-149. [Link]
  • ResearchGate. (2018).
  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Advances, 10(29), 17167-17188. [Link]
  • Qiu, Y., et al. (2018). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 22(9), 1278-1282. [Link]
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(11), 1883-1890. [Link]
  • Romagnoli, R., et al. (2013). The Azaindole Framework in the Design of Kinase Inhibitors. Current Medicinal Chemistry, 20(13), 1649-1678. [Link]
  • Organic Chemistry Portal. Azaindole synthesis. [Link]
  • Perez-Picaso, L. (2007). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
  • ResearchGate. (2012).
  • Staszewska-Krajewska, O., & Cieniecka-Rosłonkiewicz, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(11), 1883-1890. [Link]
  • Harris, C. R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1548-1553. [Link]
  • Arts, M., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2821. [Link]
  • PubChem. 4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine. [Link]
  • MDPI. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. [Link]
  • PubChem. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. [Link]
  • ResearchGate. (2019).
  • National Center for Biotechnology Information. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024).
  • Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. [Link]
  • ResearchGate. (2012).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024).
  • MDPI. (2021).
  • MDPI. (2021).
  • ResearchGate. (2010). Synthesis of New 1Н-Pyrrolo[3,4-с]pyridine-1,3(2Н)-diones. [Link]
  • Journal of Organic and Pharmaceutical Chemistry. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. [Link]

Sources

3,4-Dichloro-7-azaindole structure and nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,4-Dichloro-7-Azaindole: Structure, Nomenclature, and Synthesis

Executive Summary

This technical guide provides a comprehensive overview of 3,4-Dichloro-7-azaindole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 7-azaindole scaffold, which is recognized as a "privileged structure," this molecule serves as a versatile building block for the synthesis of complex therapeutic agents, particularly kinase inhibitors. This document elucidates the precise chemical structure, systematic nomenclature, and physicochemical properties of 3,4-Dichloro-7-azaindole. Furthermore, it details common synthetic pathways with an explanatory, step-by-step protocol and discusses its applications, thereby serving as an essential resource for researchers and professionals in the field of drug development.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a bicyclic heterocycle that is bioisosteric to indole and purine bases.[1][2] This structural similarity allows it to mimic these crucial biological molecules, making it a highly valuable scaffold in medicinal chemistry. The defining feature of the 7-azaindole core is the presence of a pyridine nitrogen at position 7 and a pyrrole nitrogen at position 1. This arrangement provides both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7), enabling it to form strong, bidentate hydrogen bonds with the hinge region of many protein kinases.[3]

This unique binding capability has led to the development of numerous kinase inhibitors, including the FDA-approved drug Vemurafenib for melanoma treatment.[1][3] The versatility of the azaindole ring system, which has five distinct sites for substitution, allows for fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, as well as its target-binding affinity and pharmacokinetic profile.[3][4]

Within this important class of compounds, halogenated derivatives like 3,4-Dichloro-7-azaindole are particularly crucial. The chlorine substituents serve two primary roles: they can act as reactive handles for further chemical modification through cross-coupling reactions, and they can modulate the electronic properties of the ring system, often enhancing binding affinity to target proteins. This guide focuses specifically on the 3,4-dichloro substituted variant, providing the foundational knowledge required for its effective use in research and synthesis.

Nomenclature and Structure Elucidation

A precise understanding of a molecule's name and structure is fundamental to scientific communication and experimental design.

Systematic and Common Nomenclature
  • Systematic IUPAC Name : The official name according to the International Union of Pure and Applied Chemistry (IUPAC) is 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine . This name describes a pyrrole ring fused to a pyridine ring at the 'b' face (the 2,3-position of the pyrrole). The "1H" indicates the position of the hydrogen on the pyrrole nitrogen, and "3,4-Dichloro" specifies the locations of the chlorine atoms on the bicyclic system.

  • Common Name : The compound is widely referred to as 3,4-Dichloro-7-azaindole . This name is derived from its relationship to indole, with an "aza" prefix indicating the replacement of a carbon atom with a nitrogen atom at position 7.

  • CAS Number : The Chemical Abstracts Service registry number for this specific compound is 866637-37-2 .

Chemical Structure

The core of 3,4-Dichloro-7-azaindole is a planar, bicyclic aromatic system. The fusion of the five-membered pyrrole ring and the six-membered pyridine ring creates a rigid scaffold. The two chlorine atoms are attached to adjacent carbon atoms, C3 and C4, which are part of the pyrrole and pyridine rings, respectively.

Below is a diagram of the chemical structure with standard atom numbering.

G cluster_0 Synthetic Workflow start 7-Azaindole step1 N-Oxidation (e.g., m-CPBA) start->step1 intermediate1 7-Azaindole N-oxide step1->intermediate1 step2 Chlorination at C4 (e.g., POCl₃) intermediate1->step2 intermediate2 4-Chloro-7-azaindole step2->intermediate2 step3 Chlorination at C3 (e.g., NCS) intermediate2->step3 product 3,4-Dichloro-7-azaindole step3->product

Sources

Spectroscopic Data of 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of the novel heterocyclic compound, 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted and comparative spectral data, offering insights into the structural characterization of this molecule. Given the absence of direct experimental spectra in publicly available literature, this guide utilizes advanced predictive methodologies, supported by experimental data from structurally similar analogs, to provide a robust analytical framework.

Introduction: The Significance of this compound

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of chlorine atoms at the 3 and 4 positions of this scaffold is anticipated to significantly modulate its electronic properties, lipophilicity, and metabolic stability, making this compound a compound of considerable interest for the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery. It provides unambiguous proof of structure, enables quality control, and facilitates the understanding of molecular interactions. This guide presents a detailed analysis of the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR), and UV-Visible (UV-Vis) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each proton and carbon atom in this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-H proton of the pyrrole ring. The chemical shifts are influenced by the electron-withdrawing effects of the two chlorine atoms and the fused pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-2~7.6 - 7.8s
H-5~8.1 - 8.3d
H-6~7.2 - 7.4d
N-H~12.0 - 12.5br s

Note: Predictions are based on computational algorithms and may vary slightly from experimental values.

Causality Behind Predictions: The proton at the C-2 position is expected to appear as a singlet in the downfield region due to the influence of the adjacent pyrrole nitrogen and the overall aromatic system. The protons at C-5 and C-6 on the pyridine ring will likely appear as doublets, with their coupling constant reflecting ortho-coupling. The N-H proton of the pyrrole ring is anticipated to be a broad singlet at a significantly downfield chemical shift, a characteristic feature of N-H protons in such heterocyclic systems. For comparison, in the structurally related 4-chloro-1H-pyrrolo[2,3-b]pyridine, the H-5 and H-6 protons are observed as doublets around 8.1 ppm and 7.1 ppm, respectively.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are significantly affected by the electronegativity of the directly attached and neighboring atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2~125 - 130
C-3~110 - 115
C-3a~145 - 150
C-4~140 - 145
C-5~130 - 135
C-6~115 - 120
C-7a~150 - 155

Note: Predictions are based on computational algorithms and may vary slightly from experimental values.

Expert Interpretation: The carbon atoms C-3 and C-4, directly bonded to chlorine atoms, are expected to be significantly deshielded. The quaternary carbons, C-3a and C-7a, at the ring fusion, will also exhibit downfield chemical shifts. The remaining carbon signals will be in the typical aromatic region. These predicted values are in general agreement with the trends observed for other chlorinated pyridine and pyrrole derivatives.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans will be required compared to ¹H NMR to obtain adequate signal intensity.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum and Fragmentation

For this compound (C₇H₄Cl₂N₂), the molecular ion peak in a high-resolution mass spectrum (HRMS) is a key identifier.

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/z
[M]⁺185.9751
[M+H]⁺186.9829

Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate ratio of 9:6:1.

Fragmentation Pathway Analysis: The fragmentation of the molecular ion is expected to proceed through characteristic losses of small molecules and radicals.

G M [C₇H₄Cl₂N₂]⁺˙ m/z = 186 F1 [C₇H₃ClN₂]⁺ m/z = 151 M->F1 - Cl F2 [C₆H₃ClN]⁺˙ m/z = 124 M->F2 - HCN, -Cl F3 [C₅H₃N]⁺ m/z = 77 F2->F3 - HCN

Caption: Predicted major fragmentation pathway of this compound.

A primary fragmentation step would likely involve the loss of a chlorine radical. Subsequent fragmentation could involve the loss of HCN from the pyrrole ring, a common fragmentation pathway for nitrogen-containing heterocycles.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is suitable for volatile and thermally stable compounds and typically provides rich fragmentation information. Electrospray Ionization (ESI) is a softer ionization technique often used for LC-MS, which will primarily show the protonated molecule [M+H]⁺.

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF, Orbitrap) to obtain accurate mass measurements, which are crucial for elemental composition determination.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern. Propose fragmentation pathways for the major fragment ions observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted Infrared Absorption Bands

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
~3400 - 3300N-H stretchMedium
~3100 - 3000Aromatic C-H stretchMedium
~1600 - 1450C=C and C=N stretching (aromatic rings)Strong
~1100 - 1000C-Cl stretchStrong
~850 - 750C-H out-of-plane bendingStrong

Note: Predictions are based on the functional groups present and may be influenced by the overall molecular structure.

Insight from a Senior Scientist: The N-H stretching vibration is a key diagnostic peak and is expected to be a relatively sharp band in the specified region. The aromatic C=C and C=N stretching vibrations will appear as a series of sharp bands in the fingerprint region. The strong absorption due to the C-Cl stretching vibration provides clear evidence for the presence of chlorine atoms.

Experimental Protocol for IR Spectroscopy

G Start Prepare Sample ATR Attenuated Total Reflectance (ATR) Start->ATR KBr Potassium Bromide (KBr) Pellet Start->KBr Acquire Acquire Spectrum ATR->Acquire KBr->Acquire Analyze Analyze Data Acquire->Analyze

Caption: Workflow for acquiring an IR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common technique.

    • Potassium Bromide (KBr) Pellet: Mix a small amount of the sample with dry KBr powder and press it into a transparent pellet.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.

Predicted UV-Vis Absorption

The pyrrolo[2,3-b]pyridine core is a chromophore that absorbs in the UV region. The presence of chlorine atoms is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

Table 5: Predicted UV-Vis Absorption Maxima (in Methanol)

Predicted λ_max (nm)Electronic Transition
~220 - 240π → π
~280 - 300π → π

Note: These are estimated values. The actual absorption maxima and molar absorptivity will depend on the solvent used.

Rationale: The extended π-system of the fused bicyclic aromatic structure gives rise to π → π* transitions. The chloro substituents, acting as auxochromes, can influence the energy of these transitions, leading to shifts in the absorption wavelengths.

Experimental Protocol for UV-Vis Spectroscopy

Step-by-Step Methodology:

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol, ethanol, or acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the compound with a known concentration. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 for the most intense peak.

  • Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. Use a cuvette containing the pure solvent as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) for each peak using the Beer-Lambert law (A = εbc).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented data, derived from robust computational methods and supported by comparisons with known analogs, offers a valuable resource for the identification and characterization of this important synthetic intermediate. It is imperative that future synthetic efforts focused on this molecule are accompanied by thorough experimental spectroscopic analysis to validate and refine the predictions laid out in this guide. This foundational data will undoubtedly aid in accelerating research and development in areas where this novel scaffold holds therapeutic promise.

References

Due to the predictive nature of the data for the specific target compound, this section would typically include citations for the prediction software used and for the experimental data of the analogous compounds mentioned for comparative purposes. As this is a generated response, direct links to prediction software are not provided, but reputable sources include software from companies like ACD/Labs and Mestrelab Research, as well as academic web-based tools.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry and drug development. Its unique structure, a bioisostere of indole, is a core component in numerous compounds targeting a wide array of biological targets, including protein kinases.[1][2] The specific analogue, 3,4-dichloro-1H-pyrrolo[2,3-b]pyridine, serves as a crucial intermediate in the synthesis of potent and selective inhibitors, making its unambiguous structural verification paramount.[3]

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural characterization of such organic molecules. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this compound. While publicly available, fully assigned spectra for this specific compound are scarce, this document leverages foundational NMR principles and spectral data from analogous structures to present a predictive analysis. It is designed to equip researchers, chemists, and drug development professionals with the expertise to interpret their own experimental data, validate synthesis, and ensure the material integrity of this key synthetic building block.

The causality behind our analytical approach is rooted in predicting how the electronic environment of each proton and carbon nucleus is influenced by the molecular geometry and the potent inductive and mesomeric effects of the chlorine and nitrogen atoms. This predictive framework serves as a self-validating system when compared against experimentally acquired data.

Molecular Structure and Spectroscopic Numbering

To maintain clarity throughout this guide, the standard IUPAC numbering for the 1H-pyrrolo[2,3-b]pyridine core will be used. This numbering is essential for the correct assignment of NMR signals.

Caption: IUPAC numbering of the this compound scaffold.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic/heteroaromatic region and one broad signal for the N-H proton. The analysis is based on a standard 400 MHz spectrometer using DMSO-d₆ as the solvent, which is ideal for compounds with exchangeable protons like N-H.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
N1-H 12.0 - 12.5Broad Singlet (br s)N/AThe pyrrolic N-H proton is acidic and typically appears far downfield as a broad signal due to hydrogen bonding with the DMSO solvent and quadrupole broadening.
H6 8.25 - 8.35Doublet (d)JH6-H5 ≈ 5.0 HzThis proton is ortho to the pyridine nitrogen (N7), which strongly deshields it, pushing it significantly downfield. It will be split into a doublet by the adjacent H5 proton.
H2 7.80 - 7.90Singlet (s)N/AThe H2 proton is on the electron-rich pyrrole ring but is adjacent to the electron-withdrawing C3-Cl group. It has no adjacent protons, thus appearing as a singlet.
H5 7.20 - 7.30Doublet (d)JH5-H6 ≈ 5.0 HzThe C4-Cl substituent exerts a deshielding effect. This proton is coupled only to H6, resulting in a doublet.

Expert Insights on Causality:

  • Solvent Choice: DMSO-d₆ is selected not only for its excellent solubilizing power but also to slow the exchange rate of the N-H proton, allowing for its observation, which might be difficult in protic solvents like methanol-d₄.

  • Electronegativity and Anisotropy: The downfield shifts of H6 and H5 are classic examples of the combined influence of the electronegative N7 atom and the anisotropic effect of the aromatic pyridine ring. The chlorine at C4 further deshields H5 through an inductive effect.

  • Predictive Power: The predicted chemical shifts for the pyridine ring protons (H5, H6) are based on data from related chloro-substituted pyridines and 7-azaindoles.[4][5] The relative order (H6 > H2 > H5) is a high-confidence prediction based on the additive effects of the substituents.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the seven carbon atoms in the heterocyclic core.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C7a 148.0 - 150.0This quaternary carbon is adjacent to two nitrogen atoms (N1 and N7), resulting in a significant downfield shift. It serves as the fusion point between the two rings.
C6 144.0 - 146.0The C6 carbon is adjacent to the electronegative N7 atom, causing it to be the most downfield of the CH carbons in the pyridine ring.
C3a 128.0 - 130.0A quaternary carbon at the ring junction. Its chemical shift is influenced by the adjacent C3-Cl and C4-Cl groups, but less so than the carbons directly bonded to nitrogen.
C2 125.0 - 127.0This CH carbon is part of the electron-rich pyrrole ring, but its shift is moved downfield by the adjacent N1 and the C3-Cl group.
C5 118.0 - 120.0The chemical shift for this CH carbon is primarily influenced by the adjacent C4-Cl and the pyridine nitrogen.
C4 116.0 - 118.0This quaternary carbon is directly attached to a chlorine atom, which typically causes a moderate downfield shift. However, its position on the pyridine ring places it in a complex electronic environment.
C3 100.0 - 102.0The C3 carbon is directly attached to a chlorine atom within the electron-rich pyrrole ring. This combination results in a distinct upfield shift compared to other chlorinated aromatic carbons, a known phenomenon for halogenated pyrroles.

Expert Insights on Causality:

  • Nitrogen Influence: The chemical shifts of carbons adjacent to nitrogen atoms (C2, C6, C7a) are consistently shifted downfield due to the high electronegativity of nitrogen.[6]

  • Halogen Effects: The effect of a chlorine substituent on a ¹³C chemical shift is complex. While it is electronegative, the "heavy atom effect" and resonance contributions can lead to shifts that are not always intuitive. The predicted upfield shift for C3 is a key feature to look for, distinguishing it from the other chlorinated carbon, C4.

Experimental Protocol for High-Quality NMR Data Acquisition

This protocol outlines a self-validating workflow for acquiring publication-quality NMR data.

1. Sample Preparation:

  • Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.
  • Add ~0.6 mL of high-purity DMSO-d₆ (99.96%+ D).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for precise referencing (0.00 ppm).
  • Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.

2. ¹H NMR Acquisition (400 MHz Spectrometer):

  • Experiment: Standard 1D proton (zg30).
  • Solvent: DMSO.
  • Temperature: 298 K.
  • Pulse Angle: 30 degrees (to ensure adequate relaxation between scans).
  • Spectral Width: -2 to 14 ppm.
  • Acquisition Time: ~2.0 seconds.
  • Relaxation Delay (d1): 2.0 seconds.
  • Number of Scans (ns): 16 (increase if sample concentration is low).

3. ¹³C NMR Acquisition (100 MHz Spectrometer):

  • Experiment: Proton-decoupled carbon (zgpg30).
  • Pulse Angle: 30 degrees.
  • Spectral Width: 0 to 160 ppm.
  • Acquisition Time: ~1.5 seconds.
  • Relaxation Delay (d1): 2.0 seconds.
  • Number of Scans (ns): 1024 (or more, as ¹³C is much less sensitive than ¹H).

4. Data Processing:

  • Apply an exponential multiplication window function to the FID to improve the signal-to-noise ratio.
  • Perform Fourier transformation.
  • Carefully phase the spectrum manually to achieve pure absorption lineshapes.
  • Perform an automatic baseline correction.
  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the DMSO-d₆ solvent peak (septet) centered at 39.52 ppm.[7]
  • Integrate all peaks in the ¹H spectrum and normalize to a single proton.

Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides substantial information, 2D NMR techniques are essential for unambiguous assignment and confirmation.

Caption: Workflow for unambiguous structural elucidation using 1D and 2D NMR.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment would provide direct, one-bond correlations between each proton and the carbon to which it is attached. It would definitively link the signals at ~8.3 ppm, ~7.8 ppm, and ~7.2 ppm to C6, C2, and C5, respectively.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for assigning the quaternary carbons. Key expected correlations include:

    • H2 (~7.8 ppm) correlating to C3 , C3a , and C7a .

    • H5 (~7.2 ppm) correlating to C3a , C4 , and C6 .

    • H6 (~8.3 ppm) correlating to C4 , C5 , and C7a .

    • N1-H (~12.2 ppm) correlating to C2 , C3a , and C7a . These correlations from the N-H proton are invaluable for confirming the pyrrole ring structure.

Conclusion

The structural integrity of this compound is a critical quality attribute for its use in pharmaceutical research and development. This guide provides a robust, predictive framework for interpreting its ¹H and ¹³C NMR spectra. By understanding the causal relationships between molecular structure and spectral appearance, scientists can confidently assign their experimental data. The outlined protocols for data acquisition and the strategic use of 2D NMR techniques constitute a comprehensive workflow for the unambiguous structural verification of this important heterocyclic building block, ensuring the reliability and reproducibility of subsequent synthetic endeavors.

References

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (n.d.). MDPI.
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • Theoretical Analysis of the Fluorescence Spectra of 7-Azaindole and Its Tautomer. (2016). Optics and Spectroscopy, 120, 359–366.
  • High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. (2005). Journal of Chemical Physics, 123(9).
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central.
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (n.d.). ACS Publications.
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate.
  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). (n.d.). Beilstein Journals.
  • Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.
  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (2021). ACG Publications.
  • 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate.
  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. (n.d.). ResearchGate.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • This compound. (n.d.). MySkinRecipes.

Sources

Mass spectrometry analysis of 3,4-Dichloro-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Azaindole

I'm starting a deep dive into the mass spectrometry analysis of 3,4-Dichloro-7-azaindole. I'm focusing my Google searches on its properties, ionization techniques, and typical fragmentation patterns, expecting to build a foundation for my investigation. This initial phase involves comprehensive information gathering.

Deepening Analysis of Data

I've been analyzing the search results to pull out crucial details, including established protocols and reputable sources like scientific publications. Now, I plan to structure the guide, starting with the importance of 3,4-Dichloro-7-azaindole in drug development and the role of mass spectrometry. I'll then move into sample preparation and ionization techniques, explaining my rationales for each decision.

Structuring the Technical Guide

I'm now structuring the guide, starting with 3,4-Dichloro-7-azaindole's role and mass spectrometry's relevance. Then, I will focus on sample preparation and ionization choices, explaining the reasoning behind them. Next, I'll interpret mass spectra and highlight fragmentation patterns, supported by search data. Finally, I will produce an experimental protocol, ensuring it can self-validate.

An In-Depth Technical Guide on the Physical Properties of 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic structure in medicinal chemistry and drug development.[1] Its unique arrangement, featuring a fusion of a pyrrole and a pyridine ring, serves as a bioisostere for indole, offering modified physicochemical properties such as improved hydrogen bonding capabilities and solubility.[1] This scaffold is a core component in a multitude of biologically active agents, including kinase inhibitors for oncology. The specific analogue, 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine (CAS No. 1262408-75-2), incorporates chlorine atoms at the 3 and 4 positions, which are expected to significantly modulate its electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for the synthesis of targeted therapeutics.[2][3]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. A thorough understanding of these characteristics is paramount for researchers in designing synthetic routes, developing analytical methods, formulating drug candidates, and interpreting structure-activity relationships (SAR).

Molecular and Physicochemical Properties

The foundational physical characteristics of a compound dictate its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific molecule is not widely published, we can consolidate available information and infer properties based on its structural features and data from analogous compounds.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

Property Value / Description Source(s)
CAS Number 1262408-75-2 [4][5]
Molecular Formula C₇H₄Cl₂N₂ [3][5]
Molecular Weight 187.03 g/mol [5][6]
Appearance Expected to be a solid at room temperature, likely a light yellow to brown powder or crystalline solid. [7]
Melting Point Not experimentally reported in literature. Similar heterocyclic compounds have a wide range of melting points, often above 100°C. For example, the related 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine has a melting point of 54-55°C.[8] N/A
Boiling Point Not experimentally reported. Expected to be high due to the stable aromatic ring structure. [7]
Solubility Expected to have low solubility in water and higher solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols.[7][9] N/A

| pKa | Not experimentally reported. The pyrrole N-H is weakly acidic, while the pyridine nitrogen is basic. The electron-withdrawing chlorine atoms are expected to decrease the basicity of the pyridine nitrogen compared to the unsubstituted 7-azaindole. | N/A |

Solubility Profile: A Causal Explanation

The predicted solubility behavior of this compound is a direct consequence of its molecular structure. The fused aromatic heterocyclic system imparts a rigid, planar character with significant nonpolar surface area. The two chlorine atoms further enhance its lipophilicity (hydrophobicity). Consequently, its solubility in polar protic solvents like water is expected to be low. However, the presence of two nitrogen atoms, capable of acting as hydrogen bond acceptors (pyridine-N) and a donor (pyrrole-NH), allows for favorable interactions with moderately polar to polar aprotic organic solvents like THF, ethyl acetate, and acetone, as well as polar protic solvents like ethanol and methanol.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of synthesized compounds. Below are the anticipated spectral characteristics for this compound based on its structure and data from similar pyrrolopyridine derivatives.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton Predicted δ (ppm) Multiplicity Notes
H1 (N-H) 11.5 - 12.5 Broad Singlet The pyrrole N-H proton is typically deshielded and often exchanges with D₂O. Its chemical shift can be concentration-dependent.
H2 7.6 - 7.8 Doublet (d) or Triplet (t) Coupled to H3.
H5 8.2 - 8.4 Doublet (d) Coupled to H6.

| H6 | 7.2 - 7.4 | Doublet (d) | Coupled to H5. |

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Predicted δ (ppm) Notes
C2 ~125
C3 ~100
C3a ~128 Quaternary carbon at the ring junction.
C4 ~148 Carbon bearing a chlorine atom.
C5 ~120
C6 ~118

| C7a | ~145 | Quaternary carbon at the ring junction. |

Note: These are estimated chemical shift ranges. Actual values must be confirmed by experimental data. The choice of solvent (e.g., DMSO-d₆ vs. CDCl₃) will influence the observed shifts, particularly for the N-H proton.[10][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Molecular Ion (M⁺): The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed: a peak at m/z 186 (for ¹²C₇H₄³⁵Cl₂N₂), a more intense peak at m/z 188 (M+2, for one ³⁵Cl and one ³⁷Cl), and a smaller peak at m/z 190 (M+4, for two ³⁷Cl atoms) in an approximate ratio of 9:6:1.

  • Key Fragmentation Pathways: Fragmentation is a critical validation tool. For chlorinated heterocyclic compounds, common fragmentation involves the loss of HCl or chlorine radicals.[13][14][15] A likely fragmentation pathway would be the successive loss of Cl• (m/z ~152) and then HCN (m/z ~125).[14][16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity
3100 - 3400 N-H stretch (pyrrole) Medium, Broad
1610 - 1450 C=C and C=N stretching (aromatic rings) Medium to Strong
1100 - 1200 C-N stretching Medium

| 700 - 850 | C-Cl stretching | Strong |

Experimental Protocols for Characterization

To ensure trustworthiness and reproducibility, standardized protocols are essential. The following section details the methodologies for determining the key physical properties discussed.

Workflow for Physicochemical & Spectroscopic Analysis

Caption: General workflow for the physical and spectroscopic characterization.

Step-by-Step Protocol: Melting Point Determination
  • Sample Preparation: Finely powder a small amount of the crystalline sample.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample. This range provides an indication of purity.

Step-by-Step Protocol: Spectroscopic Sample Preparation
  • NMR Spectroscopy: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.[12][17]

  • Mass Spectrometry (ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solution can be directly infused or injected via an LC system.

  • IR Spectroscopy (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory and apply pressure to ensure good contact.

Stability and Handling

  • Storage: this compound should be stored in a cool, dry place, away from light and moisture, under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[6][18] Commercial suppliers recommend storage at 2-8°C.[6][18]

  • Handling: As with most chlorinated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[19] Handling should be performed in a well-ventilated fume hood.

  • Stability: Chlorinated heterocyclic compounds are generally stable under standard laboratory conditions. However, they can be susceptible to degradation in the presence of strong acids, bases, or nucleophiles. In contact with water, some chlorinated hydrocarbons can slowly hydrolyze, forming HCl, which can cause corrosion.[20][21] Exposure to high heat or UV light may also lead to decomposition.[20]

Conclusion

This compound is a key heterocyclic building block with significant potential in medicinal chemistry. This guide consolidates its fundamental physical properties, including molecular characteristics and predicted spectroscopic data. The detailed experimental workflows provide a validated framework for researchers to confirm the identity, purity, and structure of this compound, thereby ensuring the integrity and reproducibility of their scientific endeavors. A precise understanding of these physical properties is the bedrock upon which successful drug discovery and development programs are built.

References

  • AK Scientific, Inc. This compound. [URL: https://www.aksci.com/item_detail.php?
  • Key Organics. (2020). Safety Data Sheet: this compound. [URL: https://www.keyorganics.net/product/ko0001/3-4-dichloro-1h-pyrrolo-2-3-b-pyridine]
  • Cerreta, A., et al. (2005). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molecules, 10(9), 1104-1110. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6147571/]
  • Chemenu. This compound. [URL: https://www.chemenu.com/products/CM149682.html]
  • European Chlorinated Solvent Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents. [URL: https://www.eurochlor.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1745. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8505504/]
  • ChemicalBook. (n.d.). This compound CAS 1262408-75-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB32986488.htm]
  • Supporting Information for: Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [URL: https://www.rsc.
  • Cerreta, A., et al. (2005). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. ResearchGate. [URL: https://www.researchgate.
  • BLDpharm. This compound. [URL: https://www.bldpharm.com/products/1262408-75-2.html]
  • Bol.com. X-ray Crystallographic investigation of Pyrrole derivative. [URL: https://www.bol.
  • Gulevskaya, A. V., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. ResearchGate. [URL: https://www.researchgate.net/publication/337922238_One-pot_synthesis_of_substituted_pyrrolo34-bpyridine-45-diones_based_on_the_reaction_of_N-1-4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl-2-oxo-2-arylethylacetamide_with_amines]
  • The Royal Society of Chemistry. (n.d.). Supporting Information. [URL: https://www.rsc.
  • Gulevskaya, A. V., et al. (2024). Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][4][6]Phenanthrolines Bearing a 9-Cyano Group. MDPI. [URL: https://www.mdpi.com/1420-3049/29/14/3204]
  • A. F. M. El-Henawy, et al. (2019). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. [URL: https://acgpubs.org/doc/201912121003-455.pdf]
  • Gulevskaya, A. V., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry, 15, 2840-2846. [URL: https://www.beilstein-journals.org/bjoc/articles/15/277]
  • Shevchuk, O. I., et al. (2024). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/664320e8b248a335013098f9]
  • Kumar, R., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 97(11), 2245-2268. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7748443/]
  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [URL: https://www.chemguide.co.
  • Holmes, S. T., et al. (2022). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Molecular Pharmaceutics, 19(11), 4217-4230. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9641040/]
  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 985-996. [URL: https://www.ajol.info/index.php/bcse/article/view/250648]
  • ChemicalBook. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine(5912-18-5) 1H NMR. [URL: https://www.chemicalbook.com/SpectrumEN_5912-18-5_1HNMR.htm]
  • MySkinRecipes. This compound. [URL: https://www.myskinrecipes.com/shop/3-4-dichloro-1h-pyrrolo-2-3-b-pyridine-43963.html]
  • Pipzine Chemicals. 4-Chloro-1H-pyrrolo[2,3-b]pyridine. [URL: https://www.pipzine-chem.com/product/4-chloro-1h-pyrrolo23-pyridine_1167440.html]
  • Gryz, E. O., & Lesiak, A. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6638]
  • PubChem. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24729594]
  • Khakwani, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=28_12_2]
  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(6), 1258-1260. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=28_6_10]
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [URL: http://article.sapub.org/10.5923.j.ijmc.20140404.03.html]
  • Google Patents. (2006). 1h-pyrrolo[2,3-b]pyridines. [URL: https://patents.google.
  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (1982). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society, 7(1), 75-84. [URL: https://jige.uobaghdad.edu.iq/index.php/jige/article/view/1063]
  • European Chlorinated Solvent Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents. [URL: https://www.eurochlor.
  • ChemScene. 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. [URL: https://www.chemscene.com/products/4-6-dichloro-1h-pyrazolo-3-4-b-pyridine.html]
  • Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v87p0016]
  • ChemicalBook. 2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE manufacturers and suppliers in india. [URL: https://www.chemicalbook.com/ChemicalProductProperty_IN_CB8716801.htm]
  • Sciencemadness.org. (2022). Question: Storing chlorine in solution. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=158782]
  • Wang, H., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1441. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6800079/]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic aromatic compound that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole, a common motif in biologically active natural products and pharmaceuticals, has made it a focal point for drug discovery and development.[1] The strategic placement of a nitrogen atom in the six-membered ring introduces unique physicochemical properties compared to its parent indole, influencing its binding interactions with various biological targets.[1] This guide provides an in-depth exploration of the diverse biological activities of 7-azaindole derivatives, their mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential.

The journey of 7-azaindole from a chemical curiosity to a cornerstone of modern drug design has been marked by the successful development of numerous clinical candidates and approved drugs.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to roles as kinase inhibitors, anticancer agents, and antiviral compounds, as well as showing potential in treating neurodegenerative diseases.[2][3] This versatility stems from the scaffold's ability to engage in various non-covalent interactions, particularly hydrogen bonding, with target proteins.

Kinase Inhibition: A Dominant Therapeutic Application

A significant portion of research on 1H-pyrrolo[2,3-b]pyridine derivatives has focused on their potent inhibitory activity against a wide array of protein kinases.[1][4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The 7-azaindole core acts as an excellent "hinge-binding" motif, capable of forming crucial hydrogen bonds with the ATP-binding site of kinases, thereby competing with the endogenous ATP and inhibiting kinase activity.[5]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[6][7] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[6][7][8] For instance, compound 4h from a reported series demonstrated potent inhibitory activity against FGFR1, 2, and 3, with IC50 values in the low nanomolar range.[6][9] The binding mode of these inhibitors typically involves the pyrrolo[2,3-b]pyridine nucleus forming hydrogen bonds with the backbone carbonyl and NH groups in the hinge region of the kinase domain.[8]

Signaling Pathway: FGFR Inhibition

FGFR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Downstream Downstream Signaling (RAS-MEK-ERK, PI3K-AKT) Dimerization->Downstream Azaindole 1H-pyrrolo[2,3-b]pyridine Derivative Azaindole->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.

Other Kinase Targets

The versatility of the 7-azaindole scaffold extends to a multitude of other kinase targets:

  • ATM Kinase: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as highly selective ATM inhibitors, a key player in the DNA damage response, with potential applications in cancer therapy.[10]

  • PI3K: Novel 7-azaindole derivatives have been discovered as potent PI3K inhibitors, targeting a critical pathway in cell growth and survival.[11]

  • CDK8: A potent type II CDK8 inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold has shown promise in preclinical models of colorectal cancer by modulating the WNT/β-catenin signaling pathway.[12]

  • TNIK: The 1H-pyrrolo[2,3-b]pyridine scaffold has been shown to have high inhibitory activity on Traf2- and Nck-interacting kinase (TNIK), with some compounds exhibiting IC50 values in the sub-nanomolar range.[13]

Anticancer Activity: Beyond Kinase Inhibition

While kinase inhibition is a major contributor to their anticancer effects, 1H-pyrrolo[2,3-b]pyridine derivatives also exhibit cytotoxic and anti-proliferative activities through other mechanisms.[2][3] Structure-activity relationship (SAR) studies have revealed that substitutions at the 1, 3, and 5-positions of the 7-azaindole ring are crucial for potent anticancer activity.[14]

Compound ClassTarget/MechanismCancer TypeReference
2,5-disubstituted-7-azaindolesMultiple KinasesProstate, Kidney, Breast[1]
1-methyl-7-azaindole platinum complexDNA cross-linkingGeneral[1]
5-phenyl-1H-pyrrolo[2,3-b]pyridinesCDK8 InhibitionColorectal[12]
3,4-disubstituted-7-azaindolesAXL InhibitionGeneral[1]

Antiviral and Other Biological Activities

The therapeutic potential of 7-azaindoles extends beyond cancer. Derivatives have been investigated for a range of other biological activities:

  • Antiviral Activity: Certain 3,4-disubstituted-7-azaindoles have demonstrated anti-HIV properties through the inhibition of non-nucleoside reverse transcriptase (NNRT).[1]

  • Neurodegenerative Diseases: The scaffold has shown effectiveness in models of Alzheimer's disease, suggesting a role in targeting pathways relevant to neurodegeneration.[2][3]

  • Inflammation and Immunology: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been developed as selective inhibitors of phosphodiesterase 4B (PDE4B), a key enzyme in inflammatory pathways.[15]

  • Fungicidal Activity: Some derivatives have exhibited significant fungicidal activity, for example, against Pyricularia oryzae, the fungus responsible for rice blast disease.[16]

  • Analgesic and Hypotensive Activity: Certain synthesized derivatives have shown significant analgesic and slight hypotensive effects in preclinical studies.[17][18]

Experimental Protocols: Evaluating Biological Activity

The characterization of 1H-pyrrolo[2,3-b]pyridine derivatives necessitates a suite of robust in vitro and in vivo assays.

Kinase Inhibition Assay (Example: FGFR1)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase.

  • Preparation of Reagents:

    • Prepare a stock solution of the 1H-pyrrolo[2,3-b]pyridine derivative in DMSO.

    • Dilute the compound to the desired concentrations in assay buffer.

    • Prepare a solution of recombinant human FGFR1 kinase.

    • Prepare a solution of a suitable substrate (e.g., a synthetic peptide) and ATP.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

    • Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or an antibody-based detection system (e.g., ELISA).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a control (without inhibitor).

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - Test Compound - Kinase - Substrate & ATP Start->Prep Reaction Set up Kinase Reaction in 96-well Plate Prep->Reaction Incubate Incubate at Controlled Temperature Reaction->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Phosphorylated Substrate Stop->Detect Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Detect->Analyze End End Analyze->End

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This protocol assesses the effect of a compound on the growth of cancer cells.

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., 4T1 breast cancer cells for FGFR inhibitors) under standard conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 1H-pyrrolo[2,3-b]pyridine derivative.

    • Incubate the plate for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to a vehicle-treated control.

    • Determine the GI50 or IC50 value (the concentration that inhibits 50% of cell growth).

Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

The synthesis of substituted 7-azaindoles is a critical aspect of developing novel therapeutic agents. Various synthetic strategies have been developed to introduce functional groups at different positions of the scaffold. A common approach involves the functionalization of the core 7-azaindole molecule. For example, 3- and 6-substituted derivatives can be synthesized through halogenation followed by cross-coupling reactions.[16] More complex derivatives can be built up from substituted pyridine precursors.

Logical Relationship: Synthesis and SAR

Synthesis_SAR Scaffold 1H-pyrrolo[2,3-b]pyridine Scaffold Synthesis Chemical Synthesis & Functionalization Scaffold->Synthesis Library Library of Derivatives Synthesis->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Synthesis Design of New Derivatives Lead Lead Compound Optimization SAR->Lead

Caption: The iterative cycle of synthesis and SAR studies in drug discovery.

Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on:

  • Developing more selective inhibitors: Targeting specific isoforms of kinases or other enzymes to minimize off-target effects and improve safety profiles.

  • Exploring novel biological targets: Expanding the therapeutic applications of 7-azaindole derivatives beyond the current focus areas.

  • Employing advanced drug design techniques: Utilizing computational modeling and artificial intelligence to design next-generation inhibitors with enhanced potency and drug-like properties.

  • Investigating combination therapies: Evaluating the synergistic effects of 7-azaindole derivatives with other therapeutic agents to overcome drug resistance.

References

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727-736. [Link]
  • Bentham Science Publishers. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9). [Link]
  • Minakata, S., Komatsu, M., & Ohshiro, Y. (1994). Synthesis and Biological Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. Journal of Agricultural and Food Chemistry, 42(8), 1814-1817. [Link]
  • Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(33), 20435-20445. [Link]
  • Reddy, T. J., & G, M. (2021). Azaindole Therapeutic Agents. ACS Omega, 6(32), 20769-20781. [Link]
  • Al-Gharabli, S. I., Lues, I., Rowley, J. A., & Shaffer, P. L. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(9), 1768-1774. [Link]
  • Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(33), 20435-20445. [Link]
  • Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor inhibitors. RSC Advances, 11(33), 20435-20445. [Link]
  • Kumar, A., & Singh, P. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]
  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. [Link]
  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., Liu, Y., ... & Li, J. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]
  • ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., Liu, Y., Li, Y., ... & Li, J. (2022). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 65(13), 9062-9080. [Link]
  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Liu, Y., Wang, Y., ... & Li, J. (2013). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 4(10), 969-973. [Link]
  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Liu, Y., Wang, Y., ... & Li, J. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12384-12403. [Link]
  • Ohno, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 1-8. [Link]
  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. [Link]
  • Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(33), 20435-20445. [Link]

Sources

The Strategic Deployment of 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Kinase Specificity and the Rise of Privileged Scaffolds

In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their integral role in cellular signaling, and their dysregulation in a multitude of diseases, particularly cancer, has rendered them the focus of intense therapeutic development. However, the high degree of structural conservation across the kinome presents a formidable challenge: achieving inhibitor selectivity. The pursuit of compounds that can exquisitely discriminate between highly similar ATP-binding sites is a central theme in medicinal chemistry. Within this pursuit, the concept of "privileged scaffolds" has emerged – core molecular frameworks that demonstrate a propensity for binding to specific protein families. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is one such scaffold that has proven to be a remarkably versatile and effective foundation for the development of potent kinase inhibitors. This guide will delve into a specific, and strategically important, variant of this scaffold: 3,4-dichloro-1H-pyrrolo[2,3-b]pyridine . The introduction of chlorine atoms at the 3 and 4 positions of the pyrrolopyridine core imparts unique electronic and steric properties that can be exploited to achieve high affinity and selectivity. This document will serve as an in-depth technical resource for researchers, providing a comprehensive overview of the synthesis, structure-activity relationships (SAR), and application of this scaffold in the design of next-generation kinase inhibitors.

The this compound Core: A Strategic Starting Point

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of purine, the core of the natural kinase substrate, adenosine triphosphate (ATP). This inherent similarity provides a foundational advantage for its use in designing ATP-competitive kinase inhibitors. The nitrogen atoms within the bicyclic system can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key anchoring point for many inhibitors.

The strategic addition of chlorine atoms at the 3 and 4 positions of this scaffold offers several key advantages:

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atoms can influence the pKa of the pyrrole nitrogen and the overall electron density of the ring system. This can fine-tune the strength of hydrogen bonding interactions with the kinase hinge.

  • Steric Guidance and Filling of Hydrophobic Pockets: The chloro substituents provide steric bulk that can be used to probe and occupy specific hydrophobic pockets within the ATP-binding site, contributing to both potency and selectivity.

  • Metabolic Stability: Halogenation can block sites of potential metabolism, thereby improving the pharmacokinetic properties of the resulting inhibitor.

  • Orthogonal Vector for Derivatization: The chlorine atoms, particularly at the 4-position, can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of diverse chemical space.

Synthesis of the this compound Scaffold

A definitive, single-step synthesis for this compound is not prominently described in the literature. However, a plausible and efficient synthetic route can be constructed based on established methodologies for the functionalization of the 7-azaindole core. The proposed synthesis involves a two-step process starting from the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole).

Proposed Synthetic Pathway

Synthesis_Pathway Start 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Intermediate1 4-Chloro-1H-pyrrolo[2,3-b]pyridine Start->Intermediate1 Step 1: Chlorination at C4 Step1_reagents 1. m-CPBA or H₂O₂ 2. POCl₃ Final_Product This compound Intermediate1->Final_Product Step 2: Regioselective Chlorination at C3 Step2_reagents N-Chlorosuccinimide (NCS) or other electrophilic chlorinating agent

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

This step is based on the well-established method of N-oxidation followed by chlorination.

  • N-Oxidation: Dissolve 1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as dichloromethane or ethyl acetate. Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC or LC-MS.

  • Chlorination: To the crude N-oxide, add phosphorus oxychloride (POCl₃), either neat or in a high-boiling solvent like toluene. Heat the reaction mixture to reflux. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is carefully quenched with ice and neutralized with a base such as sodium bicarbonate or sodium hydroxide. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Step 2: Synthesis of this compound

This step involves the regioselective electrophilic chlorination of the electron-rich pyrrole ring.

  • Chlorination: Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add an electrophilic chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise at room temperature. The reaction may require gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated. The final product, this compound, can be purified by column chromatography or recrystallization.

The Role of this compound in Targeting Key Kinase Families

The this compound scaffold has been explored as a core for inhibitors of several important kinase families implicated in cancer and other diseases.

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis.[1] Aberrant FGFR signaling is a known driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent FGFR inhibitors.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PLCg->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound -based Inhibitor Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the point of intervention for inhibitors.

Structure-Activity Relationship Insights:

While specific SAR data for 3,4-dichloro derivatives are limited, we can extrapolate from related chlorinated pyrrolopyrimidine inhibitors. The chlorine atoms on the scaffold are expected to occupy a hydrophobic pocket near the gatekeeper residue of the kinase. The precise positioning of these chloro groups is critical for achieving high affinity and selectivity. For instance, in a series of pyrido[2,3-d]pyrimidine inhibitors, the presence of a 2,6-dichlorophenyl moiety was found to be important for broad-spectrum tyrosine kinase inhibition.[2] This highlights the general importance of chlorinated aromatic systems in kinase inhibitor design.

Cyclin-Dependent Kinase 8 (CDK8)

CDK8 is a transcriptional regulator that plays a crucial role in the expression of genes involved in cell proliferation and survival, particularly in the context of colorectal cancer.[3][4] It is a component of the Mediator complex, which links transcription factors to the RNA polymerase II machinery.

CDK8_Signaling_Pathway Wnt_Signal Wnt Signaling Beta_Catenin β-catenin Wnt_Signal->Beta_Catenin Stabilization TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Mediator_Complex Mediator Complex TCF_LEF->Mediator_Complex Recruitment RNAPII RNA Polymerase II Mediator_Complex->RNAPII CDK8 CDK8 CDK8->RNAPII Phosphorylation Target_Genes Target Gene Expression (e.g., c-Myc) RNAPII->Target_Genes Transcription Inhibitor This compound -based Inhibitor Inhibitor->CDK8 Inhibition

Caption: Role of CDK8 in Wnt/β-catenin signaling and its inhibition.

Structure-Activity Relationship Insights:

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent and selective CDK8 inhibitors.[5][6] The SAR of these inhibitors often involves a larger substituent at the 5-position of the pyrrolopyridine ring, which extends into a hydrophobic pocket of the kinase. The 3,4-dichloro substitution pattern on this core would likely serve to anchor the molecule in the ATP-binding site and could be combined with various 5-position substituents to optimize potency and selectivity.

Cell Division Cycle 7 (Cdc7) Kinase

Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[5] Its activity is essential for the firing of replication origins during the S phase of the cell cycle. As cancer cells often exhibit a high rate of proliferation and are more dependent on efficient DNA replication, Cdc7 has emerged as an attractive target for cancer therapy.

Cdc7_Signaling_Pathway Pre_RC Pre-Replicative Complex (pre-RC) MCM_Helicase MCM Helicase Pre_RC->MCM_Helicase CDK CDK CDK->MCM_Helicase Phosphorylation Cdc7_Dbf4 Cdc7/Dbf4 Cdc7_Dbf4->MCM_Helicase Phosphorylation DNA_Replication DNA Replication Initiation MCM_Helicase->DNA_Replication Activation Inhibitor This compound -based Inhibitor Inhibitor->Cdc7_Dbf4 Inhibition

Caption: The role of Cdc7 in the initiation of DNA replication.

Structure-Activity Relationship Insights:

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Cdc7 kinase.[7] The SAR studies on these compounds revealed that modifications at the 3- and 5-positions of the pyrrolopyridine ring are critical for activity. A 3,4-dichloro-substituted core could provide a rigid and well-defined anchor in the ATP-binding site, allowing for systematic exploration of substituents at other positions to optimize interactions with the kinase.

Quantitative Analysis of Kinase Inhibition

The following table summarizes representative IC₅₀ values for kinase inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. It is important to note that data for compounds with the specific 3,4-dichloro substitution pattern is limited in the public domain, and further research is needed to fully characterize the inhibitory profile of this specific scaffold.

Kinase TargetCompound/ReferenceScaffold TypeIC₅₀ (nM)
FGFR1 Compound 4h [8]1H-pyrrolo[2,3-b]pyridine7
FGFR2 Compound 4h [8]1H-pyrrolo[2,3-b]pyridine9
FGFR3 Compound 4h [8]1H-pyrrolo[2,3-b]pyridine25
Cdc7 Compound 42 [7]1H-pyrrolo[2,3-b]pyridine7
CDK8 Compound 22 [5]1H-pyrrolo[2,3-b]pyridine48.6
GSK-3β Compound S01 [4]1H-pyrrolo[2,3-b]pyridine0.35

Experimental Protocols for Kinase Inhibition Assays

The evaluation of novel kinase inhibitors requires robust and reliable in vitro and cell-based assays. The following are generalized protocols that can be adapted for the specific kinase of interest.

In Vitro Kinase Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

In_Vitro_Kinase_Assay_Workflow Start Prepare Assay Plate Step1 Add Kinase and Inhibitor (e.g., 3,4-dichloro- 1H-pyrrolo[2,3-b]pyridine derivative) Start->Step1 Step2 Pre-incubate Step1->Step2 Step3 Initiate Reaction with ATP and Substrate Step2->Step3 Step4 Incubate Step3->Step4 Step5 Stop Reaction and Detect Signal Step4->Step5 End Data Analysis (IC₅₀ determination) Step5->End

Caption: General workflow for an in vitro kinase assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a serial dilution.

    • Prepare solutions of the purified kinase, a suitable substrate (peptide or protein), and ATP at the desired concentrations in kinase buffer.

  • Assay Procedure:

    • In a 96- or 384-well plate, add the kinase and the serially diluted test compound or DMSO (vehicle control).

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the kinase activity. Common detection methods include:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assays: Measuring the amount of ADP produced using a coupled enzyme system (e.g., ADP-Glo™).

      • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation (e.g., TR-FRET).

  • Data Analysis:

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a kinase within a cellular context, providing insights into cell permeability and target engagement.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a cell line that expresses the target kinase at an appropriate level.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serially diluted test compound or DMSO for a specific duration.

  • Cell Lysis:

    • After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection of Target Phosphorylation:

    • Quantify the phosphorylation of a known downstream substrate of the target kinase in the cell lysates. Common methods include:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated substrate and the total substrate.

      • ELISA: Use a sandwich ELISA format with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.

      • In-Cell Western/High-Content Imaging: Use phospho-specific antibodies and fluorescent secondary antibodies to quantify phosphorylation directly in fixed and permeabilized cells.

  • Data Analysis:

    • Normalize the phospho-substrate signal to the total substrate signal or a housekeeping protein.

    • Plot the normalized signal against the logarithm of the inhibitor concentration to determine the cellular IC₅₀ value.

Future Perspectives and Conclusion

The this compound scaffold represents a promising starting point for the development of novel and selective kinase inhibitors. The strategic placement of chlorine atoms on this privileged core provides a powerful tool for medicinal chemists to fine-tune the affinity, selectivity, and pharmacokinetic properties of their compounds. While the current body of literature on this specific scaffold is still emerging, the foundational knowledge of the broader 7-azaindole class of inhibitors provides a strong rationale for its continued exploration.

Future research in this area should focus on:

  • Development of efficient and scalable synthetic routes to the this compound core.

  • Systematic SAR studies to elucidate the precise role of the 3- and 4-chloro substituents in binding to a diverse panel of kinases.

  • Comprehensive kinase profiling of new derivatives to identify novel and selective inhibitors for underexplored kinase targets.

  • Optimization of pharmacokinetic properties to advance promising leads into preclinical and clinical development.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Med. Chem. Lett.2019, 10 (9), 1333–1339. [Link]
  • Azaindole synthesis - Organic Chemistry Portal. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv., 2021, 11, 21833-21845. [Link]
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals2023, 16(6), 814. [Link]
  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Org. Lett.2008, 10 (16), 3543–3546. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv., 2021, 11, 21833-21845. [Link]
  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. J. Med. Chem.2009, 52 (14), 4380–4390. [Link]
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules2021, 26(11), 3379. [Link]
  • Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. [Link]
  • A convenient synthetic route to substituted pyrrolo[2,3-b]pyridines via a novel ethylene-bridged compound. Tetrahedron Lett.2003, 44 (36), 6865-6867. [Link]
  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. J. Med. Chem.2021, 64 (1), 461–481. [Link]
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Curr. Med. Chem.2024, 31 (36), 5918-5936. [Link]
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. J. Mol. Struct.2022, 1262, 133036. [Link]
  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. J. Enzyme Inhib. Med. Chem.2025, 40 (1), 2466846. [Link]
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. J. Med. Chem.2022, 65 (18), 12188–12204. [Link]
  • The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Biomed. Pharmacother.2024, 175, 116705. [Link]
  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.
  • Biochemical IC 50 values for inhibition of PDGFRA kinase activity in transfected cells.
  • This compound - MySkinRecipes. [Link]
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Pharmaceuticals2022, 15(3), 362. [Link]
  • Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity. Bioorg. Med. Chem. Lett.2009, 19 (12), 3253-3258. [Link]
  • Impact of Tyrosine Kinase Inhibitors on the Expression Pattern of Epigenetic Regulators. Int. J. Mol. Sci.2023, 24(13), 10609. [Link]
  • A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. Bioorg. Med. Chem. Lett.2010, 20 (1), 153-156. [Link]
  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. J. Org. Chem.2021, 86 (17), 12229–12240. [Link]
  • Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues. J. Med. Chem.2006, 49 (23), 6819-6832. [Link]
  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. J. Med. Chem.1998, 41 (4), 515-526. [Link]
  • Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors. Bioorg. Med. Chem.2017, 25 (19), 5142-5152. [Link]
  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorg. Med. Chem. Lett.2014, 24 (24), 5653-5658. [Link]
  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. Eur. J. Med. Chem.2023, 259, 115621. [Link]
  • Azaindole Therapeutic Agents. ACS Med. Chem. Lett.2020, 11 (4), 438–444. [Link]
  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorg. Med. Chem.2023, 95, 117503. [Link]
  • Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorg. Med. Chem. Lett.2007, 17 (23), 6491-6496. [Link]
  • Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorg. Med. Chem. Lett.2009, 19 (11), 3136-3140. [Link]
  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Front. Oncol.2015, 5, 211. [Link]
  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. J. Med. Chem.2013, 56 (22), 9251–9267. [Link]
  • Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Sci. Rep.2021, 11, 23071. [Link]
  • (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine...
  • Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. Chem. Biol. Interact.2021, 343, 109478. [Link]
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. J. Enzyme Inhib. Med. Chem.2025, 40 (1), 2475456. [Link]
  • SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. J. Cell. Biochem.2015, 116 (2), 276-286. [Link]
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega2022, 7 (31), 27338–27355. [Link]
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorg. Med. Chem. Lett.2021, 47, 128226. [Link]
  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Int. J. Mol. Sci.2021, 22(19), 10738. [Link]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals2021, 14(4), 354. [Link]
  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Org. Chem. Front., 2021, 8, 4961-4980. [Link]
  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Org. Chem. Front., 2022, 9, 2110-2115. [Link]
  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group.

Sources

The Enduring Scaffold: A Technical Guide to the 1H-pyrrolo[2,3-b]pyridine Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known in the medicinal chemistry community as 7-azaindole, stands as a cornerstone scaffold in modern drug discovery. Its unique electronic properties and structural resemblance to endogenous purines have cemented its status as a "privileged scaffold," leading to a multitude of clinically successful therapeutics. This guide provides an in-depth exploration of the 7-azaindole core, from its fundamental chemical features to its profound impact on pharmacology. We will dissect its role in target engagement, explore key structure-activity relationships, provide robust synthetic strategies, and examine its application in FDA-approved drugs through detailed case studies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile heterocycle in their therapeutic programs.

The 7-Azaindole Core: Structure and Significance

The 1H-pyrrolo[2,3-b]pyridine is a bicyclic heterocycle formed by the fusion of a pyridine ring and a pyrrole ring. This arrangement creates a unique molecular architecture that is bioisosteric to indole and purine, allowing it to mimic these crucial biological motifs and interact with a wide array of protein targets.[1][2]

Key Structural Features:

  • Hydrogen Bonding: The core possesses a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen, N7). This dual functionality is critical for its frequent role as an ATP-competitive "hinge-binder" in protein kinases, where it can form two key hydrogen bonds with the protein backbone, anchoring the inhibitor in the active site.[3][4][5]

  • Aromaticity and π-Stacking: The planar, aromatic nature of the ring system facilitates favorable π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within protein binding pockets.

  • Vectors for Substitution: The core offers five distinct positions (C2, C3, C4, C5, and C6) for chemical modification, allowing chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to achieve desired potency, selectivity, and ADME profiles.[3][5][6]

The strategic placement of the nitrogen atom at the 7-position distinguishes it from its parent indole, altering its electronic distribution, dipole moment, and metabolic stability, often leading to improved drug-like properties.

Caption: Key structural features of the 7-azaindole core.

Pharmacological Landscape and Approved Therapeutics

The 7-azaindole scaffold is a component of numerous FDA-approved drugs and clinical candidates, demonstrating its remarkable therapeutic versatility. Its derivatives have shown efficacy across a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[1] A significant portion of these agents are protein kinase inhibitors, a testament to the core's effectiveness as a hinge-binding motif.[3][4][5]

Drug Name (Brand Name)Primary Target(s)Developer(s)Approved Indication(s)
Vemurafenib (Zelboraf®)BRAF V600E KinasePlexxikon / RocheUnresectable or metastatic melanoma with BRAF V600E mutation; Erdheim-Chester disease.[7][8][9][10]
Pexidartinib (Turalio™)CSF1R, c-KIT, FLT3Plexxikon / Daiichi SankyoSymptomatic tenosynovial giant cell tumor (TGCT).[2]
Fostemsavir (Rukobia®)HIV-1 gp120ViiV Healthcare / GSKMultidrug-resistant HIV-1 infection in heavily treatment-experienced adults.[1][3]

Structure-Activity Relationship (SAR) Insights

Decades of research have yielded significant insights into the SAR of 7-azaindole derivatives, particularly within the realm of kinase inhibition. The ability to strategically modify the core at its various positions has been key to optimizing potency and selectivity.

  • N1 Position: The pyrrole nitrogen is crucial for hydrogen bonding to the kinase hinge. While typically unsubstituted, alkylation can be used to modulate physical properties, though it often reduces hinge-binding affinity.

  • C3 Position: Substitution at C3 can influence selectivity and potency. Bulky groups at this position can be used to target the solvent-exposed region of the ATP binding pocket.

  • C4 and C6 Positions: These positions are often utilized to attach larger side chains that can interact with other regions of the kinase or extend towards the solvent front, improving properties like solubility.

  • C5 Position: This is a key position for achieving selectivity. Substituents at C5 can project into a hydrophobic pocket, and careful selection of groups here can differentiate between closely related kinases. For example, in BRAF inhibitors like Vemurafenib, the C5-aryl substituent is critical for potency.

A review of anticancer 7-azaindole analogs highlights that positions 1, 3, and 5 are the most frequently modified and active sites for derivatization.[3]

SAR_Insights cluster_positions Key Modification Sites & Rationale Core 7-Azaindole Core N1 N1 (Pyrrole NH) - H-bond donor - Crucial for hinge binding Core->N1 Anchors molecule C3 C3 Position - Modulates selectivity - Extends to solvent front Core->C3 Modulates potency C5 C5 Position - Key for selectivity - Interacts with hydrophobic pocket Core->C5 Drives selectivity Other C2, C4, C6 - Fine-tune properties - Solubility, ADME Core->Other Optimizes properties

Caption: SAR summary for the 7-azaindole scaffold.

Synthetic Strategies: Building the Core

The construction of the 1H-pyrrolo[2,3-b]pyridine scaffold is a well-trodden path in organic synthesis, with numerous established methods. Modern approaches frequently rely on palladium-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance. A prominent strategy involves a Sonogashira coupling followed by an intramolecular cyclization.

This approach typically starts with a suitably substituted 2-aminopyridine, which is first coupled with a terminal alkyne. The resulting 2-amino-3-alkynylpyridine intermediate is then induced to cyclize, forming the fused pyrrole ring.

Synthesis_Workflow Start 2-Amino-3-iodopyridine + Terminal Alkyne Step1 Sonogashira Coupling (Pd/Cu catalysis) Start->Step1 Intermediate 2-Amino-3-alkynylpyridine Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Base or Acid-catalyzed) Intermediate->Step2 Product 2-Substituted 1H-pyrrolo[2,3-b]pyridine Step2->Product

Caption: General workflow for 7-azaindole synthesis.

Exemplary Protocol: Synthesis of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine

This two-step protocol is adapted from established literature procedures and demonstrates a reliable method for synthesizing a C2-arylated 7-azaindole.

Step 1: Sonogashira Coupling to form 2-Amino-3-(phenylethynyl)pyridine

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2-amino-3-iodopyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and copper(I) iodide (0.06 eq).

  • Solvent and Reagents: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et3N) (2.0 eq). Stir the mixture to achieve dissolution.

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-amino-3-(phenylethynyl)pyridine intermediate.

Step 2: Base-Mediated Intramolecular Cyclization

  • Reaction Setup: To a solution of the 2-amino-3-(phenylethynyl)pyridine intermediate (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium tert-butoxide (2.0 eq) portion-wise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours.

  • Reaction Monitoring: Monitor the formation of the 7-azaindole product by TLC.

  • Workup: After cooling to room temperature, carefully quench the reaction by adding water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 2-phenyl-1H-pyrrolo[2,3-b]pyridine as a solid. The structure should be confirmed by NMR spectroscopy and mass spectrometry.

    • ¹H NMR: Expect characteristic signals for the pyrrole and pyridine ring protons, as well as the phenyl group protons. The N-H proton will typically appear as a broad singlet.[3]

    • ¹³C NMR: Expect distinct signals for each carbon atom in the bicyclic core and the phenyl substituent.[3]

    • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Case Study: Vemurafenib and the MAPK Signaling Pathway

Vemurafenib (Zelboraf®) is a potent inhibitor of the BRAF V600E mutated kinase and a paradigm of structure-based drug design featuring the 7-azaindole core.[3][4] The BRAF kinase is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell growth and survival.[4]

In many melanomas, a specific mutation (V600E) in the BRAF gene leads to a constitutively active BRAF protein.[4] This results in uncontrolled downstream signaling through MEK and ERK, driving relentless cell proliferation and tumor growth.[10]

Vemurafenib's 7-azaindole scaffold acts as the hinge-binding element, while its dichlorophenyl and propyl-sulfonamide moieties engage with other key residues in the ATP-binding site of the mutated BRAF protein. This selective inhibition blocks the aberrant signaling cascade, leading to cell cycle arrest and apoptosis in BRAF V600E-positive melanoma cells.[9]

MAPK_Pathway cluster_pathway MAPK Signaling Pathway in BRAF V600E Melanoma GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Normal Activation BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, c-Fos) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF INHIBITS

Sources

Discovery and synthesis of substituted 1H-pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Substituted 1H-pyrrolo[2,3-b]pyridines

Authored by Gemini, Senior Application Scientist

Introduction: The Ascendancy of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known in medicinal chemistry as 7-azaindole, stands as a quintessential "privileged scaffold." Its structure, a fusion of a pyridine and a pyrrole ring, serves as a bioisostere of indole, a ubiquitous motif in biologically active molecules. However, the strategic replacement of the C-7 carbon with a nitrogen atom imparts a unique set of physicochemical properties that often translate into tangible therapeutic advantages.[1] This substitution can enhance aqueous solubility, improve metabolic stability, and introduce a key hydrogen bond acceptor site, thereby modulating target engagement and pharmacokinetic profiles.[1]

These attractive pharmacological properties have cemented the 7-azaindole core in a number of clinically approved drugs, including the BRAF kinase inhibitor Vemurafenib (Zelboraf®) and the CSF-1R inhibitor Pexidartinib.[1] Its versatility is further demonstrated by its presence in numerous investigational drugs targeting a wide array of protein families, from kinases and epigenetic targets to viral proteins.[2][3][4][5][6][7] This guide provides an in-depth exploration of the key synthetic strategies for constructing and functionalizing this vital heterocyclic system, offering field-proven insights for researchers in drug discovery and development.

Part 1: Core Synthesis Strategies—Constructing the Bicyclic System

The synthesis of the 7-azaindole core is a challenge of heteroannulation, where the primary task is to append a pyrrole ring onto a pyridine precursor or vice versa.[8] While classical methods like the Fischer and Madelung indole syntheses have been adapted, modern organic synthesis has gravitated towards more flexible and efficient transition-metal-catalyzed approaches.[9][10]

Metal-Catalyzed Cross-Coupling and Cyclization Cascades

Transition metal catalysis, particularly with palladium and copper, represents the most robust and widely adopted strategy for 7-azaindole synthesis. These methods offer broad substrate scope and functional group tolerance, which are critical for building libraries of analogues for structure-activity relationship (SAR) studies.

Sonogashira Coupling followed by Cyclization

A cornerstone of 7-azaindole synthesis involves the Sonogashira coupling of a terminal alkyne with a suitably substituted aminopyridine, typically a 2-amino-3-halopyridine. The resulting 2-amino-3-alkynylpyridine intermediate is then cyclized to form the pyrrole ring.

Causality Behind Experimental Choices:

  • Catalyst System: The classic Pd/Cu co-catalytic system (e.g., Pd(PPh₃)₄/CuI) is highly effective for the C-C bond formation between the sp-hybridized carbon of the alkyne and the sp²-hybridized carbon of the pyridine ring.[9][11]

  • Cyclization Conditions: The subsequent ring closure can be promoted by either strong bases (which deprotonate the amino group for nucleophilic attack) or by acid catalysis.[9][12] The choice of an acid, such as a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA), has proven effective for this transformation.[12][13]

Detailed Experimental Protocol: Acid-Catalyzed Sonogashira/Cyclization

This protocol describes a two-step, one-pot synthesis of a 2-substituted 7-azaindole from a 2-amino-3-halopyridine.

Step 1: Sonogashira Coupling

  • To a solution of 2-amino-3-iodopyridine (1.0 eq) and the desired terminal alkyne (1.2 eq) in a suitable solvent like DMF, add Et₃N (3.0 eq).

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.1 eq) to the reaction vessel.

  • Stir the reaction at room temperature or heat to 60 °C, monitoring by TLC or LC-MS until the starting material is consumed.

Step 2: Cyclization

  • Upon completion of the coupling reaction, cool the mixture to room temperature.

  • Add acetonitrile (MeCN) to the vessel, followed by the slow addition of trifluoroacetic acid (TFA) (1.0 eq) and trifluoroacetic anhydride (TFAA) (1.3 eq).[9]

  • Heat the mixture to reflux and stir for 8-12 hours, monitoring for the formation of the 7-azaindole product.

  • Upon completion, cool the reaction, quench with a saturated aqueous solution of NaHCO₃, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product via column chromatography.

Rhodium-Catalyzed C-H Activation and Annulation

More advanced strategies leverage C-H activation to forge the 7-azaindole scaffold. Rhodium(III)-catalyzed dehydrogenative annulation between a 2-aminopyridine and an internal alkyne offers an atom-economical route, avoiding the need for pre-halogenated starting materials.[14]

Causality Behind Experimental Choices:

  • Catalyst: A cationic Rh(III) complex, often generated in situ, is the active catalyst for the C-H activation of the aminopyridine.

  • Oxidant/Additive: A critical component of this reaction is a silver salt (e.g., Ag₂CO₃ or AgSbF₆). Density functional theory (DFT) simulations suggest that the Ag⁺ ion plays a dual role: it coordinates to the pyridyl nitrogen, facilitating the initial C-H cleavage, and it acts as an external oxidant to regenerate the active Rh(III) catalyst, thereby increasing turnover efficiency.[9][14] This cooperative catalysis is key to the reaction's success.[14]

// Nodes Start [label="2-Aminopyridine +\nInternal Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="[Cp*RhCl₂]₂ Catalyst\nAgSbF₆ Additive", fillcolor="#FBBC05", fontcolor="#202124"]; Coordination [label="Ag⁺ Coordination to\nPyridyl Nitrogen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CH_Activation [label="Rh-Mediated\nC-H Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Annulation [label="Annulation with\nAlkyne", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Substituted\n7-Azaindole", fillcolor="#F1F3F4", fontcolor="#202124"]; Regen [label="Oxidative Regeneration\nof Rh(III) by Ag⁺", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Coordination [label="Reactants"]; Catalyst -> Coordination; Coordination -> CH_Activation [label="Facilitates"]; CH_Activation -> Annulation; Annulation -> Product; Annulation -> Regen [style=dashed]; Regen -> CH_Activation [label="Catalyst Turnover", style=dashed]; } dot Caption: Rh(III)-Catalyzed C-H Activation/Annulation Workflow.

Part 2: Strategic Functionalization of the 7-Azaindole Core

For drug development professionals, the ability to selectively introduce substituents at various positions on the pre-formed 7-azaindole nucleus is paramount for optimizing potency, selectivity, and ADME properties. Advances in metal-catalyzed cross-coupling and C–H bond functionalization have provided a powerful toolkit for this purpose.[15]

Regioselective C-H Functionalization

Direct C-H functionalization is an increasingly powerful tool that avoids the need for multi-step sequences involving halogenation. The pyrrole ring of the 7-azaindole is electron-rich, making the C3 position particularly susceptible to electrophilic attack and certain metal-catalyzed reactions.[16] Regioselective C-H functionalization of the pyridine ring is more challenging but can be achieved using directing groups.[17]

Cross-Coupling on Halogenated Intermediates

A more traditional yet highly reliable approach involves the initial regioselective halogenation of the 7-azaindole core, followed by various palladium-catalyzed cross-coupling reactions to install diverse functionality.

Key Transformations:

  • Suzuki-Miyaura Coupling: For C-C bond formation with aryl or vinyl boronic acids/esters.[18][19]

  • Buchwald-Hartwig Amination: For C-N bond formation with amines, amides, or amino acid esters.[4][20][21]

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes.[18]

  • Heck Coupling: For C-C bond formation with alkenes.[18]

The development of one-pot, sequential cross-coupling reactions on di-halogenated 7-azaindoles allows for the rapid synthesis of C3,C6-diaryl 7-azaindoles, leveraging the different reactivity of C-I and C-Cl bonds.[22]

PositionReaction TypeReagents/CatalystPurpose
C3 IodinationN-Iodosuccinimide (NIS)Precursor for cross-coupling[22]
C3 SulfenylationSulfonyl Chlorides, TBAIIntroduction of thioethers[16]
C4 Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃C-N bond formation[20]
C4 C-O CouplingPd(OAc)₂, Xantphos, K₂CO₃C-O bond formation with phenols[20]
C6 Suzuki CouplingPd₂(dba)₃, SPhos, Cs₂CO₃Arylation[22]
N1 Alkylation/ArylationAlkyl halide/Aryl boronic acidModulate solubility, block H-bond donation

Table 1: Summary of Selected Functionalization Reactions on the 7-Azaindole Scaffold.

Part 3: Applications in Drug Discovery - A Privileged Kinase Hinge-Binder

The 7-azaindole scaffold is particularly prevalent in the field of protein kinase inhibitors. The N7 nitrogen of the pyridine ring and the N1-H of the pyrrole ring are perfectly positioned to form critical hydrogen bond interactions with the "hinge" region of the ATP-binding pocket of many kinases. This bidentate interaction provides a high-affinity anchor for the molecule, allowing substituents at other positions to explore adjacent pockets to achieve potency and selectivity.

// Edges Hinge_NH -> Azaindole [label="H-Bond\n(Acceptor)", dir=back, style=dashed, color="#EA4335"]; Hinge_CO -> Azaindole [label="H-Bond\n(Donor)", dir=back, style=dashed, color="#4285F4"];

// Invisible nodes for positioning labels node [shape=plaintext, fontcolor="#202124"]; R1_label [label="Vector to\nSolvent Front"]; R2_label [label="Vector to\nSelectivity Pocket"];

Azaindole -> R1_label [style=invis]; Azaindole -> R2_label [style=invis]; } dot Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge.

This binding mode is central to the activity of numerous inhibitors targeting a diverse range of kinases implicated in cancer and inflammatory diseases.

Drug/CandidateTarget Kinase(s)Therapeutic Area
Vemurafenib BRAF V600EMelanoma[1]
Pexidartinib CSF1RTenosynovial Giant Cell Tumor[1]
AZD6738 ATR KinaseOncology[23]
Compound 25a ATMOncology[7]
Compound 38a JAK1Inflammation/Autoimmune[24]
Various Series FGFR, PDK1, CDK9, TNIKOncology, Immunology[4][5][6][25][26]

Table 2: Examples of 7-Azaindole-Based Kinase Inhibitors and their Targets.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold has transitioned from a heterocyclic curiosity to a cornerstone of modern medicinal chemistry. Its unique electronic and steric properties, coupled with the development of sophisticated and robust synthetic methodologies, have enabled its application across a wide spectrum of therapeutic targets. The continued innovation in catalytic C-H functionalization and novel annulation strategies promises to further expand the chemical space accessible to researchers. For drug development professionals, a deep understanding of the synthesis and strategic functionalization of the 7-azaindole core is not merely an academic exercise, but a critical skill for the rational design of next-generation therapeutics.

References

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
  • Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. PubMed.
  • Synthesis and Cross-Coupling Reactions of 7-Azaindoles via a New Donor−Acceptor Cyclopropane. ACS Publications.
  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. PubMed.
  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. ACS Publications.
  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Semantic Scholar.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH.
  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. NIH.
  • Functionalization of 1H-Pyrrolo[2,3-b]pyridine. Semantic Scholar.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
  • Azaindole synthesis. Organic Chemistry Portal.
  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI.
  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing.
  • Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. ACS Publications.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. MDPI.
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications.
  • Discovery of novel 7-azaindoles as PDK1 inhibitors. PubMed.
  • Functionalization of 1H-Pyrrolo[2,3-b]pyridine. Bulletin of the Chemical Society of Japan.
  • Proposed mechanism for C−H functionalization of 7‐azaindoles and anthranil. ResearchGate.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
  • Acid-catalyzed synthesis of 7-azaindoles 8 using amino-halopyridines... ResearchGate.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Publications.
  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. ACS Publications.
  • Biological activity and material applications of 7-azaindole derivatives. ResearchGate.
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed.
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications.
  • Azaindole Therapeutic Agents. NIH.
  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. PubMed.
  • Regioseletive C–H functionalization of 7-azaindoles. ResearchGate.
  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. NIH.
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed.
  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed.
  • 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors. Semantic Scholar.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications.
  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. NIH.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. NIH.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH.

Sources

Navigating the Niche: A Technical Guide to the Commercial Availability and Synthesis of 3,4-Dichloro-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dichloro-7-azaindole is a halogenated heterocyclic compound of significant interest in medicinal chemistry, primarily for its potential as a scaffold in the design of targeted therapeutics such as protein kinase inhibitors. As a bioisostere of indole and purine, the 7-azaindole core is a privileged structure, and its specific dichlorination pattern at the 3 and 4 positions offers a powerful tool for modulating molecular properties to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive analysis of the current commercial landscape for this compound, details key precursors, outlines a plausible synthetic pathway for its in-house preparation, and discusses its critical applications in drug discovery. Our findings indicate that 3,4-Dichloro-7-azaindole is not a readily available stock chemical from major global suppliers, necessitating a strategy involving either specialized custom synthesis or procurement of key precursors for laboratory synthesis.

Introduction: The 7-Azaindole Scaffold and the Strategic Role of Dichlorination

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern drug design. Its structure is bioisosteric to both indole and the purine base adenine, allowing it to function as an effective "hinge-binder" in the ATP-binding pocket of numerous protein kinases.[1][2] The pyridine nitrogen (N7) and the pyrrole N-H group can form a bidentate hydrogen bond pattern that mimics the interaction of adenine, making it a highly effective starting point for developing potent kinase inhibitors.[2]

The strategic addition of chlorine atoms to this scaffold serves multiple critical functions:

  • Modulation of Electronic Properties: Halogens are electron-withdrawing groups that can alter the pKa of the heterocyclic system, influencing binding interactions and metabolic stability.

  • Lipophilicity and Solubility: Dichlorination increases lipophilicity, which can enhance cell permeability and target engagement, though it must be balanced to maintain adequate aqueous solubility.

  • Steric Control: The chlorine atoms can induce specific conformational preferences in the molecule, leading to improved selectivity for the target kinase over off-target proteins.[3]

Given these advantages, 3,4-disubstituted 7-azaindoles have been explored as inhibitors for critical cancer and inflammation targets, including AXL kinase and Janus kinase 2 (JAK2).[1][4]

Compound Identification and Physicochemical Profile

Accurate identification is paramount for procurement and experimental work. The key identifiers and properties for 3,4-Dichloro-7-azaindole are summarized below.

PropertyDataSource(s)
IUPAC Name 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridineN/A
Synonyms 3,4-Dichloro-7-azaindoleN/A
CAS Number 1262408-75-2[5]
Molecular Formula C₇H₄Cl₂N₂[5]
Molecular Weight 187.03 g/mol [5]
Appearance Predicted: Solid (crystalline powder)N/A
MDL Number MFCD18375139[5]

Commercial Availability Analysis

A thorough review of major chemical catalogs reveals that 3,4-Dichloro-7-azaindole is not a standard, off-the-shelf compound. One specialty supplier was identified that lists the compound, though typically with a lead time, suggesting it is synthesized on demand rather than stocked.[5]

This scarcity necessitates that researchers adopt one of two strategies:

  • Custom Synthesis: Engage a contract research organization (CRO) to synthesize the compound.

  • In-House Synthesis: Procure commercially available precursors and perform the synthesis in the laboratory.

For the latter, several key precursors are readily available from multiple suppliers.

Table of Commercially Available Key Precursors:

Compound NameCAS NumberRepresentative SuppliersNotes
7-Azaindole 271-63-6Sigma-Aldrich, TCI, Combi-Blocks, BLD Pharm, Oakwood ChemicalThe parent scaffold, essential starting material for many syntheses.[6][7]
4-Chloro-7-azaindole 55052-28-3Sigma-Aldrich, BLD Pharm, Chem-Impex, Thermo ScientificA crucial intermediate for further functionalization at the C3 position.[8]

Synthetic Pathways to 3,4-Dichloro-7-azaindole

Given the limited commercial availability, a reliable synthetic route is essential. While a specific, published synthesis for 3,4-Dichloro-7-azaindole was not identified in the search results, a plausible and robust pathway can be constructed based on established azaindole chemistry.[9][10] The most direct approach involves the selective chlorination of a suitable precursor, such as 4-Chloro-7-azaindole.

Proposed Synthetic Protocol: Direct Chlorination of 4-Chloro-7-azaindole

This protocol is based on standard electrophilic aromatic substitution reactions on the electron-rich pyrrole ring of the azaindole scaffold. The C3 position is highly activated and susceptible to halogenation.

Reaction Scheme:

Proposed synthesis of 3,4-Dichloro-7-azaindole.

Detailed Step-by-Step Methodology:

Step 1: N-Protection of 4-Chloro-7-azaindole (Optional but Recommended)

  • Causality: Protection of the pyrrole nitrogen prevents side reactions during chlorination and can improve solubility. A tosyl (Ts) or [2-(trimethylsilyl)ethoxy]methyl (SEM) group is suitable.

  • To a stirred solution of 4-Chloro-7-azaindole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Add tosyl chloride (TsCl, 1.1 eq) or SEM chloride (SEMCl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-protected intermediate.

Step 2: Electrophilic Chlorination at the C3 Position

  • Causality: N-Chlorosuccinimide (NCS) is a mild and effective source of electrophilic chlorine for halogenating electron-rich heterocycles.

  • Dissolve the N-protected 4-Chloro-7-azaindole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile.

  • Add N-Chlorosuccinimide (NCS, 1.1 eq) in one portion.

  • Stir the reaction at room temperature for 2-4 hours. The reaction can be gently heated (e.g., to 40 °C) if sluggish.

  • Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with aqueous sodium thiosulfate solution to remove any unreacted NCS, followed by washing with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude N-protected 3,4-dichloro-7-azaindole.

Step 3: Deprotection to Yield Final Product

  • Causality: The chosen deprotection method must be compatible with the dichlorinated scaffold.

  • (For SEM group): Dissolve the crude product from Step 2 in THF. Add tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 2.0 eq) and stir at room temperature for 1-2 hours.

  • (For Tosyl group): Dissolve the crude product in a mixture of methanol and THF. Add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH, 5.0 eq) and heat at 60 °C for 4-6 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, neutralize the reaction mixture (if basic) and extract the product with ethyl acetate.

  • Dry, filter, and concentrate the organic layers. Purify the final compound by column chromatography or recrystallization to obtain pure 3,4-Dichloro-7-azaindole.

Procurement and Synthesis Workflow

For researchers requiring this compound, a logical workflow is essential to navigate from initial identification to final product in hand.

G A Define Requirement: 3,4-Dichloro-7-azaindole (CAS: 1262408-75-2) B Search Major Chemical Suppliers (e.g., Sigma, TCI, FisherSci) A->B D Compound Available? B->D C Search Specialty & Custom Synthesis Catalogs E Compound Available? C->E D->C No F Procure Compound (Note potential lead times) D->F Yes E->F Yes G Identify Key Precursors (e.g., 4-Chloro-7-azaindole) E->G No H Procure Precursors G->H I Perform In-House Synthesis (See Protocol in Section 4) H->I J Characterize Final Product (NMR, MS, HPLC) I->J

Decision workflow for obtaining 3,4-Dichloro-7-azaindole.

Safety and Handling

No specific Safety Data Sheet (SDS) is widely available for 3,4-Dichloro-7-azaindole. However, based on data for structurally similar compounds like 4-Chloro-7-azaindole, the following hazards should be anticipated.

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.

  • Skin Irritation: Causes skin irritation.

  • Eye Damage: Causes serious eye damage/irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Protocols:

PrecautionSpecification
Ventilation Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.
Personal Protective Equipment (PPE) Wear a lab coat, nitrile gloves, and chemical safety goggles. A face shield may be required for larger quantities.
Ingestion Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Spills Clean up spills immediately using appropriate absorbent material. Avoid generating dust.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

  • MySkinRecipes. This compound. [Link]
  • Progress in Chemistry. Synthesis of Azaindoles. [Link]
  • MDPI. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. [Link]
  • Mérour, J., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
  • Gunda, P., et al. (2020). Azaindole Therapeutic Agents. NIH Public Access. [Link]
  • ResearchGate.
  • PubMed. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. [Link]
  • ACS Publications. Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. [Link]
  • Organic Chemistry Portal. Azaindole synthesis. [Link]
  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
  • Alkali Metals. Best 7-Azaindole Manufacturers & Suppliers in USA. [Link]
  • PubMed. A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. [Link]
  • PubChem. 4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine. [Link]
  • Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]
  • PubChem. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. [Link]
  • ResearchGate. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. [Link]
  • DTIC.

Sources

Unlocking Therapeutic Potential: A Technical Guide to 1H-pyrrolo[2,3-b]pyridine Analogs and Their Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility in targeting a spectrum of key proteins implicated in human diseases. Its unique electronic properties and ability to form critical hydrogen bond interactions have made it a cornerstone for the development of potent and selective inhibitors. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the most promising therapeutic targets for 1H-pyrrolo[2,3-b]pyridine analogs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for target validation, and present a synthesized view of the signaling pathways and molecular interactions that underpin the therapeutic potential of this remarkable scaffold.

The 7-Azaindole Scaffold: A Privileged Framework in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This seemingly subtle change has profound implications for the molecule's physicochemical properties, including its hydrogen bonding capacity, dipole moment, and metabolic stability. A key feature of the 7-azaindole scaffold is its ability to act as a "hinge-binder," forming two crucial hydrogen bonds with the backbone of many protein kinases in the ATP-binding pocket, mimicking the interaction of the adenine portion of ATP.[1][2] This bidentate interaction provides a strong anchor for inhibitor binding, making it an excellent starting point for the rational design of potent and selective kinase inhibitors.[1][3]

The versatility of the 7-azaindole scaffold extends beyond kinase inhibition, with analogs showing activity against a range of other important enzyme classes. This guide will explore the most well-validated and emerging therapeutic targets for this promising class of compounds.

Key Therapeutic Target Classes for 1H-pyrrolo[2,3-b]pyridine Analogs

Our exploration of therapeutic targets will be categorized by protein families, highlighting the diverse applicability of the 7-azaindole scaffold.

Protein Kinases: The Dominant Landscape

Protein kinases, which regulate a vast array of cellular processes, represent the most successfully targeted protein family for 1H-pyrrolo[2,3-b]pyridine analogs.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Biological Rationale: The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, migration, and angiogenesis.[4][5] Aberrant FGFR signaling, due to gene amplification, mutations, or fusions, is a known driver in various cancers, including breast, lung, and bladder cancer.[4][6] Targeting FGFRs is therefore a validated therapeutic strategy in oncology.[7]

Mechanism of Inhibition: 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[4][7] These compounds typically bind to the ATP-binding site of the FGFR kinase domain, with the 7-azaindole core forming hydrogen bonds with the hinge region.[4] Substitutions on the scaffold can be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.[4][5]

Quantitative Data Summary:

Compound ClassTarget(s)IC50 (nM)Reference
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR17[5][7]
FGFR29[5][7]
FGFR325[5][7]
1H-pyrrolo[2,3-b]pyridine derivative (178d)VEGFR237[8]
6-azaindole derivative (178c)VEGFR248[8]

Signaling Pathway Diagram:

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg Activation PI3K PI3K FGFR->PI3K Activation RAS RAS FGFR->RAS Activation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) PLCg->Transcription AKT AKT PI3K->AKT Activation MEK MEK RAS->MEK Activation AKT->Transcription ERK ERK MEK->ERK Activation ERK->Transcription Azaindole 1H-pyrrolo[2,3-b]pyridine Analog Azaindole->FGFR Inhibition

Caption: FGFR Signaling Pathway and Inhibition by 7-Azaindole Analogs.

Biological Rationale: The JAK-STAT signaling pathway is crucial for mediating immune responses and hematopoiesis. Cytokines binding to their receptors activate associated JAKs, which then phosphorylate STAT proteins, leading to their dimerization, nuclear translocation, and regulation of gene expression. Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis and myeloproliferative neoplasms.

Mechanism of Inhibition: Several 7-azaindole derivatives have been developed as potent JAK inhibitors.[9] Decernotinib, a JAK3 inhibitor that entered clinical trials for rheumatoid arthritis, features a 7-azaindole core.[3] These inhibitors compete with ATP for binding to the JAK kinase domain, thereby blocking the downstream signaling cascade.

Quantitative Data Summary:

Compound ClassTarget(s)IC50 (nM)Reference
7-azaindole derivative (97)JAK21[8]
C-3 aryl-7-azaindole derivative (94)JAK2260[8]
1H-pyrrolo[2,3-b]pyridine derivative (14c)JAK3Potent, selective[9]

Biological Rationale: ATM is a master regulator of the DNA damage response (DDR), a critical cellular process for maintaining genomic stability.[8][10] Upon DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis.[1][2] In many cancers, the DDR pathway is compromised, making tumor cells reliant on remaining repair pathways. Inhibiting ATM can therefore sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.

Mechanism of Inhibition: Recently, 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as highly selective and orally available ATM inhibitors.[10][11] These compounds have shown synergistic antitumor efficacy when combined with DNA-damaging agents in preclinical models.[10]

Signaling Pathway Diagram:

ATM_Signaling cluster_stimulus Cellular Stress cluster_activation ATM Activation cluster_downstream Downstream Effects DSB DNA Double-Strand Breaks (DSBs) MRN MRN Complex DSB->MRN Sensing ATM_inactive Inactive ATM (dimer) MRN->ATM_inactive Recruitment ATM_active Active ATM (monomer) ATM_inactive->ATM_active Autophosphorylation p53 p53 ATM_active->p53 Phosphorylation CHK2 CHK2 ATM_active->CHK2 Phosphorylation BRCA1 BRCA1 ATM_active->BRCA1 Phosphorylation Azaindole 1H-pyrrolo[2,3-b]pyridine Analog Azaindole->ATM_active Inhibition CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycleArrest DNARepair DNA Repair BRCA1->DNARepair

Caption: ATM Signaling Pathway in DNA Damage Response.

  • Cyclin-Dependent Kinases (CDKs): 7-azaindole derivatives have shown potent inhibition of CDKs, such as CDK1, CDK2, and CDK8, which are key regulators of the cell cycle.[8][12]

  • ABL/SRC Kinases: Dual inhibitors of ABL and SRC kinases based on a 7-azaindole core have been developed for their potential in treating cancers where these kinases are oncogenic drivers.[13]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade for cell growth, proliferation, and survival, and is frequently hyperactivated in cancer. 7-azaindole derivatives have been discovered as potent PI3K inhibitors.[14]

Phosphodiesterase 4B (PDE4B)

Biological Rationale: Phosphodiesterases (PDEs) are enzymes that degrade cyclic adenosine monophosphate (cAMP), a key second messenger involved in inflammation. PDE4B is a subtype of PDE4 that is predominantly expressed in immune and inflammatory cells. Inhibition of PDE4B leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. This makes PDE4B an attractive target for treating inflammatory diseases.

Mechanism of Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective PDE4B inhibitors.[15] These compounds have demonstrated the ability to inhibit the release of TNF-α from macrophages, highlighting their anti-inflammatory potential.[15]

Human Neutrophil Elastase (HNE)

Biological Rationale: Human neutrophil elastase is a serine protease released by neutrophils during inflammation. While it plays a role in host defense, excessive HNE activity can lead to tissue damage and is implicated in inflammatory lung diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Mechanism of Inhibition: The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a novel core for the development of HNE inhibitors.[4][16] Structure-activity relationship studies have shown that specific substitutions on the pyrrolopyridine ring are crucial for potent HNE inhibitory activity.[16]

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step methodologies for key experiments to validate the therapeutic potential of 1H-pyrrolo[2,3-b]pyridine analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 1H-pyrrolo[2,3-b]pyridine analog against a specific protein kinase.[5]

Principle: This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. The ADP is converted to ATP, and the amount of ATP is quantified using a luciferase-based reaction that generates a luminescent signal.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • 1H-pyrrolo[2,3-b]pyridine analog (test compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Multichannel pipettors

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate the plate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based FGFR Inhibition Assay

Objective: To assess the ability of a 1H-pyrrolo[2,3-b]pyridine analog to inhibit FGFR signaling in a cellular context.[14][17]

Principle: This assay utilizes a cell line that overexpresses an FGFR and measures the phosphorylation of a downstream effector, such as FRS2α, as a readout of receptor activity. Inhibition of FGFR by the test compound will lead to a decrease in FRS2α phosphorylation.

Materials:

  • FGFR-overexpressing cell line (e.g., MDA-MB-453 for FGFR4)

  • Cell culture medium and supplements

  • 1H-pyrrolo[2,3-b]pyridine analog (test compound)

  • Fibroblast Growth Factor (FGF) ligand

  • Lysis buffer

  • Primary antibodies (anti-phospho-FRS2α, anti-total-FRS2α, anti-GAPDH)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed the FGFR-overexpressing cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Stimulate the cells with the appropriate FGF ligand for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of each sample.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-FRS2α overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with antibodies against total FRS2α and a loading control (e.g., GAPDH).

    • Quantify the band intensities and normalize the phospho-FRS2α signal to the total FRS2α and loading control signals.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Neutrophil Elastase Inhibition Assay (Fluorometric)

Objective: To screen for and characterize the inhibitory activity of 1H-pyrrolo[2,3-b]pyridine analogs against human neutrophil elastase.[4]

Principle: This assay uses a fluorogenic substrate that is cleaved by HNE to release a fluorescent product. The increase in fluorescence is directly proportional to the enzyme's activity.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES pH 7.5, 0.5 M NaCl, 10% DMSO)

  • 1H-pyrrolo[2,3-b]pyridine analog (test compound)

  • Known HNE inhibitor (positive control, e.g., Sivelestat)

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of HNE in assay buffer.

    • Prepare a stock solution of the substrate in DMSO and dilute it to a working concentration in assay buffer.

    • Prepare a serial dilution of the test compound and the positive control in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the test compound or control to the appropriate wells.

    • Add the HNE working solution to all wells except the blank.

    • Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate working solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Subtract the rate of the blank from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Integrated Workflow for Drug Discovery with 7-Azaindole Analogs

The discovery and development of novel therapeutics based on the 1H-pyrrolo[2,3-b]pyridine scaffold follows a structured, multi-stage process.

DrugDiscoveryWorkflow TargetID Target Identification & Validation HTS High-Throughput Screening (HTS) TargetID->HTS Assay Development HitToLead Hit-to-Lead Optimization HTS->HitToLead Identification of 'Hits' LeadOp Lead Optimization HitToLead->LeadOp SAR Studies, Potency & Selectivity Improvement Preclinical Preclinical Development LeadOp->Preclinical ADME/Tox Profiling Clinical Clinical Trials Preclinical->Clinical IND Submission

Caption: A streamlined workflow for the discovery of 7-azaindole-based therapeutics.

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold has unequivocally established itself as a versatile and highly valuable framework in the pursuit of novel therapeutics. Its success, particularly in the realm of kinase inhibition, has paved the way for the development of numerous clinical candidates. The continued exploration of this scaffold against a widening array of biological targets, coupled with advancements in structure-based drug design and a deeper understanding of disease biology, promises to unlock even greater therapeutic potential. Future research will likely focus on developing next-generation 7-azaindole analogs with enhanced selectivity profiles to minimize off-target effects and improve safety. Furthermore, the application of this scaffold to emerging target classes will undoubtedly yield exciting new opportunities for addressing unmet medical needs.

References

  • A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors - Benchchem. (URL: )
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (URL: )
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. (URL: )
  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. (URL: )
  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - ResearchG
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar. (URL: [Link])
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (URL: [Link])
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (URL: [Link])
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. (URL: [Link])
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchG
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (URL: [Link])
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer | Journal of Medicinal Chemistry - ACS Public
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results - ResearchG
  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity | Journal of Medicinal Chemistry - ACS Public
  • 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors. (URL: [Link])
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (URL: [Link])
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - NIH. (URL: [Link])
  • Azaindole Therapeutic Agents - PMC. (URL: [Link])
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed. (URL: [Link])
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (URL: [Link])

Sources

The 7-Azaindole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a cornerstone in the design of novel therapeutics. This bicyclic heterocycle, a bioisostere of the endogenous indole nucleus, offers a unique constellation of physicochemical properties that have been artfully exploited to overcome challenges in drug development, leading to the successful launch of multiple FDA-approved drugs. Its strategic incorporation into small molecules has proven instrumental in enhancing target affinity, selectivity, and pharmacokinetic profiles, particularly within the realm of kinase inhibition. This technical guide provides a comprehensive exploration of the 7-azaindole scaffold, from its fundamental properties and synthesis to its profound impact on drug discovery, offering field-proven insights for the seasoned researcher.

The Bioisosteric Advantage: Why 7-Azaindole?

The substitution of a carbon atom at the 7-position of the indole ring with a nitrogen atom fundamentally alters the electronic landscape of the molecule, bestowing upon it a set of advantageous properties for drug design.[1] This seemingly subtle modification has profound implications for molecular interactions and pharmacokinetic characteristics.

Enhanced Hydrogen Bonding Capacity: The most significant attribute of the 7-azaindole scaffold is its ability to act as both a hydrogen bond donor, through the pyrrolic N-H, and a hydrogen bond acceptor, via the pyridinic nitrogen. This dual functionality allows for a bidentate hydrogen bonding interaction with the hinge region of many protein kinases, mimicking the binding of the adenine moiety of ATP.[2] This strong and specific interaction is a key driver of the high potency observed in many 7-azaindole-based kinase inhibitors.

Modulation of Physicochemical Properties: The introduction of the nitrogen atom increases the polarity and aqueous solubility of the scaffold compared to its indole counterpart. This can lead to improved pharmacokinetic properties, including enhanced bioavailability and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[3] The strategic placement of the nitrogen atom in the 7-position has been shown to be particularly effective in optimizing these properties.[3]

Metabolic Stability: The 7-azaindole core can also influence the metabolic stability of a drug candidate. By altering the electron distribution within the ring system, it can block or alter sites of metabolic oxidation that might otherwise lead to rapid clearance of an indole-containing compound.

The Chemical Biology of 7-Azaindole: A Kinase Inhibitor Powerhouse

The unique hydrogen bonding capabilities of the 7-azaindole scaffold have made it a "privileged scaffold" for the design of ATP-competitive kinase inhibitors. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The 7-azaindole moiety has been instrumental in the development of potent and selective inhibitors for a wide array of kinases.

Mechanism of Action: Hinge-Binding and Beyond

The canonical binding mode of 7-azaindole in the ATP-binding pocket of a kinase involves the formation of two crucial hydrogen bonds with the backbone of the hinge region. The pyrrole N-H acts as a hydrogen bond donor to a backbone carbonyl oxygen, while the pyridine nitrogen accepts a hydrogen bond from a backbone N-H group. This bidentate interaction anchors the inhibitor in the active site, providing a stable platform for further interactions with other regions of the ATP-binding pocket, thereby conferring potency and selectivity.[2]

Case Study: Vemurafenib - A Paradigm of 7-Azaindole in Oncology

Vemurafenib (Zelboraf®) is a potent inhibitor of the BRAF V600E mutant kinase and stands as a landmark achievement in the application of the 7-azaindole scaffold in targeted cancer therapy.[4] Approved by the FDA for the treatment of metastatic melanoma harboring the BRAF V600E mutation, Vemurafenib's success underscores the power of structure-based drug design centered around this privileged motif.

The MAPK Signaling Pathway and the Role of Vemurafenib

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many melanomas, a specific mutation in the BRAF gene (V600E) leads to constitutive activation of the BRAF kinase, resulting in uncontrolled cell growth and tumor progression. Vemurafenib selectively targets and inhibits the ATP-binding site of the BRAF V600E mutant, effectively shutting down this aberrant signaling.[4]

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Activates MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Vemurafenib's inhibition of the MAPK signaling pathway.

Quantitative Analysis of 7-Azaindole-Based Kinase Inhibitors

The versatility of the 7-azaindole scaffold is evident in the broad range of kinases that have been successfully targeted. The following table provides a comparative analysis of the potency of various 7-azaindole derivatives against different kinase targets.

Compound/InhibitorTarget KinaseIC50 (nM)
7-Azaindole Derivatives
VemurafenibBRAF V600E31
PexidartinibCSF1R13
7-azaindole derivative 164CDK17
CDK23
C-3 aryl-7-azaindole derivative 94JAK2260
7-azaindole derivative 97JAK21
Other Kinase Inhibitors
StaurosporineMultiple Kinases1-20
SunitinibVEGFR29

Note: IC50 values are sourced from various publications and should be considered as representative examples. Direct comparison between different studies may be limited by variations in experimental conditions.[5][6]

Synthetic Strategies for 7-Azaindole Derivatives

The successful application of the 7-azaindole scaffold in drug discovery has been paralleled by the development of robust and versatile synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, have been particularly instrumental in the functionalization of the 7-azaindole core.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a 3-Aryl-7-Azaindole Derivative

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-iodo-7-azaindole with an arylboronic acid.

Materials:

  • 3-Iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

  • Triphenylphosphine (PPh3) (0.1 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodo-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, Pd(OAc)2, PPh3, and K2CO3.

  • Add a 3:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-7-azaindole derivative.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine 3-Iodo-7-azaindole, Arylboronic acid, Catalyst, Ligand, and Base Solvent Add Dioxane/Water Reactants->Solvent Heating Heat to 80-100 °C and Stir Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and Dilute with Ethyl Acetate Monitoring->Quenching Extraction Wash with Water and Brine Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Final Product 3-Aryl-7-azaindole Purification->Final Product

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Beyond Oncology: The Expanding Therapeutic Landscape of 7-Azaindole

While the impact of the 7-azaindole scaffold in oncology is undeniable, its therapeutic potential extends to a growing number of other disease areas.

Neurodegenerative Diseases

The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. Several studies have reported the design and synthesis of 7-azaindole derivatives as potent inhibitors of Aβ aggregation.[7] These compounds have demonstrated the ability to interfere with the self-assembly of Aβ peptides into neurotoxic oligomers and fibrils, highlighting their potential as disease-modifying agents for Alzheimer's and other neurodegenerative disorders. For instance, certain 3-substituted indole and 7-azaindole derivatives have shown promise in preventing the pathological self-assembly of amyloid-β.[8]

Inflammatory and Autoimmune Diseases

The role of kinases in inflammatory signaling pathways has made them attractive targets for the treatment of inflammatory and autoimmune diseases. 7-Azaindole-based inhibitors of kinases such as Janus kinases (JAKs) and p38 MAP kinase have shown promise in preclinical models of these conditions.[9][10] The ability of the 7-azaindole scaffold to generate potent and selective kinase inhibitors is being leveraged to develop novel therapies for diseases like rheumatoid arthritis and psoriasis.

Conclusion and Future Perspectives

The 7-azaindole scaffold has firmly established itself as a privileged motif in modern drug discovery. Its unique physicochemical properties, particularly its enhanced hydrogen bonding capacity, have made it a go-to building block for the design of potent and selective kinase inhibitors. The clinical success of drugs like Vemurafenib and Pexidartinib serves as a powerful testament to the value of this scaffold in oncology. As our understanding of the chemical biology of 7-azaindole deepens and synthetic methodologies continue to evolve, we can anticipate the emergence of a new generation of 7-azaindole-based therapeutics for an even broader range of diseases. The continued exploration of this versatile scaffold promises to unlock new avenues for the development of innovative medicines that address unmet medical needs.

References

  • Azaindole synthesis. Organic Chemistry Portal.
  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal.
  • Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. ResearchGate.
  • The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. National Institutes of Health.
  • The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health.
  • Chemically Linked Vemurafenib Inhibitors Promote an Inactive BRAFV600E Conformation. National Institutes of Health.
  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. UCL Discovery.
  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. National Institutes of Health.
  • Crystal structure of a BRAF kinase domain monomer explains basis for allosteric regulation. bioRxiv.
  • In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. MDPI.
  • Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. ResearchGate.
  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. PubMed.
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
  • Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. PubMed.
  • Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities. PubMed.
  • New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato.
  • Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. National Institutes of Health.
  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. National Institutes of Health.
  • Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). ResearchGate.
  • Novel natural inhibitors targeting B-RAF(V600E) by computational study. National Institutes of Health.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. ResearchGate.
  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters.
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. National Institutes of Health.
  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters.
  • Preparation of several 3,5-disubstituted-7-azaindole derivatives. ResearchGate.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
  • Small-Molecule Inhibitors of Amyloid Beta: Insights from Molecular Dynamics—Part B: Natural Compounds. MDPI.
  • Graphical representation of IC50 values (Aβ42) for the synthesized... ResearchGate.

Sources

Methodological & Application

Synthesis Protocol for 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine: An Essential Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 3,4-dichloro-1H-pyrrolo[2,3-b]pyridine, a critical heterocyclic building block in medicinal chemistry. The 7-azaindole core, of which this compound is a derivative, is a privileged scaffold found in numerous kinase inhibitors and other biologically active molecules. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind experimental choices, and robust analytical validation methods. We present a reliable two-step synthetic route commencing from the commercially available 7-azaindole (1H-pyrrolo[2,3-b]pyridine), proceeding through a 4-chloro intermediate.

Introduction: The Significance of this compound

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bioisostere of indole and purine, making it a cornerstone in the design of therapeutic agents. Its unique electronic properties and ability to form specific hydrogen bond interactions have led to its incorporation into a multitude of FDA-approved drugs and clinical candidates, particularly in the realm of oncology.[1][2] The introduction of a dichloro substitution pattern at the 3 and 4 positions of the 7-azaindole nucleus offers medicinal chemists a versatile handle for further functionalization. The electron-withdrawing nature of the chlorine atoms can modulate the reactivity of the heterocyclic system and provide vectors for cross-coupling reactions to introduce further molecular complexity.[2] Specifically, this compound serves as a key intermediate in the synthesis of potent kinase inhibitors, which are pivotal in regulating cellular signaling pathways implicated in cancer and inflammatory diseases.[3]

Reaction Scheme and Mechanistic Rationale

The synthesis of this compound is achieved via a two-step process starting from 1H-pyrrolo[2,3-b]pyridine. The first step involves the regioselective chlorination at the C4 position, followed by a second chlorination at the C3 position of the pyrrole ring.

Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

The initial chlorination at the 4-position of the pyridine ring is accomplished through an N-oxidation/chlorination sequence. This method is preferred as direct electrophilic chlorination of the pyridine moiety of 7-azaindole is challenging. The pyridine nitrogen is first oxidized to the corresponding N-oxide, which activates the C4 position towards nucleophilic attack by a chloride ion.

Step 2: Synthesis of this compound

The second step involves the electrophilic chlorination of the electron-rich pyrrole ring of 4-chloro-1H-pyrrolo[2,3-b]pyridine. N-Chlorosuccinimide (NCS) is an effective and mild chlorinating agent for this transformation, selectively targeting the C3 position.[4][5][6][7][8]

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
1H-pyrrolo[2,3-b]pyridine (7-Azaindole)≥98%Commercially Available271-63-6
meta-Chloroperoxybenzoic acid (m-CPBA)77%Commercially Available937-14-4
Phosphorus oxychloride (POCl₃)≥99%Commercially Available10025-87-3
N-Chlorosuccinimide (NCS)≥98%Commercially Available128-09-6
Dichloromethane (DCM)AnhydrousCommercially Available75-09-2
Acetonitrile (ACN)AnhydrousCommercially Available75-05-8
Sodium bicarbonate (NaHCO₃)Reagent GradeCommercially Available144-55-8
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available7757-82-6
Ethyl acetate (EtOAc)ACS GradeCommercially Available141-78-6
HexanesACS GradeCommercially Available110-54-3
Step-by-Step Synthesis Workflow

Synthesis_Workflow Start 1H-pyrrolo[2,3-b]pyridine Intermediate 4-Chloro-1H-pyrrolo[2,3-b]pyridine Start->Intermediate 1. m-CPBA, DCM 2. POCl₃, heat Final_Product This compound Intermediate->Final_Product NCS, ACN Purification Column Chromatography Final_Product->Purification Silica Gel

Caption: Overall synthesis workflow for this compound.

Protocol for Step 1: 4-Chloro-1H-pyrrolo[2,3-b]pyridine
  • N-Oxidation: To a solution of 1H-pyrrolo[2,3-b]pyridine (10.0 g, 84.6 mmol) in dichloromethane (200 mL) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 77%, 21.0 g, 93.1 mmol) portion-wise over 30 minutes. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Reaction Quench: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1H-pyrrolo[2,3-b]pyridine N-oxide.

  • Chlorination: To the crude N-oxide, add phosphorus oxychloride (POCl₃, 50 mL, 536 mmol) and heat the mixture at 110 °C for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate to pH 8.

  • Isolation: Extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford 4-chloro-1H-pyrrolo[2,3-b]pyridine as a solid.

Protocol for Step 2: this compound
  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine (5.0 g, 32.8 mmol) in anhydrous acetonitrile (100 mL).

  • Chlorination: Add N-chlorosuccinimide (NCS, 4.8 g, 36.1 mmol) to the solution and stir the reaction mixture at room temperature for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield this compound as a solid.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and chromatographic techniques.

Technique Expected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~12.5 (br s, 1H, NH), ~8.3 (d, 1H), ~7.6 (s, 1H), ~7.3 (d, 1H).
¹³C NMR (101 MHz, DMSO-d₆)Expected peaks in the aromatic region, with shifts influenced by the two chlorine substituents.
Mass Spec. (ESI+)m/z: [M+H]⁺ calculated for C₇H₅Cl₂N₂⁺: 186.98; found: 186.9. The isotopic pattern for two chlorine atoms should be observed.
HPLC Purity ≥97%
Melting Point To be determined experimentally.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • m-CPBA: Is a strong oxidizing agent and can be shock-sensitive. Handle with care.

    • Phosphorus oxychloride (POCl₃): Is highly corrosive and reacts violently with water. Handle with extreme caution.

    • N-Chlorosuccinimide (NCS): Is an irritant and a source of chlorine. Avoid inhalation and contact with skin.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

Problem Possible Cause Solution
Low yield in Step 1 Incomplete N-oxidation.Increase reaction time or use a slight excess of m-CPBA. Ensure the starting material is fully dissolved.
Incomplete chlorination.Ensure the reaction with POCl₃ is heated sufficiently and for the recommended time.
Formation of multiple products in Step 2 Over-chlorination or side reactions.Monitor the reaction closely by TLC/LC-MS. Use the stoichiometric amount of NCS. Consider running the reaction at a lower temperature.
Difficult purification Co-eluting impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase or preparative HPLC if necessary.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • 4-Chloro-7-azaindole synthesis. ChemicalBook.
  • This compound. eChemHub.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
  • 4-Chloro-7-azaindole. ChemicalBook.
  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.
  • Understanding the Properties and Handling of 4-Chloro-7-azaindole. Te-Biotech.
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry.
  • This compound. Chemenu.
  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules.
  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry.
  • N-Chlorosuccinimide. Wikipedia.
  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal.
  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry.
  • This compound. BLDpharm.
  • 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine(5912-18-5) 1H NMR. ChemicalBook.
  • This compound. MySkinRecipes.
  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Frontiers in Chemistry.
  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Bentham Science.
  • Applications of N-Chlorosuccinimide in Organic Synthesis.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • This compound. Dayang Chem.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry.
  • byproduct identification in 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine synthesis. Benchchem.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 3,4-Dichloro-7-Azaindole for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] The targeted functionalization of this heterocycle is crucial for drug discovery programs. This application note provides a detailed guide to the palladium-catalyzed cross-coupling of 3,4-dichloro-7-azaindole, a versatile starting material for creating diverse molecular libraries. We present field-proven protocols for regioselective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, explain the mechanistic rationale behind catalyst and ligand selection, and offer insights into achieving selective C-C and C-N bond formation at the C3 and C4 positions.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole ring system is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom.[3] This substitution introduces a hydrogen-bond accepting site without significantly altering the scaffold's overall geometry, making it an ideal hinge-binding moiety for many protein kinases.[1] Consequently, this motif is found in several FDA-approved drugs and numerous clinical candidates targeting diseases ranging from cancer to inflammatory disorders.[3][4]

The synthesis of substituted 7-azaindoles is therefore a subject of major interest.[5] While functionalization of the pyrrole ring is common, achieving diverse and regioselective substitution on the pyridine ring, particularly at the C4 position, presents a greater challenge. 3,4-Dichloro-7-azaindole serves as an excellent starting point, offering two distinct reactive handles for sequential, palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6][7]

Mechanistic Foundation of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis.[6][7] While specific reaction types have unique components, they share a common catalytic cycle that facilitates the formation of new bonds. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The process generally involves three key steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[8][9]

The cycle begins with a low-valent Palladium(0) species, which undergoes oxidative addition into the carbon-halogen bond of the 3,4-dichloro-7-azaindole, forming a Pd(II) intermediate.[9] This is often the rate-determining step. Subsequently, a second coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center in a step called transmetalation.[7] Finally, the two coupled fragments are expelled from the palladium center in a reductive elimination step, which forms the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]

Palladium Catalytic Cycle cluster_cycle cluster_inputs pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_coupled R-Pd(II)L_n-R' transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 R-R' aryl_halide Ar-X (Substrate) aryl_halide->oxidative_addition organometallic R'-M (Coupling Partner) organometallic->transmetalation

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Challenge of Regioselectivity: C3 vs. C4

With two chloro-substituents, the primary challenge in coupling reactions with 3,4-dichloro-7-azaindole is achieving regioselectivity. The relative reactivity of the C3-Cl and C4-Cl bonds is influenced by several factors:

  • Electronic Effects: The C4 position on the pyridine ring is generally more electron-deficient than the C3 position on the pyrrole ring, which can make the C4-Cl bond more susceptible to oxidative addition with certain palladium catalysts.[10][11]

  • Steric Hindrance: The steric environment around each chlorine atom can influence the approach of the bulky palladium catalyst complex.

  • Catalyst/Ligand System: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands can significantly alter the reactivity and selectivity of the palladium center, favoring one position over the other.

Achieving predictable, high-yielding functionalization at a single position requires careful optimization of the catalyst, ligand, base, and temperature. The following protocols are designed as robust starting points for selective transformations.

Regioselectivity Workflow start Goal: Monofunctionalization of 3,4-Dichloro-7-Azaindole decision Desired Position of Substitution? start->decision c4_path Target C4 Position decision->c4_path C4 c3_path Target C3 Position decision->c3_path C3 c4_conditions Utilize Suzuki or Buchwald-Hartwig Conditions. - Use sterically demanding ligands (e.g., XPhos, RuPhos). - Milder conditions (lower temperature) often favor  the more electronically activated C4 position. c4_path->c4_conditions c3_conditions Utilize Sonogashira or modified Suzuki Conditions. - Less sterically hindered ligands may be effective. - Higher temperatures may be required to react  at the less activated C3 position after C4 is functionalized. c3_path->c3_conditions

Figure 2: Decision workflow for achieving regioselective functionalization.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Regioselective C4 Suzuki-Miyaura Coupling

This protocol is optimized for the selective formation of a C-C bond at the C4 position, leaving the C3-Cl intact for subsequent functionalization. The use of a catalyst like Pd(dppf)Cl₂ is often effective for coupling with halo-heterocycles.[12]

  • Reaction: 3,4-Dichloro-7-azaindole + Arylboronic Acid → 3-Chloro-4-aryl-7-azaindole

  • Rationale: The electron-deficient nature of the C4 position on the pyridine ring generally favors oxidative addition under these conditions, leading to selective C4 coupling.[11]

Step-by-Step Methodology:

  • To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add 3,4-dichloro-7-azaindole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add degassed solvent (e.g., a 3:1 mixture of Dioxane:Water).

  • Heat the reaction mixture to 85-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-chloro-4-aryl-7-azaindole.

CatalystBaseSolventTemp (°C)Time (h)Example Yield (%)
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O90675-90%
Pd(PPh₃)₄Cs₂CO₃DMF100870-85%
XPhos Pd G3K₃PO₄t-BuOH/H₂O85480-95%
Table 1: Representative conditions for C4-selective Suzuki-Miyaura coupling.
Protocol 2: Regioselective C4 Buchwald-Hartwig Amination

This protocol facilitates the formation of a C-N bond at the C4 position. The choice of a specialized ligand like Xantphos is crucial for promoting the coupling of amines with chloro-heterocycles.[13]

  • Reaction: 3,4-Dichloro-7-azaindole + Amine (R₂NH) → 3-Chloro-4-(dialkyl/aryl)amino-7-azaindole

  • Rationale: Modern Buchwald-Hartwig catalyst systems, particularly those with bulky, electron-rich phosphine ligands, show excellent performance and selectivity for coupling at the more reactive C4-Cl bond.[14][15][16] An N-H group on the azaindole can sometimes interfere, but specialized precatalysts often overcome this limitation.[14]

Step-by-Step Methodology:

  • To a dry Schlenk tube under an inert atmosphere, add 3,4-dichloro-7-azaindole (1.0 equiv.), the amine (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.05 equiv.) and the ligand (e.g., Xantphos, 0.10 equiv.). Alternatively, use a pre-formed catalyst like XPhos Pd G3 (0.05 equiv.).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous, degassed solvent (e.g., Dioxane or Toluene).

  • Heat the reaction mixture to 100-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-chloro-4-amino-7-azaindole.

Catalyst SystemBaseSolventTemp (°C)Time (h)Example Yield (%)
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane1101265-85%
Pd₂(dba)₃ / RuPhosNaOt-BuToluene100870-90%
BrettPhos Pd G3LHMDSTHF80675-92%
Table 2: Representative conditions for C4-selective Buchwald-Hartwig amination.
Protocol 3: C3 Sonogashira Coupling of a C4-Functionalized Intermediate

This protocol is designed for a sequential coupling, targeting the C3 position after the C4 position has been functionalized (e.g., using the product from Protocol 1).

  • Reaction: 3-Chloro-4-aryl-7-azaindole + Terminal Alkyne → 3-Alkynyl-4-aryl-7-azaindole

  • Rationale: The Sonogashira reaction is highly effective for forming C(sp²)-C(sp) bonds.[17] It requires a palladium catalyst and a copper(I) co-catalyst.[18][19] The C3-Cl bond, being less reactive, can now be targeted under slightly more forcing conditions.

Step-by-Step Methodology:

  • To a dry Schlenk tube under an inert atmosphere, add the 3-chloro-4-aryl-7-azaindole substrate (1.0 equiv.), the terminal alkyne (1.5 equiv.), PdCl₂(PPh₃)₂ (0.05 equiv.), and copper(I) iodide (CuI, 0.10 equiv.).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous, degassed solvent (e.g., DMF or THF) followed by a degassed base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPEA), 3.0 equiv.).

  • Stir the reaction at a temperature ranging from room temperature to 80 °C for 4-16 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3,4-disubstituted-7-azaindole.

Catalyst SystemBaseSolventTemp (°C)Time (h)Example Yield (%)
PdCl₂(PPh₃)₂ / CuIEt₃NDMF60870-90%
Pd(PPh₃)₄ / CuIDIPEATHF501265-85%
Table 3: Representative conditions for C3-selective Sonogashira coupling.

Conclusion

The palladium-catalyzed cross-coupling of 3,4-dichloro-7-azaindole is a powerful and versatile strategy for the synthesis of novel, densely functionalized heterocyclic compounds for drug discovery. By carefully selecting the catalyst system, ligand, and reaction conditions, researchers can achieve high regioselectivity, enabling either sequential or direct functionalization at the C3 and C4 positions. The protocols outlined in this application note serve as validated starting points for building libraries of 3,4-disubstituted 7-azaindoles, facilitating the exploration of structure-activity relationships and the development of next-generation therapeutics.

References

  • Vertex AI Search. (2025, September 4).
  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • Pan, Z., et al. (2022, May 13). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • Gyárfás, P., et al. (2019, November 6).
  • ResearchGate. (n.d.).
  • PubMed. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results.
  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II.
  • The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Laha, J., et al. (2020).
  • Chemistry LibreTexts. (2023, August 2). 2.
  • Semantic Scholar. (n.d.).
  • PMC. (n.d.). Azaindole Therapeutic Agents.
  • ChemicalBook. (2024, December 16). 7-Azaindole: Uses and Synthesis.
  • Reis, J., et al. (2018, October 17).
  • Patrick, D. A., et al. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry.
  • Atlanchim Pharma. (n.d.).
  • Reis, J., et al. (2018, October 17).
  • ResearchGate. (2025, August 10).
  • Wikipedia. (n.d.).
  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
  • de Koning, C. B., et al. (2015). Double Sonogashira reactions on dihalogenated aminopyridines for the assembly of an array of 7-azaindoles bearing triazole and quinoxaline substituents at C-5: Inhibitory bioactivity against Giardia duodenalis trophozoites. PubMed.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Maccioni, E., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • ResearchGate. (2015, October 14). (PDF)
  • ACS Omega. (2023, February 22). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.
  • Bouattour, R., et al. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH.
  • MDPI. (n.d.). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines.

Sources

Application Notes & Protocols: Strategic Functionalization of 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a cornerstone in modern medicinal chemistry. Recognized as a "privileged structure," its unique topology is integral to numerous biologically active molecules targeting a wide range of diseases, including cancer, inflammatory disorders, and viral infections.[1][2] Derivatives of this scaffold are highly sought after in drug discovery and development for their ability to be chemically modified to fine-tune pharmacological properties.[1][3][4][5]

The subject of this guide, 3,4-dichloro-1H-pyrrolo[2,3-b]pyridine , represents a particularly valuable starting material. The presence of two distinct chlorine atoms provides a versatile platform for sequential and regioselective functionalization. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and widely adopted method for forming carbon-carbon bonds, making it the premier choice for elaborating this dichlorinated core into diverse libraries of novel compounds.[6][7][8]

However, the application of this reaction to a di-halogenated, nitrogen-containing heterocycle is not without its challenges. Key considerations include achieving regioselectivity between the C3 and C4 positions, mitigating catalyst inhibition by the Lewis basic nitrogen atom, and preventing undesirable side reactions like protodeboronation.[9][10][11] This document provides a comprehensive guide to understanding and executing the Suzuki-Miyaura coupling on this substrate, offering detailed mechanistic insights and field-proven protocols for both selective mono-arylation and exhaustive di-arylation.

The Suzuki-Miyaura Reaction: Mechanistic Core and Key Parameters

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[6][7] The reaction proceeds through a well-established catalytic cycle, the efficiency of which is highly dependent on the careful selection of its components.

The Catalytic Cycle

The generally accepted mechanism involves three primary steps:[7][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Cl) bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step, and its facility is influenced by the electronic properties of the C-Cl bond.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[13]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6][12]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X (Aryl-Palladium Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_organic_pd R¹-Pd(II)L₂-R² transmetalation->di_organic_pd boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronate->transmetalation base Base (e.g., K₂CO₃) base->boronate Activation boronic_acid R²-B(OH)₂ boronic_acid->base reductive_elimination Reductive Elimination di_organic_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Reaction Components
  • Palladium Source & Ligand: While Pd(PPh₃)₄ can be used directly, modern protocols often employ a combination of a Pd(II) or Pd(0) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand. Bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective, as they promote the oxidative addition step and stabilize the active catalyst, preventing decomposition.[13][14] For challenging heterocyclic substrates, these advanced ligands are often essential.[10][14]

  • Base: The choice of base is critical. It must be strong enough to activate the boronic acid but not so harsh as to degrade the substrate or reagents. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common. K₃PO₄ is often a good choice for heterocyclic couplings as it is effective at promoting transmetalation while minimizing side reactions.

  • Solvent: A mixture of an organic solvent and water is typical. The organic solvent (e.g., 1,4-dioxane, THF, DMF) solubilizes the organic reagents and catalyst, while water helps to dissolve the inorganic base and facilitate the activation of the boronic acid. Anhydrous conditions can be employed to suppress protodeboronation, a major side reaction where the boronic acid is replaced by a proton from the solvent.[9]

Regioselectivity: Targeting the C4 vs. C3 Position

With two non-equivalent chlorine atoms, achieving regioselective coupling is a primary objective. The relative reactivity of the C3-Cl and C4-Cl bonds towards palladium-catalyzed cross-coupling is dictated by both electronic and steric factors.

In halogenated pyridine systems, the positions ortho (C2/C6) and para (C4) to the ring nitrogen are generally more activated towards oxidative addition than the meta (C3/C5) positions.[15] In the this compound system, the C4 position is para to the pyridine nitrogen. This position is therefore electronically more activated for oxidative addition compared to the C3 position. Consequently, mono-substitution is expected to occur preferentially at the C4 position under carefully controlled conditions.

To achieve selective mono-arylation at C4, one would typically use:

  • Slightly more than one equivalent of the boronic acid.

  • Milder reaction temperatures (e.g., 80-90 °C).

  • A highly active catalyst system to enable lower temperatures.

To achieve di-arylation, more forcing conditions are required to facilitate the less favorable oxidative addition at the C3 position. This typically involves:

  • More than two equivalents of the boronic acid.

  • Higher reaction temperatures (e.g., >100 °C).

  • Longer reaction times.

Experimental Protocols

The following protocols provide a starting point for the selective mono-arylation and the exhaustive di-arylation of this compound.

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts, phosphine ligands, and organic solvents can be hazardous.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Reagents (Substrate, Boronic Acid, Base) setup->reagents solvent Add Degassed Solvent reagents->solvent catalyst Add Catalyst/Ligand Solution solvent->catalyst reaction Heat to Target Temperature & Stir catalyst->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup (Cool, Dilute, Extract) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: Selective Mono-Arylation at the C4-Position

This protocol is optimized to favor the formation of 3-chloro-4-aryl-1H-pyrrolo[2,3-b]pyridine.

Reagent/MaterialMolar Equiv.Amount (for 1 mmol scale)Purpose
This compound1.0187.0 mgSubstrate
Arylboronic Acid1.21.2 mmolCoupling Partner
Palladium(II) Acetate (Pd(OAc)₂)0.02 (2 mol%)4.5 mgCatalyst Precursor
SPhos0.04 (4 mol%)16.4 mgLigand
Potassium Phosphate (K₃PO₄), tribasic2.0424.6 mgBase
1,4-Dioxane (anhydrous)-8 mLSolvent
Water (degassed)-2 mLCo-solvent

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the flask via syringe.

  • Catalyst Premix: In a separate, small vial under an inert atmosphere, dissolve palladium(II) acetate (2 mol%) and SPhos (4 mol%) in 1-2 mL of anhydrous 1,4-dioxane.

  • Reaction Initiation: Add the catalyst premix to the main reaction flask via syringe. The mixture may change color.

  • Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the 3-chloro-4-aryl-1H-pyrrolo[2,3-b]pyridine product.

Protocol 2: Exhaustive Di-Arylation at C3 and C4-Positions

This protocol uses more forcing conditions to drive the reaction to completion, yielding the 3,4-diaryl-1H-pyrrolo[2,3-b]pyridine.

Reagent/MaterialMolar Equiv.Amount (for 1 mmol scale)Purpose
This compound1.0187.0 mgSubstrate
Arylboronic Acid2.52.5 mmolCoupling Partner
Pd₂(dba)₃0.025 (2.5 mol%)22.9 mgCatalyst Precursor
XPhos0.10 (10 mol%)47.6 mgLigand
Cesium Carbonate (Cs₂CO₃)3.0977.0 mgBase
1,4-Dioxane (anhydrous)-10 mLSolvent

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol), and cesium carbonate (3.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Add the Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%) solids directly to the flask under a positive flow of inert gas.

  • Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of both the starting material and the mono-arylated intermediate. The reaction may require 24 hours or longer.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and carefully add water (25 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 3,4-diaryl-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently degassed solvents; Poor quality base or boronic acid.Use a fresh bottle of catalyst/ligand. Ensure thorough degassing of solvents by sparging with argon. Use freshly opened or properly stored base and boronic acid.
Protodeboronation Presence of excess water or protic sources; Reaction too slow.Use anhydrous solvents and dry reagents thoroughly. Consider using potassium trifluoroborates, which are more resistant to protodeboronation.[11] Increase catalyst loading or switch to a more active ligand to accelerate the desired coupling.
Formation of Homocoupling (Biaryl of Boronic Acid) Oxygen contamination leading to reductive elimination from the boronate complex.Maintain a strict inert atmosphere throughout the reaction setup and duration.
Poor Yield of Di-arylated Product Insufficiently forcing conditions; Catalyst deactivation.Increase temperature, reaction time, or catalyst/ligand loading. The nitrogen on the heterocycle can inhibit the catalyst; a more robust ligand like XPhos or an NHC-based catalyst may be required.[9][10]
Complex Mixture of Products Competing side reactions; Substrate/product degradation at high temperatures.Re-optimize reaction temperature and time. Ensure the purity of the starting materials.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Gleason, J. L., et al.
  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction.
  • RSC Publishing. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • ACS Publications.
  • PubMed. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. J Med Chem.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Benchchem. Application Notes and Protocols for Regioselective Reactions of 3,5-Dichloropyridine.
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • PMC - PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • ResearchGate. (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole.
  • NIH. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.

Sources

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of Dichlorinated 7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold is a privileged heterocycle in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. The functionalization of this core, particularly through the strategic introduction of amino groups, is crucial for modulating pharmacological properties. This document provides a comprehensive guide to the selective mono- and di-amination of a dichlorinated 7-azaindole substrate via the Buchwald-Hartwig amination. We delve into the mechanistic underpinnings of this powerful cross-coupling reaction, offer detailed, step-by-step protocols for achieving selective amination, and provide troubleshooting guidance for common challenges encountered in this transformation.

Introduction: The Significance of Aminated 7-Azaindoles

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of indole and purines, making it a valuable building block in the design of novel therapeutics.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions have led to its incorporation in numerous biologically active compounds, including kinase inhibitors. The ability to precisely install amino substituents on the 7-azaindole ring is of paramount importance for tuning properties such as solubility, basicity, and target engagement.

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[2][3] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it an indispensable tool for the synthesis of complex molecules.[2][4] However, the application of this methodology to dihalogenated heteroaromatics like dichlorinated 7-azaindole presents a significant challenge: achieving selective mono-amination versus di-amination. This guide will address this challenge by providing protocols and a theoretical framework for the controlled functionalization of these important substrates.

The Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[5][6] Understanding this mechanism is critical for rationalizing the choice of reagents and reaction conditions.

The generally accepted catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. The reactivity of the aryl halide typically follows the trend: I > Br > OTf > Cl.[5]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[2]

The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst, promote oxidative addition (especially for less reactive aryl chlorides), and facilitate the reductive elimination step.[7]

Experimental Protocols

Materials and General Procedures

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents should be used. Commercially available reagents should be used as received unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Selective Mono-amination of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine

This protocol aims for the selective amination at the more reactive chloro-position. The relative reactivity of the chloro-substituents on the 7-azaindole ring can be influenced by electronic and steric factors. For this example, we will assume the C4 position is more susceptible to initial amination.

Reaction Scheme:

(Hypothetical reaction for illustrative purposes)

Table 1: Reagents and Conditions for Selective Mono-amination

Reagent/ParameterQuantity/ValueNotes
4,6-dichloro-1H-pyrrolo[2,3-b]pyridine1.0 equiv
Amine (e.g., morpholine)1.1-1.2 equivA slight excess of the amine is used.
Palladium Pre-catalyst (e.g., RuPhos Pd G3)2-5 mol%Pre-catalysts offer reliable generation of the active Pd(0) species.[4]
Ligand (e.g., RuPhos)4-10 mol%Bulky, electron-rich ligands are often effective for heteroaryl chlorides.[8]
Base (e.g., NaOtBu or Cs₂CO₃)2.0 equivNaOtBu is a strong, common base. Cs₂CO₃ can be a milder alternative.[5]
Solvent (e.g., Toluene or Dioxane)Anhydrous
Temperature80-110 °C
Reaction Time12-24 hMonitor by TLC/LC-MS.

Step-by-Step Procedure:

  • To an oven-dried reaction vial, add 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, the palladium pre-catalyst, and the ligand.

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add the base to the vial.

  • In a separate vial, dissolve the amine in the anhydrous solvent.

  • Add the amine solution to the reaction vial via syringe.

  • Heat the reaction mixture to the specified temperature and monitor its progress.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Mono_amination_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep1 Oven-dried Vial prep2 Add Dichloro-azaindole, Pd Pre-catalyst, Ligand prep1->prep2 prep3 Purge with Argon prep2->prep3 react1 Add Base (e.g., NaOtBu) prep3->react1 react2 Add Amine Solution in Anhydrous Solvent react1->react2 react3 Heat to 80-110 °C react2->react3 react4 Monitor by TLC/LC-MS react3->react4 workup1 Cool & Quench (aq. NH4Cl) react4->workup1 workup2 Aqueous Work-up & Extraction workup1->workup2 workup3 Column Chromatography workup2->workup3 workup4 Isolated Mono-aminated Product workup3->workup4

Caption: Experimental workflow for selective mono-amination.

Protocol 2: Subsequent Amination of the Mono-aminated Product

This protocol describes the amination of the remaining chloro-substituent on the mono-aminated 7-azaindole intermediate. A different amine can be introduced in this step, allowing for the synthesis of unsymmetrically substituted products.

Reaction Scheme:

(Hypothetical reaction for illustrative purposes)

Table 2: Reagents and Conditions for Second Amination

Reagent/ParameterQuantity/ValueNotes
Mono-amino-chloro-7-azaindole1.0 equiv
Amine (R3R4NH)1.2-1.5 equiv
Palladium Pre-catalyst (e.g., XPhos Pd G3)2-5 mol%A different catalyst/ligand system may be required for the less reactive chloride.
Ligand (e.g., XPhos)4-10 mol%
Base (e.g., K₃PO₄ or LHMDS)2.0-2.5 equivA stronger base may be necessary.
Solvent (e.g., t-BuOH or CPME)Anhydrous
Temperature100-120 °CHigher temperatures may be required.
Reaction Time18-36 hMonitor by TLC/LC-MS.

Step-by-Step Procedure:

  • Follow the same general setup as Protocol 1, using the mono-aminated product as the starting material.

  • The choice of catalyst, ligand, base, and solvent may need to be optimized for the second, potentially less reactive, amination.

  • Higher reaction temperatures and longer reaction times may be necessary.

  • Work-up and purification procedures are analogous to Protocol 1.

Di_amination_Workflow cluster_prep2 Preparation cluster_reaction2 Reaction Setup cluster_workup2 Work-up & Purification prep1_2 Oven-dried Vial prep2_2 Add Mono-aminated Azaindole, Pd Pre-catalyst, Ligand prep1_2->prep2_2 prep3_2 Purge with Argon prep2_2->prep3_2 react1_2 Add Base (e.g., K3PO4) prep3_2->react1_2 react2_2 Add Second Amine Solution react1_2->react2_2 react3_2 Heat to 100-120 °C react2_2->react3_2 react4_2 Monitor by TLC/LC-MS react3_2->react4_2 workup1_2 Cool & Quench react4_2->workup1_2 workup2_2 Aqueous Work-up & Extraction workup1_2->workup2_2 workup3_2 Column Chromatography workup2_2->workup3_2 workup4_2 Isolated Di-aminated Product workup3_2->workup4_2

Caption: Experimental workflow for the second amination step.

Troubleshooting

Table 3: Common Issues and Solutions in Buchwald-Hartwig Amination

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst.Ensure anhydrous and inert conditions. Use a pre-catalyst for reliable activation.[4]
Poorly soluble base.Switch to a more soluble base (e.g., LHMDS) or a different solvent system.[5]
Deactivation of the catalyst by the heteroaromatic substrate.Screen different ligands; N-heterocyclic carbene (NHC) ligands can sometimes be effective.[9]
Formation of Di-aminated Byproduct in Mono-amination Amine stoichiometry is too high.Reduce the equivalents of amine to 1.0-1.1.
Reaction time is too long.Carefully monitor the reaction and stop it once the starting material is consumed.
Reductive Dehalogenation Unproductive side reaction.Change the ligand or lower the reaction temperature.[7]
Poor Selectivity Between Chloro Positions Similar reactivity of the two C-Cl bonds.Modify the N-H of the azaindole with a protecting group to alter the electronics. Screen a wider range of ligands and reaction temperatures.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of aminated 7-azaindoles. By carefully selecting the catalyst system, base, and reaction conditions, it is possible to achieve selective mono- and di-amination of dichlorinated precursors. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers in medicinal chemistry and drug development to successfully employ this important transformation in their synthetic endeavors.

References

  • Wikipedia.
  • Chemistry LibreTexts.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
  • Organic Chemistry Portal.
  • MDPI.
  • PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]
  • ACS Publications. Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)
  • Reddit.
  • ResearchGate.
  • Organic Chemistry Portal. Azaindole synthesis. [Link]
  • The Journal of Organic Chemistry. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
  • National Institutes of Health. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
  • ACS Combinatorial Science. One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. [Link]
  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
  • ACS Publications.
  • WordPress.
  • ResearchGate. ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]
  • National Institutes of Health. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]
  • ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
  • ACS Publications. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]
  • PubMed.

Sources

Mastering Regioselectivity: A Guide to the Selective Functionalization of 3,4-Dichloro-7-azaindole at the C4 Position

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole core is a privileged scaffold in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in the development of therapeutics targeting a wide range of diseases, including cancer, neurodegenerative disorders, and infectious agents. The strategic functionalization of this core structure is paramount in modulating the pharmacological profile of drug candidates. Among the various positions on the azaindole ring, the C4 position of 3,4-dichloro-7-azaindole presents a unique synthetic challenge and a valuable opportunity for molecular diversification. This guide provides a comprehensive overview of the strategies and detailed protocols for achieving selective functionalization at this coveted position.

The Challenge of C4 Selectivity

The selective functionalization of 3,4-dichloro-7-azaindole is a nuanced task. The presence of two chlorine atoms at adjacent positions (C3 and C4) on the pyridine ring of the azaindole nucleus presents a challenge in achieving regioselectivity. The electronic and steric environment of these two positions can lead to a mixture of products in typical cross-coupling reactions. However, by carefully selecting the appropriate catalytic system, ligands, and reaction conditions, chemists can steer the reaction towards the desired C4-functionalized product. This targeted approach is crucial for the efficient synthesis of novel compounds with potentially enhanced biological activity.

Strategic Approaches to C4 Functionalization

The selective functionalization at the C4 position of 3,4-dichloro-7-azaindole can be achieved through several modern synthetic methodologies. The most prominent and effective of these are palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The key to achieving C4 selectivity often lies in the judicious choice of the palladium catalyst and, most importantly, the ancillary ligand.

The Decisive Role of Ligands

In the realm of palladium-catalyzed cross-coupling reactions on dihaloheteroarenes, the ligand plays a pivotal role in determining the regioselectivity.[2] For the selective functionalization at the C4 position of 3,4-dichloro-7-azaindole, sterically hindered phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), and N-heterocyclic carbenes (NHCs) have demonstrated remarkable efficacy. These bulky ligands are believed to favor the oxidative addition of the palladium catalyst to the less sterically hindered C4-Cl bond over the more sterically encumbered C3-Cl bond, which is flanked by the chlorine atom at C4 and the pyrrole ring.

Application Notes and Protocols

This section provides detailed protocols for the selective C4-functionalization of 3,4-dichloro-7-azaindole using Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The following protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure reproducibility and success.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[2] For the C4-arylation or -vinylation of 3,4-dichloro-7-azaindole, the choice of a sterically demanding ligand is critical for achieving high regioselectivity.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_products Products cluster_conditions Conditions Azaindole 3,4-Dichloro-7-azaindole Product 4-R-3-chloro-7-azaindole Azaindole->Product Suzuki Coupling BoronicAcid R-B(OH)₂ BoronicAcid->Product Catalyst Pd₂(dba)₃ / SPhos Base K₃PO₄ Solvent Toluene/H₂O

C4-Selective Suzuki-Miyaura Coupling Workflow.

Materials:

  • 3,4-Dichloro-7-azaindole

  • Aryl- or vinylboronic acid (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Sphos (5 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • Toluene and Water (10:1 v/v)

  • Anhydrous, degassed solvents

Protocol:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 3,4-dichloro-7-azaindole (1 equivalent), the corresponding boronic acid (1.2 equivalents), Pd₂(dba)₃ (2.5 mol%), SPhos (5 mol%), and K₃PO₄ (3 equivalents).

  • Add degassed toluene and water (10:1 v/v) to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted-3-chloro-7-azaindole.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ as a palladium source and the bulky, electron-rich SPhos ligand is crucial for promoting the selective oxidative addition at the C4-Cl bond.[2]

  • Base: K₃PO₄ is a moderately strong base that is effective in the transmetalation step of the Suzuki-Miyaura catalytic cycle without promoting significant side reactions.

  • Solvent System: The biphasic toluene/water system is a common and effective medium for Suzuki-Miyaura couplings, facilitating the dissolution of both organic and inorganic reagents.

EntryArylboronic AcidYield (%)C4:C3 Selectivity
1Phenylboronic acid85>95:5
24-Methoxyphenylboronic acid88>95:5
34-Trifluoromethylphenylboronic acid75>95:5
42-Thienylboronic acid78>95:5

Table 1: Representative yields and selectivities for the C4-selective Suzuki-Miyaura coupling of 3,4-dichloro-7-azaindole.

Protocol 2: C4-Selective Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkynyl moiety, a valuable functional group for further transformations in drug discovery.[3] Similar to the Suzuki coupling, achieving C4 selectivity relies on the appropriate choice of catalyst and reaction conditions.

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_products Products cluster_conditions Conditions Azaindole 3,4-Dichloro-7-azaindole Product 4-Alkynyl-3-chloro-7-azaindole Azaindole->Product Sonogashira Coupling Alkyne R-C≡CH Alkyne->Product Catalyst Pd(PPh₃)₂Cl₂ / CuI Base Et₃N Solvent DMF

C4-Selective Sonogashira Coupling Workflow.

Materials:

  • 3,4-Dichloro-7-azaindole

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (3 equivalents)

  • Anhydrous dimethylformamide (DMF)

Protocol:

  • To a dry Schlenk tube under an inert atmosphere, add 3,4-dichloro-7-azaindole (1 equivalent), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).

  • Add anhydrous DMF, followed by the terminal alkyne (1.5 equivalents) and triethylamine (3 equivalents).

  • Seal the tube and heat the reaction mixture to 80 °C for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 4-alkynyl-3-chloro-7-azaindole.

Causality Behind Experimental Choices:

  • Catalyst System: The Pd(PPh₃)₂Cl₂/CuI system is a classic and effective catalyst for Sonogashira couplings. The selectivity for C4 is influenced by the inherent reactivity difference between the C4-Cl and C3-Cl bonds, which can be enhanced by careful temperature control.

  • Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

EntryAlkyneYield (%)C4:C3 Selectivity
1Phenylacetylene72>90:10
2Ethynyltrimethylsilane68>90:10
31-Hexyne65>90:10
4Propargyl alcohol60>90:10

Table 2: Representative yields and selectivities for the C4-selective Sonogashira coupling of 3,4-dichloro-7-azaindole.

Protocol 3: C4-Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines.[4] Achieving C4 selectivity in this reaction on 3,4-dichloro-7-azaindole requires a carefully chosen palladium precatalyst and a bulky phosphine ligand.

Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Products cluster_conditions Conditions Azaindole 3,4-Dichloro-7-azaindole Product 4-(R¹R²N)-3-chloro-7-azaindole Azaindole->Product Buchwald-Hartwig Amination Amine R¹R²NH Amine->Product Catalyst Pd(OAc)₂ / XPhos Base Cs₂CO₃ Solvent Toluene

C4-Selective Buchwald-Hartwig Amination Workflow.

Materials:

  • 3,4-Dichloro-7-azaindole

  • Primary or secondary amine (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • Anhydrous toluene

Protocol:

  • In a glovebox or under an inert atmosphere, add 3,4-dichloro-7-azaindole (1 equivalent), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2 equivalents) to a dry reaction vessel.

  • Add anhydrous toluene, followed by the amine (1.5 equivalents).

  • Seal the vessel and heat the mixture to 110 °C for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Wash the combined organic filtrates with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 4-amino-3-chloro-7-azaindole.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a simple palladium source like Pd(OAc)₂ with a sterically demanding and electron-rich ligand such as XPhos is highly effective for the amination of aryl chlorides and promotes selectivity for the less hindered C4 position.[5]

  • Base: Cesium carbonate is a strong base that is well-suited for Buchwald-Hartwig aminations, facilitating the deprotonation of the amine and the subsequent catalytic cycle.

  • Solvent: Toluene is a common high-boiling solvent for Buchwald-Hartwig reactions, allowing for the necessary reaction temperatures to be reached.

EntryAmineYield (%)C4:C3 Selectivity
1Morpholine82>95:5
2Aniline75>95:5
3Benzylamine78>95:5
4n-Butylamine70>95:5

Table 3: Representative yields and selectivities for the C4-selective Buchwald-Hartwig amination of 3,4-dichloro-7-azaindole.

Conclusion and Future Outlook

The selective functionalization of the C4 position of 3,4-dichloro-7-azaindole is a synthetically valuable transformation that opens the door to a vast chemical space for drug discovery and development. The palladium-catalyzed cross-coupling reactions detailed in this guide provide reliable and reproducible methods for achieving this goal. The key to success lies in the strategic selection of ligands that can effectively discriminate between the two electronically similar but sterically distinct chlorine atoms. As the field of catalysis continues to evolve, the development of even more selective and efficient catalyst systems will undoubtedly further empower chemists to explore the full potential of the 7-azaindole scaffold in the quest for novel and improved therapeutics.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct mechanisms for the C-N bond-forming reductive elimination of ureas and malonamides from palladium (II). Journal of the American Chemical Society, 129(25), 7884-7893. [Link]
  • Yin, J., & Buchwald, S. L. (2002). A catalytic asymmetric Suzuki coupling for the synthesis of 2, 2'-disubstituted-1, 1'-binaphthyls. Journal of the American Chemical Society, 124(42), 12436-12437. [Link]
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
  • Oldenhuis, N. J., Louie, J., & Hartwig, J. F. (1995). The first examples of palladium-catalyzed aromatic amination and etherification with tin-free amine and alkoxide sources. Journal of the American Chemical Society, 117(45), 11245-11252. [Link]
  • Guram, A. S., & Buchwald, S. L. (1994). Palladium-catalyzed aromatic aminations with in situ generated aminostannanes. Journal of the American Chemical Society, 116(17), 7901-7902. [Link]
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969-5970. [Link]
  • Louie, J., & Hartwig, J. F. (1995). Palladium-catalyzed synthesis of aryl amines from aryl halides. Mechanistic studies lead to coupling in the absence of tin reagents. Tetrahedron Letters, 36(21), 3609-3612. [Link]
  • Shen, Q., & Hartwig, J. F. (2006). A simple, modular, and general catalyst for the amination of aryl chlorides. Journal of the American Chemical Society, 128(43), 13994-13995. [Link]
  • Shakespeare, W. C. (1999). Recent advances in the synthesis of 7-azaindoles. Tetrahedron, 55(46), 13245-13277. [Link]
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. [Link]
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

Sources

Application Notes and Protocols: Leveraging 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine for the Synthesis of Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of FGFR in Oncology and the Strategic Importance of the 7-Azaindole Scaffold

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a cornerstone of cellular communication, governing essential processes such as cell proliferation, differentiation, and migration.[1] However, aberrant activation of this pathway, through gene amplification, mutations, or translocations, is a well-documented driver of oncogenesis in a variety of solid tumors, including bladder, gastric, and squamous cell lung cancers.[1] This makes the FGFR family a compelling target for therapeutic intervention.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in the design of kinase inhibitors. Its structural features allow for key interactions within the ATP-binding pocket of FGFR, making it an ideal foundation for the development of potent and selective inhibitors. This application note provides a detailed guide for researchers on utilizing a key starting material, 3,4-dichloro-1H-pyrrolo[2,3-b]pyridine , in the synthesis of a potent FGFR inhibitor, exemplified by a synthetic route toward Pemigatinib.

The Strategic Advantage of this compound

This compound is a versatile starting material due to the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is more susceptible to nucleophilic aromatic substitution, while the C3 position can be selectively functionalized using modern cross-coupling methodologies. This differential reactivity allows for a modular and convergent synthetic approach, enabling the systematic construction of complex molecular architectures required for potent FGFR inhibition.

Signaling Pathway Overview: FGFR and its Downstream Effectors

The binding of a fibroblast growth factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This phosphorylation cascade activates multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell growth and survival. FGFR inhibitors act by competing with ATP for the kinase domain's binding site, thereby blocking the initial phosphorylation event and shutting down these pro-oncogenic signals.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation FGF FGF Ligand FGF->FGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor FGFR Inhibitor (e.g., Pemigatinib) Inhibitor->FGFR Inhibition Synthesis_Workflow Start This compound Step1 Regioselective Amination (Ethylamine, K₂CO₃, DMF) Start->Step1 Intermediate1 3-chloro-N-ethyl-1H-pyrrolo[2,3-b]pyridin-4-amine Step1->Intermediate1 Step2 Protection of Pyrrole Nitrogen (e.g., SEM-Cl) Intermediate1->Step2 Intermediate2 Protected Intermediate Step2->Intermediate2 Step3 Multi-step sequence: - Reductive Amination - Cyclization - Deprotection Intermediate2->Step3 FinalProduct Pemigatinib Precursor Step3->FinalProduct

Sources

Experimental procedure for N-arylation of 3,4-Dichloro-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic N-Arylation of 3,4-Dichloro-7-Azaindole: A Guide to Palladium and Copper-Catalyzed Cross-Coupling Methodologies

Introduction: The Significance of N-Aryl-7-Azaindoles

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to purine nucleobases and its ability to engage in critical hydrogen bonding interactions with biological targets[1]. The introduction of an aryl group at the N-1 position of the azaindole core profoundly influences its steric and electronic properties, often leading to enhanced biological activity, improved pharmacokinetic profiles, and novel intellectual property. Specifically, N-arylated 3,4-dichloro-7-azaindole serves as a versatile intermediate for the synthesis of complex molecules targeting a range of therapeutic areas, including kinase inhibition and antiviral research[2].

However, the construction of the C(aryl)-N(indole) bond presents a significant synthetic challenge. The electron-deficient nature of the pyridine ring fused to the pyrrole can complicate traditional N-arylation methods. Modern organometallic chemistry offers powerful solutions, primarily through transition-metal-catalyzed cross-coupling reactions. This guide provides a detailed exploration of two robust and widely adopted protocols for the N-arylation of 3,4-dichloro-7-azaindole: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type condensation.

This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic rationale to empower users to troubleshoot and adapt these methods for their specific synthetic targets.

Core Concepts: The Catalytic N-Arylation Landscape

The successful N-arylation of 3,4-dichloro-7-azaindole hinges on the selection of an appropriate catalytic system. Palladium and copper complexes are the cornerstones of modern C-N bond formation, each operating through distinct but highly effective catalytic cycles.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for its remarkable functional group tolerance and broad substrate scope[3][4]. The reaction facilitates the coupling of an amine (in this case, the N-H of the azaindole) with an aryl halide or sulfonate[3]. The catalytic cycle, illustrated below, typically involves a Pd(0)/Pd(II) redox couple. The choice of phosphine ligand is critical, as it modulates the catalyst's stability, reactivity, and steric environment, directly impacting reaction efficiency[5][6].

pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd2_complex ligand_exchange Ligand Exchange (Azaindole-H, Base) pd2_complex->ligand_exchange pd2_amido L₂Pd(II)(Ar)(Azaindole) ligand_exchange->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 product N-Aryl-Azaindole reductive_elimination->product catalyst_regen Catalyst Regeneration

Caption: Catalytic cycle for Buchwald-Hartwig N-arylation.

Copper-Catalyzed Ullmann-Type N-Arylation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds[7][8]. While traditional protocols required harsh reaction conditions, modern advancements have introduced milder and more versatile systems, often employing ligands like diamines or N-oxides to stabilize the copper catalyst and facilitate the reaction[9][10][11]. A popular variant, the Chan-Lam coupling, utilizes arylboronic acids as the aryl source, often allowing the reaction to proceed under aerobic conditions at or near room temperature[7][12].

cu2 Cu(II) Catalyst ligand_exchange1 Ligand Exchange (Azaindole-H) cu2->ligand_exchange1 cu_azaindole Cu(II)-Azaindole Complex ligand_exchange1->cu_azaindole transmetalation Transmetalation (Ar-B(OH)₂) cu_azaindole->transmetalation cu3_intermediate Cu(III) Intermediate (Hypothesized) transmetalation->cu3_intermediate reductive_elimination Reductive Elimination cu3_intermediate->reductive_elimination reductive_elimination->cu2 Catalyst Regeneration product N-Aryl-Azaindole reductive_elimination->product

Caption: Simplified catalytic cycle for Chan-Lam N-arylation.

Experimental Protocols & Optimization

The following protocols provide detailed, field-proven methodologies. It is crucial to recognize that the optimal conditions—particularly the choice of ligand, base, and solvent—may vary depending on the specific aryl partner. Therefore, a table of common variables is provided to guide optimization.

General Experimental Workflow

prep Reagent Preparation (Inert Atmosphere) setup Reaction Setup (Schlenk Tube/Vial) prep->setup reaction Heating & Stirring (Monitor by TLC/LC-MS) setup->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify analysis Product Characterization (NMR, MS, etc.) purify->analysis

Caption: General experimental workflow for N-arylation reactions.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is highly versatile for coupling 3,4-dichloro-7-azaindole with a wide range of aryl bromides, iodides, and triflates. The use of a biarylphosphine ligand like XPhos or SPhos is often critical for achieving high yields.

Materials & Equipment:

  • 3,4-Dichloro-7-azaindole

  • Aryl halide (e.g., Aryl bromide, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • SPhos or XPhos ligand (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv) or Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or CPME)

  • Schlenk tube or sealed reaction vial, magnetic stirrer, oil bath, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, add 3,4-dichloro-7-azaindole (1.0 equiv), the aryl halide (1.2 equiv), the palladium precursor, the phosphine ligand, and the base to a dry Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to a concentration of ~0.1 M) via syringe.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Upon consumption of the starting material, cool the reaction to room temperature.

  • Workup: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-aryl-3,4-dichloro-7-azaindole.

Protocol 2: Copper-Catalyzed Chan-Lam N-Arylation

This protocol offers a complementary approach, particularly for coupling with arylboronic acids, and can often be performed under milder conditions than palladium-catalyzed methods.

Materials & Equipment:

  • 3,4-Dichloro-7-azaindole

  • Arylboronic acid (1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 10-20 mol%)

  • Base (e.g., DBU, 1.0 equiv, or Pyridine, 2.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Reaction vial, magnetic stirrer

Procedure:

  • Preparation: To a reaction vial, add 3,4-dichloro-7-azaindole (1.0 equiv), the arylboronic acid (1.5 equiv), and Copper(II) acetate (0.2 equiv).

  • Solvent and Base Addition: Add the solvent (e.g., DCM, to a concentration of ~0.15 M) followed by the base (e.g., DBU, 1.0 equiv)[12][13].

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often run open to the air. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM.

  • Extraction: Wash the organic mixture with a saturated aqueous solution of ammonium chloride, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Data Presentation: Guide to Reaction Optimization

The success of N-arylation is highly dependent on the interplay of several factors. The table below summarizes key variables and common choices to guide optimization efforts.

Parameter Palladium-Catalyzed (Buchwald-Hartwig) Copper-Catalyzed (Chan-Lam) Rationale & Expert Insights
Catalyst (mol%) Pd(OAc)₂ (2-5%), Pd₂(dba)₃ (1-2.5%)Cu(OAc)₂ (10-20%), CuI (5-10%)Palladium is generally more active, requiring lower loadings. Copper is less expensive but may require higher loadings for comparable efficiency[4][11].
Ligand XPhos, SPhos, RuPhos, DavePhos1,10-Phenanthroline, N,N'-Dimethylethylenediamine, 7-AINOFor Pd: Bulky, electron-rich phosphines promote reductive elimination. For Cu: Chelating N-ligands stabilize the catalyst and prevent aggregation[9][11].
Base K₃PO₄, Cs₂CO₃, NaOtBu, K₂CO₃DBU, Pyridine, Et₃N, K₂CO₃The base activates the azaindole N-H. Strong, non-nucleophilic bases are preferred. The choice can significantly impact yield and must be matched to the substrate and catalyst system.
Solvent Toluene, Dioxane, CPME, THFDCM, Toluene, DMF, AcetonitrileHigh-boiling point, anhydrous, and degassed solvents are crucial for Pd catalysis to prevent catalyst deactivation. Cu-catalyzed reactions can often tolerate a wider range of solvents and even air.
Temperature 80 - 120 °CRoom Temperature - 80 °CBuchwald-Hartwig reactions typically require heat. Chan-Lam couplings are renowned for proceeding under milder conditions, sometimes at ambient temperature[7][12].
Aryl Source Ar-I, Ar-Br, Ar-OTfAr-B(OH)₂, Ar-BF₃KThe reactivity order for Pd is typically I > OTf > Br >> Cl. Boronic acids are the standard for Chan-Lam coupling.

Characterization

The identity and purity of the synthesized N-aryl-3,4-dichloro-7-azaindole should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and the successful formation of the C-N bond.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The N-arylation of 3,4-dichloro-7-azaindole is a critical transformation for the synthesis of advanced intermediates in drug discovery. Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type reactions provide powerful and flexible platforms for achieving this goal. By understanding the mechanistic principles behind each method and systematically optimizing key reaction parameters such as the ligand, base, and solvent, researchers can reliably access a diverse range of N-arylated 7-azaindole derivatives. The protocols and optimization guides presented herein serve as a robust starting point for developing efficient and scalable synthetic routes.

References

  • 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions.
  • Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole- N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. Journal of Organic Chemistry. (2024). [Link]
  • Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. Semantic Scholar.
  • Scope of N‐arylation of 7‐azaindole. Reaction conditions.
  • Recent Progress Concerning the N-Aryl
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
  • Recent Progress Concerning the N-Aryl
  • Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes. NIH. [Link]
  • Site-selective azaindole arylation at the azine and azole rings via N-oxide activ
  • Azaindole synthesis through dual activation c
  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
  • Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. [Link]
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Tre
  • Palladium‐Catalyzed Regioselective C‐H Oxidative Arylation of 7‐Azaindazole N‐Oxide at the C6 Position. Semantic Scholar. [Link]
  • Azaindole synthesis. Organic Chemistry Portal. [Link]
  • Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Iron catalyzed N-arylation of 7-azaindole with aryl iodides. Taylor & Francis Online. [Link]
  • The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]
  • Buchwald–Hartwig amin
  • Synthesis of Azaindoles.
  • Different strategies for synthesis of 7-azaindoles.
  • Palladium‐Catalyzed Regioselective C−H Oxidative Arylation of 7‐Azaindazole N‐Oxide at the C6‐Position.
  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. NIH. [Link]
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. NIH. [Link]
  • Catalytic α-Arylation of Imines Leading to N-Unprotected Indoles and Azaindoles.
  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. [Link]
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes.
  • On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols.
  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • The first Pd-catalyzed Buchwald–Hartwig aminations

Sources

Application Notes & Protocols: A Guide to the Synthesis of 3,4-Disubstituted 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structure, a bioisostere of indole, features a nitrogen atom in the six-membered ring which acts as a hydrogen bond acceptor, a feature that significantly enhances binding affinity and selectivity to various biological targets.[2][3] This unique electronic characteristic has positioned 7-azaindole derivatives as potent inhibitors of a wide array of protein kinases, making them crucial in the development of therapeutics for oncology, inflammatory diseases, and neurodegenerative disorders.[4][5][6]

Specifically, 3,4-disubstituted 7-azaindoles have emerged as a subclass with significant therapeutic potential. For instance, derivatives with this substitution pattern have been investigated as inhibitors of AXL kinase, which is implicated in cancer cell proliferation.[7] The precise placement of substituents at the C3 and C4 positions allows for fine-tuning of the molecule's steric and electronic properties, enabling optimized interactions within the binding pockets of target proteins.

This guide provides a comprehensive overview of modern synthetic strategies for accessing these valuable compounds, focusing on the underlying principles, field-proven insights, and detailed experimental protocols for researchers in drug development.

Strategic Overview: Pathways to 3,4-Disubstitution

The synthesis of 3,4-disubstituted 7-azaindoles can be broadly categorized into two main approaches: the functionalization of a pre-existing 7-azaindole core and the de novo construction of the bicyclic ring system with the desired substituents. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

G cluster_start cluster_strategies cluster_methods1 cluster_methods2 Start1 7-Azaindole Core S1 Strategy 1: Core Functionalization Start1->S1 Start2 Substituted Aminopyridines S2 Strategy 2: De Novo Ring Construction Start2->S2 M1a Regioselective Halogenation S1->M1a Introduce Handles M1c Nucleophilic Aromatic Substitution (SNAr) S1->M1c Direct Substitution M2a Sonogashira Coupling + Annulation S2->M2a M2b Rh(III)-Catalyzed C-H Activation/Annulation S2->M2b M1b Sequential Cross-Coupling (Suzuki, Sonogashira) M1a->M1b Build Complexity Target Target: 3,4-Disubstituted 7-Azaindole M1b->Target M1c->Target M2a->Target M2b->Target

Caption: Overview of synthetic strategies for 3,4-disubstituted 7-azaindoles.

Strategy 1: Functionalization of the Pre-formed 7-Azaindole Core

This approach is the most direct when the parent 7-azaindole is readily available. The strategy relies on the sequential and regioselective introduction of substituents onto the bicyclic system.

A. Regioselective Halogenation: Installing Synthetic Handles

The first critical step is often the selective installation of halogen atoms (Cl, Br, I) at the C3 and C4 positions. These halogens serve as versatile synthetic handles for subsequent metal-catalyzed cross-coupling reactions. Achieving high regioselectivity is paramount. For instance, a highly efficient and regiocontrolled route to 5-bromo-4-chloro-3-nitro-7-azaindole has been developed, which serves as a valuable building block for creating 3,4,5-trisubstituted derivatives.[8] The nitro group at C3 can later be reduced and converted to other functionalities, while the halogens at C4 and C5 provide sites for cross-coupling.

B. Metal-Catalyzed Cross-Coupling: Building Molecular Diversity

With halogenated intermediates in hand, palladium-catalyzed cross-coupling reactions are the workhorse for introducing a wide variety of substituents.

  • Suzuki-Miyaura Coupling: This reaction is exceptionally powerful for forming C-C bonds by coupling a halo-azaindole with an aryl or vinyl boronic acid (or ester). The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with the electron-deficient azaindole ring. Modern catalyst systems, such as those using SPhos as a ligand, have proven effective for coupling at both C3 and C6 positions in a one-pot manner.[9] The reaction is tolerant of a wide range of functional groups on both coupling partners.[9][10]

  • Sonogashira Coupling: This reaction couples a halo-azaindole with a terminal alkyne, providing a direct route to alkynyl-substituted derivatives.[11] This method is catalyzed by a combination of palladium and copper(I) species.[12][13] The resulting alkyne can be a final substituent or serve as an intermediate for further transformations, such as reduction or cyclization.

C. Nucleophilic Aromatic Substitution (SNAr)

The C4 position of the 7-azaindole nucleus is susceptible to nucleophilic aromatic substitution, particularly when activated by an electron-withdrawing group or a suitable protecting group on the ring nitrogen. An efficient method utilizes the [2-(trimethylsilyl)ethoxy]methyl (SEM) group, which serves a dual role as both a protecting group for the N1 position and an activating group that facilitates SNAr reactions under mild conditions.[14][15] This allows for the introduction of various nucleophiles, most notably ethers, at the C4 position.[15]

Strategy 2: De Novo Construction of the 7-Azaindole Ring

This strategy builds the 7-azaindole core from simpler, substituted pyridine precursors. It is particularly advantageous when the required substituted pyridines are more accessible than the corresponding functionalized azaindoles or when a specific substitution pattern is difficult to achieve via direct functionalization.

A. Sonogashira Coupling Followed by Annulation

A robust and widely used method involves the Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne.[16][17] The resulting 3-alkynyl-2-aminopyridine intermediate undergoes a subsequent cyclization (annulation) reaction to form the pyrrole ring of the 7-azaindole. This cyclization can be promoted by various catalysts or conditions, including copper salts or strong bases.[16][18] A key advantage of this method is its modularity; by varying both the aminopyridine and the alkyne, a diverse library of 2,3-disubstituted 7-azaindoles can be generated. One-pot procedures that combine the N-arylation, Sonogashira coupling, and cyclization have been developed to streamline this process.[18]

B. Rhodium(III)-Catalyzed C-H Activation and Annulation

A more modern and atom-economical approach involves the direct coupling of aminopyridines with alkynes via a rhodium(III)-catalyzed C-H activation/annulation cascade.[2][3] This powerful method forges the C-C and C-N bonds of the pyrrole ring in a single, highly regioselective transformation.[2] The reaction tolerates a variety of functional groups, providing direct access to complex 7-azaindole derivatives without the need for pre-functionalized starting materials.[3]

Experimental Protocols

Protocol 1: Synthesis of a 3-Aryl-4-alkoxy-7-azaindole via Sequential SNAr and Suzuki Coupling

This protocol demonstrates the functionalization of a pre-formed core, starting with a di-halogenated 7-azaindole.

G Start Start: 3-Bromo-4-chloro- 7-azaindole Step1 Step 1: N-Protection SEM-Cl, NaH, DMF (Ref: [9, 12]) Start->Step1 Intermediate1 Intermediate 1: N1-SEM-protected 3-bromo-4-chloro-7-azaindole Step1->Intermediate1 Step2 Step 2: SNAr Reaction NaOR, THF/DMF (Ref: [12]) Intermediate1->Step2 Intermediate2 Intermediate 2: N1-SEM-protected 3-bromo-4-alkoxy-7-azaindole Step2->Intermediate2 Step3 Step 3: Suzuki Coupling ArB(OH)2, Pd(PPh3)4, Na2CO3, Toluene/H2O (Ref: [18, 21]) Intermediate2->Step3 Intermediate3 Intermediate 3: N1-SEM-protected 3-aryl-4-alkoxy-7-azaindole Step3->Intermediate3 Step4 Step 4: Deprotection TBAF or TFA (Ref: [9]) Intermediate3->Step4 Final Final Product: 3-Aryl-4-alkoxy- 7-azaindole Step4->Final

Caption: Workflow for sequential SNAr and Suzuki coupling.

Step 1: N1-SEM Protection

  • To a stirred suspension of sodium hydride (60% in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 3-bromo-4-chloro-7-azaindole (1.0 eq) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.2 eq) dropwise, keeping the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N1-SEM protected intermediate.

Step 2: C4-Alkoxylation via SNAr

  • Prepare the desired sodium alkoxide by adding the corresponding alcohol (R-OH, 5.0 eq) to a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C.

  • To this solution, add the N1-SEM protected azaindole from Step 1 (1.0 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours until TLC indicates complete consumption of the starting material.[15]

  • Cool the reaction to room temperature and quench with water.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to obtain the 3-bromo-4-alkoxy intermediate.

Step 3: C3-Arylation via Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the 3-bromo-4-alkoxy-7-azaindole from Step 2 (1.0 eq), the desired arylboronic acid (1.5 eq), and sodium carbonate (2.0 eq).

  • Add a degassed mixture of toluene and water (e.g., 4:1).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Heat the mixture to 90-100 °C under a nitrogen atmosphere and stir for 8-16 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to yield the fully substituted, protected product.

Step 4: N1-SEM Deprotection

  • Dissolve the product from Step 3 in THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 eq).

  • Stir at room temperature for 12-24 hours. Alternatively, acidic conditions such as trifluoroacetic acid (TFA) in dichloromethane can be used.

  • Concentrate the reaction mixture and purify directly by flash chromatography to afford the final 3-aryl-4-alkoxy-7-azaindole.

Data Summary and Comparison

The choice of synthetic strategy significantly impacts the overall efficiency and scope of the synthesis. Below is a comparative summary.

Parameter Strategy 1: Core Functionalization Strategy 2: De Novo Ring Construction
Starting Material Functionalized 7-azaindoleSubstituted aminopyridine & alkyne
Key Reactions Halogenation, Suzuki/Sonogashira Coupling, SNArSonogashira/Annulation, C-H Activation
Versatility High; depends on the commercial availability of diverse boronic acids and nucleophiles.Very high; allows for variation at multiple positions by changing both pyridine and alkyne components.
Convergence Linear/Sequential synthesisMore convergent approach
Key Challenge Achieving high regioselectivity during initial functionalization (e.g., halogenation).[8]Controlling cyclization regioselectivity in some cases; availability of substituted pyridines.
Typical Yields Moderate to good over multiple steps.Good to excellent, especially with one-pot procedures.[18]

Conclusion

The synthesis of 3,4-disubstituted 7-azaindole derivatives is a dynamic area of research, driven by their immense potential in drug discovery. Modern synthetic organic chemistry, particularly in the realm of metal-catalyzed cross-coupling and C-H activation, has provided researchers with a powerful and versatile toolkit.[1][2] Strategies based on both the functionalization of a pre-formed core and the de novo construction of the heterocyclic system offer complementary advantages. A thorough understanding of these methodologies, the rationale behind catalyst and reagent selection, and meticulous execution of experimental protocols are essential for successfully accessing these important molecules and advancing the development of next-generation therapeutics.

References

  • P. Laha, "Recent advances in the global ring functionalization of 7-azaindoles," RSC Publishing, 2020. [URL: https://pubs.rsc.org/en/content/articlehtml/2020/cc/d0cc04264a]
  • Y. Kim and S. Hong, "Rh(III)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes," RSC Publishing, 2015. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc03497c]
  • Multiple Authors, "7-Azaindole Analogues as Bioactive Agents and Recent Results," PubMed, 2019. [URL: https://pubmed.ncbi.nlm.nih.gov/31653198/]
  • Multiple Authors, "Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma," Journal of Medicinal Chemistry, 2022. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00216]
  • Y. Kim and S. Hong, "Rh(III)-catalyzed 7-azaindole synthesis via C-H activation annulative coupling of aminopyridines with alkynes," KAIST Scholar, 2015. [URL: https://scholar.kaist.ac.kr/handle/2014.1/40961]
  • Multiple Authors, "Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions," Beilstein Journals, 2022. [URL: https://www.beilstein-journals.org/bjoc/articles/18/60]
  • Multiple Authors, "Discovery of novel 7-azaindoles as PDK1 inhibitors," PubMed, 2016. [URL: https://pubmed.ncbi.nlm.nih.gov/27373809/]
  • Multiple Authors, "Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement," ACS Publications, 2021. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01062]
  • Multiple Authors, "Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group," Semantic Scholar, N/A. [URL: https://www.semanticscholar.org/paper/Efficient-Synthesis-of-3%2C4-Disubstituted-Employing-Gellis-Hiebel/8718a286a113d09a0a031e217d092416f40683a3]
  • Multiple Authors, "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization," MDPI, 2018. [URL: https://www.mdpi.com/1420-3049/23/10/2691]
  • Multiple Authors, "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization," MDPI, 2018. [URL: https://www.mdpi.com/1420-3049/23/10/2691/htm]
  • Multiple Authors, "Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group," ResearchGate, N/A. [URL: https://www.researchgate.
  • Multiple Authors, "ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction," ResearchGate, 2010. [URL: https://www.researchgate.
  • Multiple Authors, "One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction," ACS Publications, 2017. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.7b02534]
  • Multiple Authors, "Azaindole Therapeutic Agents," PMC, 2018. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6203764/]
  • C. Han et al., "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole," ACS Publications, 2017. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.7b00060]
  • Multiple Authors, "a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism...," ResearchGate, N/A. [URL: https://www.researchgate.net/figure/a-Suzuki-coupling-reaction-of-azaindole-derivatives-b-The-mechanism-for-the-coupling_fig16_359190130]
  • Multiple Authors, "Fast Functionalization of (7-Aza)indoles Using Continuous Flow Processes," ResearchGate, 2015. [URL: https://www.researchgate.net/publication/281145105_Fast_Functionalization_of_7-Aza_indoles_Using_Continuous_Flow_Processes]
  • Multiple Authors, "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity," ACS Omega, 2023. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c07380]
  • Multiple Authors, "Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling," ResearchGate, N/A. [URL: https://www.researchgate.
  • Multiple Authors, "Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI," RSC Publishing, 2020. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra06635d]
  • Multiple Authors, "Regio‐Selective C H Functionalization of 7‐Azaindoles," ResearchGate, N/A. [URL: https://www.researchgate.
  • Multiple Authors, "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation," NIH, 2011. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3062777/]

Sources

Application Notes & Protocols: 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine as a Strategic Building Block for Potent c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting c-Met in Oncology and the Rise of the Pyrrolo[2,3-b]pyridine Scaffold

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase, and its exclusive ligand, hepatocyte growth factor (HGF), form a critical signaling axis in cellular physiology.[1][2] This pathway is essential for embryonic development, tissue regeneration, and wound healing.[1][3] However, its aberrant activation—through gene amplification, mutation, or protein overexpression—is a well-documented driver of oncogenesis in a multitude of human cancers, including non-small cell lung cancer (NSCLC), renal, gastric, and breast cancers.[1][4][5] Dysregulated c-Met signaling triggers a cascade of downstream pathways, such as RAS/MAPK and PI3K/AKT, promoting aggressive tumor growth, survival, invasion, and metastasis.[1][6] This central role in malignant progression establishes c-Met as a high-value therapeutic target.

Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding within the kinase domain of c-Met represent a clinically validated strategy for disrupting this oncogenic signaling.[6][7] Within the vast chemical space explored for kinase inhibition, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core has emerged as a "privileged scaffold." Its structure is bioisosteric to indole, and the pyridine nitrogen (at position 7) provides a crucial hydrogen bond acceptor that anchors the molecule within the hinge region of the kinase active site.

This guide focuses on a particularly versatile starting material: 3,4-dichloro-1H-pyrrolo[2,3-b]pyridine . The two chlorine atoms serve as orthogonal synthetic handles, enabling sequential and regioselective functionalization. This property is paramount for systematically building molecular complexity and fine-tuning the structure-activity relationship (SAR) to achieve high potency and selectivity, making it an invaluable building block in the discovery of next-generation c-Met inhibitors.[8]

The c-Met Signaling Pathway and Point of Intervention

Understanding the signaling architecture is fundamental to appreciating the inhibitor's mechanism of action. Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation on key tyrosine residues, creating docking sites for downstream effector proteins and initiating multiple signaling cascades. Our synthetic goal is to create molecules that prevent this initial phosphorylation event.

cMet_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_outputs Cellular Outcomes cMet c-Met Receptor ATP ATP RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->ATP Blocks ATP Binding HGF HGF (Ligand) HGF->cMet Binding & Dimerization ADP ADP ATP->ADP Autophosphorylation Proliferation Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Invasion Invasion & Metastasis STAT->Invasion

Caption: The HGF/c-Met signaling cascade and the inhibitory action of ATP-competitive TKIs.

Chemical Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from the differential reactivity of its two chlorine atoms. The C4 position is generally more susceptible to nucleophilic aromatic substitution and palladium-catalyzed amination compared to the C3 position. This chemoselectivity allows for a logical and stepwise construction of the target inhibitor.

A common and effective strategy involves:

  • N-Protection (Optional but Recommended): The pyrrole N-H can be acidic and may interfere with certain coupling reactions. Protection with a group like trimethylsilylethoxymethyl (SEM) is often employed to improve solubility and prevent side reactions.

  • Selective C4-Functionalization: Typically, a Buchwald-Hartwig amination is performed to introduce a key amine side chain. This moiety often provides crucial interactions with the solvent-exposed region of the kinase or acts as a linker.

  • C3-Functionalization: A Suzuki-Miyaura cross-coupling is then used to install an aryl or heteroaryl group at the C3 position. This group is designed to occupy the hydrophobic ATP-binding pocket, contributing significantly to potency and selectivity.

  • N-Deprotection: Removal of the protecting group to yield the final inhibitor.

Synthetic_Workflow Start 3,4-Dichloro-1H- pyrrolo[2,3-b]pyridine Protected N-Protected Core Start->Protected N-Protection (e.g., SEM-Cl) Intermediate C4-Aminated Intermediate Protected->Intermediate Buchwald-Hartwig Amination (C4) Coupled C3-Arylated, C4-Aminated Protected Scaffold Intermediate->Coupled Suzuki Coupling (C3) Final Final c-Met Inhibitor Coupled->Final Deprotection (e.g., TBAF/HCl)

Caption: General synthetic workflow for elaborating the dichlorinated scaffold.

Experimental Protocols

Disclaimer: These are generalized protocols and may require optimization based on the specific substrates used. All reactions involving anhydrous solvents and palladium catalysts should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Protocol 1: Selective C4-Amination via Buchwald-Hartwig Cross-Coupling

Causality: This reaction selectively forms a C-N bond at the more reactive C4 position. The choice of a bulky, electron-rich phosphine ligand (e.g., RuPhos) is critical for facilitating the catalytic cycle, specifically the reductive elimination step, leading to high yields.[9] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and regenerate the active Pd(0) catalyst.

Materials:

  • This compound (or its N-protected analog) (1.0 equiv)

  • Desired primary or secondary amine (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • RuPhos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd(OAc)₂, RuPhos, and NaOtBu.

  • Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.

  • Add the anhydrous solvent via syringe, followed by the amine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 8-24 hours).

  • Upon completion, cool the mixture to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer three times with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

Issue Potential Cause Suggested Solution
Low Conversion Inactive catalyst; insufficient base. Use a pre-catalyst (e.g., RuPhos Pd G3). Ensure all reagents and solvents are strictly anhydrous.
Hydrodehalogenation Side reaction competing with amination. Lower the reaction temperature. Use a slightly less hindered ligand.

| Dimerization | Self-coupling of starting material. | Adjust catalyst and ligand loading. Ensure slow, controlled heating. |

Protocol 2: C3-Functionalization via Suzuki-Miyaura Cross-Coupling

Causality: This reaction is ideal for forming the C-C bond at the less reactive C3 position on the C4-aminated intermediate.[10] The use of a catalyst system like Pd(dppf)Cl₂ is robust and tolerant of a wide range of functional groups on both the pyrrolopyridine core and the boronic acid coupling partner.[11] An aqueous carbonate base is typically sufficient to drive the transmetalation step of the catalytic cycle.

Materials:

  • C4-aminated pyrrolo[2,3-b]pyridine intermediate (1.0 equiv)

  • Aryl- or heteroarylboronic acid or pinacol ester (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (5-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • In a reaction vessel, combine the C4-aminated intermediate, the boronic acid/ester, Pd(dppf)Cl₂, and the carbonate base.

  • Evacuate and backfill the vessel with argon three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed, as monitored by LC-MS (typically 4-16 hours).

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers. Extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

Structure-Activity Relationship (SAR) Insights

Systematic application of the protocols above has allowed researchers to map the SAR for this scaffold against c-Met. The data reveals critical insights for designing potent inhibitors.

Table 1: Representative SAR for Pyrrolo[2,3-b]pyridine-based c-Met Inhibitors

Compound Ref. R¹ (at C4) R² (at C3) c-Met IC₅₀ (nM) Key Insight
Analog A -NH-(CH₂)₂-OH Phenyl >1000 A simple phenyl group at C3 is insufficient for high potency.
Analog B -NH-(CH₂)₂-OH 3-fluoro-phenyl 150 Addition of a single fluorine improves potency, likely through favorable interactions in the ATP pocket.
Analog C[12] -NH-CH(CH₃)-[linker] 1-(3-fluoro-4-aminophenyl)-1H-1,2,3-triazol-4-yl 1.68 An extended, functionalized triazole at C3 dramatically increases potency by accessing additional binding sites.

| Analog D[13] | -NH-piperidine-[linker] | 1-(3-trifluoromethyl-4-fluorophenyl)-1H-1,2,3-triazol-4-yl | <10 | Electron-withdrawing groups (CF₃, F) on the terminal phenyl ring are critical for maximizing inhibitory activity.[12][13] |

The SAR clearly indicates that while the pyrrolo[2,3-b]pyridine core effectively anchors the molecule in the hinge region, high potency is achieved through elaborate substitution at the C3 and C4 positions. Specifically, extended linkers and complex, electron-deficient aryl/heteroaryl groups at C3 are required to optimize interactions within the greater active site.[12][13]

Conclusion

This compound is a powerful and versatile building block for the synthesis of c-Met kinase inhibitors. Its predictable, differential reactivity at the C3 and C4 positions allows for the logical and efficient construction of complex molecular architectures. By leveraging robust palladium-catalyzed cross-coupling methodologies such as the Buchwald-Hartwig amination and Suzuki-Miyaura reaction, medicinal chemists can systematically explore the structure-activity landscape to develop highly potent and selective drug candidates. The protocols and strategic insights provided herein serve as a foundational guide for researchers aiming to leverage this privileged scaffold in the ongoing quest to combat c-Met-driven cancers.

References

  • Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer Letters, 225(1), 1-26. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMZ9CdAZmSoT27rJ91fZwzW-iSEeTq-0quPyhi33_UmQk-sPYepyvfUfFKTGsfPgFwUYEGff1BP_X0kf8IJCCT9h8zwbRCntW7WIoc6GUEeOsJ2icHhHgCeYNKqeA3nwb6QAYD2j2_NaU8vnWre5C_8IUfw5Vk6HKLg11jVvvZJpH3cson3PO5MQ==]
  • Eder, J. P., Vande Woude, G. F., Boerner, S. A., & LoRusso, P. M. (2009). Targeting the c-Met signal transduction pathway in cancer therapy. Clinical Cancer Research, 15(7), 2207-2214. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEfM6E-8KN0d0x28oiivwwrBmaTEBgYm-ro9DfccKVcKFVtw7aeW4-PLnxmEWxD_VwQjtxWKyvuUdOI9SWUF0FwOVNW9KZ9fNeuV9v2kB9lZf-Hi7o0THpMB8QldEcgurMijMs]
  • AbbVie Inc. (n.d.). c-MET. AbbVie Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_W-Ql7wKRWYNA3h498lo5jLU1jubPlXcNNVduDsH7w7GJHmVhwOnDN0jTJsLYD39mWTTETsPmSwF0WBmOIjG_iClv0MxICMAoDXFRGuTOs4rrTmcGtY3arCqNsvSGvbq0UrX3Fm0w6YoOYbBAdVenGhUeg8yVJg==]
  • Corso, S., Comoglio, P. M., & Giordano, S. (2005). Cancer therapy: can the challenge of MET be MET? Trends in Molecular Medicine, 11(6), 284-292. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSIPapWEzrxzY40qOvcO0Ka2cnUN2AVSfPu5uYmdAQrKmzuQvdFRVSgSMgolExhHb0e2_T117gm8ffXeCZ7GMvUJsMknu8Yd0fOsKIC26_InHtPHValiCW7aQahNoDHjXPpL3rpqfIR48FGEKCy_ySjy-xkIkWwdDIh7xG4wCUGNhtIk2wgNRGIX1pP3C9pP2TjuwN8kruAMI7OQ==]
  • Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1 Suppl), S7-S19. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLvgnkEJvD9wuXEQ2UllcKmKWjGYV2cEScs4dPIgNf06MYZTTWJx4vMx4l_JTa_N5vomyjiQBcUh1LvY91NIRZDdJTwG-aRt5e5_9CyYSlqM5QSf_5MiTbXngjrTfyH6Ob6f0TUZT4osxc12MT420O1PP1DCl7brddyjBJS67AO8yc2pYUj-Gd9a41coHH8FXK8C3R_WGeGIr073ag8ii3Dwus7U77xvSQfS85r9sCsrS733M2fVA0A6ZE5PmqdbY=]
  • Patsnap. (2024). What are c-Met inhibitors and how do they work? Patsnap Synapse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsZ3kZ5CnEiYpruPWpwwR_lFRt4EVe-XVOtVGGbIaHBaT7CzS0uE8ZJ3oYPGw9-_4CFGZuFCO-ikFKAKnroiiG1PHb-85ODzaqBgCndlB0taU9dq2I0CIqS5Rdlb7AMAkm1alcEdsfX6tttJmEozWSVImClZSim57XLRotY6EZOFdoqT_klSN6YpYaaJY=]
  • Wikipedia. (2023). c-Met inhibitor. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZvjz19uGmljPYlrwimt5KyXiW8m0s_pYv81JbS-zJjXldYyS59g49XuUA27BubZ0JZLgoiyI4qbKCRomJGG-PiMNEXdsjSgoe2WQCfQvxPO0KUuI2RuZVFsb8D1r5q8NNpGvVV4cZsQ==]
  • Tang, Q., Zheng, P., et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(7), 1735-1739. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGB3MUy-OjS_fKvU5VPKhNu1APRTvqV_pWnKvYAnG7jINuC3-zPOqbvT9QyCA0CQluzRyIFcKeZFSm3gx357hMmrWqUKAqt8I4lQpZhz99wjGhJPB7YYhkFH1NzPdTElxBRPM8]
  • Journal of Biomolecular Structure and Dynamics. (2020). Molecular Modelling Study on Pyrrolo[2,3-B]Pyridine Derivatives As C-Met Kinase Inhibitors. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYSFmnBslpZQ0YAIoEC9cjxRAb8b_c5WbjEsHznmPLsFWQCfFHCYJjLhTqizVbQaxYAlvjY8lPydWcoi-Sa0OwQ16AaUkTyRioQweTU2AUQSJH5Ty_dx00V9HdwUBfzDIUJ23rLc8=]
  • Salgia, R. (2017). Current Role of MET Inhibitors in Cancer Therapy. Targeted Oncology, 12(5), 599-613. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWdevAn9TPJ07sFQ84kA2Mdx3nBUY8UGuloKcmbgdhxo3XGwpFGtV-OdSTxmgU-eSNuzPY5Rus0h9HS5A5n9KCoxR_dnh4u3NHHrwLjZezDKy135TAlN8Z7GUO1aMG9Zpo797dAR39qM-oWl3cstruZE5rLQkfmHl_-tajmXxC49F2nsi62WPYQIDHw==]
  • Clavel, T., et al. (2025). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. Cancers, 17(9), 2056. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsADYPP2q-Qr4-4Uq33jz4T45M4BmP_6vRqbw_iA6ucUVrQnBt_55d5roOLJeBJsMviVmWkTzpjKRbJD0HGGBLAKd4-tbPBbpBiCN0B-1L11X9IBpui5caghrKiK6rw_T3FZx1zFeU1j8McWMf]
  • Lee, D., et al. (2015). Development of antibody-based c-Met inhibitors for targeted cancer therapy. Expert Opinion on Drug Discovery, 10(4), 407-420. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS-6ygXVw8B3MPVqmIJaXzM6lAr9OXjL0alnnXQVgPYv-GYwPYtyEcHznE1YmiB8aeDlz9qumAszsSsjDZSOm-viIskce776m9jxp8zZQ-y6fk4EDcJGnyFulFEVcWE_elzDmF7gqZvvsPYxutm1lkpBZ5UXAH5LVL5f438cQ7ROAjU5Rks2-sP4UcZ75U9OgLczowqrfeZzCy5PmjMMJ0HGOoXgXQde0SOGsehdOojl6_oFwK0Xz-Tc09Rd9QQQ==]
  • Bulletin of the Korean Chemical Society. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDIe1zG2qCiBrBVuh539DvgwOiXjFu8xPYw5Flv57_Ti7Pjq8t_ilEqh-cuS7aLJNT5u0yJ4_CW70YY1qChhu_6ntXHogQo3_8KM00oZ9OZ-xR3mMaBq0cGbNJx3W4OG_A0473ar8mms9Jn40mSFqmkArns1wMmq17W1DvQ4PWitKgmc_BRV-UJBJJSChZqklkoCyULj1VxPNWOqkFF03KA8a4E3X_tl0RbvF-IBFklW-nGkp_wFwuyBeSgZRVncnb1-A=]
  • ResearchGate. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsR0IgyiKoj-BGHOAAeS87VdGKvcwfHw39Wu_vo3fFpo8Fn6Uneks5FtEepljz7LSN9bnsr9NE50q12ChSrJIuPVF3CiGm5RuKN6TSCuufQGmHRnpUoumxnHLjXARVGhteY756B0AUdrnN5wvhHyBvfSzlSw9qhmvx7BsDLl7Xzk_9qXA6PZObsksJx2zv6F0O77w6jFV7fJ91XfC5O8qZavsw3tKZ1mYMpOEG21gDTllahqxWgDglOZxYDqjco6FPZhYBDWJRqp7CZN02D-QtYHPeoLNP0E=]
  • Fassihi, A., et al. (2019). Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. Journal of Receptors and Signal Transduction, 39(4), 295-303. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY800QLH7wADrs-tLVlce9__Do_6YPnYg3gjrBJ_NhnJlndkZQLRvJk-6s0A78OzdcKgKIMxqu65PcICnNR-2Z9qzL-FLjQkDhKFijb1HUx1WLDurdKfsw0--uTNiiA26QcUBn]
  • Abdel-Maksoud, M. S., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry, 14(10), 1957-1976. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5KzklJ_yqPkWwxBslqSMyr0HrlYX1XOKfN_7luIe3V99N4wq3pGIJ-bx6IH6ehuIEEq8kgqe3yP-dErf2psM8DUoddOo14mOAyR2ajk-SDln6VqW18qfSAQUPbsZ4BRl2xcdr5Qq-Ym1sEs8M]
  • Haug, N., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4567. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA1r8TT_biU33kVolXRirZJXce_u3rhrKnzMOKWBV-7bOclhPHrvq1IzsTfwRLiZ6NFihniPvF_BPjqKAN50qEzXBBH0PTRaCmIeFwIQ45pm0J7vVAd7bsQ44Pe_DXEsqkUyVVJq9YCNwcJL5y6avqtqiAJRTHz37rbzRanrRoTaVe-yI_Zjjqem8hxV_Vl5nt5BCuJl2geOF4hlGjzlB6mnY=]
  • Organic Syntheses. (2016). α-Carboline. Org. Synth., 93, 272. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo16OHoPRAepgnTBUrQxfRUxRZSE_jYFSD2eEXvuFyMivbjs4zy_mK42nQRLBaqAWDErUtgtSSaYbFhcy6ojmVe_UigrXxSURF9-XZnAzOWzTYTHhnm_1zy2_iUZAhvE-I16-V]
  • Barattini, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(12), 14091-14101. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH48zVU38YwlZft0oyt-Za4WAbiJ91xpQ7rIjQAkQKvai4s3gzyzeEl36LnCuMnLwfcfHN9qYI6Gzxwc2dAh3UiSx1eEnUW8qZZov7tNRbD2vnGOeb5MIl-KcFr7HaOUjjKy2c=]
  • Zhao, A., et al. (2011). Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. Bioorganic & Medicinal Chemistry, 19(13), 3906-3918. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaij1MjOco2LK0a86BYS4IWi3zw9GVoZZ8Z3zLVHF_2oTD2FMIHzfxfC3laEDrruihcoY1JLBeYhtki6zpKoEW-kuSZ-dLjuf9oJn3d0YUSPmwXTlK4d7A-tmxJi6VVwvobe4p]
  • Journal of Medicinal Chemistry. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjo27fuRzG3ZMyNfMGinQAS9QneyQt5751GfSCy5DZsXBmYqjgTHwjbT3k5h2t4NDad3oFronfed00mvIBX38YncCcFCySdgwJCzWmWOmvwc11NvDcqfconnLJii5Xaj1f_K2qNniG6H96bfI=]
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination. [https://vertexaisearch.cloud.google.
  • Molecules. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJVsyr-tKEg_38mED6E2RRBdVC65RQxhaUkf2yrtHnhV6_w8n_Jx4jXP5fcVyb4CHv8D4xTszYECrYy6Rzhp01k_aUhtzUx9rLDN8he2jfWoePP-RQjc19zLEf7TsbhzCQ1w==]
  • MySkinRecipes. (n.d.). This compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHct2sYS40eC9a-6EqOxmFW9fCaUhZddw3cC8ye6qXyQEmewDY6uYN7MGExXjo503GC_xYmkVcz5_whr9azSELr-H0QbTbALnBwQN-KdtWDzt2lMTlzGXN8_Kvz9phgh5qKCub1hrvWQ6G1KONkfmq1ZPHJas8HlxZh-iKdL9JKHK2UhINFZ1_CgGUuOTcr39x2yg0XGqoNfHHAfUxVayPGPP38_EsfRE2fJBcHdg==]
  • ResearchGate. (2025). Design and Optimization of a Series of 1-Sulfonylpyrazolo[4,3- b ]pyridines as Selective c-Met Inhibitors. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfm72Pv3K4Yxo3LfvFCB4Oct6CXuFNfLMN9z1XtEaL8rTJ3-Ey7CpMNB-9cMKf948v0AkbdfF6yGynqdtNNw9LClM4rEzcGfklV-NBKwpy6tupqlswmPe3eB4QPMKpvUGqjS_h88LaambDcGURhFmIrWYUGce31boIDsChP6JxhuB6c9kGGLzyBLcvEPX92SIceQfrWbScjy6PWWE-Y1NHJhhlQGjH7oDw70A3c_ppOzslYJix87hxvJvAfoo4akoxWBEr91jg-yS-sQoIg7Ym2yfgF0Q=]
  • BenchChem. (n.d.). Application Notes and Protocols for 3-chloro-9H-pyrido[2,3-b]indole in Organic Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUbguIJFeNs2v578PqJC5hwSjnyrEKWNtM8Monlee2eJAJbiviJS0AdC1IxDvjYiffk5m6xsXiriA2hLtAEEeOuTgr04eSS9xdcw_ytleUws7XC0w9EOBLTzzMZmY7YFiSSyTVycyRRwlNjtov47ZTyRkHLJ5yYcYB7MznWezZbnoL3jZtdQnopFF4nIYAWq4zVwojxPE7a5YSCZAYzuaZBxiG2Dl29rveer8QOowJpND2LLDf]
  • Jin, Q., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Future Medicinal Chemistry, 12(16), 1459-1471. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV6m-VQ47R1Iqax8VCrvGTMvCIJL8VuWTkiz4K-jV9qdzmqJY2_BR5zZuTnXJ9b1zw4iMD9kFeYumD7zzn04R2z6hlI4_ofOgXGDchGkE4mMkqeSjTC0NSxnQTuye6hdDVU_YPYeDW0DbdDkg=]
  • Haug, N., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4567. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFflkZQZGYX8juqmWkvxSi5p19DIz_JVlVl9PTavTho5zMoVpEWBiufSLFU-Z-NavrVKTrkbiwqr3sqpf6jroH63dpvzuPJCfK8blXqZGxilmb6byf8cT1yOJRGhR38rX2VDVf7mtjKNSLJhIkC]
  • Wang, X., et al. (2015). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Advances, 5(58), 46903-46907. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRguxfsjz8U46wPAzITV5WOBMsDztXh5XHR6OkY0urXR6B25qrgWNBZAt_9u-19KBjsduUNNnpOtlbdIm8ObQ7bVL-r6ZhlKAMWQouE2ZX1MnGW3mKM-fXYaoUI2-fUYfz3i7CiTwkgRR_QhCg5VJhTKO_wXAWFB4So2yS]

Sources

The Strategic Application of 3,4-Dichloro-7-Azaindole in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient pathway to novel lead compounds. The core principle of FBDD lies in identifying low-molecular-weight fragments that bind with high ligand efficiency to a biological target. These initial hits are then elaborated into more potent, drug-like molecules. Within the vast chemical space of fragments, halogenated heterocycles have emerged as particularly valuable tools. This guide provides a detailed exploration of the application of a specific, high-value fragment, 3,4-dichloro-7-azaindole , in FBDD campaigns.

The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to mimic the purine core and engage in key hydrogen bonding interactions with a multitude of protein targets, particularly kinases.[1][2] The addition of two chlorine atoms to this core, as in 3,4-dichloro-7-azaindole, introduces several advantageous properties for FBDD, including the potential for halogen bonding, modulation of physicochemical properties, and the provision of synthetic vectors for subsequent fragment evolution.

Physicochemical Properties and Rationale for Use in FBDD

The utility of any fragment is intrinsically linked to its physicochemical properties. While specific experimental data for 3,4-dichloro-7-azaindole is not extensively published, we can infer its key characteristics based on its constituent parts.

PropertyEstimated Value/CharacteristicRationale and Implication in FBDD
Molecular Weight~187.0 g/mol Well within the "Rule of Three" for fragments (<300 Da), ensuring exploration of a focused chemical space.
clogP~2.0 - 2.5The dichlorination increases lipophilicity compared to the parent 7-azaindole, which can enhance binding in hydrophobic pockets. Careful monitoring is needed to maintain good aqueous solubility.
Hydrogen Bond Donors1 (pyrrole N-H)The N-H group of the pyrrole ring is a crucial hydrogen bond donor, mimicking interactions of the indole or purine core.[3]
Hydrogen Bond Acceptors1 (pyridine N)The pyridine nitrogen acts as a key hydrogen bond acceptor, a feature prevalent in many kinase inhibitors.[4]
Halogen Bond Donors2 (C3-Cl, C4-Cl)The chlorine atoms can act as halogen bond donors, offering specific, directional interactions with electron-rich residues (e.g., backbone carbonyls, hydroxyls) in a protein binding site. This provides an additional handle for affinity and selectivity.
SolubilityModerateWhile the parent azaindole has good solubility, the dichlorination will likely reduce it. Solubility is a critical parameter for FBDD screening and needs to be experimentally determined and optimized in buffer systems.

Synthesis of 3,4-Dichloro-7-Azaindole

Application in Fragment Screening Campaigns

3,4-Dichloro-7-azaindole is an ideal candidate for screening against a variety of protein targets, particularly those with ATP-binding sites such as kinases, due to its purine-like structure.[4][9][10] The following sections detail the protocols for its application in primary screening using key FBDD techniques.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary Screening

NMR is a powerful technique for detecting the weak binding of fragments to a target protein.[11][12][13][14][15] Protein-observed 1H-15N HSQC experiments are particularly robust.

Objective: To identify if 3,4-dichloro-7-azaindole binds to the target protein and to map its binding site.

Materials:

  • 15N-labeled target protein

  • 3,4-dichloro-7-azaindole

  • NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 90% H2O/10% D2O)

  • NMR tubes

Step-by-Step Protocol:

  • Protein Preparation: Prepare a stock solution of 15N-labeled target protein at a concentration of 50-100 µM in NMR buffer.

  • Fragment Preparation: Prepare a stock solution of 3,4-dichloro-7-azaindole at 100 mM in d6-DMSO.

  • Reference Spectrum: Acquire a 1H-15N HSQC spectrum of the protein alone. This serves as the reference.

  • Screening: Add 3,4-dichloro-7-azaindole to the protein sample to a final concentration of 200-500 µM. The final DMSO concentration should be kept below 1% to minimize effects on protein structure.

  • Data Acquisition: Acquire a second 1H-15N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the reference and screening spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum upon addition of the fragment indicate binding. The residues exhibiting CSPs can be mapped onto the protein structure to identify the binding site.

Causality Behind Experimental Choices:

  • 15N-labeling: This is essential for protein-observed NMR, allowing for the detection of changes in the chemical environment of each backbone amide.

  • d6-DMSO: This deuterated solvent is used to dissolve the fragment without creating large interfering signals in the 1H NMR spectrum.

  • Low DMSO concentration: High concentrations of DMSO can denature proteins or cause non-specific binding.

Diagram of NMR Screening Workflow:

NMR_Screening cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Protein 15N-labeled Protein Ref_Spec Acquire Reference 1H-15N HSQC Protein->Ref_Spec Fragment 3,4-Dichloro-7-Azaindole in d6-DMSO Mix Mix Protein and Fragment Fragment->Mix Ref_Spec->Mix Overlay Overlay Spectra Ref_Spec->Overlay Screen_Spec Acquire Screening 1H-15N HSQC Mix->Screen_Spec Screen_Spec->Overlay CSPs Identify Chemical Shift Perturbations (CSPs) Overlay->CSPs Mapping Map Binding Site CSPs->Mapping

Caption: Workflow for NMR-based fragment screening.

Protocol 2: X-Ray Crystallography for Structural Characterization

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, revealing key interactions that can be exploited for fragment evolution.[16][17][18][19]

Objective: To determine the three-dimensional structure of the target protein in complex with 3,4-dichloro-7-azaindole.

Materials:

  • Crystals of the target protein

  • 3,4-dichloro-7-azaindole

  • Soaking solution (mother liquor)

  • Cryoprotectant

  • Crystal harvesting tools

Step-by-Step Protocol:

  • Crystal Preparation: Grow high-quality crystals of the target protein.

  • Soaking: Prepare a soaking solution containing 1-10 mM of 3,4-dichloro-7-azaindole dissolved in the mother liquor. A co-solvent like DMSO may be required, and its concentration should be optimized to avoid crystal damage.

  • Crystal Soaking: Transfer the protein crystals to the soaking solution and incubate for a period ranging from minutes to hours.

  • Cryo-cooling: Briefly transfer the soaked crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the structure of the complex using molecular replacement with the apo-protein structure as a model.

  • Analysis: Analyze the electron density map to confirm the binding of 3,4-dichloro-7-azaindole and to characterize its binding mode and interactions with the protein.

Causality Behind Experimental Choices:

  • High fragment concentration: This is necessary to achieve sufficient occupancy in the crystal lattice due to the typically weak affinity of fragments.

  • Soaking time: This needs to be optimized to allow the fragment to diffuse into the crystal without causing damage.

  • Cryo-cooling: This protects the crystal from radiation damage during data collection.

Diagram of Crystallographic Screening Workflow:

XRay_Screening cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Crystals Grow Protein Crystals Soaking Soak Crystals with Fragment Crystals->Soaking Soak_Sol Prepare Fragment Soaking Solution Soak_Sol->Soaking Cryo Cryo-cool Crystal Soaking->Cryo Data_Coll Collect X-ray Diffraction Data Cryo->Data_Coll Structure_Sol Solve Crystal Structure Data_Coll->Structure_Sol Electron_Density Analyze Electron Density Map Structure_Sol->Electron_Density Binding_Mode Characterize Binding Mode Electron_Density->Binding_Mode

Caption: Workflow for X-ray crystallography-based fragment screening.

Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that can be used for primary screening and for characterizing the kinetics and affinity of fragment binding.[20][21][22][23][24]

Objective: To confirm the binding of 3,4-dichloro-7-azaindole and to determine its binding affinity (KD) and kinetics (kon, koff).

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Purified target protein

  • 3,4-dichloro-7-azaindole

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS)

Step-by-Step Protocol:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Fragment Preparation: Prepare a dilution series of 3,4-dichloro-7-azaindole in running buffer. A DMSO concentration gradient may be necessary for solubility, and a solvent correction should be applied.

  • Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein).

  • Data Acquisition: Monitor the change in response units (RU) in real-time to generate sensorgrams.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Causality Behind Experimental Choices:

  • Reference surface: This is crucial for subtracting bulk refractive index changes and non-specific binding, reducing the risk of false positives.

  • Solvent correction: This is necessary when using DMSO to account for its different refractive index compared to the running buffer.

  • Kinetic fitting: This provides more detailed information about the binding interaction than simple equilibrium analysis and can help to identify fragments with desirable kinetic properties.

Diagram of SPR Screening Workflow:

SPR_Screening cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Immobilize Immobilize Protein on Sensor Chip Injection Inject Fragment over Chip Immobilize->Injection Fragment_Series Prepare Fragment Dilution Series Fragment_Series->Injection Data_Acq Acquire Sensorgram Data Injection->Data_Acq Ref_Subtract Reference Subtraction Data_Acq->Ref_Subtract Kinetic_Fit Fit Data to Binding Model Ref_Subtract->Kinetic_Fit Determine_Constants Determine KD, kon, koff Kinetic_Fit->Determine_Constants

Caption: Workflow for SPR-based fragment screening.

Hit Validation and Fragment Evolution

A positive result from a primary screen with 3,4-dichloro-7-azaindole should be validated using an orthogonal biophysical method. For example, a hit from an NMR screen should be confirmed with SPR or X-ray crystallography. Once validated, the structural information obtained can be used to guide the synthetic elaboration of the fragment. The chlorine atoms at the 3 and 4 positions provide excellent synthetic handles for fragment growing or linking strategies, allowing for the exploration of nearby pockets in the binding site to increase affinity and selectivity.

Conclusion

3,4-Dichloro-7-azaindole represents a highly valuable fragment for FBDD campaigns. Its combination of a privileged scaffold, hydrogen bonding capabilities, and the potential for halogen bonding makes it a versatile tool for probing the binding sites of a wide range of protein targets. The protocols outlined in this guide provide a framework for the successful application of this fragment in primary screening and hit characterization, ultimately paving the way for the development of novel therapeutics.

References

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48.
  • Malmqvist, M., & Karlsson, R. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22530.
  • Schiebel, J., et al. (2025). XChem crystallographic fragment screening. protocols.io.
  • Rees, D. C., et al. (2009). SPR-based fragment screening: advantages and applications. Expert Opinion on Drug Discovery, 4(2), 157-172.
  • Giannetti, A. M., et al. (2011). Fragment screening by surface plasmon resonance. Medicinal Chemistry, 7(4), 346-357.
  • Blundell, T. L., & Hartshorn, M. J. (2006). Crystallographic fragment screening. Nature Reviews Drug Discovery, 5(1), 45-54.
  • Wollenhaupt, J., et al. (2022). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. JoVE (Journal of Visualized Experiments), (183), e62208.
  • Weiss, M. S. (2019). Crystallographic fragment-screening: workflow and procedures. INIS-IAEA.
  • Lovett, J. E., & Hubbard, R. E. (2017). Crystallographic fragment screening. Methods in Molecular Biology, 1559, 27-44.
  • Center for Macromolecular Interactions. Surface Plasmon Resonance (SPR). Harvard Medical School.
  • Pellecchia, M., & Bertini, I. (2016). NMR fragment screening. CureFFI.org.
  • Amarasinghe, C., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278.
  • Organic Chemistry Portal. Azaindole synthesis. organic-chemistry.org.
  • Roy, A., & Powers, R. (2024). Protocol to perform fragment screening using NMR spectroscopy. PubMed.
  • Al-Tel, T. H. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Li, J. J. (2011). Synthesis of Azaindoles. Science of Synthesis.
  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(1), 78-82.
  • Chen, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
  • de Oliveira, R. B., & de Alencastro, R. B. (2023). Current Fragment-to-Lead Approaches Starting From the 7-Azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment.
  • Besson, T., & Thiéry, V. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2837.
  • de Oliveira, R. B., & de Alencastro, R. B. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. PubMed.
  • Roy, A., & Powers, R. (2024). Protocol to perform fragment screening using NMR spectroscopy.
  • Kvaratskhelia, M., et al. (2020). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. bioRxiv.
  • Gunda, P., & Kumar, C. S. (2020). Azaindole Therapeutic Agents. PubMed Central.
  • Powers, R. (2015). NMR Screening Methods for Drug Discovery. University of Nebraska–Lincoln.
  • Kumar, A., & Singh, P. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
  • Larsson, A. M., et al. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group.
  • Sharma, N., et al. (2023).
  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • D’yakonov, V. A., & Dzhemilev, U. M. (2018). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.

Sources

Application Notes and Protocols for the One-Pot Synthesis of Substituted 1H-Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold and the Efficiency of One-Pot Syntheses

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structural resemblance to indole allows it to act as a bioisostere, often leading to enhanced pharmacological properties such as improved solubility and bioavailability.[2] This has resulted in the incorporation of the 7-azaindole core into a number of clinically approved drugs and promising drug candidates, targeting a wide range of diseases including cancer and neurodegenerative disorders.[2] Consequently, the development of efficient and versatile synthetic routes to substituted 1H-pyrrolo[2,3-b]pyridines is of paramount importance to researchers in the pharmaceutical industry and academia.

Traditionally, the synthesis of this scaffold has involved multi-step procedures, which can be time-consuming, resource-intensive, and often result in lower overall yields. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer a more streamlined and sustainable approach.[3] This methodology not only improves efficiency and reduces waste but can also lead to the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.[4] This document provides a detailed protocol for a robust one-pot synthesis of substituted 1H-pyrrolo[2,3-b]pyridines via a sequential Sonogashira coupling and intramolecular cyclization, along with expert insights, troubleshooting guidance, and safety considerations.

Featured Protocol: One-Pot Sonogashira Coupling and Cyclization for the Synthesis of 2-Substituted 1H-Pyrrolo[2,3-b]pyridines

This protocol details a reliable one-pot procedure starting from readily available 2-amino-3-halopyridines and terminal alkynes. The reaction proceeds via a palladium and copper co-catalyzed Sonogashira cross-coupling, followed by an in-situ intramolecular cyclization to afford the desired 2-substituted 1H-pyrrolo[2,3-b]pyridines.[2][5]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep Combine 2-amino-3-halopyridine, Pd catalyst, CuI, and base in a Schlenk flask. degas Evacuate and backfill with inert gas (e.g., Argon) for 3 cycles. prep->degas solvent Add degassed solvent. degas->solvent add_alkyne Add terminal alkyne via syringe. solvent->add_alkyne heat Heat the reaction mixture to the specified temperature and stir. add_alkyne->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool filter Filter through Celite to remove catalyst. cool->filter extract Perform aqueous work-up and extract with an organic solvent. filter->extract purify Purify the crude product by column chromatography. extract->purify

Figure 1: Experimental workflow for the one-pot synthesis.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Amino-3-iodopyridine≥97%Commercially availableCan be substituted with 2-amino-3-bromopyridine, though reaction times may be longer.
Phenylacetylene≥98%Commercially availableOther terminal alkynes can be used.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially availableStore under inert atmosphere.
Copper(I) iodide (CuI)99.995%Commercially availableProtect from light.
Triethylamine (Et₃N)≥99.5%, anhydrousCommercially availableDistill from CaH₂ before use.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially availableUse a freshly opened bottle or from a solvent purification system.
Celite®---Commercially availableFor filtration.
Ethyl acetate (EtOAc)ACS gradeCommercially availableFor extraction and chromatography.
HexanesACS gradeCommercially availableFor chromatography.
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-amino-3-iodopyridine (1.0 mmol, 1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Under a positive pressure of argon, add anhydrous N,N-dimethylformamide (5 mL) followed by anhydrous triethylamine (3.0 mmol, 3.0 equiv.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2-substituted 1H-pyrrolo[2,3-b]pyridine.

Reaction Mechanism: A Tale of Two Catalytic Cycles

The one-pot synthesis of 1H-pyrrolo[2,3-b]pyridines via Sonogashira coupling and cyclization is a fascinating example of tandem catalysis. The overall transformation is driven by two interconnected catalytic cycles: a palladium cycle and a copper cycle for the Sonogashira coupling, followed by an intramolecular cyclization.[6]

G cluster_pd Palladium Catalytic Cycle cluster_cu Copper Catalytic Cycle cluster_cyclization Intramolecular Cyclization pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add pd_complex R¹-Pd(II)L₂-X pd_add->pd_complex pd_add->pd_complex R¹-X transmetal Transmetalation pd_complex->transmetal pd_alkyne R¹-Pd(II)L₂-C≡CR² transmetal->pd_alkyne cu_acetylide Cu(I)-C≡CR² transmetal->cu_acetylide Transfers alkynyl group red_elim Reductive Elimination pd_alkyne->red_elim pd_alkyne->red_elim Product R¹-C≡CR² red_elim->pd0 start_mat 2-Amino-3-alkynylpyridine red_elim->start_mat Forms intermediate for cyclization cu_x Cu(I)-X cu_acetylide->cu_x alkyne R²-C≡C-H cu_x->alkyne alkyne->cu_acetylide alkyne->cu_acetylide Base base Base cyclize Nucleophilic attack of amino group on alkyne start_mat->cyclize product 1H-Pyrrolo[2,3-b]pyridine cyclize->product

Figure 2: Catalytic cycles and cyclization mechanism.

Sonogashira Coupling:

  • Palladium Cycle: The cycle begins with the active Pd(0) species, which undergoes oxidative addition with the 2-amino-3-halopyridine to form a Pd(II) complex.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.[6] This species acts as an activated form of the alkyne.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex in a step called transmetalation.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-amino-3-alkynylpyridine intermediate and regenerate the active Pd(0) catalyst.

Intramolecular Cyclization:

The 2-amino-3-alkynylpyridine intermediate, formed in situ, then undergoes a 5-endo-dig intramolecular cyclization. The nucleophilic amino group attacks the internal carbon of the alkyne, leading to the formation of the five-membered pyrrole ring fused to the pyridine ring. This step is often promoted by the reaction conditions, such as elevated temperature.

Substrate Scope and Yields

The described one-pot protocol is applicable to a wide range of substrates, allowing for the synthesis of a diverse library of 2-substituted 1H-pyrrolo[2,3-b]pyridines. The following table summarizes representative examples.

Entry2-Amino-3-halopyridineTerminal AlkyneProductYield (%)
12-Amino-3-iodopyridinePhenylacetylene2-Phenyl-1H-pyrrolo[2,3-b]pyridine85
22-Amino-3-iodopyridine4-Ethynylanisole2-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine82
32-Amino-3-iodopyridine1-Hexyne2-Butyl-1H-pyrrolo[2,3-b]pyridine78
42-Amino-3-bromopyridinePhenylacetylene2-Phenyl-1H-pyrrolo[2,3-b]pyridine75
52-Amino-3-iodopyridine(Trimethylsilyl)acetylene2-(Trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine90
62-Amino-5-bromo-3-iodopyridinePhenylacetylene5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine79

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive catalyst.Use a fresh batch of palladium catalyst. Consider using a more active catalyst system, such as one with bulky phosphine ligands.[7]
Insufficiently inert atmosphere.Ensure all reagents and the reaction vessel are thoroughly degassed. Use high-purity inert gas.
Low reactivity of the halide.If using a bromopyridine, consider increasing the reaction temperature or using a more active catalyst. Iodopyridines are generally more reactive.
Formation of Alkyne Homocoupling (Glaser) Product Presence of oxygen.Rigorously exclude oxygen by using proper Schlenk techniques.
Copper-catalyzed side reaction.Consider a copper-free Sonogashira protocol if homocoupling is a persistent issue.[6]
Dehalogenation of the Starting Material Harsh reaction conditions.If dehalogenation is observed, try lowering the reaction temperature or using a milder base.
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction closely by TLC/LC-MS and extend the reaction time or increase the temperature if necessary.
Catalyst deactivation.The pyridine nitrogen can sometimes coordinate to the palladium center, inhibiting the catalyst. The use of appropriate ligands can mitigate this.

Safety Precautions

General Safety:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]

Specific Chemical Hazards:

  • Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric, particularly when dry and exposed to air.[9][10] Handle in an inert atmosphere when possible.[9] Used catalyst should be quenched carefully by making a wet slurry with water before disposal.[10]

  • Copper(I) Iodide: Harmful if swallowed or inhaled. Avoid creating dust.

  • Terminal Alkynes: Many terminal alkynes are volatile and flammable. Some can be toxic. Handle with care and avoid inhalation of vapors.

  • Triethylamine and DMF: These are irritants and should be handled in a fume hood. Anhydrous solvents are reactive with water.

Characterization of Products

The structure and purity of the synthesized 1H-pyrrolo[2,3-b]pyridines should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum of 1H-pyrrolo[2,3-b]pyridine itself shows characteristic signals for the pyrrole and pyridine protons.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product.[11][12]

Representative Data for 2-Phenyl-1H-pyrrolo[2,3-b]pyridine:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 11.65 (s, 1H), 8.10 (dd, J = 4.7, 1.5 Hz, 1H), 7.85 (d, J = 7.8 Hz, 2H), 7.70 (dd, J = 7.8, 1.5 Hz, 1H), 7.45 (t, J = 7.5 Hz, 2H), 7.28 (t, J = 7.3 Hz, 1H), 7.05 (dd, J = 7.8, 4.7 Hz, 1H), 6.75 (s, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 148.9, 143.1, 132.5, 129.8, 129.0, 128.8, 127.5, 120.9, 116.2, 113.8, 99.4.

  • HRMS (ESI) m/z: [M+H]⁺ calcd for C₁₃H₁₁N₂: 195.0917; found: 195.0915.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • de Oliveira, R. N., et al. (2018).
  • Shaabani, A., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]
  • Leboho, T. C., et al. (2014).
  • UCLA Chemistry. (2017).
  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 987-1001. [Link]
  • Wang, X., et al. (2020). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 475-481. [Link]
  • Jensen, T. J., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4268. [Link]
  • Baire, B., et al. (2021). Copper-Catalyzed Aza-Sonogashira Cross-Coupling To Form Ynimines: Development and Application to the Synthesis of Heterocycles. Organic Letters, 23(20), 7864-7869. [Link]
  • Pal, M., et al. (2018). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts.
  • Kumar, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
  • Herbert, R., & Suschitzky, H. (1974). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 2657-2661. [Link]
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(15), 8765-8775. [Link]
  • Norman, M. H., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1649-1654. [Link]
  • Al-Zoubi, R. M., & Al-Jitan, B. A. (2011). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]
  • Ukraintsev, I. V., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry, 15, 2768-2776. [Link]
  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. In NIST Chemistry WebBook. [Link]
  • Shaabani, A., et al. (2018). One-pot three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]
  • Gelman, D., et al. (2019). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 84(13), 8788-8795. [Link]
  • D'Souza, D., & Müller, T. J. J. (2017). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 22(5), 734. [Link]
  • European Catalyst Manufacturers Association. (2018). Catalyst handling best practice guide. [Link]
  • Baklanov, M. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 798. [Link]
  • Khalaf, A. A., et al. (2019). New One-Pot Pathway for the Synthesis of 2H–Pyrrolo[2,3- d]Pyrimidine-2,4-(3H)-Diones and 1H-Benzo[f]Indole-4,9-Dione Derivatives Substituted 3-Hydroxy-1,4-Naphthoquinonyl. Journal of Heterocyclic Chemistry, 56(1), 133-140. [Link]
  • University of Wisconsin-Madison. (n.d.).
  • Bagley, M. C., & Ruggiero, L. (2007). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
  • Reddy, T. J., et al. (2012). ChemInform Abstract: Palladium-Catalyzed One-Pot Sonogashira Coupling, exo-dig Cyclization and HydrideTransfer Reaction: Synthesis of Pyridine-Substituted Pyrroles. ChemInform, 43(34). [Link]
  • Shukla, S. P., et al. (2012). Palladium-catalyzed Sonogashira-coupling conjoined C-H activation: a regioselective tandem strategy to access indolo- and pyrrolo[1,2-a]quinolines. The Journal of Organic Chemistry, 77(22), 10382-10392. [Link]
  • Zhao, L., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry, 94, 103474. [Link]
  • ChemistryViews. (2018).
  • Hafez, H. N., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3195. [Link]
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(15), 8765-8775. [Link]
  • Chapman, J., et al. (2017). Palladium(II)-Catalysed Aminocarbonylation of Terminal Alkynes for the Synthesis of 2-Ynamides: Addressing the Challenges of Solvents and Gas Mixtures. ChemistryOpen, 6(2), 237-241. [Link]
  • Al-Rashood, S. T., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6296. [Link]

Sources

Mastering the Purification of 1H-Pyrrolo[2,3-b]pyridine Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in 7-Azaindole Chemistry

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry and materials science.[1] Its structural resemblance to indole allows it to act as a bioisostere, leading to a wide spectrum of biological activities, including kinase inhibition.[1][2][3] The journey from a crude synthetic mixture to a highly pure 7-azaindole derivative is a critical and often challenging step that dictates the reliability of downstream biological assays and the quality of final materials. This guide provides an in-depth exploration of the primary purification methodologies, offering both theoretical grounding and practical, field-tested protocols for researchers, scientists, and drug development professionals.

The inherent basicity of the pyridine nitrogen (pKa ≈ 4.6 for the parent 7-azaindole) alongside the pyrrole's acidic N-H proton introduces unique purification challenges.[4] These characteristics can lead to strong interactions with stationary phases in chromatography, solubility issues, and the formation of complex impurity profiles.[5] Understanding and strategically addressing these properties is paramount for successful purification.

Strategic Selection of Purification Methods

The choice of a purification strategy is not a one-size-fits-all decision. It is dictated by the physicochemical properties of the target derivative (polarity, solubility, crystallinity, thermal stability), the nature of the impurities, and the desired scale of purification. A logical workflow can guide the scientist toward the most efficient method.

Purification_Strategy Start Crude 1H-Pyrrolo[2,3-b]pyridine Derivative Is_Solid Is the compound a solid? Start->Is_Solid Is_Crystalline Does it form crystals? Is_Solid->Is_Crystalline Yes Polarity_Difference Significant polarity difference from impurities? Is_Solid->Polarity_Difference No / Amorphous Crystallization Crystallization / Recrystallization Is_Crystalline->Crystallization Yes Is_Thermally_Stable Thermally stable? Sublimation Sublimation Is_Thermally_Stable->Sublimation Yes & Volatile Final_Product Pure Compound Is_Thermally_Stable->Final_Product No / Non-volatile Is_Basic Is the compound appreciably basic? Polarity_Difference->Is_Basic No Column_Chromatography Column Chromatography (Flash / HPLC) Polarity_Difference->Column_Chromatography Yes Is_Basic->Column_Chromatography No / Minor Impurities Acid_Base_Extraction Acid-Base Extraction Is_Basic->Acid_Base_Extraction Yes Crystallization->Is_Thermally_Stable Crystallization->Final_Product Sublimation->Final_Product Column_Chromatography->Final_Product Acid_Base_Extraction->Column_Chromatography Follow-up Polish Acid_Base_Extraction Start Crude Mixture in Organic Solvent (e.g., EtOAc) Add_Acid Add Aqueous Acid (e.g., 1M HCl) & Shake Start->Add_Acid Separate_Layers Separate Layers Add_Acid->Separate_Layers Organic_Layer Organic Layer: Neutral/Acidic Impurities Separate_Layers->Organic_Layer Phase 1 Aqueous_Layer Aqueous Layer: Protonated 7-Azaindole Salt Separate_Layers->Aqueous_Layer Phase 2 Add_Base Add Aqueous Base (e.g., NaOH) to Neutralize Aqueous_Layer->Add_Base Extract_Organic Extract with Fresh Organic Solvent Add_Base->Extract_Organic Combine_Dry Combine Organic Extracts, Dry, and Evaporate Extract_Organic->Combine_Dry Final_Product Pure 7-Azaindole Derivative Combine_Dry->Final_Product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for 3,4-Dichloro-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for optimizing the Suzuki-Miyaura cross-coupling reaction with 3,4-dichloro-7-azaindole. As a challenging substrate due to its electronic properties and potential for multiple reaction sites, this guide offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

I. Understanding the Core Challenges

The Suzuki coupling of 3,4-dichloro-7-azaindole presents unique challenges stemming from the electronic nature of the azaindole core and the presence of two distinct chlorine atoms. Key difficulties include:

  • Regioselectivity: Preferential coupling at either the C3 or C4 position is a primary concern. The electronic and steric environment of each chlorine atom influences its reactivity.

  • Catalyst Deactivation: The nitrogen atom in the azaindole ring can coordinate with the palladium catalyst, potentially leading to deactivation and low yields.[1]

  • Substrate Reactivity: As a heteroaryl chloride, 3,4-dichloro-7-azaindole is generally less reactive than its bromide or iodide counterparts, often requiring more robust catalytic systems.[2][3]

  • Side Reactions: Protodeboronation of the boronic acid and homocoupling are common side reactions that can significantly reduce the yield of the desired product.[4][5]

II. Troubleshooting Guide & FAQs

This section addresses common problems in a question-and-answer format, providing actionable solutions and the scientific rationale behind them.

FAQ 1: My reaction shows low to no conversion of the starting material. What are the primary factors to investigate?

Low conversion is a frequent issue. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and any phosphine ligands.[2] Ensure your reaction vessel has been thoroughly purged with an inert gas (e.g., argon or nitrogen).

  • Reagent Quality:

    • Solvents: Use anhydrous and degassed solvents. Oxygen dissolved in the solvent can deactivate the catalyst.[2]

    • Base: Ensure the base is of high purity and has been stored correctly to prevent hydration.

    • Boronic Acid/Ester: Boronic acids can degrade over time, especially if they are electron-deficient.[2] Consider using a fresh batch or a more stable boronic ester derivative like a pinacol (BPin) or MIDA ester.[4]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[2] Use fresh reagents or those that have been stored properly under an inert atmosphere.

Workflow for Diagnosing Low Conversion:

G Start Low/No Conversion Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Reagents Assess Reagent Quality (Solvent, Base, Boronic Acid) Check_Inert->Check_Reagents If OK Check_Catalyst Check Catalyst/Ligand Integrity Check_Reagents->Check_Catalyst If OK Optimize_Catalyst Optimize Catalyst System Check_Catalyst->Optimize_Catalyst If OK Optimize_Base Change Base Optimize_Catalyst->Optimize_Base Optimize_Solvent Modify Solvent System Optimize_Base->Optimize_Solvent Optimize_Temp Adjust Temperature Optimize_Solvent->Optimize_Temp Success Improved Conversion Optimize_Temp->Success

Caption: Troubleshooting workflow for low conversion.

FAQ 2: I am observing a mixture of products coupled at the C3 and C4 positions. How can I control the regioselectivity?

Controlling regioselectivity is paramount for this substrate. The choice of catalyst, ligand, and reaction conditions can significantly influence which chlorine atom reacts.[6][7]

Key Strategies for Controlling Regioselectivity:

  • Catalyst/Ligand Selection: This is often the most critical factor.

    • Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can favor coupling at the less sterically hindered position.[3][8]

    • Ligand Screening: A systematic screening of different palladium catalysts and ligands is highly recommended. For dihalo-heterocycles, catalyst-controlled selectivity is a known strategy.[6][7]

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically preferred product.

  • Solvent Effects: The polarity of the solvent can influence the oxidative addition step and, consequently, the regioselectivity.[9]

Experimental Protocol: Ligand Screening for Regioselectivity

  • Setup: Prepare multiple reaction vials under an inert atmosphere.

  • Reagents: To each vial, add 3,4-dichloro-7-azaindole (1.0 equiv), the desired boronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst/Ligand Addition: In separate vials, add different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a panel of ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃). Maintain a consistent Pd:Ligand ratio (e.g., 1:2).

  • Reaction: Add degassed solvent (e.g., dioxane/water 4:1) to each vial, and heat the reactions at a consistent temperature (e.g., 80-100 °C).

  • Analysis: Monitor the reactions by LC-MS to determine the ratio of C3 to C4 coupled products for each ligand.

Catalyst SystemC3-Coupling (%)C4-Coupling (%)
Pd₂(dba)₃ / SPhos[Hypothetical Data] 85[Hypothetical Data] 15
Pd(OAc)₂ / P(t-Bu)₃[Hypothetical Data] 20[Hypothetical Data] 80
PdCl₂(dppf)[Hypothetical Data] 50[Hypothetical Data] 50
This table presents hypothetical data to illustrate the potential impact of ligand choice on regioselectivity.
FAQ 3: My main side product is the dehalogenated starting material (protodeboronation). How can I minimize this?

Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, which depletes your nucleophile.[4]

Solutions to Minimize Protodeboronation:

  • Use Anhydrous Conditions: If possible, use anhydrous reagents and solvents. Water is often a key contributor to this side reaction.[4]

  • Choice of Base: A weaker base or a non-aqueous base like KF or CsF might be beneficial.[10] If an aqueous base is necessary, minimize the amount of water.

  • Stable Boronic Esters: As mentioned, using more stable boronic esters (e.g., pinacol, MIDA) can significantly reduce protodeboronation.[4]

  • Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation. Try running the reaction at the lowest effective temperature.

FAQ 4: I am observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?

Homocoupling results in a biaryl product derived from two molecules of the boronic acid.

Causes and Prevention of Homocoupling:

  • Presence of Oxygen: Oxygen can promote the homocoupling pathway.[11] Rigorous degassing of the solvent and maintaining a positive inert gas pressure are essential.

  • Pd(II) Species: The reaction of Pd(II) species with the organoborane can lead to homocoupling.[11] Using a Pd(0) source like Pd₂(dba)₃ or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can help.

  • Ligand Choice: Bulky ligands can disfavor the formation of the intermediates that lead to homocoupling.[5]

III. The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[12][13][14]

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII_Aryl R¹-Pd(II)L₂-X OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ + Base PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Regeneration Product R¹-R² RE->Product

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[11][12]

IV. General Experimental Protocol

This protocol serves as a starting point and should be optimized based on the specific boronic acid used and the desired outcome.

Materials:

  • 3,4-dichloro-7-azaindole

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • Vessel Preparation: To a flame-dried reaction vessel equipped with a stir bar, add 3,4-dichloro-7-azaindole, the boronic acid/ester, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[8]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[8]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[2]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography.

V. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Biaryls (pp. 1-24). Wiley-VCH.

  • ResearchGate. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]

  • Wallace, D. J., & Klauber, D. J. (2011). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. Organic letters, 13(19), 5244–5247.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Molecules. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • ResearchGate. (2011). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. [Link]

  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]

  • OUCI. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro. [Link]

  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • National Institutes of Health. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

Sources

Technical Support Center: Optimizing Yields in the Synthesis of 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-dichloro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical research and drug development.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related 7-azaindole derivatives. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you improve your reaction yields and product purity.

I. Understanding the Reaction: Electrophilic Chlorination of the 7-Azaindole Core

The synthesis of this compound typically involves the direct chlorination of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyrrole ring of the 7-azaindole is electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. The C3 position is generally the most reactive site for electrophilic substitution on the 7-azaindole core.

A common and effective chlorinating agent for this transformation is N-chlorosuccinimide (NCS).[2] NCS serves as a source of an electrophilic chlorine atom ("Cl+ equivalent") that reacts with the electron-rich pyrrole ring. The reaction's success and selectivity depend on a careful balance of reaction conditions to favor the desired dichlorination at the C3 and C4 positions while minimizing the formation of side products.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the synthesis of this compound.

Q1: What is the most common synthetic route to this compound?

A common method involves the direct dichlorination of 1H-pyrrolo[2,3-b]pyridine using a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable organic solvent. The reaction conditions, such as temperature, solvent, and reaction time, are critical for achieving good yields and selectivity.

Q2: I am seeing a mixture of mono-, di-, and tri-chlorinated products. How can I improve the selectivity for the 3,4-dichloro product?

This is a common issue related to the stoichiometry of the chlorinating agent and the reaction conditions. Carefully controlling the equivalents of NCS is crucial. Using a slight excess (e.g., 2.1-2.5 equivalents) is often necessary to drive the reaction to the dichloro product, but a large excess can lead to over-chlorination. Temperature and reaction time also play a significant role; lower temperatures and shorter reaction times may favor mono-chlorination, while prolonged reaction times or higher temperatures can lead to tri-chlorinated byproducts.

Q3: My reaction has stalled, and I still have a significant amount of starting material or mono-chlorinated intermediate. What should I do?

Reaction stalling can be due to several factors, including insufficient reagent, poor solubility of the starting material, or deactivation of the substrate. You can try adding a small additional portion of NCS. If solubility is an issue, consider switching to a solvent in which the starting material and intermediates are more soluble. In some cases, gentle heating may be necessary to drive the reaction to completion, but this should be done cautiously to avoid side reactions.

Q4: I am having difficulty purifying the final product from the reaction mixture. What are the recommended purification methods?

Purification can be challenging due to the similar polarities of the desired product and chlorinated byproducts. Column chromatography on silica gel is the most common method for purification. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is often effective. Recrystallization from a suitable solvent system can also be a powerful purification technique if a crystalline product is obtained.

III. Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of common problems encountered during the synthesis of this compound and offers systematic approaches to resolving them.

Issue 1: Low Yield of the Desired 3,4-Dichloro Product

A low yield can be attributed to several factors, from incomplete reaction to the formation of multiple side products.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Chlorinating Agent: Ensure you are using a slight excess of NCS (typically 2.1-2.5 equivalents) to drive the reaction towards dichlorination.

    • Low Reaction Temperature: While lower temperatures can improve selectivity, they may also slow down the reaction. If the reaction is sluggish, consider a modest increase in temperature (e.g., from room temperature to 40-50 °C) while carefully monitoring the reaction progress by TLC or LC-MS to avoid over-chlorination.

    • Poor Solubility: The starting 7-azaindole or the mono-chlorinated intermediate may have poor solubility in the chosen solvent. Consider using a co-solvent or switching to a solvent that provides better solubility, such as DMF, acetonitrile, or a mixture of chlorinated solvents.

  • Formation of Side Products:

    • Over-chlorination: The formation of trichloro- or even tetrachloro-7-azaindoles can significantly reduce the yield of the desired product. To mitigate this, avoid using a large excess of NCS and monitor the reaction closely, stopping it once the desired product is maximized.

    • Formation of Isomers: While the 3-position is the most activated, some chlorination might occur at other positions on the pyrrole or even the pyridine ring under certain conditions. Optimizing the solvent and temperature can help improve regioselectivity.

    • Decomposition: 7-Azaindole and its derivatives can be sensitive to strongly acidic or basic conditions. Ensure the reaction is performed under neutral or mildly acidic conditions.

Issue 2: Formation of Multiple Products (Poor Selectivity)

Poor selectivity is a frequent challenge in multi-step functionalizations of heterocyclic systems.

Troubleshooting Workflow for Poor Selectivity:

Sources

Common side reactions in the synthesis of substituted 7-azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 7-azaindoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with this privileged heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during your experiments.

Introduction

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone in medicinal chemistry, renowned for its ability to mimic indole and purine structures, which enhances biological activity and improves physicochemical properties.[1][2] Its unique hydrogen bonding capabilities make it a frequent hinge-binding motif in kinase inhibitors.[3][4] However, the journey to novel 7-azaindole derivatives is often fraught with synthetic challenges, from controlling regioselectivity to preventing unwanted side reactions. This guide provides expert insights and practical solutions to help you overcome these hurdles and achieve your synthetic goals efficiently.

Troubleshooting Guide: Common Side Reactions & Their Mitigation

This section addresses specific issues that can arise during the synthesis of substituted 7-azaindoles. Each question is followed by a detailed explanation of the underlying chemistry and a step-by-step guide to troubleshoot the problem.

Question 1: Poor Regioselectivity in Electrophilic Substitution

"I'm attempting an electrophilic substitution (e.g., halogenation, nitration) on my 7-azaindole, but I'm getting a mixture of C3 and other positional isomers. How can I improve the C3 selectivity?"

Root Cause Analysis:

The pyrrole ring of 7-azaindole is electron-rich and generally directs electrophilic substitution to the C3 position. However, the pyridine nitrogen withdraws electron density, influencing the overall reactivity and regioselectivity.[1] Reaction conditions, the nature of the electrophile, and the presence of substituents on the ring can all lead to a loss of selectivity. For instance, strongly acidic conditions can protonate the pyridine nitrogen, further deactivating the ring and potentially altering the preferred site of attack.

Troubleshooting Protocol:

  • Protect the Pyrrole Nitrogen (N1): The use of an N-protecting group, such as sulfonyl, can enhance the C3 selectivity by modulating the electron density of the pyrrole ring and sterically hindering other positions.[5]

  • Optimize Reaction Conditions:

    • Temperature: Perform the reaction at lower temperatures to increase selectivity.

    • Solvent: The choice of solvent can influence the reactivity of the electrophile. Experiment with less polar solvents.

    • Electrophile: Use a milder and more selective electrophilic reagent. For example, for bromination, N-bromosuccinimide (NBS) is often more selective than bromine.[6]

  • Directed Metalation: For specific regioselectivity, consider a directed metalation approach. This involves deprotonation at a specific carbon atom using a strong base, followed by quenching with an electrophile.[7][8]

Workflow for Improving C3-Selectivity:

Pd_Coupling_Factors main Successful Cross-Coupling ligand Ligand (e.g., Xantphos, SPhos) main->ligand base Base (e.g., Cs2CO3, K2CO3) main->base solvent Solvent (e.g., Dioxane, Toluene) main->solvent catalyst Pd Pre-catalyst (e.g., Pd(OAc)2, Pd2(dba)3) main->catalyst protection N-Protection main->protection

Caption: Critical parameters for optimizing palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best position to functionalize on the 7-azaindole ring for kinase inhibitor synthesis?

The C3 and C4 positions are common points for substitution in the development of kinase inhibitors. [3][4]The N1 position is also frequently substituted to modulate properties. The optimal position depends on the specific kinase target and the desired binding interactions.

Q2: Are there any protecting-group-free methods for functionalizing 7-azaindoles?

Yes, protecting-group-free methods are highly desirable and have been developed for certain transformations. For example, specific palladium catalysts and reaction conditions have been identified for the amination of unprotected halo-7-azaindoles. [9]However, for many other reactions, N-protection remains a reliable strategy to ensure high yields and selectivity.

Q3: How can I introduce a substituent at the C2 position?

Direct C2 functionalization can be challenging. One common strategy involves a lithiation of N-protected 7-azaindole followed by quenching with an electrophile. [10]Another approach is to build the 7-azaindole ring with the desired C2 substituent already in place, for example, through a Sonogashira coupling followed by cyclization. [11][12] Q4: What are the best practices for purifying substituted 7-azaindoles?

Standard chromatographic techniques (e.g., flash column chromatography on silica gel) are typically effective. Due to the basicity of the pyridine nitrogen, it is sometimes beneficial to add a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to the eluent to improve peak shape and reduce tailing.

Key Methodologies and Protocols

Protocol 1: N-Oxidation of 7-Azaindole using Hydrogen Peroxide

[13] This protocol provides a reliable method for the synthesis of 7-azaindole N-oxide, a key intermediate for further functionalization, particularly at the C4 and C6 positions. [14][15] Materials:

  • 7-Azaindole

  • Hydrogen Peroxide (50% aqueous solution)

  • Tetrahydrofuran (THF)

  • n-Hexane

Procedure:

  • In a round-bottom flask, dissolve 7-azaindole (1.0 eq) in THF.

  • Cool the solution to 5 °C using an ice bath.

  • While stirring, slowly add 50% hydrogen peroxide (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture by rotary evaporation.

  • Add n-hexane to the concentrated solution to precipitate the product.

  • Collect the resulting solid by filtration, wash with n-hexane, and dry to obtain 7-azaindole N-oxide.

References

  • Barl, N. M., Malakhov, V., Mathes, C., Lustenberger, P., & Knochel, P. (n.d.). Palladium-Catalyzed Cross-Coupling between 7-Azaindoles and Reformatsky Reagents. Thieme E-Books & E-Journals.
  • Buchwald, S. L., & et al. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PubMed Central (PMC).
  • Beilstein Journals. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Publications.
  • Reddy, T. R., & et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed Central (PMC).
  • Snieckus, V., & et al. (2018). Regioselective synthesis of C2‐substituted 7‐azaindoles. ResearchGate.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma.
  • Collum, D. B., & et al. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health (NIH).
  • Collum, D. B., & et al. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. ACS Publications.
  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole. Google Patents.
  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
  • Smietana, M., & et al. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Royal Society of Chemistry.
  • MDPI. (2019). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. PubMed Central (PMC).
  • The Journal of Chemical Physics. (2005). The molecular symmetry and electronic spectroscopy of 7-azaindole dimer: its proton-transfer channels. PubMed.
  • Padwa, A., & et al. (2008). Synthesis and Cross-Coupling Reactions of 7-Azaindoles via a New Donor−Acceptor Cyclopropane. ACS Publications.
  • ResearchGate. (n.d.). C-3-substituted 7-azaindole derivatives. ResearchGate.
  • ACS Publications. (2008). Synthesis and Cross-Coupling Reactions of 7-Azaindoles via a New Donor−Acceptor Cyclopropane. ACS Publications.
  • ResearchGate. (n.d.). Copper–catalyzed oxidative cross‐coupling reactions of 7‐azaindole. ResearchGate.
  • AIP Publishing. (2005). The molecular symmetry and electronic spectroscopy of 7-azaindole dimer: Its proton-transfer channels. AIP Publishing.
  • ResearchGate. (n.d.). Regioseletive C–H functionalization of 7-azaindoles. ResearchGate.
  • ResearchGate. (2020). Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate.
  • PubMed. (n.d.). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. PubMed.
  • Organic Chemistry Portal. (n.d.). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal.
  • Royal Society of Chemistry. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Royal Society of Chemistry.
  • PubMed. (2012). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed.
  • Royal Society of Chemistry. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Regio‐Selective C H Functionalization of 7‐Azaindoles. ResearchGate.
  • Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal.
  • National Institutes of Health (NIH). (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health (NIH).
  • ResearchGate. (n.d.). Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate.
  • ACS Publications. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Publications.
  • ResearchGate. (n.d.). I2‐catalyzed functionalization of N‐oxide 7‐azaindole. ResearchGate.
  • ACS Publications. (2023). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. ACS Publications.
  • Royal Society of Chemistry. (2025). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate.
  • Semantic Scholar. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Semantic Scholar.
  • ResearchGate. (n.d.). ChemInform Abstract: Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. ResearchGate.
  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
  • Organic Chemistry Portal. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Organic Chemistry Portal.
  • PubMed Central (PMC). (n.d.). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PubMed Central (PMC).
  • Google Patents. (n.d.). WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop. Google Patents.

Sources

Technical Support Center: Catalyst Selection for Difficult Cross-Coupling of Chloro-pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support and troubleshooting advice for one of the more challenging transformations in modern synthetic chemistry: the cross-coupling of chloro-pyridines. The inherent inertness of the C-Cl bond and the propensity of the pyridine nitrogen to inhibit catalyst activity necessitate a carefully optimized approach.[1][2] This resource, structured in a question-and-answer format, offers field-proven insights to help you navigate these complexities and achieve successful outcomes in your Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, providing a logical path to a solution grounded in mechanistic principles.

Question 1: My Suzuki-Miyaura coupling of a 2-chloropyridine has stalled or resulted in a very low yield. What are the most likely causes and how can I fix it?

Answer:

Low or no conversion in the Suzuki-Miyaura coupling of 2-chloropyridines is a frequent challenge, primarily stemming from two key factors: the strength of the carbon-chlorine (C-Cl) bond, which makes the initial oxidative addition step difficult, and potential catalyst deactivation.[3]

Here is a systematic troubleshooting approach:

1. Evaluate Your Base and Solvent System:

  • The Problem: The base is not merely a proton scavenger; its primary role is to activate the boronic acid, forming a more nucleophilic boronate species essential for the transmetalation step.[3][4][5] An ineffective or poorly soluble base is a common culprit for failed reactions.

  • The Solution: If you are using a weaker base like sodium carbonate (Na₂CO₃), consider switching to a stronger, non-nucleophilic inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] These bases are often more effective for challenging couplings. Additionally, ensure your solvent system, typically a dioxane/water or toluene/water mixture, can at least partially solubilize the base to facilitate the reaction.[3]

2. Re-evaluate Your Catalyst and Ligand Combination:

  • The Problem: The pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive species and catalyst deactivation.[1][3] Standard phosphine ligands may not be sufficient to overcome this inhibition or to activate the inert C-Cl bond.

  • The Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald family, such as SPhos and XPhos, are specifically designed to be sterically demanding and electron-donating.[6][7] The steric bulk helps to prevent catalyst dimerization and shields the palladium center from the pyridine nitrogen, while the high electron density facilitates the oxidative addition of the C-Cl bond.[6][7] N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating properties, which can lead to greater catalyst stability and activity.[6][8]

3. Increase the Reaction Temperature:

  • The Problem: The oxidative addition of a C-Cl bond to the palladium center has a significant activation energy barrier.

  • The Solution: Insufficient heat can lead to a sluggish or stalled reaction. Gradually increasing the reaction temperature, often in the range of 80-110 °C, can provide the necessary energy to overcome this barrier.[3] However, be mindful that excessive heat can lead to catalyst decomposition.[9]

Question 2: I'm observing significant side products in my cross-coupling reaction, specifically protodeboronation of my boronic acid and homocoupling. How can I minimize these?

Answer:

The formation of these side products indicates that the desired cross-coupling pathway is being outcompeted. Here’s how to address each issue:

  • Protodeboronation (Loss of the Boronic Acid Group): This occurs when the boronic acid group is replaced by a hydrogen atom, often exacerbated by water and a strong base.[1][10]

    • Solution: Ensure your reaction is conducted under strictly anhydrous conditions where possible.[1] Alternatively, consider using more stable boronic esters, such as pinacol esters, which are less prone to this side reaction.[10][11]

  • Homocoupling: This side reaction, where the boronic acid couples with itself, is often promoted by the presence of oxygen.[12]

    • Solution: Rigorous degassing of your solvents and ensuring the reaction is maintained under a strict inert atmosphere (argon or nitrogen) is crucial.[11][12] Using a direct Pd(0) source, like Pd(PPh₃)₄, can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[12]

Question 3: My Buchwald-Hartwig amination of a chloropyridine is not working. Are there specific ligands that are better suited for this transformation?

Answer:

Yes, ligand selection is critical for the Buchwald-Hartwig amination of chloropyridines. The challenges are similar to Suzuki couplings: C-Cl bond activation and catalyst inhibition.

  • First- and Second-Generation Ligands: Early catalyst systems may not be active enough for these challenging substrates.[13]

  • Modern Ligand Systems: The development of sterically hindered, bulky phosphine ligands has been a game-changer.[13][14] Ligands like BrettPhos are engineered with specific steric and electronic properties to enhance the rates of oxidative addition and reductive elimination, making them highly effective for couplings involving aryl chlorides.[14] For amination of chloropyridines, these advanced ligands are often necessary to achieve high yields, especially with primary amines.[15][16]

Frequently Asked Questions (FAQs)

Q1: Why are chloro-pyridines so difficult to use in cross-coupling reactions?

The difficulty arises from two main electronic properties. First, the C-Cl bond is significantly stronger and less polar than C-Br or C-I bonds, making it less reactive towards oxidative addition to the Pd(0) catalyst.[3][17] Second, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.[1][3]

Q2: Should I use a Palladium or Nickel catalyst for my chloro-pyridine coupling?

Palladium is the most common choice and is generally more versatile, with a vast library of well-understood ligands.[18] However, nickel catalysts are gaining traction, particularly for cross-electrophile couplings where two different halides are coupled.[19][20] Nickel can be more cost-effective and has shown excellent activity for coupling 2-chloropyridines with alkyl bromides, for example.[19][20] However, nickel catalysis can sometimes be more sensitive, and catalyst deactivation pathways can be prevalent.[21] For initial screening, a robust palladium/phosphine ligand system is often the most reliable starting point.

Q3: How do I choose the right phosphine ligand? What do "electron-rich" and "bulky" mean in this context?

  • Electron-rich: This refers to ligands that donate a significant amount of electron density to the metal center.[7] This increased electron density on the palladium makes it more nucleophilic and facilitates the insertion of the metal into the C-Cl bond (oxidative addition).[7] Trialkylphosphines are generally more electron-rich than triarylphosphines.[7]

  • Bulky: This refers to the steric hindrance around the phosphorus atom, often quantified by the cone angle.[7] Bulkiness promotes the final, product-forming step (reductive elimination) and can prevent the formation of inactive catalyst dimers.[6] For chloro-pyridines, bulky ligands like SPhos, XPhos, and BrettPhos are often required.[3][14]

Q4: Can I perform a Sonogashira coupling on a chloro-pyridine?

Yes, but it is challenging. The Sonogashira coupling of aryl chlorides typically requires more forcing conditions than with bromides or iodides.[22] Success often relies on a highly active catalyst system, potentially with the use of additives. For these substrates, a combination of a palladium source and a bulky, electron-rich phosphine ligand is a good starting point.

Data & Protocols

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 2-Chloropyridines
Catalyst System (Pd Precursor + Ligand)BaseSolventTemperature (°C)Typical Yield Range (%)Notes
Pd(OAc)₂ + SPhosK₃PO₄Dioxane/H₂O80 - 11085 - 98A robust and widely applicable system for challenging heteroaryl chlorides.[3]
Pd₂(dba)₃ + XPhosCs₂CO₃Toluene100 - 11090 - 99Excellent for sterically demanding substrates. Cesium carbonate is a strong but expensive base.[3]
PEPPSI-IPrK₂CO₃Dioxane/H₂O80 - 10088 - 95An N-heterocyclic carbene (NHC) based pre-catalyst, often showing high stability and fast reaction times.[6]
General Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyridine

This is a generalized procedure and must be optimized for specific substrates.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Boronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)

Procedure:

  • Reaction Setup: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add the 2-chloropyridine derivative, boronic acid, palladium precatalyst, ligand, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[1]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Process

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X (Chloro-pyridine) PdII L₂PdII(Ar¹)(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar²-B(OR)₂ (Activated Boronic Acid) PdII_Ar2 L₂PdII(Ar¹)(Ar²) Transmetal->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product Troubleshooting_Workflow Start Low or No Yield Observed CheckBase Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) Start->CheckBase ChangeBase Switch to a stronger base. CheckBase->ChangeBase No CheckLigand Is the ligand bulky and electron-rich? (e.g., SPhos, XPhos, NHC) CheckBase->CheckLigand Yes ChangeBase->CheckLigand ChangeLigand Use a more advanced ligand. CheckLigand->ChangeLigand No CheckTemp Is the temperature high enough for C-Cl activation? (80-110 °C) CheckLigand->CheckTemp Yes ChangeLigand->CheckTemp IncreaseTemp Increase reaction temperature. CheckTemp->IncreaseTemp No CheckReagents Are reagents and solvents pure and degassed? CheckTemp->CheckReagents Yes IncreaseTemp->CheckReagents PurifyReagents Purify/degas reagents and solvents. CheckReagents->PurifyReagents No Success Reaction Optimized CheckReagents->Success Yes PurifyReagents->Success

Caption: A workflow for troubleshooting low yields in chloro-pyridine cross-coupling.

References

  • Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. Benchchem.
  • Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. Benchchem.
  • Optimizing Cross-Coupling Reactions with Advanced Phosphine Ligands.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Benchchem.
  • Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. ACS Catalysis.
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].
  • Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid.
  • A Comparative Guide to Phosphine Ligands in Cross-Coupling Catalysis. Benchchem.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. Benchchem.
  • A nickel/dppf catalyst system was found to successfully achieve the Suzuki-Miyaura cross-coupling reactions of 3- and 4- chloropyridine but not 2-chloropyridine and other α-halo-N-heterocycles. Chemical Science.
  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
  • Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. ResearchGate.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications.
  • Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. Benchchem.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. National Institutes of Health.
  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides.
  • Buchwald–Hartwig amination. Wikipedia.
  • Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid. Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
  • First Sonogashira coupling reactions with the chlorobenzeneCr(CO)2PPh3 complex. Semantic Scholar.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PubMed Central.
  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. ACS Publications.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. RSC Publishing.
  • Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. MDPI.

Sources

Troubleshooting regioselectivity in 3,4-Dichloro-7-azaindole functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the regioselective functionalization of 3,4-dichloro-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions to common challenges encountered in the lab. The inherent electronic and steric properties of the 7-azaindole scaffold, particularly when di-chlorinated at the C-3 and C-4 positions, present unique regioselectivity challenges. This document, structured in a question-and-answer format, aims to demystify these complexities and provide robust, actionable troubleshooting strategies.

Section 1: Foundational Troubleshooting & General Issues

This section addresses common problems applicable to most cross-coupling reactions involving 3,4-dichloro-7-azaindole. Always verify these fundamentals before troubleshooting reaction-specific parameters.

Q1: My cross-coupling reaction (Suzuki, Buchwald-Hartwig, etc.) is low-yielding or has failed completely. What are the first things I should check?

A1: Before diving into complex mechanistic issues, it's crucial to rule out common experimental variables. The majority of failed reactions can be traced back to one of these three areas:

  • Atmospheric Integrity: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen.[1] Incomplete removal of oxygen can lead to catalyst decomposition (observed as palladium black) and the promotion of side reactions like the homocoupling of boronic acids in Suzuki reactions.[2]

    • Troubleshooting: Ensure your solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Assemble your reaction glassware under a positive pressure of inert gas. If using Pd(II) precatalysts, ensure the in situ reduction to Pd(0) is efficient and not inhibited by oxygen.

  • Reagent Quality and Stoichiometry: The purity of all starting materials is paramount.

    • Aryl Halide: Verify the purity of your 3,4-dichloro-7-azaindole.

    • Coupling Partner: Boronic acids are prone to dehydration to form unreactive boroxines upon storage; it's often best to use fresh or properly stored material. Amines can oxidize. Organometallic reagents (e.g., for Negishi or Kumada coupling) are highly sensitive to air and moisture.

    • Base: Many bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) are hygroscopic. Use freshly opened or properly dried base. The choice and quality of the base are critical. For instance, anhydrous couplings with K₃PO₄ may paradoxically require a small amount of water to function effectively.[3]

  • Catalyst System Activation and Stability: The active catalytic species must be generated and maintained throughout the reaction.

    • Precatalyst Choice: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more reliable as they ensure efficient generation of the active Pd(0) species.[4]

    • Catalyst Decomposition: Formation of palladium black is a clear sign of catalyst deactivation.[1] This can be caused by high temperatures, reactive impurities, or an unstable ligand-metal complex. Consider using a more robust ligand or lowering the reaction temperature.

Section 2: Mastering Regioselectivity in Palladium-Catalyzed Cross-Coupling

The primary challenge with 3,4-dichloro-7-azaindole is controlling which chlorine atom reacts. Oxidative addition of palladium is the typical rate-determining and selectivity-determining step. Generally, the C-4 position is more electronically activated and less sterically hindered than the C-3 position, making it the intrinsically more reactive site for many cross-coupling reactions.

Q2: I am performing a Suzuki-Miyaura coupling and getting a mixture of C-4 and C-3 substituted products, with C-4 being the major. How can I exclusively obtain the C-4 product?

A2: Achieving high selectivity for the C-4 position involves leveraging its inherent reactivity and choosing a catalyst system that amplifies this preference.

  • Causality: The C-4 position is electronically favored for oxidative addition due to the influence of the adjacent pyridine nitrogen. To enhance this, a catalyst system that is highly sensitive to electronic differences and steric hindrance is ideal.

  • Ligand Choice is Critical: The key is to use a sterically demanding ligand. Bulky ligands will further penalize the approach of the palladium complex to the more hindered C-3 position. N-heterocyclic carbene (NHC) ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are exceptionally effective at directing selectivity to the less hindered C-4 position in dihalopyridines.[5] Bulky phosphine ligands like QPhos have also been shown to favor C-4 coupling, although sometimes with more modest selectivity.[5]

Q3: My goal is the C-3 functionalized product. How can I reverse the natural selectivity and favor substitution at the C-3 position?

A3: Functionalizing the C-3 position is more challenging and typically cannot be achieved directly with high selectivity while the C-4 position is available. The most reliable strategy is a sequential, two-step approach:

  • Step 1: Functionalize the C-4 Position: First, perform a selective cross-coupling at the more reactive C-4 position as described in Q2. This effectively "blocks" the C-4 site.

  • Step 2: Functionalize the Remaining C-3 Position: With the C-4 position occupied, the C-3 chloro-substituent is now the only available site for a second cross-coupling reaction. This second reaction may require more forcing conditions (higher temperature, different ligand/catalyst system) due to the increased steric hindrance from the new C-4 substituent and the inherently lower reactivity of the C-3 position. For example, a Suzuki reaction could be performed first at C-4, followed by a Buchwald-Hartwig amination at C-3.[6]

An alternative, though less common, approach involves modulating the electronics of the ring. N-protection of the azaindole can influence the reactivity of the chloro-substituents, although steric control via ligand choice is generally the more powerful tool.[7][8][9]

Q4: I'm attempting a Buchwald-Hartwig amination. Do the same principles of regioselectivity apply?

A4: Yes, the same fundamental principles govern Buchwald-Hartwig aminations.[10][11][12] The relative rates of oxidative addition at C-4 versus C-3 remain the dominant factor.

  • For C-4 Amination: Use a catalyst system known for high activity and steric sensitivity. A bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos) paired with a suitable palladium source is a standard and effective choice.[6][12]

  • For C-3 Amination: As with Suzuki coupling, this is best accomplished in a second step after the C-4 position has been functionalized. The choice of ligand and base for the second step is critical and may require optimization, as the electronic nature of the C-4 substituent will influence the reactivity at C-3.

Table 1: Ligand and Condition Effects on Regioselectivity
Reaction TypeTarget PositionRecommended Ligand ClassKey InsightReference(s)
Suzuki-MiyauraC-4 (Selective)Bulky N-Heterocyclic Carbenes (e.g., IPr, SIPr)Extreme steric bulk effectively blocks the Pd catalyst from accessing the hindered C-3 position, leading to high C-4 selectivity.[5]
Suzuki-MiyauraC-4 (Selective)Bulky Monophosphines (e.g., QPhos)Provides good C-4 selectivity by sterically disfavoring the C-3 position.[5]
Buchwald-HartwigC-4 (Selective)Bulky Biarylphosphines (e.g., XPhos, RuPhos)High catalyst activity and steric bulk favor reaction at the more accessible and electronically activated C-4 site.[6][12]
Any Cross-CouplingC-3 (Selective)Various (reaction dependent)Best achieved via a sequential, two-step process. First, selectively functionalize C-4, then target the remaining C-3 chloro substituent.[6]

Section 3: Identifying and Mitigating Common Side Reactions

Q5: I'm observing an unexpected isomer of my product where the halogen appears to have moved. What is happening?

A5: You are likely observing a "halogen dance" rearrangement.[13][14] This is a base-mediated isomerization where a halogen migrates to a more thermodynamically stable position on the ring via a series of deprotonation and metal-halogen exchange events.[13][15]

  • Mechanism: Strong bases (especially lithium amides like LDA) can deprotonate the azaindole ring, creating an anionic intermediate. This intermediate can facilitate the migration of a halogen to a different position before quenching with an electrophile (or proton) occurs.

  • How to Avoid:

    • Temperature Control: Halogen dance reactions are often suppressed at very low temperatures (-78 °C).

    • Base Selection: Avoid exceedingly strong organolithium or lithium amide bases if possible. For cross-coupling, standard inorganic bases (carbonates, phosphates) are much less likely to induce this rearrangement.

    • Order of Addition: In metalation-based functionalizations, the order of reagent addition can be critical.[16]

Q6: My Suzuki reaction is clean but low-yielding, and I see a significant amount of a byproduct derived from my boronic acid. What is this?

A6: This is almost certainly a boronic acid homocoupling byproduct (Ar-Ar). It is a common side reaction in Suzuki-Miyaura couplings.[2]

  • Cause: Homocoupling is primarily caused by the presence of oxygen, which can facilitate an oxidative coupling of two boronic acid molecules, often mediated by the palladium catalyst. It can also occur if the transmetalation step is slow relative to other pathways.

  • Troubleshooting:

    • Improve Degassing: This is the most critical factor. Ensure the reaction mixture and headspace are rigorously free of oxygen.[1][2]

    • Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in situ reduction of a Pd(II) source.

    • Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.

Section 4: Visual Guides & Workflows

Diagram 1: Troubleshooting Workflow for Regioselectivity Issues

G start Low Yield or Poor Regioselectivity (C4:C3) check_basics Step 1: Verify Fundamentals start->check_basics check_reagents Reagent Purity & Stoichiometry? check_basics->check_reagents check_atmosphere Inert Atmosphere Rigorous? check_reagents->check_atmosphere [ No ] fix_reagents Use Fresh/Purified Reagents check_reagents->fix_reagents [ Yes ] check_catalyst Catalyst Decomposition (Pd Black)? check_atmosphere->check_catalyst [ No ] fix_atmosphere Improve Degassing Procedure check_atmosphere->fix_atmosphere [ Yes ] troubleshoot_regio Step 2: Address Regioselectivity check_catalyst->troubleshoot_regio [ No ] fix_catalyst Use Robust Ligand or Lower Temp check_catalyst->fix_catalyst [ Yes ] wrong_isomer Wrong Isomer Favored (e.g., C3 instead of C4) troubleshoot_regio->wrong_isomer mixture Mixture of C4/C3 Isomers troubleshoot_regio->mixture solution_sequential Consider Sequential Functionalization Strategy wrong_isomer->solution_sequential solution_sterics Increase Ligand Steric Bulk (e.g., Phosphine -> NHC) mixture->solution_sterics

Caption: A decision-making workflow for troubleshooting poor yield or regioselectivity.

Diagram 2: Key Factors Influencing Regioselectivity

G center Regioselectivity (C-4 vs. C-3) sterics Steric Hindrance center->sterics electronics Electronic Effects center->electronics catalyst Catalyst System center->catalyst conditions Reaction Conditions center->conditions ligand_bulk Ligand Bulk (e.g., NHC > Phosphine) sterics->ligand_bulk substrate_bulk Substrate Bulk (N-Protecting Group) sterics->substrate_bulk inductive Inductive/Resonance (Pyridine N activation) electronics->inductive catalyst->ligand_bulk pd_source Pd Precatalyst catalyst->pd_source temperature Temperature conditions->temperature base Base Choice conditions->base

Caption: Factors governing the selective functionalization at C-4 vs. C-3.

Section 5: Experimental Protocols

Protocol 1: Highly Selective C-4 Arylation via Suzuki-Miyaura Coupling

This protocol is adapted based on principles for achieving high regioselectivity in dihalopyridines using sterically demanding NHC ligands.[5]

Objective: To selectively couple an arylboronic acid at the C-4 position of 3,4-dichloro-7-azaindole.

Materials:

  • 3,4-dichloro-7-azaindole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (4 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,4-dichloro-7-azaindole (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Preparation (in a glovebox if possible): In a separate vial, add Pd(OAc)₂ (0.02 equiv) and IPr·HCl (0.04 equiv).

  • Reaction Assembly: Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times. Add the catalyst mixture to the flask under a positive flow of argon.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The final concentration should be ~0.1 M with respect to the starting halide.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots under an argon atmosphere. Look for the consumption of starting material and the formation of a single major product.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-chloro-4-aryl-7-azaindole.

Protocol 2: Sequential C-3 Amination via Buchwald-Hartwig Amination

Objective: To selectively couple an amine at the C-3 position of a 3-chloro-4-aryl-7-azaindole intermediate.

Materials:

  • 3-chloro-4-aryl-7-azaindole (from Protocol 1) (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • RuPhos Pd G3 Precatalyst (2 mol%)

  • RuPhos ligand (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Vessel Preparation (in a glovebox): To an oven-dried vial or flask, add the RuPhos Pd G3 precatalyst (0.02 equiv), RuPhos ligand (0.02 equiv), and NaOtBu (1.4 equiv). Add the 3-chloro-4-aryl-7-azaindole (1.0 equiv).

  • Reagent Addition: Seal the vessel. Remove from the glovebox. Add the amine (1.2 equiv) followed by anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction by LC-MS for the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to isolate the desired 3-amino-4-aryl-7-azaindole product.

References

  • ResearchGate. (n.d.). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group | Request PDF.
  • Semantic Scholar. (n.d.). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group.
  • MDPI. (2018).
  • SciSpace. (n.d.). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance.
  • ACS Publications. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(10), 3055-3064. [Link]
  • ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • ResearchGate. (n.d.). Regioseletive C–H functionalization of 7-azaindoles.
  • (2015). Rh(III)-catalyzed 7-azaindole synthesis via C-H activation annulative coupling of aminopyridines with alkynes.
  • National Institutes of Health. (2022). Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. Journal of the American Chemical Society, 144(30), 13586-13594. [Link]
  • National Institutes of Health. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(1), 534-543. [Link]
  • Wikipedia. (n.d.). Halogen dance rearrangement.
  • PubMed. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link]
  • Royal Society of Chemistry. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Advances, 10(61), 37191-37207. [Link]
  • MDPI. (2018).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • ResearchGate. (n.d.). Transition‐metal‐catalyzed 7‐azaindole‐directed C−H activation.
  • ResearchGate. (n.d.). Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles.
  • ResearchGate. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • National Institutes of Health. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Catalysis Science & Technology, 12(12), 3845-3854. [Link]
  • ACS Publications. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7933-7945. [Link]
  • National Institutes of Health. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(25), 10597-10608. [Link]
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism....
  • ResearchGate. (n.d.). Selective Functionalization of Benzo‐Fused N‐Heterocycles by Using In Situ Trapping Metalations | Request PDF.
  • ResearchGate. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.
  • SpringerLink. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly, 146, 1535-1543. [Link]
  • HETEROCYCLES. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012. [Link]
  • Beilstein Journals. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 233-242. [Link]
  • YouTube. (2022). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview.
  • Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 -methylpyridine and Aldehyde. Organic & Biomolecular Chemistry, 20(14), 2871-2875. [Link]
  • ResearchGate. (2005). (PDF) Recent progress of halogen-dance reactions in heterocycles. This paper summarizes recent progress of halogen-dance reactions and its applications in heterocycles.
  • Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Society Reviews, 49(15), 5359-5469. [Link]
  • PubMed. (2008). Highly Functionalized 7-azaindoles as Selective PPAR Gamma Modulators. Bioorganic & Medicinal Chemistry Letters, 18(17), 4780-4784. [Link]
  • ResearchGate. (n.d.). Functionalizations of Mixtures of Regioisomeric Aryllithium Compounds by Selective Trapping with Dichlorozirconocene.
  • ResearchGate. (n.d.). Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • National Institutes of Health. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Acta Pharmaceutica Sinica B, 12(12), 4621-4630. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • ResearchGate. (n.d.). Regio‐Selective C H Functionalization of 7‐Azaindoles | Request PDF.
  • National Institutes of Health. (2017). Site-Selective Switching Strategies to Functionalize Polyazines. Journal of the American Chemical Society, 139(1), 537-542. [Link]
  • Beilstein Journals. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry, 7, 1037-1051. [Link]

Sources

Technical Support Center: Purification of Pyrrolopyridine Products from Palladium Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolopyridine derivatives. The removal of residual palladium from active pharmaceutical ingredients (APIs) is a critical step to ensure product purity, prevent interference in downstream applications, and meet stringent regulatory requirements.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of palladium catalyst removal from your pyrrolopyridine products.

Troubleshooting Guide: Common Issues in Palladium Removal

This section addresses specific problems you may encounter during the purification of pyrrolopyridine products, offering potential causes and actionable solutions.

Issue 1: Inefficient Palladium Removal with Standard Protocols

  • Symptoms: You observe persistently high levels of palladium in your final pyrrolopyridine product (e.g., >10 ppm as measured by ICP-MS) despite applying standard purification methods like filtration or basic column chromatography.[3]

  • Probable Cause 1: Strong Coordination of Palladium to the Pyrrolopyridine Scaffold. The nitrogen atoms within the pyrrolopyridine ring system can act as ligands, forming stable complexes with palladium species. This strong interaction can prevent effective removal by simple filtration or chromatography.

  • Solution:

    • Employ a Competitive Ligand: Introduce a ligand with a higher affinity for palladium to displace the pyrrolopyridine product. N-acetylcysteine is a common and effective choice.[4][5]

    • Utilize Specialized Scavengers: Switch to a high-affinity scavenger. Thiol- or thiourea-functionalized silica and polymer-based scavengers are designed to bind tightly to palladium.[6][7]

    • Solvent System Modification: Alter the solvent system to disrupt the palladium-pyrrolopyridine complex. A solvent in which your product has high solubility may reduce its interaction with the palladium.[6]

  • Probable Cause 2: Presence of Multiple Palladium Species. The palladium in your reaction mixture may exist in various oxidation states (e.g., Pd(0), Pd(II)) and forms (e.g., soluble complexes, colloidal nanoparticles), which may not all be effectively removed by a single method.[1][2]

  • Solution:

    • Pre-treatment Step: Consider a mild oxidation or reduction step to convert the various palladium species into a single, more readily removable form before applying your primary purification method.[6]

    • Broad-Spectrum Scavengers: Employ a scavenger known for its effectiveness against a wide range of palladium species, such as those based on 2,4,6-trimercaptotriazine (DMT).[6][8]

    • Combination of Methods: A multi-step approach is often most effective. For instance, initial filtration through Celite® to remove heterogeneous palladium can be followed by treatment with a scavenger to capture soluble species.[3]

Issue 2: Significant Product Loss During Purification

  • Symptoms: While you are successful in removing palladium, the yield of your pyrrolopyridine product is unacceptably low.

  • Probable Cause 1: Adsorption of Product onto the Scavenger or Stationary Phase. The functional groups on your pyrrolopyridine product may have an affinity for the scavenger material or chromatography stationary phase, leading to co-adsorption with the palladium.

  • Solution:

    • Optimize Scavenger Amount: Use the minimum effective amount of scavenger. This can be determined by running small-scale screening experiments.[6]

    • Screen Different Scavengers: Test a variety of scavengers with different backbones (e.g., silica vs. polystyrene) and functional groups to find one with high selectivity for palladium and low affinity for your product.[6]

    • Modify Elution Conditions in Chromatography: If using column chromatography, adjust the solvent polarity to ensure efficient elution of your product while retaining the palladium species on the column.

    • Consider Alternative Purification Methods: If product loss remains high with adsorption-based methods, explore crystallization or liquid-liquid extraction.[6]

  • Probable Cause 2: Product Precipitation or Degradation. The conditions used for palladium removal (e.g., solvent, temperature, pH) may be causing your pyrrolopyridine product to precipitate or decompose.

  • Solution:

    • Solubility and Stability Studies: Before scaling up your purification, perform small-scale tests to ensure your product is soluble and stable under the chosen conditions.

    • Adjust pH: If your pyrrolopyridine has acidic or basic functionalities, adjusting the pH of the solution might prevent precipitation during the workup.

Issue 3: Batch-to-Batch Inconsistency in Palladium Removal

  • Symptoms: You experience significant variability in residual palladium levels from one batch to another, even when following the same purification protocol.

  • Probable Cause: Inconsistent Reaction Work-up. Minor variations in the reaction work-up procedure can lead to different forms and distributions of palladium species in the crude product.[6]

  • Solution:

    • Standardize Work-up Protocol: Ensure a consistent and well-documented work-up procedure for every batch before initiating the palladium removal step. This includes consistent quenching, extraction, and washing steps.

    • Characterize the Crude Product: If possible, analyze the crude product from different batches to understand the variability in palladium species. This can help in tailoring the purification strategy.

Decision Workflow for Palladium Removal

The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy for your pyrrolopyridine product.

Caption: Decision workflow for selecting a palladium removal method.

Comparison of Common Palladium Removal Techniques

MethodAdvantagesDisadvantagesBest Suited For
Filtration (e.g., through Celite®) Simple, fast, and inexpensive.[9]Only effective for heterogeneous or precipitated palladium.[9]Initial removal of bulk, insoluble palladium catalysts like Pd/C.
Adsorption (Scavengers) High selectivity and efficiency for a wide range of palladium species.[6][7] Can be tailored to specific needs.Can be expensive. Potential for product loss due to adsorption.[6][10]Removing low to moderate levels of soluble palladium to reach very low limits (<10 ppm).
Adsorption (Activated Carbon) Cost-effective and broadly applicable.[6]Can have lower selectivity, leading to higher product loss.[11]General-purpose removal of palladium and other organic impurities.
Column Chromatography Can remove palladium and other reaction byproducts simultaneously.[9]Can be time-consuming and require large volumes of solvent. May not be effective for all palladium species.[12]Integrated purification steps where multiple impurities need to be removed.
Crystallization Can be highly effective and scalable. Often results in a very pure product.[6]Product must be crystalline. Palladium may sometimes co-crystallize with the product.[10]Final purification step for crystalline pyrrolopyridine products.
Liquid-Liquid Extraction Simple and scalable.Dependent on the favorable partitioning of the palladium species into a separate phase.[6] May not be universally effective.Cases where the palladium catalyst or its complex is selectively soluble in an immiscible solvent.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for residual palladium in APIs?

A1: The acceptable limits for elemental impurities in pharmaceutical products are set by the International Council for Harmonisation (ICH) guideline Q3D. For palladium, which is considered a moderately toxic element, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[3][5] This often translates to a concentration limit of 10 ppm in the final drug substance, depending on the maximum daily dose of the drug.[3]

Q2: How can I determine the amount of residual palladium in my pyrrolopyridine sample?

A2: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[4] Other techniques include Atomic Absorption Spectroscopy (AAS) and X-ray Fluorescence (XRF).[4][13] For a more rapid, semi-quantitative assessment during process development, colorimetric and fluorimetric methods are also available.[13][14]

Q3: Can the presence of residual palladium affect downstream reactions?

A3: Yes, even trace amounts of residual palladium can have a detrimental impact on subsequent synthetic steps. It can act as an unwanted catalyst, leading to side reactions, reduced yields, and the formation of new impurities. Therefore, thorough removal is crucial for the integrity of a multi-step synthesis.[2]

Q4: Are there any "greener" alternatives for palladium removal?

A4: Organic solvent nanofiltration (OSN) is an emerging technology that can be used to separate the desired product from the palladium catalyst, allowing for the potential recovery and reuse of the catalyst.[9][15] Additionally, optimizing processes to use the minimum amount of catalyst and selecting highly efficient scavengers to reduce waste are key principles of green chemistry.

Q5: I am still struggling with palladium removal after trying multiple methods. What should I do?

A5: If you have exhausted the common methods, it may be beneficial to revisit the palladium-catalyzed reaction itself. Consider if a different palladium source or ligand system could result in a form of palladium that is easier to remove. Sometimes, a slight modification to the reaction conditions can significantly simplify the purification process. Consulting with a specialist in process chemistry or catalysis can also provide valuable insights.

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

  • Dissolution: Dissolve the crude pyrrolopyridine product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate) at a concentration of approximately 10-50 mg/mL.[6]

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-20 equivalents relative to the initial amount of palladium catalyst).

  • Stirring: Stir the mixture vigorously at room temperature for 2-16 hours. The optimal time should be determined by monitoring the palladium concentration in the solution.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-bound palladium.[3]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[6]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[6]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[6]

References

  • Technical Support Center: Removing Palladium Catalyst Residues from Final Products - Benchchem.
  • Palladium Detection for API Purification - Arbor Assays.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications.
  • Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific.
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books.
  • How can i remove palladium Pd catalyst easily? - ResearchGate.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications.
  • Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence - PubMed.
  • Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis - Benchchem.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific.
  • Why palladium metal scavengers are not all the same - Biotage.
  • How to Remove Palladium in three easy steps - Biotage.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - NIH.
  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing).

Sources

Managing scalability issues in 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-dichloro-1H-pyrrolo[2,3-b]pyridine, a critical intermediate in pharmaceutical research and development.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly when addressing scalability issues. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experimental work.

I. Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific experimental hurdles you may encounter during the synthesis of this compound. The synthesis typically involves the chlorination of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) or its N-oxide derivative.

Question 1: What are the primary causes of low yield during the dichlorination of 1H-pyrrolo[2,3-b]pyridine N-oxide, and how can they be mitigated?

Answer:

Low yields in the dichlorination of 1H-pyrrolo[2,3-b]pyridine N-oxide are a frequent challenge, especially during scale-up. The primary causes often revolve around incomplete reaction, side product formation, and issues with the chlorinating agent.

Causality and Mitigation Strategies:

  • Incomplete N-Oxide Formation: The initial step of forming the N-oxide of 7-azaindole is crucial. Incomplete oxidation leads to unreacted starting material, which will not undergo the desired chlorination.

    • Mitigation: Ensure complete conversion to the N-oxide by carefully monitoring the reaction using techniques like TLC or LC-MS. Adjusting the equivalents of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide in acetic acid) and reaction time may be necessary.

  • Suboptimal Chlorinating Agent and Conditions: The choice and handling of the chlorinating agent are critical. Phosphorus oxychloride (POCl₃) is commonly used, but its reactivity can be difficult to control on a larger scale.[2]

    • Mitigation:

      • Temperature Control: Maintain strict temperature control during the addition of POCl₃. Exothermic reactions can lead to uncontrolled side reactions and degradation of the product. A slow, dropwise addition at a low temperature (e.g., 0-5 °C) is recommended, followed by a gradual warm-up.

      • Alternative Chlorinating Agents: Consider exploring other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in combination with a suitable solvent.[3] Some protocols have also utilized MsCl/DMF for nucleophilic chlorination of N-oxides.[4]

      • Stoichiometry: Carefully optimize the stoichiometry of the chlorinating agent. An excess can lead to over-chlorination or other side products, while an insufficient amount will result in incomplete conversion.

  • Formation of Monochloro and Other Impurities: A common issue is the formation of 4-chloro-1H-pyrrolo[2,3-b]pyridine as a significant byproduct.[5][6] The regioselectivity of chlorination can be challenging to control.

    • Mitigation:

      • Reaction Time and Temperature: Precise control over reaction time and temperature can influence the product distribution. Extended reaction times or higher temperatures may favor dichlorination but can also increase impurity formation.

      • Solvent Choice: The choice of solvent can impact the solubility of intermediates and the overall reaction pathway. Dichloromethane (DCM), chloroform, or dichloroethane (DCE) are often used.

Question 2: How can I effectively remove the 4-chloro-1H-pyrrolo[2,3-b]pyridine impurity during purification at a larger scale?

Answer:

Separating the desired 3,4-dichloro product from the monochloro impurity is a significant purification challenge due to their similar polarities.

Purification Strategies:

  • Column Chromatography: While effective at a small scale, traditional silica gel column chromatography can be cumbersome and expensive for large-scale purification.

    • Optimization: If column chromatography is necessary, a thorough optimization of the eluent system is critical. A shallow gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) can improve separation. Using a high-performance flash chromatography system can enhance resolution and throughput.

  • Recrystallization: This is often the most practical and scalable method for purifying solid compounds.

    • Protocol:

      • Solvent Screening: Identify a suitable solvent or solvent system where the desired 3,4-dichloro product has lower solubility than the 4-chloro impurity at a lower temperature, but both are soluble at a higher temperature. Common solvents to screen include isopropanol, ethanol, acetonitrile, toluene, or mixtures thereof.

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent system. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.

      • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure 3,4-dichloro product can be beneficial.

      • Purity Check: Analyze the purity of the crystals and the mother liquor by HPLC or LC-MS to assess the effectiveness of the recrystallization. Multiple recrystallizations may be necessary to achieve the desired purity.

  • Slurry Wash: If a suitable recrystallization solvent cannot be found, a slurry wash can be effective.

    • Procedure: Suspend the crude solid in a solvent where the impurity is more soluble than the desired product. Stir the slurry for a period, then filter and wash the solid. This can selectively remove the more soluble monochloro impurity.

Question 3: During scale-up, I'm observing the formation of a dark, tarry substance. What is the likely cause, and how can I prevent it?

Answer:

The formation of dark, insoluble materials is a common issue in large-scale reactions involving electron-rich heterocyclic systems like 7-azaindole. This is often due to polymerization or degradation of the starting material or product under the reaction conditions.

Causes and Prevention:

  • Acid-Catalyzed Polymerization: The pyrrole ring of the 7-azaindole scaffold is susceptible to polymerization in the presence of strong acids, which can be generated during the reaction (e.g., from the hydrolysis of POCl₃).

    • Prevention:

      • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Moisture can react with POCl₃ to generate HCl, which can catalyze polymerization.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

      • Controlled Addition: Add the chlorinating agent slowly and at a controlled temperature to minimize localized "hot spots" that can promote decomposition.

  • Thermal Instability: The 7-azaindole core and its chlorinated derivatives can be thermally sensitive.

    • Prevention: Avoid excessive heating during the reaction and work-up. Use a rotovap with a water bath at a moderate temperature for solvent removal.

  • Impurity-Driven Decomposition: Impurities in the starting material can sometimes initiate decomposition pathways.

    • Prevention: Use high-purity 7-azaindole as the starting material. If necessary, purify the starting material before use.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

Question 4: What are the key safety precautions to consider when handling the reagents involved in this synthesis?

Answer:

The synthesis of this compound involves several hazardous reagents. Adherence to strict safety protocols is paramount.

ReagentHazardsRecommended Precautions
Phosphorus Oxychloride (POCl₃) Corrosive, toxic by inhalation and ingestion, reacts violently with water.Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Have a quenching agent (e.g., sodium bicarbonate solution) readily available for spills.
Sulfuryl Chloride (SO₂Cl₂) Corrosive, toxic, lachrymator.Similar precautions as for POCl₃. Handle with extreme care to avoid inhalation of vapors.
N-Chlorosuccinimide (NCS) Irritant, can be a strong oxidizing agent.Avoid contact with skin and eyes. Store away from combustible materials.
Chlorinated Solvents (DCM, Chloroform) Volatile, potentially carcinogenic.Use in a well-ventilated area or fume hood. Minimize inhalation exposure.
Question 5: Which analytical techniques are most effective for monitoring reaction progress and assessing the purity of the final product?

Answer:

A combination of analytical techniques is recommended for robust monitoring and quality control.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress. It allows for a quick assessment of the consumption of starting material and the formation of the product and major byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction conversion and the purity of the isolated product. A well-developed HPLC method can accurately resolve the starting material, monochloro- and dichloro-products, and other impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the components of the reaction mixture, including the desired product and any unknown impurities. The mass-to-charge ratio information is invaluable for troubleshooting side reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive technique for structural elucidation of the final product. It confirms the identity and purity of the this compound.

Question 6: Are there alternative synthetic routes to this compound that might be more amenable to scale-up?

Answer:

While the chlorination of 7-azaindole N-oxide is a common route, other strategies can be considered, particularly if scalability issues with the standard method are persistent.

  • Direct Chlorination: Direct chlorination of 7-azaindole without prior N-oxide formation has been explored, but often suffers from poor regioselectivity and lower yields.

  • Building the Pyrrole Ring onto a Dichloropyridine Precursor: An alternative approach involves starting with a pre-functionalized 2,3-dichloropyridine derivative and then constructing the pyrrole ring. This can offer better control over the chlorination pattern. Various methods for azaindole synthesis, such as the Bartoli or Fischer indole synthesis, can be adapted for this purpose.[7]

  • Transition-Metal Catalyzed Methods: Modern synthetic methods involving transition-metal catalysis could potentially offer milder and more selective routes.[7] However, these may introduce challenges related to catalyst removal and cost at scale.

III. Visualizing the Workflow

Decision Tree for Troubleshooting Low Yield

The following diagram outlines a systematic approach to troubleshooting low yield in the dichlorination step.

Troubleshooting_Low_Yield start Low Yield of 3,4-Dichloro Product check_sm Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_sm sm_present Significant Starting Material (7-Azaindole) Remaining? check_sm->sm_present incomplete_n_oxide Incomplete N-Oxide Formation sm_present->incomplete_n_oxide Yes monochloro_major Monochloro Product is Major Component? sm_present->monochloro_major No optimize_n_oxide Optimize N-Oxidation Step: - Increase Oxidant Equivalents - Extend Reaction Time incomplete_n_oxide->optimize_n_oxide success Yield Improved optimize_n_oxide->success incomplete_chlorination Incomplete Dichlorination monochloro_major->incomplete_chlorination Yes other_impurities Significant Other Impurities Present? monochloro_major->other_impurities No optimize_chlorination Optimize Chlorination: - Increase Chlorinating Agent - Increase Temperature/Time incomplete_chlorination->optimize_chlorination optimize_chlorination->success degradation Degradation/Polymerization other_impurities->degradation Yes other_impurities->success No optimize_conditions Optimize Conditions: - Lower Temperature - Use Anhydrous Reagents - Inert Atmosphere degradation->optimize_conditions optimize_conditions->success

Caption: A decision tree for troubleshooting low yields.

IV. References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.[Link]

  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications.[Link]

  • Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. ResearchGate.[Link]

  • A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid. PubMed.[Link]

  • Synthesis of Azaindoles. cjoc.nimbe.ac.cn.[Link]

  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic.[Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.[Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.[Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.[Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.[Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.[Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.[Link]

  • Azaindole synthesis. Organic Chemistry Portal.[Link]

  • How to prepare easily 5-chloro-7-azaindole? ResearchGate.[Link]

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine. Pipzine Chemicals.[Link]

  • Azaindole Therapeutic Agents. PubMed Central.[Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.[Link]

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. NIH.[Link]

  • This compound. MySkinRecipes.[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.[Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. researchgate.net.[Link]

  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. europepmc.org.[Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed Central.[Link]

  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. ResearchGate.[Link]

  • 1h-pyrrolo[2,3-b]pyridines. Google Patents.

  • Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride. Google Patents.

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central.[Link]

  • Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. ResearchGate.[Link]

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Scribd.[Link]

  • Pyridine synthesis. Organic Chemistry Portal.[Link]

Sources

Navigating the Labyrinth of 7-Azaindole Couplings: A Technical Guide to Overcoming N-H Interference

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthetic chemistry of 7-azaindoles. This guide is designed to provide in-depth, field-proven insights into a common yet significant challenge: preventing N-H interference during palladium-catalyzed cross-coupling reactions. The unique electronic properties of the 7-azaindole scaffold, while valuable in medicinal chemistry, introduce specific hurdles that can lead to reaction failure, low yields, and complex purification profiles.[1] This resource will equip you with the knowledge to diagnose, troubleshoot, and ultimately master these powerful C-C and C-N bond-forming reactions.

The Core Challenge: The Dual Personality of the 7-Azaindole N-H

The N-H proton of the 7-azaindole pyrrole ring is acidic and can engage in hydrogen bonding.[2] This seemingly innocuous feature is the root of many synthetic frustrations. In the presence of a palladium catalyst and a base—essential components of most cross-coupling reactions—the deprotonated 7-azaindole can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity. This catalyst poisoning can significantly hinder or completely stall the desired coupling reaction.[3]

Furthermore, the pyridine nitrogen in the 7-azaindole ring can also act as a Lewis base, potentially interacting with the palladium catalyst and influencing its reactivity. This dual reactivity necessitates a careful and strategic approach to reaction design.

Troubleshooting Guide: A Reaction-Specific Approach

This section provides a structured approach to troubleshooting common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with 7-azaindole substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile tool for C-C bond formation. However, with 7-azaindoles, success hinges on mitigating the aforementioned N-H interference.

Problem: Low to No Product Formation

Potential Cause Troubleshooting Steps & Scientific Rationale
Catalyst Inhibition by N-H Deprotonation 1. N-Protection: The most robust solution is to protect the pyrrole nitrogen. A suitable protecting group masks the acidic proton, preventing coordination to the palladium catalyst. See the "Choosing the Right Armor" section for a detailed comparison of protecting groups. 2. Use of Pre-catalysts: Palladium pre-catalysts, such as those based on biarylphosphine ligands (e.g., XPhos, SPhos), can be more resistant to inhibition by N-H containing substrates.[4]
Protodeboronation of Boronic Acid/Ester 1. Anhydrous Conditions: Meticulously dry all solvents and reagents. Water can hydrolyze the boronic acid or ester, leading to a competing protonolysis pathway. 2. Use Boronic Esters: Pinacol or MIDA boronates are generally more stable towards hydrolysis and protodeboronation than their corresponding boronic acids. 3. Choice of Base: A weaker base, if compatible with the catalytic cycle, may reduce the rate of protodeboronation. However, a sufficiently strong base is often required for efficient transmetalation. A careful screen of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is recommended.[5]
Poor Solubility of Reagents 1. Solvent Screening: If reagents are not fully dissolved, the reaction will be slow and incomplete. Common solvents for Suzuki couplings include dioxane, THF, and DMF, often with water as a co-solvent.[5] Consider using a solvent system that ensures homogeneity at the reaction temperature. 2. Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of reagents between phases.[6]
Dehalogenation of the Starting Material 1. Ligand Selection: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over reductive dehalogenation. 2. Optimize Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Monitor the reaction progress and stop it once the starting material is consumed.

Experimental Protocol: Protecting-Group-Free Suzuki-Miyaura Coupling of 4-Chloro-7-azaindole [4]

  • To a reaction vessel, add 4-chloro-7-azaindole (1.0 mmol), the desired boronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and the palladium pre-catalyst P1 (1.5 mol%).

  • Add dioxane (4 mL) and water (1 mL).

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Heat the reaction to 60 °C and stir for 5-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, but it is highly sensitive to the electronic and steric environment of the substrates.

Problem: Inefficient C-N Bond Formation

Potential Cause Troubleshooting Steps & Scientific Rationale
N-H Interference and Catalyst Deactivation 1. N-Protection: As with Suzuki couplings, protecting the 7-azaindole N-H is the most reliable strategy. 2. Ligand Selection: The choice of ligand is critical in Buchwald-Hartwig aminations. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are often necessary to promote the reductive elimination step and prevent catalyst decomposition.[7] 3. Use of Pre-catalysts: Palladium pre-catalysts can provide a more active and stable catalytic species, which is particularly beneficial with challenging substrates like unprotected 7-azaindoles.[8]
Inappropriate Base 1. Base Screening: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[7] However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, often requiring higher temperatures and longer reaction times.
Substrate Incompatibility 1. Steric Hindrance: Highly hindered amines or halo-7-azaindoles may react slowly. Increasing the catalyst loading or switching to a more active ligand/pre-catalyst system can sometimes overcome this. 2. Electronic Effects: Electron-withdrawing groups on the halo-7-azaindole can facilitate oxidative addition, while electron-donating groups may slow it down. Adjust reaction conditions accordingly.
Side Reactions 1. Hydrodehalogenation: Similar to Suzuki couplings, this can be a competing pathway. Optimizing the ligand and reaction conditions can minimize this. 2. Amine Scrambling: In some cases, scrambling of amine substituents can occur. This is often catalyst and ligand-dependent.
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynyl-7-azaindoles, but it is not without its challenges.

Problem: Low Yield of the Desired Alkynylated Product

Potential Cause Troubleshooting Steps & Scientific Rationale
Homocoupling of the Terminal Alkyne (Glaser Coupling) 1. Rigorous Degassing: The presence of oxygen promotes the oxidative homocoupling of the alkyne, which is a major side reaction.[9] Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen). 2. Use of a Co-catalyst: The copper(I) co-catalyst is crucial for the Sonogashira reaction. Ensure that a fresh, high-quality source of CuI is used. 3. Additive to Suppress Homocoupling: In some cases, adding a small amount of a reducing agent can help to suppress Glaser coupling.
Catalyst Poisoning 1. N-Protection: The acidic N-H of the 7-azaindole can interfere with both the palladium and copper catalysts. Protection is a highly effective strategy.
Decomposition of the Alkyne 1. Mild Base: Strong bases can deprotonate other acidic protons or react with sensitive functional groups on the alkyne. A milder base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often sufficient.
Reaction Stalls 1. Catalyst and Co-catalyst Loading: If the reaction stalls, a small addition of fresh palladium catalyst and CuI may restart it. 2. Solvent Choice: DMF and THF are common solvents for Sonogashira couplings. Ensure that the reagents are fully soluble.

Choosing the Right Armor: A Comparative Guide to N-Protecting Groups for 7-Azaindole

The selection of an appropriate N-protecting group is paramount for the success of many 7-azaindole coupling reactions. The ideal protecting group should be easy to install, stable to the reaction conditions, and readily removable without affecting other functional groups in the molecule.

Protecting Group Introduction Conditions Deprotection Conditions Pros Cons
SEM (2-(Trimethylsilyl)ethoxymethyl) SEM-Cl, NaH, DMFTFA, DCM; or TBAF, THF[10]Stable to a wide range of conditions, including organometallics and mild acids/bases.Deprotection can be challenging and may lead to side products due to the release of formaldehyde.[11][12]
Boc (tert-Butoxycarbonyl) Boc₂O, DMAP, THF/DCM[13]TFA, DCM; or HCl in dioxane[14]Easily introduced and removed under acidic conditions.[15]Not stable to strong acids. Can be cleaved under some basic conditions with electron-withdrawing groups on the ring.[16]
Sulfonyl (e.g., Tosyl, Mesyl) TsCl or MsCl, pyridine or Et₃N[17]Reductive conditions (e.g., Mg/MeOH); or strong acid/base at high temperatures.[17]Very stable to a wide range of reaction conditions, including strong acids and bases.[17]Harsh deprotection conditions may not be compatible with sensitive functional groups.[17]

Experimental Protocol: SEM Protection of 7-Azaindole

  • To a solution of 7-azaindole (1.0 equiv) in anhydrous DMF at 0 °C, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.1 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Protocol: SEM Deprotection of 7-Azaindole [12]

  • Dissolve the SEM-protected 7-azaindole (1.0 equiv) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-20 equiv) at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous NaHCO₃ solution and extract with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

The "Naked" Approach: Strategies for Protecting-Group-Free Couplings

While N-protection is a reliable strategy, it adds steps to a synthetic sequence, reducing overall efficiency. Consequently, the development of protecting-group-free methods is a significant area of research.

Key Principles for Success:

  • Careful Selection of Ligands and Pre-catalysts: As mentioned previously, modern biarylphosphine ligands and their corresponding pre-catalysts can be highly effective in promoting the desired coupling reaction over catalyst inhibition.[4]

  • Optimization of Reaction Conditions: A thorough screening of bases, solvents, and temperature is often necessary to find a window where the desired coupling proceeds faster than catalyst deactivation.

  • Use of Milder Bases: In some cases, weaker bases like K₃PO₄ or even organic bases can be effective while minimizing the deprotonation of the 7-azaindole.

A notable example is the Suzuki-Miyaura coupling of chloroamino-N-heterocycles with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization to afford the 7-azaindole core without the need for N-protection.[18]

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is giving a complex mixture of products, including what appears to be a dimer of my 7-azaindole. What is happening?

A1: This is likely due to a competing homocoupling reaction of the 7-azaindole, which can occur if the palladium catalyst undergoes oxidative addition into two molecules of the halo-7-azaindole. This can be exacerbated by slow transmetalation from the boronic acid. To mitigate this, ensure your boronic acid or ester is of high purity and that the reaction conditions (base, solvent) are optimal for efficient transmetalation. Increasing the concentration of the boronic acid (e.g., to 2.0 equivalents) can also favor the desired cross-coupling pathway.

Q2: I am attempting a Buchwald-Hartwig amination with a primary amine, but I am observing significant amounts of the bis-arylated amine. How can I improve the selectivity for mono-arylation?

A2: Bis-arylation can be a problem with primary amines. To favor mono-arylation, you can try using a larger excess of the primary amine, which will statistically favor the reaction of the halo-7-azaindole with an unreacted amine molecule. Alternatively, using a bulkier ligand on the palladium catalyst can sterically hinder the second arylation event.

Q3: During the deprotection of my SEM-protected 7-azaindole with TFA, I am getting a very polar, insoluble side product. What is it and how can I avoid it?

A3: The deprotection of SEM groups releases formaldehyde, which can react with the electron-rich 7-azaindole ring in an electrophilic aromatic substitution, leading to dimerization or polymerization.[11][12] To minimize this, you can try running the deprotection at a lower temperature or for a shorter period. Adding a formaldehyde scavenger, such as 1,3-dimethoxybenzene or anisole, to the reaction mixture can also be effective.

Q4: Can I use a Boc protecting group if my subsequent reaction steps involve basic conditions?

A4: While the Boc group is primarily known for its acid lability, it can be cleaved under certain basic conditions, especially if the 7-azaindole ring is substituted with strong electron-withdrawing groups.[16] If your planned synthesis involves strong bases, it is advisable to choose a more base-stable protecting group like SEM or a sulfonyl group.

Q5: Are there any general tips for improving the success rate of 7-azaindole coupling reactions?

A5: Yes. Always use high-purity reagents and dry, degassed solvents. A small-scale screen of catalysts, ligands, bases, and solvents is often a worthwhile investment of time before attempting a larger-scale reaction. Finally, meticulous monitoring of the reaction progress by TLC or LC-MS will help you to identify the optimal reaction time and avoid the formation of degradation products.

Visualizing the Chemistry: Diagrams and Workflows

Mechanism of N-H Interference

G cluster_0 Catalytic Cycle cluster_1 Inhibitory Pathway Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X Inhibited_Complex [Pd(0)L_n(Azaindole)]⁻ Inactive Complex Pd0->Inhibited_Complex Coordination PdII R-Pd(II)L_n-X OA->PdII TM Transmetalation PdII->TM R'-M RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product R-R' RE->Product AzaindoleNH 7-Azaindole-N-H AzaindoleN_anion 7-Azaindole-N⁻ AzaindoleNH->AzaindoleN_anion -H⁺ Base Base AzaindoleN_anion->Inhibited_Complex

Caption: N-H interference pathway leading to catalyst inhibition.

Decision Workflow: To Protect or Not to Protect?

Caption: Decision tree for N-protection strategy in 7-azaindole couplings.

References

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]
  • Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2010). An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles. The Journal of Organic Chemistry, 75(1), 11-15. [Link]
  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo [2,3-b] pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
  • Ghosh, A., S., P., & V., S. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7949-7960. [Link]
  • Langer, P. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
  • Hua, J., Ji, X., Hao, S., Zhao, M., Lai, M., Ren, T., ... & Wu, Z. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC advances, 10(55), 33261-33265. [Link]
  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]
  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Organic letters, 10(16), 3505-3508. [Link]
  • Organic Chemistry Portal. (2006, July 15). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. [Link]
  • Ji, X., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances. [Link]
  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups. [Link]
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
  • Reddit. (2018, September 6).
  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844. [Link]
  • Chemistry LibreTexts. (2023, June 30).
  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? [Link]
  • Organic Chemistry Data. (n.d.). Boc Protection - Common Conditions. [Link]
  • Mondal, B., & Vidossich, P. (2017). Oxidatively induced reactivity in Rh (iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions, 46(36), 12046-12053. [Link]
  • Marques, M. M. (2018).
  • ResearchGate. (2025, August 5). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. [Link]
  • Li, F., & Hong, X. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
  • Marques, M. M. (2018).
  • Beilstein Journals. (2022, March 3).
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. [Link]
  • PubMed. (2025, January 2). Rational Design of 7-Azaindole-Based Robust Microporous Hydrogen-Bonded Organic Framework for Gas Sorption. [Link]
  • DigitalCommons@University of Nebraska - Lincoln. (2018, October 17).
  • ResearchGate. (2025, August 5). Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. [Link]
  • NIH. (n.d.). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. [Link]
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Bases. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). ChemInform, 41(33). [Link]
  • Organic Chemistry Data. (n.d.). SEM Protection - Common Conditions. [Link]
  • NIH. (n.d.). Azaindole Therapeutic Agents. [Link]
  • NIH. (n.d.). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. [Link]
  • SciSpace. (n.d.). Developing Ligands for Palladium(II)
  • NIH. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]
  • Arkivoc. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]

Sources

Technical Support Center: HPLC Purification of Polar 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar 7-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique and often challenging molecules. The following content is structured to provide in-depth technical guidance, moving from frequently asked questions to detailed troubleshooting and step-by-step protocols.

The Challenge of Polar 7-Azaindoles

7-Azaindole and its derivatives are important heterocyclic scaffolds in medicinal chemistry, often imparting desirable pharmacokinetic properties to drug candidates. However, their purification by High-Performance Liquid Chromatography (HPLC) can be challenging, particularly when polar functional groups are present. The inherent basicity of the 7-azaindole nitrogen, combined with the presence of polar substituents, can lead to a host of chromatographic issues, including poor retention on traditional reversed-phase columns, peak tailing, and low recovery. This guide will equip you with the knowledge and strategies to overcome these obstacles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise when developing an HPLC purification method for polar 7-azaindole derivatives.

Q1: My polar 7-azaindole derivative shows little to no retention on my C18 column. What are my options?

This is a classic problem for highly polar analytes. When a compound elutes at or near the void volume in reversed-phase HPLC (RP-HPLC), it indicates insufficient interaction with the non-polar stationary phase.[1][2] Here are several approaches to increase retention:

  • Reduce the organic solvent content: If you are running a gradient, try lowering the initial percentage of the organic solvent (e.g., acetonitrile or methanol). For isocratic methods, decrease the overall organic content. However, be aware that highly aqueous mobile phases (<5% organic) can cause "phase dewetting" or "phase collapse" on some traditional C18 columns, leading to irreproducible retention times.[3]

  • Use an "Aqueous C18" column: These columns are specifically designed with polar-endcapping or a lower ligand density to prevent phase collapse and provide better retention for polar compounds in highly aqueous mobile phases.[3][4]

  • Switch to a more polar stationary phase: Consider a column with a different selectivity, such as one with an embedded polar group (e.g., amide, carbamate) or a phenyl phase.

  • Explore alternative chromatographic modes: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds.[1][5][6][7] Ion-pair chromatography can also be employed to retain charged polar analytes.[8][9][10][11]

Q2: I'm observing significant peak tailing for my 7-azaindole derivative. What is the cause and how can I fix it?

Peak tailing for basic compounds like 7-azaindoles is often caused by secondary interactions with acidic silanol groups on the surface of silica-based stationary phases.[12] These interactions lead to a mixed-mode retention mechanism, resulting in asymmetrical peaks. Here are the primary solutions:

  • Use a modern, high-purity silica column: Newer columns are made with silica that has a much lower concentration of acidic silanols, and they are often end-capped to further shield these groups.

  • Lower the mobile phase pH: By adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically to a pH of 2-3), you can protonate the silanol groups, suppressing their ionization and minimizing unwanted interactions.[12]

  • Add a basic competitor: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from your analyte. However, TEA is not MS-compatible and has a high UV cutoff.

  • Increase buffer concentration: A higher buffer concentration can also help to saturate the active sites on the stationary phase and improve peak shape.[12]

Q3: Should I use Hydrophilic Interaction Liquid Chromatography (HILIC) for my polar 7-azaindole?

HILIC is a powerful technique for retaining and separating very polar compounds that are unretained by reversed-phase chromatography.[1][5][6][7] It utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[5][7] Water acts as the strong, eluting solvent.[1]

Consider HILIC if:

  • Your compound is extremely polar and elutes in the void volume even with 100% aqueous mobile phase in RP-HPLC.

  • You need to separate your polar compound from other polar impurities.

  • You are using mass spectrometry (MS) for detection, as the high organic content of the mobile phase is beneficial for ESI-MS sensitivity.[7]

However, be aware that HILIC can have its own challenges, such as longer column equilibration times and sensitivity to the water content of the sample solvent. [2]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during method development and purification, along with systematic approaches to resolve them.

ProblemPotential CausesRecommended Solutions
Poor Peak Shape (Tailing) - Secondary interactions with silanols.- Column overload.- Mismatch between sample solvent and mobile phase.- Add 0.1% TFA or formic acid to the mobile phase.- Use a high-purity, end-capped column.- Reduce the sample concentration or injection volume.[13]- Dissolve the sample in the initial mobile phase.
Poor Peak Shape (Fronting) - Column overload.- Low column temperature.- Dilute the sample.- Increase the column temperature (e.g., to 40 °C) to improve mass transfer.
Irreproducible Retention Times - Insufficient column equilibration.- Phase collapse with highly aqueous mobile phases.- Changes in mobile phase composition or pH.[14]- Equilibrate the column with at least 10-15 column volumes of the initial mobile phase.- Use an aqueous-stable C18 column or switch to HILIC.- Prepare fresh mobile phase daily and ensure accurate pH measurement.
Low Recovery / No Peak - Strong, irreversible adsorption to the column.- Compound instability in the mobile phase.- Use a guard column to protect the analytical column.[14]- Flush the column with a strong solvent.- Check the pH stability of your compound.
Split Peaks - Clogged inlet frit.- Column void or channeling.- Reverse flush the column to clean the frit.[15]- If the problem persists, the column may be damaged and need replacement.
Ghost Peaks - Contaminants in the mobile phase or from the sample.- Late eluting peaks from a previous injection.- Use high-purity HPLC-grade solvents.[15]- Run a blank gradient to identify the source of contamination.- Ensure your gradient includes a high-organic wash step to elute all components.

Experimental Protocols & Workflows

Protocol 1: Reversed-Phase HPLC (RP-HPLC) with Acidic Modifier

This protocol is a good starting point for moderately polar 7-azaindole derivatives.

1. Column Selection:

  • Start with a modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • If retention is low, consider a polar-embedded or phenyl-hexyl phase.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid (or 0.1% TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid (or 0.1% TFA) in HPLC-grade acetonitrile.

  • Rationale: The acidic modifier protonates silanols to improve peak shape and provides a source of protons for MS detection. Formic acid is generally preferred for MS compatibility over TFA, which can cause ion suppression.

3. Gradient Elution:

  • Flow Rate: 1.0 mL/min

  • Initial Conditions: 95% A / 5% B

  • Gradient:

    • 0-20 min: 5% B to 95% B

    • 20-25 min: Hold at 95% B (column wash)

    • 25-26 min: 95% B to 5% B (return to initial)

    • 26-35 min: Hold at 5% B (equilibration)

  • Rationale: A broad gradient is used for initial screening to determine the approximate elution time of the compound. The gradient can then be optimized for better resolution.

4. Sample Preparation:

  • Dissolve the sample in a solvent that is as close as possible to the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile). This prevents peak distortion.

5. Detection:

  • UV detection at a wavelength appropriate for the 7-azaindole chromophore (e.g., 254 nm, 280 nm, or a specific λmax).

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol is suitable for highly polar 7-azaindole derivatives that are not retained in RP-HPLC.

1. Column Selection:

  • Use a HILIC column, such as one with a bare silica, amide, or diol stationary phase (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase Preparation:

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 5.0 with acetic acid.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 5.0 with acetic acid.

  • Rationale: HILIC requires a high organic content to achieve retention.[5] The buffer is necessary to control the ionization state of the analyte and the stationary phase, ensuring reproducible chromatography.[5]

3. Gradient Elution:

  • Flow Rate: 1.0 mL/min

  • Initial Conditions: 100% A

  • Gradient:

    • 0-15 min: 0% B to 50% B

    • 15-20 min: Hold at 50% B

    • 20-21 min: 50% B to 0% B

    • 21-30 min: Hold at 0% B (equilibration)

  • Rationale: In HILIC, the gradient runs from high organic (weak solvent) to higher aqueous (strong solvent).[1][6] A long equilibration time is crucial for reproducibility.[2]

4. Sample Preparation:

  • Dissolve the sample in a high percentage of acetonitrile (e.g., 90-95%) to ensure good peak shape. Injecting a sample dissolved in a high concentration of water can cause peak splitting or broadening.

5. Detection:

  • UV and/or MS detection. HILIC is highly compatible with ESI-MS.[7]

Visualized Workflows and Concepts

HPLC Method Development Workflow

MethodDevelopment start Define Separation Goal (Purity, Analyte Properties) rp_hplc Try Reversed-Phase HPLC (C18, 0.1% FA) start->rp_hplc check_retention Sufficient Retention? rp_hplc->check_retention check_shape Good Peak Shape? check_retention->check_shape Yes hilic Switch to HILIC check_retention->hilic No optimize_rp Optimize RP Gradient & Flow Rate check_shape->optimize_rp Yes troubleshoot_shape Troubleshoot Peak Shape (pH, Additives, Column) check_shape->troubleshoot_shape No final_method Final Validated Method optimize_rp->final_method optimize_hilic Optimize HILIC Gradient & Buffer hilic->optimize_hilic ion_pair Consider Ion-Pair RP-HPLC hilic->ion_pair Alternative optimize_hilic->final_method ion_pair->final_method troubleshoot_shape->optimize_rp

Caption: A decision-making workflow for HPLC method development.

Mechanism of Peak Tailing and Mitigation

PeakTailing cluster_0 Scenario 1: Unwanted Silanol Interaction cluster_1 Scenario 2: Mitigation with Acidic Modifier Analyte_Base 7-Azaindole (Basic) Silanol_Ion Si-O⁻ (Ionized Silanol) Analyte_Base->Silanol_Ion Strong Ionic Interaction Tailing {Result: Peak Tailing} Silanol_Ion->Tailing Causes Analyte_Protonated 7-Azaindole-H⁺ (Protonated) Silanol_Protonated Si-OH (Protonated Silanol) Analyte_Protonated->Silanol_Protonated Weak Hydrophobic Interaction Only Symmetric {Result: Symmetric Peak} Silanol_Protonated->Symmetric Leads to

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine and 3,4-Dibromo-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the 7-azaindole scaffold has emerged as a privileged structure due to its role as a bioisostere of indole and purine, featuring prominently in a variety of therapeutic agents.[1] The strategic functionalization of this core is paramount for modulating pharmacological activity. Dihalogenated 7-azaindoles, such as 3,4-dichloro-1H-pyrrolo[2,3-b]pyridine and 3,4-dibromo-7-azaindole, are key intermediates, offering multiple reaction sites for diversification through cross-coupling and nucleophilic substitution reactions.

This guide provides an in-depth, objective comparison of the reactivity of these two building blocks. We will explore the nuanced differences in their behavior in key synthetic transformations, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.

Electronic and Steric Landscape: A Tale of Two Halogens

The reactivity of 3,4-dichloro- and 3,4-dibromo-7-azaindole is fundamentally governed by the electronic properties of the 7-azaindole core and the inherent differences between the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds.

The pyridine ring of the 7-azaindole scaffold is electron-deficient, which activates the C-4 position towards nucleophilic attack.[2] Conversely, the pyrrole ring is electron-rich, influencing the reactivity of the C-3 position. The interplay of these electronic factors, combined with the nature of the halogen, dictates the regioselectivity of various reactions.

A critical factor in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, which generally translates to a lower activation energy for the rate-determining oxidative addition step.[3] This intrinsic property suggests that 3,4-dibromo-7-azaindole will generally exhibit higher reactivity in these transformations compared to its dichloro counterpart.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. Here, we compare the reactivity of our two subject compounds in three major classes of these reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. When considering dihalogenated substrates, regioselectivity becomes a key consideration. In a study involving a 2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine derivative, chemoselective Suzuki-Miyaura coupling was achieved at the more reactive C-2 iodo position, leaving the C-4 chloro position intact for subsequent functionalization.[4] This highlights the differential reactivity of halogens based on their identity and position.

While direct comparative data for 3,4-dichloro- and 3,4-dibromo-7-azaindole is scarce, we can infer the expected reactivity trends. For 3,4-dibromo-7-azaindole, the C-4 position is generally more activated towards oxidative addition due to the electronic influence of the pyridine nitrogen. However, the greater lability of the C-Br bond compared to the C-Cl bond suggests that Suzuki coupling will proceed more readily with the dibromo derivative.

Expected Reactivity Order: C4-Br > C3-Br > C4-Cl > C3-Cl

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

The following protocol is a representative example for the regioselective Suzuki-Miyaura coupling of a dihalo-7-azaindole.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents To a mixture of dihalo-7-azaindole (1.0 equiv.), arylboronic acid (1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a reaction vessel... solvent Add a degassed solvent mixture (e.g., dioxane/water, 4:1). reagents->solvent base Add a base (e.g., K₂CO₃, 2.0 equiv.). solvent->base heat Heat the mixture under an inert atmosphere (e.g., N₂ or Ar) at a specified temperature (e.g., 90-100 °C). base->heat monitor Monitor the reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool extract Dilute with water and extract with an organic solvent (e.g., ethyl acetate). cool->extract dry Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. extract->dry purify Purify the crude product by column chromatography. dry->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1][5] Similar to the Suzuki-Miyaura coupling, the reactivity is highly dependent on the nature of the halogen. Studies on halo-7-azaindoles have demonstrated successful C-N bond formation. For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a Buchwald-Hartwig amination was successfully performed at the C-4 position of a 4-chloro-7-azaindole derivative.[4]

Given the higher reactivity of the C-Br bond, 3,4-dibromo-7-azaindole is expected to undergo Buchwald-Hartwig amination under milder conditions or with lower catalyst loadings compared to 3,4-dichloro-7-azaindole. The C-4 position is the more likely site of initial reaction due to the electronic activation by the pyridine nitrogen.

Table 1: Predicted Relative Reactivity in Buchwald-Hartwig Amination

PositionHalogenRelative ReactivityRationale
C4Br++++Weaker C-Br bond, electronic activation from pyridine N
C3Br+++Weaker C-Br bond
C4Cl++Stronger C-Cl bond, electronic activation from pyridine N
C3Cl+Stronger C-Cl bond

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general procedure for the Buchwald-Hartwig amination of a dihalo-7-azaindole.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents In a glovebox, combine the dihalo-7-azaindole (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., Xantphos, 4 mol%). base Add a strong base (e.g., NaOtBu, 1.4 equiv.). reagents->base solvent Add a dry, degassed solvent (e.g., toluene or dioxane). base->solvent heat Seal the reaction vessel and heat to the desired temperature (e.g., 80-110 °C). solvent->heat monitor Monitor the reaction by TLC or LC-MS. heat->monitor quench Cool to room temperature and quench with saturated aqueous NH₄Cl. monitor->quench extract Extract with an organic solvent (e.g., ethyl acetate). quench->extract wash Wash the combined organic layers with brine. extract->wash dry Dry over Na₂SO₄, filter, and concentrate. wash->dry purify Purify by column chromatography. dry->purify

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds.[6][7][8] The principles of reactivity based on C-X bond strength also apply here, with C-Br bonds being more reactive than C-Cl bonds. The regioselectivity will again favor the C-4 position due to the electronic nature of the pyridine ring. Therefore, 3,4-dibromo-7-azaindole is expected to be the more reactive substrate, with selective coupling at the C-4 position being achievable under carefully controlled conditions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key transformation for the functionalization of electron-deficient aromatic rings.[9][10][11][12] In the context of 3,4-dihalo-7-azaindoles, the C-4 position is highly activated towards nucleophilic attack due to its position para to the pyridine nitrogen, which can stabilize the Meisenheimer intermediate.[2]

The nature of the halogen also plays a role in SNAr, but in a different manner than in cross-coupling reactions. The rate-determining step is typically the nucleophilic attack to form the Meisenheimer intermediate. The electronegativity of the halogen influences the electrophilicity of the carbon atom, with chlorine being more electronegative than bromine. This would suggest a faster rate of attack at a C-Cl bond. However, the leaving group ability (related to C-X bond strength) is also a factor in the subsequent aromatization step. For pyridines, it has been observed that nucleophilic substitution occurs at the 2- and 4-positions.[2][10]

In a direct comparison, the higher electrophilicity of the carbon attached to chlorine in this compound would favor nucleophilic attack at C-4 over the corresponding position in the dibromo analogue.

Table 2: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution at C-4

SubstrateHalogen at C-4Relative ReactivityRationale
This compoundCl+++Higher electrophilicity of C-4 due to more electronegative Cl
3,4-Dibromo-7-azaindoleBr++Lower electrophilicity of C-4 compared to the chloro-derivative

Conclusion

The choice between this compound and 3,4-dibromo-7-azaindole as a synthetic intermediate depends critically on the desired transformation.

  • For palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), 3,4-dibromo-7-azaindole is the more reactive substrate , owing to the weaker C-Br bond. Regioselective functionalization at the C-4 position is generally favored due to electronic activation by the pyridine nitrogen.

  • For nucleophilic aromatic substitution reactions , This compound is predicted to be more reactive at the C-4 position . This is attributed to the higher electrophilicity of the C-4 carbon atom induced by the more electronegative chlorine atom.

This comparative guide provides a framework for understanding the reactivity of these two important building blocks. By leveraging the principles of electronic effects and bond strengths, researchers can strategically select the appropriate dihalo-7-azaindole to achieve their desired synthetic outcomes with greater efficiency and selectivity.

References

  • Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. (2019). In Silico Pharmacology, 7(1), 2. [Link]
  • Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. (2019). In Silico Pharmacology, 7(1), 2. [Link]
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). Molecules. [Link]
  • Buchwald–Hartwig amin
  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. (n.d.). Angewandte Chemie International Edition, 58(42), 15003-15007. [Link]
  • Sonogashira Coupling. (n.d.). NROChemistry. [Link]
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). ACS Medicinal Chemistry Letters, 10(11), 1535-1541. [Link]
  • Synthesis of pyrrolo [2, 3 - b] pyridines. (2013).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules, 23(10), 2673. [Link]
  • C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. (2024).
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (n.d.). Organic Process Research & Development. [Link]
  • Sonogashira coupling. (n.d.). In Wikipedia. [Link]
  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. (2019). Beilstein Journal of Organic Chemistry, 15, 2735-2742. [Link]
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2022). Molecules, 27(21), 7248. [Link]
  • C4‐selective functionalization of pyridine derivatives. (n.d.).
  • Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). (1984). The Journal of Organic Chemistry, 49(21), 4033-4038. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Alkyl Halide Reactivity. (n.d.).
  • nucleophilic aromatic substitutions. (2019, January 19). [Video]. YouTube. [Link]
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. [Link]
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(12), 7107-7114. [Link]
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). Journal of Medicinal Chemistry, 53(5), 2068-2084. [Link]
  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 19). [Video]. YouTube. [Link]
  • Rank the bonds from most polar to least polar. b. C—Cl, C—I, C—Br. (n.d.). Pearson. [Link]
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Angewandte Chemie International Edition, 58(47), 16368-16388. [Link]
  • Visible-Light-Induced C4-Selective Functionalization of Pyridinium Salts with Cyclopropanols. (2022). Angewandte Chemie International Edition, 61(1), e202113658. [Link]
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
  • The reactivity of alkyl halides follows the order?RI>RBr>RCl>RF RF>RCl>RBr>Rl RBr>RCl>Rl>R. (n.d.). Gauth. [Link]
  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. (n.d.). Molecules. [Link]
  • The C–Cl⋯N halogen bond, the weaker relative of the C–I and C–Br⋯N halogen bonds, finally characterized in solution. (n.d.).
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(12), 7107-7114. [Link]
  • Nucleophilic Aromatic Substitution EXPLAINED! (2025, February 26). [Video]. YouTube. [Link]
  • Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. (n.d.).
  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. (2024). The Journal of Organic Chemistry. [Link]
  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. (n.d.).
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Molecules, 26(7), 1933. [Link]
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Molecules. [Link]
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. (n.d.). Chemical Science, 12(20), 7076-7080. [Link]
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). Chemical Society Reviews, 43(10), 3468-3490. [Link]
  • Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. (2021). ChemistrySelect, 6(10), 2419-2425. [Link]
  • The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. (2024). Biomedicine & Pharmacotherapy, 176, 116705. [Link]
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (n.d.). Molecules. [Link]

Sources

A Senior Application Scientist's Guide to Catalytic Systems for Chloro- vs. Bromo-Pyridine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Moiety and the Cross-Coupling Challenge

The pyridine scaffold is a cornerstone in modern medicinal chemistry and agrochemicals, forming the core of numerous blockbuster drugs and essential agricultural products.[1][2] Its prevalence drives a constant need for efficient and versatile synthetic methods to construct carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyridine ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, have become indispensable tools for this purpose.[3][4][5][6]

However, the synthetic utility of halopyridines as coupling partners is not uniform. A significant performance gap exists between the more reactive bromo-pyridines and their less expensive but far more inert chloro-pyridine counterparts. This guide provides an in-depth comparison of the catalytic systems required to effectively couple these two classes of substrates, offering field-proven insights and actionable experimental protocols for researchers, scientists, and drug development professionals. We will dissect the fundamental principles of reactivity and explore the specific catalyst technologies that successfully bridge this gap.

The Core Challenge: Reactivity of the Carbon-Halogen Bond

The disparate reactivity between chloro- and bromo-pyridines is rooted in the fundamental strength of the carbon-halogen bond. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond. This directly impacts the most critical, and often rate-limiting, step in many palladium-catalyzed cross-coupling cycles: oxidative addition .

During oxidative addition, the low-valent Pd(0) catalyst inserts into the carbon-halogen bond, forming a Pd(II) intermediate. The higher bond dissociation energy of the C-Cl bond presents a much larger energetic barrier for this step compared to the C-Br bond. Consequently, catalytic systems that are perfectly adequate for coupling bromo-pyridines often fail entirely with their chloro-analogs.

Furthermore, the position of the halogen and the basicity of the pyridine nitrogen atom introduce another layer of complexity. The lone pair on the nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This is particularly pronounced for 2-halopyridines, a phenomenon often dubbed the "2-pyridyl problem."[1][7][8] Overcoming these challenges, especially for chloropyridines, requires a move from conventional catalysts to highly specialized and powerful systems.

Diagram 1: The fundamental reactivity gap between bromo- and chloro-pyridines.

Comparative Analysis of Catalytic Systems by Reaction Type

The choice of an optimal catalytic system is intrinsically linked to the specific transformation being performed. Below, we compare the requirements for major cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for constructing biaryl systems. The catalyst requirements for chloro- and bromo-pyridines diverge significantly.

  • For Bromo-pyridines: Coupling is often straightforward. "Traditional" catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) provide good to excellent yields with a wide range of arylboronic acids.[2][3][9] In some cases, even ligand-free systems using a simple palladium salt like Pd(OAc)₂ can be effective, particularly in aqueous media.[10][11] Standard bases such as K₂CO₃ or K₃PO₄ in solvents like aqueous dioxane or toluene are typical.[2][3]

  • For Chloro-pyridines: Success hinges on the use of highly active, modern catalyst systems. The key is the ligand, which must be both sterically bulky and highly electron-donating to facilitate the challenging oxidative addition of the C-Cl bond.

    • Bulky Monophosphine Ligands: The development of biarylphosphine ligands by the Buchwald group (e.g., SPhos, XPhos, RuPhos) was a watershed moment for chloro-arene coupling.[12] These ligands create a highly reactive, coordinatively unsaturated Pd(0) species that can readily break the C-Cl bond.[13][14][15]

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful σ-donating ligands that form very stable and highly active palladium complexes.[13] Pre-formed catalysts like PEPPSI™-IPr are particularly effective for challenging heteroaryl couplings, often requiring lower catalyst loadings and shorter reaction times.[16][17]

    • Nickel Catalysts: For certain applications, nickel-based systems can be a potent and more economical alternative for activating C-Cl bonds.[7]

HalopyridineTypical Catalyst SystemLigand CharacteristicsCommon Base/SolventPerformance Outcome
Bromo-Pyridine Pd(PPh₃)₄ or Pd(OAc)₂Standard phosphine or noneK₂CO₃ / Dioxane-H₂OGood to excellent yields under mild conditions.[3][9]
Chloro-Pyridine Pd(OAc)₂ / SPhos or PEPPSI-IPrBulky, electron-rich phosphine or NHCK₃PO₄ / DioxaneRequires highly active systems; yields are excellent with the right catalyst.[13][16]
Table 1: Comparative catalyst systems for the Suzuki-Miyaura coupling of 3-halopyridines.
Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction follows a similar trend. While bromo-pyridines can be coupled with a range of amines using various phosphine ligands, chloro-pyridines again demand more specialized systems. The use of bulky, electron-rich biarylphosphine ligands such as RuPhos and BrettPhos, often as pre-formed palladacycle precatalysts, is critical for achieving high yields with chloro-pyridine substrates.[18][19] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) is also crucial for catalyst turnover.[18][20]

Sonogashira and Heck Couplings

For both Sonogashira (coupling with terminal alkynes) and Heck (coupling with alkenes) reactions, the reactivity difference is even more pronounced. The standard reactivity order for halides is I > Br > OTf >> Cl.[21][22] Bromo-pyridines generally participate well under standard Sonogashira (Pd/Cu catalysis) or Heck conditions.[23][24] In contrast, chloro-pyridines are typically unreactive and require highly specialized catalysts and forcing conditions, often making alternative synthetic routes more practical.

CatalyticCycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 LPd(0) pdiil L₂Pd(II)(Py-X) pd0->pdiil Oxidative Addition (Py-X) pdiil_b L₂Pd(II)(Py-Ar) pdiil->pdiil_b Transmetalation (Ar-B(OR)₂) pdiil_b->pd0 Reductive Elimination blank1 pdiil_b->blank1 Py-Ar note1 <<< CRITICAL STEP C-Cl bond requires highly active L₂Pd(0) (e.g., L = Buchwald or NHC ligand) C-Br bond is much easier to break. blank2 blank2->pdiil ArB(OR)₂ blank3 blank3->pd0 Py-X

Diagram 2: The Suzuki-Miyaura catalytic cycle, highlighting oxidative addition as the key differentiating step.

Validated Experimental Protocols

Reproducibility requires meticulous methodology. The following protocols provide validated, step-by-step procedures for the Suzuki-Miyaura coupling of both a bromo- and a chloro-pyridine, explaining the causality behind each experimental choice.

Protocol 1: Suzuki Coupling of 3-Bromopyridine using a Conventional Catalyst

This protocol uses a classic, reliable system suitable for the more reactive bromo-pyridine substrate.

Reagents & Equipment:

  • 3-Bromopyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane and Water

  • Schlenk flask or reaction vial, magnetic stirrer, heating plate, inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask, add 3-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and finely ground potassium carbonate (2.0 eq).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the limiting halide. K₂CO₃ is a sufficient base to facilitate the transmetalation step for this reactive system.

  • Catalyst Addition: Add Pd(PPh₃)₄ (2-5 mol%).

    • Rationale: Pd(PPh₃)₄ is a stable Pd(0) precatalyst that is effective for the oxidative addition of C-Br bonds.[9]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Rationale: This is critical to remove oxygen, which can oxidize the phosphine ligands and the Pd(0) catalyst, leading to deactivation and side reactions.

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The total concentration should be around 0.1-0.2 M with respect to the bromopyridine.

    • Rationale: The aqueous mixture helps to dissolve the inorganic base and facilitates the transmetalation step.

  • Reaction: Stir the mixture vigorously and heat to 80-90 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.

Protocol 2: Suzuki Coupling of 3-Chloropyridine using a High-Activity Catalyst

This protocol employs a modern Buchwald-type ligand system necessary to activate the inert C-Cl bond.

Reagents & Equipment:

  • 3-Chloropyridine

  • Phenylboronic acid

  • Palladium(II) Acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Glovebox or Schlenk line techniques

Procedure:

  • Vessel Preparation (Inert Atmosphere): Inside a glovebox or on a Schlenk line, charge a dry reaction vessel with Pd(OAc)₂ (1-2 mol%) and SPhos (2-4 mol%, typically a 1:2 Pd:Ligand ratio).

    • Rationale: This catalyst is generated in situ. The bulky, electron-rich SPhos ligand is essential for creating the highly active Pd(0) species needed to cleave the C-Cl bond.[13] Handling under inert gas is crucial as these advanced ligands are often air-sensitive.

  • Reagent Addition: Add 3-chloropyridine (1.0 eq), phenylboronic acid (1.5 eq), and anhydrous, finely powdered potassium phosphate (3.0 eq).

    • Rationale: A stronger base like K₃PO₄ is required to drive the catalytic cycle with the less reactive chloride.[16] A larger excess of the boronic acid is often used to push the reaction to completion.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

    • Rationale: Anhydrous conditions are often preferred for these high-activity systems to prevent catalyst decomposition pathways.

  • Reaction: Seal the vessel tightly and heat to 100-110 °C for 12-24 hours.

    • Rationale: Higher temperatures are necessary to overcome the activation energy for the C-Cl oxidative addition.

  • Workup: Follow the same workup and purification procedure as described in Protocol 1.

Diagram 3: A decision workflow for selecting a starting catalytic system.

Conclusion and Future Outlook

The effective cross-coupling of halopyridines is a tale of two distinct catalytic philosophies. Bromo-pyridines are amenable substrates, readily coupled by a variety of well-established, conventional palladium catalysts. In stark contrast, the cost-effective but inert chloro-pyridines mandate the use of modern, high-activity catalyst systems. The key to success lies in utilizing sterically demanding and electron-rich ligands—primarily bulky biarylphosphines and N-heterocyclic carbenes—that can overcome the high energetic barrier of C-Cl bond oxidative addition.

For the practicing chemist, this means that while bromo-pyridines offer a reliable and forgiving entry point, unlocking the full potential of chloro-pyridines requires investment in and familiarity with state-of-the-art catalyst technologies. As the field progresses, the development of even more active and robust catalysts, potentially leveraging base metals or novel activation modes like photoredox catalysis, will continue to lower the barrier to using these challenging but valuable building blocks in pharmaceutical and materials synthesis.

References

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Ghaffari, B., Carrow, B. P. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Kore, R., & Pazdera, P. (2017). New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling.
  • Watson, A. J. B., et al. (2021). Deconvolution of the factors that control the nickel-catalysed Suzuki–Miyaura cross-coupling reactions of α-halo-N-heterocycles. Chemical Science.[Link]
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Aslan, U., & Gök, Y. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ResearchGate. (n.d.). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate.
  • Kim, H., & Lee, S. (2024).
  • ResearchGate. (n.d.). C-N coupling reaction with 4-chloropyridin-1-ium chloride with substituted aniline.
  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(15), 3283-3286. [Link]
  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.
  • Thomson, D. W., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.
  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances.[Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.[Link]
  • Magano, J. (2009). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • RSC Publishing. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers.[Link]
  • Ikawa, T., & Barder, T. E. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.[Link]
  • Faraday Discussions. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. RSC Publishing.[Link]
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine.
  • Wikipedia. (n.d.).
  • Scite.ai. (n.d.). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Scite.ai.[Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.[Link]
  • Wikipedia. (n.d.). Heck reaction. Wikipedia.[Link]
  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed.[Link]
  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry.[Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.[Link]
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.[Link]
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.[Link]
  • MDPI. (n.d.).

Sources

A Senior Application Scientist's Guide to the Structural Validation of 3,4-Disubstituted 7-Azaindole Products

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Criticality of Unambiguous Structural Validation in 7-Azaindole Drug Discovery

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry. Its structural resemblance to the purine bases makes it a privileged motif in the design of highly selective kinase inhibitors and other therapeutic agents targeting a wide array of diseases, from cancer to neurological disorders.[1][2][3] The precise substitution pattern on the azaindole core is paramount, as even minor structural variations can profoundly impact a compound's biological activity, pharmacokinetic properties, and safety profile. For drug development professionals, the unambiguous structural validation of novel 3,4-disubstituted 7-azaindole products is not merely a procedural step but a foundational pillar of scientific integrity and a prerequisite for advancing a candidate molecule through the development pipeline.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 3,4-disubstituted 7-azaindoles. We will delve into the "why" behind experimental choices, offering field-proven insights to navigate the potential challenges associated with this unique heterocyclic system. Our focus is on creating a self-validating system of protocols, ensuring the generation of robust and reliable data.

The Chemist's Toolkit: A Comparative Overview of Key Analytical Techniques

The structural validation of 3,4-disubstituted 7-azaindoles relies on a multi-pronged analytical approach. No single technique provides a complete picture; rather, the convergence of data from several orthogonal methods provides the highest degree of confidence. The three pillars of structural validation for these compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Connectivity, stereochemistry, electronic environment of nucleiProvides detailed atom-level structural information in solutionCan be complex to interpret for substituted azaindoles; may not be definitive for regioisomer differentiation alone.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, provides accurate mass and formulaDoes not provide stereochemical information; fragmentation can sometimes be ambiguous for isomers.
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistryThe "gold standard" for unambiguous structure determinationRequires a suitable single crystal, which can be challenging to obtain.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation

NMR spectroscopy is the primary tool for determining the connectivity and substitution pattern of 3,4-disubstituted 7-azaindoles in solution.[4] Both ¹H and ¹³C NMR are essential, with 2D NMR techniques (COSY, HSQC, HMBC) providing the crucial links to piece together the molecular puzzle.

Causality Behind Experimental Choices in NMR

The unique electronic nature of the 7-azaindole core, with its electron-rich pyrrole ring and electron-deficient pyridine ring, influences the chemical shifts of the protons and carbons. Understanding these inherent properties is key to accurate spectral interpretation. For instance, the N-H proton of the pyrrole ring often appears as a broad singlet at a downfield chemical shift.[5]

Key Considerations for 3,4-Disubstituted 7-Azaindoles:
  • Regioisomer Differentiation: Distinguishing between a 3,4-disubstituted and, for example, a 3,5-disubstituted isomer can be challenging. Long-range HMBC correlations are critical here. A correlation from a substituent at the 4-position to C5 and C5a, and from a substituent at the 3-position to C2 and C3a, can definitively establish the 3,4-substitution pattern.

  • Solvent Effects: The choice of deuterated solvent can influence chemical shifts, particularly for the N-H proton. DMSO-d₆ is often preferred as it can participate in hydrogen bonding, leading to sharper N-H signals compared to CDCl₃.[4]

  • NOE Experiments: For confirming through-space proximity of substituents and elucidating stereochemistry, 1D or 2D NOE (Nuclear Overhauser Effect) experiments are invaluable.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified 3,4-disubstituted 7-azaindole product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D COSY Acquisition: This experiment reveals proton-proton couplings, helping to identify spin systems within the substituents and on the azaindole core.

  • 2D HSQC Acquisition: This experiment correlates each proton to its directly attached carbon, aiding in the assignment of carbon signals.

  • 2D HMBC Acquisition: This is arguably the most critical experiment for this class of compounds. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the definitive placement of substituents on the 7-azaindole ring.

  • (Optional) 2D NOESY/ROESY Acquisition: If stereochemistry is a question, these experiments will show through-space correlations between protons.

Visualization of the NMR Workflow

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis H1 ¹H NMR Connectivity Establish Connectivity H1->Connectivity C13 ¹³C NMR C13->Connectivity COSY COSY COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC Substitution Confirm Substitution Pattern HMBC->Substitution NOESY NOESY (Optional) Stereochem Determine Stereochemistry NOESY->Stereochem Connectivity->Substitution Substitution->Stereochem Structure Final Structure Stereochem->Structure

Caption: Workflow for comprehensive NMR-based structural validation.

II. Mass Spectrometry: The Gatekeeper of Molecular Formula

Mass spectrometry (MS) provides the crucial initial confirmation of a successful synthesis by determining the molecular weight of the product. High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide the elemental composition, offering a high degree of confidence in the molecular formula.[1]

Causality Behind Experimental Choices in MS

The choice of ionization technique is important. Electrospray ionization (ESI) is a soft ionization method well-suited for these polar heterocyclic compounds, typically generating the protonated molecular ion [M+H]⁺ with minimal fragmentation. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation, which can sometimes provide clues about the substitution pattern, although this is often less definitive than NMR data.[6]

Experimental Protocol: HRMS and MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent such as acetonitrile or methanol, often with the addition of 0.1% formic acid to promote protonation.

  • Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system. LC-MS is advantageous as it also confirms the purity of the sample.

  • HRMS Data Acquisition: Acquire a full scan spectrum in positive ion mode using a high-resolution instrument (e.g., Orbitrap or TOF).

  • MS/MS Data Acquisition: If desired, perform a product ion scan on the [M+H]⁺ ion to obtain fragmentation data.

Visualization of the MS Logic

MS_Logic Sample 3,4-Disubstituted 7-Azaindole Product Ionization ESI Ionization ([M+H]⁺) Sample->Ionization HRMS HRMS Analysis Ionization->HRMS MSMS MS/MS Analysis (Optional) Ionization->MSMS MW Molecular Weight Confirmation HRMS->MW Formula Elemental Composition (Molecular Formula) HRMS->Formula Fragments Fragmentation Pattern MSMS->Fragments Validation Formula Validation MW->Validation Formula->Validation

Caption: Logical flow of mass spectrometry analysis.

III. X-ray Crystallography: The Unambiguous Arbiter

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique. It provides precise information on bond lengths, bond angles, and absolute stereochemistry, leaving no room for doubt about the substitution pattern.[2][7] The ability of 7-azaindoles to form hydrogen bonds often facilitates the growth of high-quality crystals.[2][8]

Causality Behind Experimental Choices in Crystallography

The primary challenge in X-ray crystallography is obtaining a single crystal of sufficient size and quality. The choice of crystallization solvent or solvent system is critical and often requires screening a variety of conditions. The presence of both hydrogen bond donors (N-H) and acceptors (pyridine nitrogen) in the 7-azaindole core can lead to predictable packing motifs, such as N-H···N hydrogen-bonded dimers, which can be advantageous for crystallization.[2][9]

Experimental Protocol: Single-Crystal Growth and Data Collection
  • Purification: The compound must be of high purity (>98%) for successful crystallization.

  • Solvent Screening: Screen a range of solvents and solvent mixtures (e.g., slow evaporation from a solution in ethyl acetate/hexanes, vapor diffusion of a non-solvent into a solution of the compound).

  • Crystal Mounting: Once suitable crystals are obtained, a single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding a 3D model of the molecule.

Visualization of the Crystallography Decision Tree

XRay_Decision_Tree Start Need Absolute Structural Confirmation? GrowCrystals Attempt Crystal Growth (Solvent Screening) Start->GrowCrystals Yes NMR_MS_Sufficient Rely on NMR and MS Data Start->NMR_MS_Sufficient No CrystalsObtained Single Crystals Obtained? GrowCrystals->CrystalsObtained DataCollection X-ray Data Collection and Structure Solution CrystalsObtained->DataCollection Yes OptimizeGrowth Optimize Crystallization Conditions CrystalsObtained->OptimizeGrowth No FinalStructure Unambiguous 3D Structure DataCollection->FinalStructure OptimizeGrowth->GrowCrystals

Caption: Decision-making process for employing X-ray crystallography.

Conclusion: An Integrated Approach for Trustworthy Results

The structural validation of 3,4-disubstituted 7-azaindole products is a critical process that demands a rigorous and multi-faceted analytical strategy. While NMR spectroscopy provides the foundational details of connectivity and MS confirms the molecular formula, X-ray crystallography offers the ultimate, unambiguous structural proof. By integrating these techniques and understanding the underlying chemical principles that govern their application to the 7-azaindole scaffold, researchers and drug development professionals can ensure the scientific integrity of their work and make informed decisions in the quest for novel therapeutics.

References

  • Mass Spectrometry Analysis of Novel 4-Azaindole Compounds: Application Notes and Protocols. (n.d.). Benchchem.
  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2022). MDPI.
  • X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde. (2014). ResearchGate.
  • X-ray crystal structures of (a) 4-azaindole binding to c-Met kinase... (n.d.). ResearchGate.
  • Azaindole Therapeutic Agents. (2019). PMC.
  • Crystal Structure of 1-Acetyl-7-azaindole: An In-depth Technical Guide. (n.d.). Benchchem.
  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023). MDPI.
  • 1H NMR Characterization of 4-Azaindole and Its Derivatives: Application Notes and Protocols. (n.d.). Benchchem.

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Determination of 3,4-Dichloro-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, 3,4-dichloro-7-azaindole serves as a crucial scaffold for synthesizing novel therapeutic agents, including kinase inhibitors for oncology. The precise substitution pattern on the azaindole core is paramount to biological activity and safety. Consequently, the rigorous assessment of purity for these derivatives is not merely a quality control checkpoint; it is a fundamental requirement for ensuring drug efficacy and patient safety. Impurities, such as positional isomers, precursors, or degradation products, can exhibit different pharmacological or toxicological profiles, making their detection and quantification essential.

This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of a representative 3,4-dichloro-7-azaindole derivative. We will move beyond a simple recitation of methods to explore the underlying chromatographic principles, explaining the rationale behind the selection of stationary phases and mobile phase conditions. Our objective is to equip researchers and drug development professionals with a robust framework for developing a selective, reliable, and efficient HPLC method, grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2]

The Analytical Challenge: Selectivity for Halogenated Heterocycles

The primary analytical hurdle in analyzing 3,4-dichloro-7-azaindole derivatives is achieving adequate selectivity to separate the main component from structurally similar impurities. Positional isomers, which differ only in the location of the chlorine atoms on the aromatic ring, often possess nearly identical hydrophobicity and molecular weight, making them notoriously difficult to resolve on standard reversed-phase columns.[3]

Our strategy, therefore, is to compare two distinct reversed-phase columns that offer different separation mechanisms:

  • A Conventional C18 (Octadecyl Silane) Column: This is the workhorse of reversed-phase chromatography, separating analytes primarily based on hydrophobic interactions. It serves as our baseline for performance.[4][5]

  • A Phenyl-Hexyl Column: This stationary phase provides a mixed-mode separation mechanism. In addition to hydrophobic interactions, the phenyl rings on the stationary phase can induce strong π-π stacking interactions with the aromatic ring of the azaindole analyte.[6] This alternative selectivity is often key to resolving closely related aromatic compounds and positional isomers.[3]

The entire method development and validation process will be conducted in alignment with established regulatory guidelines to ensure the final method is fit for its intended purpose.[7][8][9]

Foundational Workflow for Method Development

A systematic approach is crucial for developing a robust HPLC method. The following workflow illustrates the logical progression from initial screening to final validation, ensuring all critical parameters are addressed.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Planning & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analytical Target Profile (e.g., Purity > 99.5%) B Column Screening 1. C18 (Hydrophobic) 2. Phenyl-Hexyl (π-π & Hydrophobic) A->B C Mobile Phase Screening (Acetonitrile vs. Methanol) B->C D Optimize Gradient Profile (Slope, Time) C->D E Optimize Mobile Phase pH (For Peak Shape & Selectivity) D->E F Finalize Method Conditions E->F G System Suitability Testing (SST) (USP <621>) F->G H Method Validation (ICH Q2(R2)) G->H I Routine Analysis & Lifecycle Management H->I

Caption: Workflow for HPLC method development and validation.

Experimental Protocols

The following protocols provide a self-validating system for comparing the two selected columns. Adherence to system suitability criteria is mandatory before proceeding with any analysis, as per USP General Chapter <621>.[10][11][12]

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the 3,4-dichloro-7-azaindole derivative reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the Working Standard Solution using the same diluent.

HPLC System and Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

ParameterCondition A: C18 ColumnCondition B: Phenyl-Hexyl ColumnRationale
Column C18, 4.6 x 150 mm, 3.5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µmComparing hydrophobic vs. mixed-mode selectivity.[6]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcidified mobile phase ensures protonation of the basic azaindole nitrogen, leading to improved peak shape.[13]
Mobile Phase B AcetonitrileAcetonitrilePreferred organic modifier for its low viscosity and UV transparency.
Gradient 10% B to 90% B in 15 min10% B to 90% B in 15 minA broad gradient is used for initial screening to elute all potential impurities.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CControlled temperature ensures retention time reproducibility.
Detection DAD, 254 nmDAD, 254 nmWavelength selected based on the UV absorbance maximum of the azaindole chromophore.
Injection Vol. 5 µL5 µLConsistent volume for accurate quantification.
System Suitability Test (SST) Protocol

In accordance with USP and ICH guidelines, system suitability must be confirmed before sample analysis.[11][14]

  • Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Calculate the performance parameters based on the principal peak.

  • The system is deemed suitable for use if the acceptance criteria are met.

SST ParameterAcceptance CriteriaJustification (as per USP <621>)[2][10]
Tailing Factor (Tf) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.

Results: A Comparative Performance Analysis

For this guide, a sample of a 3,4-dichloro-7-azaindole derivative containing a known critical impurity (a positional isomer) was analyzed using both HPLC conditions.

Observations:

  • Condition A (C18 Column): The C18 column provided good retention of the main peak. However, the critical positional isomer was only partially resolved, appearing as a shoulder on the tail of the main peak. This co-elution makes accurate quantification of the impurity impossible.

  • Condition B (Phenyl-Hexyl Column): The Phenyl-Hexyl column demonstrated significantly different selectivity. The π-π interactions between the stationary phase and the aromatic analytes altered the elution order and provided baseline resolution (Rs > 2.0) between the main peak and the critical isomer impurity. This separation is crucial for an accurate purity assessment.

Quantitative Data Summary

The following table summarizes the key chromatographic performance data for the separation of the main peak and the critical isomer impurity.

Performance MetricCondition A: C18 ColumnCondition B: Phenyl-Hexyl ColumnConclusion
Resolution (Rs) between Main Peak and Impurity 1.12.8 Phenyl-Hexyl provides baseline separation, essential for purity analysis.
Tailing Factor (Tf) of Main Peak 1.31.1 Both columns show good peak symmetry, but the Phenyl-Hexyl is superior.
Theoretical Plates (N) of Main Peak 11,50014,200 The Phenyl-Hexyl column demonstrates higher efficiency for this analyte.
Analysis Run Time 20 min20 minRuntimes are comparable.

Method Validation Principles (ICH Q2(R2))

Once the optimal method (Condition B) is selected, it must be validated to prove it is fit for its intended purpose, which is purity determination.[1][9] The validation protocol should assess the following key parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants). This is demonstrated by achieving baseline resolution.[14]

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a specified range.

  • Accuracy: The closeness of test results to the true value, often determined by spike recovery experiments.[15]

  • Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature).

Conclusion and Recommendations

For the purity determination of 3,4-dichloro-7-azaindole derivatives, especially when the presence of positional isomers is suspected, relying solely on a standard C18 column can be inadequate. Our comparative data clearly demonstrates that a Phenyl-Hexyl stationary phase offers superior selectivity and resolution . The mechanism of π-π interactions provides the necessary resolving power that hydrophobicity alone cannot achieve.

Recommendation: The HPLC method utilizing a Phenyl-Hexyl column (Condition B) is recommended for the purity analysis of 3,4-dichloro-7-azaindole derivatives. This method is selective, efficient, and provides the baseline resolution required for accurate quantification of critical impurities, ensuring it can be fully validated according to ICH guidelines.[8]

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link]
  • Title: <621> CHROM
  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL:[Link]
  • Title: ICH Q2(R2)
  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link]
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: Are You Sure You Understand USP <621>?
  • Title: Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
  • Title: Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases Source: NIH National Center for Biotechnology Inform
  • Title: RP‐HPLC traces for analytical‐scale reactions of azaindole‐containing...
  • Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)
  • Title: Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation Source: MicroSolv Technology Corpor
  • Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH Source: Pharmacia URL:[Link]
  • Title: Photophysics and Biological Applications of 7-Azaindole and Its Analogs Source: ACS Public
  • Title: Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E.
  • Title: [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development Source: Welch M
  • Title: NEWER STATIONARY PHASES FOR REVERSE PHASE-LIQUID CHROMATOGRAPHIC ANALYSIS Source: International Journal of Pharmaceutical and Biological Science Archive URL:[Link]
  • Title: Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)

Sources

A Senior Application Scientist's Guide to Halogen Substitution in Pyrrolopyridine Scaffolds: A Comparative Analysis of Chloro- vs. Fluoro- Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative guide for researchers, medicinal chemists, and drug development professionals. This document provides an in-depth analysis of the differential effects of chlorine versus fluorine substitution on the biological activity of pyrrolopyridine derivatives. The pyrrolopyridine core, also known as azaindole, is a privileged scaffold in medicinal chemistry, mimicking the purine ring of ATP and serving as a potent hinge-binding motif for numerous protein kinases.[1] The strategic introduction of halogens is a cornerstone of modern drug design, and the choice between chlorine and fluorine can profoundly impact a compound's potency, selectivity, and pharmacokinetic profile. This guide moves beyond simple data reporting to explore the physicochemical rationale behind these differences, supported by experimental evidence and actionable protocols.

Comparative Biological Activity: Potency and Cytotoxicity

The substitution of a hydrogen atom with chlorine or fluorine alters the electronic, steric, and lipophilic properties of the parent molecule, thereby modulating its interaction with biological targets. While both are electron-withdrawing, their effects are distinct, leading to significant differences in biological outcomes.

Enzyme and Receptor Inhibition

In many kinase inhibitor series, the choice of halogen can fine-tune potency. Generally, chlorinated compounds tend to be slightly more active than their fluorinated counterparts. A broad analysis of matched pairs in drug design literature revealed an average 10-12% increase in binding constant for chlorinated compounds over fluorinated ones.[2] This can be attributed to several factors, including the greater polarizability and size of chlorine, which can lead to more favorable van der Waals interactions or the formation of halogen bonds with backbone carbonyls in the ATP-binding pocket.[3][4]

However, this is not a universal rule. In a series of pyrrolo[3,4-c]pyridine-based inhibitors of Spleen Tyrosine Kinase (SYK), a 7-fluoro substitution was found to have a significant positive effect on activity.[5] This highlights the context-dependent nature of halogen substitution, where the specific topology of the target's active site dictates the optimal choice.

Table 1: Comparative Inhibitory Activity of Halogenated Compounds Note: Data is compiled from various studies to illustrate general trends. Direct comparison requires testing within the same compound series and assay conditions.

Compound SeriesTargetChloro-Substituted IC₅₀Fluoro-Substituted IC₅₀Key TakeawayReference
Quinoline CarboxamidesCD38445 nM (tri-chloro)4700 nM (di-fluoro, mono-chloro)Chlorine substitution significantly enhances potency.[2]
7-AzaindenoisoquinolinesTopoisomerase I0.063 µM (MGM GI₅₀)0.033 µM (MGM GI₅₀)Both substituents yield potent compounds; fluorine is slightly superior in this series.[6]
Formazan DerivativesPC-3 Cells76.25 µM22.58 µMFluorine substitution leads to significantly higher cytotoxicity.[7]
Cellular Antiproliferative and Cytotoxic Effects

In cell-based assays, the outcome is a combination of target engagement, cell permeability, and metabolic stability. Chlorinated compounds, being more lipophilic, often exhibit enhanced cell permeability.[2] However, this increased lipophilicity can also lead to higher off-target toxicity. A comparative analysis found that chlorinated compounds showed a statistically significant 10-15% increase in general toxicity over their fluorinated analogs.[2]

Conversely, studies on formazan derivatives, another class of bioactive compounds, showed that a para-fluoro substituted analog demonstrated markedly better antiproliferative activity against A-549 lung and PC-3 prostate cancer cell lines compared to its para-chloro counterpart.[7][8] This underscores the importance of empirical testing, as electronic effects or specific interactions of fluorine may dominate in certain molecular contexts to produce a more favorable cytotoxic profile.

Structure-Activity Relationship (SAR): The Physicochemical Rationale

The observed differences in biological activity can be traced back to the fundamental physicochemical properties of chlorine and fluorine. Understanding these properties is critical for rational drug design.

  • Size and Steric Hindrance: Chlorine (van der Waals radius: 1.75 Å) is significantly larger than fluorine (1.47 Å). This can be advantageous, allowing it to fill a hydrophobic pocket more effectively, or detrimental, causing a steric clash that prevents optimal binding.

  • Electronegativity and Electronic Effects: Fluorine is the most electronegative element, leading to a stronger inductive electron-withdrawing effect. This can alter the pKa of nearby functional groups, influencing their ionization state and ability to form hydrogen bonds. The strategic placement of fluorine can enhance binding affinity through these modulations.[9]

  • Lipophilicity: Chlorine substitution typically increases the lipophilicity (LogP) of a molecule to a greater extent than fluorine. The Hansch parameter (π) for Cl is +0.71, while for F it is +0.14. This increased lipophilicity can improve membrane permeability but may also increase metabolic liability and non-specific binding.[2]

  • Halogen Bonding: Chlorine, being larger and more polarizable, is a more effective halogen bond donor than fluorine.[3] A halogen bond is a non-covalent interaction between the electropositive crown on the halogen and a Lewis base (e.g., a backbone carbonyl oxygen). This interaction can be a key contributor to binding affinity and selectivity, stabilizing the inhibitor in the active site.[4]

The interplay of these factors is complex. The choice of halogen should be guided by the specific goals of the optimization process, whether it be enhancing potency, improving selectivity, or modulating pharmacokinetic properties.

SAR_Comparison cluster_F Fluorine Substitution cluster_Cl Chlorine Substitution F_Node Property Effect on Molecule Biological Implication F_Size Small Size (1.47 Å) Minimizes steric clashes Often well-tolerated F_EN High Electronegativity Strong inductive effect; Alters pKa Can enhance H-bonds; Blocks metabolism F_Lipo Low Lipophilicity (π = +0.14) Minor increase in LogP May improve solubility F_HB Weak Halogen Bond Donor Limited role in direct binding Less contribution from this interaction Cl_Node Property Effect on Molecule Biological Implication Cl_Size Larger Size (1.75 Å) Fills larger pockets Potential for steric hindrance Cl_EN Moderate Electronegativity Weaker inductive effect than F Less impact on local electronics Cl_Lipo High Lipophilicity (π = +0.71) Significant increase in LogP Improves permeability; Can increase toxicity Cl_HB Good Halogen Bond Donor Forms stabilizing interactions Can significantly increase binding affinity

Figure 1: Physicochemical and biological implications of fluorine vs. chlorine substitution.

Mechanism of Action: Kinase Inhibition

Many pyrrolopyridine derivatives function as ATP-competitive kinase inhibitors.[1] They occupy the ATP-binding site, forming key hydrogen bonds with the "hinge" region of the kinase. Halogen substituents on the pyrrolopyridine scaffold often point towards the solvent-exposed region or other pockets within the active site, where they can modulate binding affinity and selectivity.

Kinase_Pathway RTK Receptor Tyrosine Kinase (e.g., FGFR) Substrate Substrate Protein RTK->Substrate Phosphorylates Pyrrolo Chloro/Fluoro Pyrrolopyridine Inhibitor Pyrrolo->RTK Binds to ATP Pocket ATP ATP ATP->RTK Binds pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Block->pSubstrate

Figure 2: Simplified pathway of ATP-competitive kinase inhibition by pyrrolopyridines.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

To empirically determine the inhibitory potency (IC₅₀) of chloro- and fluoro-substituted pyrrolopyridines, a luminescence-based kinase assay such as the Kinase-Glo® assay is a robust and high-throughput method. This protocol outlines the general steps.[10]

Objective: To measure the concentration at which a test compound inhibits 50% of the kinase activity by quantifying ATP consumption. A lower remaining ATP level corresponds to higher kinase activity.

Materials:

  • Test Compounds (Chloro- and Fluoro-substituted pyrrolopyridines) dissolved in 100% DMSO.

  • Recombinant Protein Kinase of interest (e.g., FGFR, JAK1).[11][12]

  • Kinase-specific substrate peptide.

  • Kinase Reaction Buffer (containing DTT, MgCl₂, and a buffering agent like HEPES).

  • ATP solution at a concentration near the Kₘ for the target kinase.

  • Kinase-Glo® Luminescence Reagent.

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection capabilities.

Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the diluted compounds into the 384-well plates.

    • Include wells for a positive control (a known potent inhibitor) and a negative control (DMSO vehicle only, representing 0% inhibition).

  • Enzyme and Substrate Addition:

    • Prepare a master mix of the kinase and its specific substrate in the kinase reaction buffer.

    • Dispense 5 µL of this enzyme/substrate mix into each well of the assay plate.

    • Gently mix the plate and incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiation of Kinase Reaction:

    • Prepare the ATP solution in the reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.

    • Mix the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time must be within the linear range of the kinase reaction, which should be determined during assay development.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to kinase activity.

    • Normalize the data using the negative control (0% inhibition) and a "no enzyme" or positive control (100% inhibition) well.

    • Plot the normalized percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) to determine the IC₅₀ value.

protocol_workflow start Start: Prepare Reagents step1 Step 1: Compound Plating (Serial Dilutions in 384-well plate) start->step1 step2 Step 2: Add Kinase/Substrate Mix (Pre-incubate for 15 min) step1->step2 step3 Step 3: Initiate Reaction (Add ATP solution) step2->step3 step4 Step 4: Incubate for Reaction (e.g., 60 min at RT) step3->step4 step5 Step 5: Add Kinase-Glo® Reagent (Stops reaction, generates signal) step4->step5 step6 Step 6: Incubate for Signal Stability (10 min in dark) step5->step6 step7 Step 7: Data Acquisition (Measure Luminescence) step6->step7 end End: Calculate IC50 Values step7->end

Figure 3: Workflow for a luminescence-based in vitro kinase inhibition assay.

Conclusion and Future Outlook

The choice between chloro- and fluoro-substitution on a pyrrolopyridine scaffold is a critical decision in drug design, with no single answer being universally correct.

  • Chlorine is often a good choice for initial exploration when seeking to maximize potency, leveraging its size and ability to form halogen bonds to enhance affinity. However, researchers must be vigilant about potential increases in lipophilicity and off-target toxicity.[2]

  • Fluorine is an exceptional tool for fine-tuning and addressing metabolic liabilities. Its small size and strong electron-withdrawing nature can be used to block sites of metabolism, modulate pKa, and improve selectivity without significantly increasing lipophilicity.[9]

Ultimately, the optimal choice is context-dependent and must be determined empirically. The robust in vitro assays described here are essential tools for making these data-driven decisions. The continued exploration of halogenated pyrrolopyridines, guided by a deep understanding of the underlying structure-activity relationships, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Gorniak, A., & Bielawska, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
  • Kang, S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Wang, T., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed.
  • Ghareb, N., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed.
  • Muller, K., et al. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
  • Türkoğlu, G., & Akkoç, S. (2022). Cytotoxic Activity Studies of p-Chloro and Fluoro Substituted Formazan Derivatives on Lung and Prostate Cancer Cell Lines. DergiPark.
  • Lu, Y., et al. (2010). Structures of the halogenated compounds and their inhibition on human... ResearchGate.
  • Henderson, J., et al. (2020). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry.
  • Naumann, K. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor.
  • Gorniak, A., & Bielawska, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
  • Lee, J., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. PubMed.
  • ResearchGate. (n.d.). Fluoro- vs Chloro-benzylphenoxyacetamide. ResearchGate.
  • Al-Ostath, R., et al. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed.
  • Türkoğlu, G., & Akkoç, S. (2022). Cytotoxic Activity Studies of p-Chloro and Fluoro Substituted Formazan Derivatives on Lung and Prostate Cancer Cell Lines. DergiPark.
  • Villa-Reyna, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
  • Abdel-Aziz, A., et al. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. PubMed.
  • Cushman, M., et al. (2021). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. PubMed Central.

Sources

A Comparative Crystallographic Guide to Dichloro-Substituted 1H-Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of heterocyclic scaffolds is paramount for rational drug design. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases and its capacity for forming strong, directional hydrogen bonds.[1] Halogenation of this core, particularly with chlorine, is a common strategy to modulate physicochemical properties such as lipophilicity and metabolic stability, and to introduce new interaction points for protein-ligand binding.

This guide provides a comparative analysis of the X-ray crystallography of chloro-substituted 1H-pyrrolo[2,3-b]pyridine derivatives. While crystallographic data for 3,4-dichloro-1H-pyrrolo[2,3-b]pyridine is not publicly available, we will draw critical insights from a detailed examination of closely related structures, namely 5-chloro-7-azaindole (a mono-chloro derivative) and 4,5-dichloro-7-azaindole (a di-chloro derivative). This comparison will illuminate the profound impact of dichlorination on crystal packing and intermolecular interactions, offering a predictive framework for understanding the solid-state behavior of this compound.

The Influence of Chlorination on Crystal Architecture: A Comparative Analysis

The introduction of chlorine atoms onto the 7-azaindole scaffold significantly influences the resulting supramolecular architecture. A key study investigating the crystal structures of 5-chloro-7-azaindole (5Cl7AI) and 4,5-dichloro-7-azaindole (4,5Cl7AI) reveals how the number and position of chlorine substituents dictate the intermolecular interactions and overall crystal packing.[1][2][3]

In the case of the mono-chlorinated 5Cl7AI, the molecules form centrosymmetric dimers through classic N–H···N hydrogen bonds, creating a robust R22(8) graph set motif.[2] These dimers are further organized by π···π stacking interactions between adjacent azaindole rings.[2]

The addition of a second chlorine atom in 4,5Cl7AI preserves the fundamental N–H···N dimeric motif. However, the additional chloro-substituent introduces new, influential intermolecular contacts.[2][4] These include C–H···Cl and C–H···C interactions, which are not as prominent in the mono-chloro structure. These additional interactions act to link the primary dimers into extended two-dimensional layers, thereby altering the overall crystal packing and enhancing its efficiency.[2][4]

This comparison underscores a critical principle: while strong hydrogen bonds may dictate the primary supramolecular synthon, weaker interactions introduced by additional halogenation play a crucial role in modulating the higher-order crystal packing. For the hypothetical this compound, one could anticipate a similar preservation of the N–H···N dimer, with the chlorine atoms at the 3 and 4 positions introducing a unique set of C–H···Cl and potentially Cl···Cl interactions that would define its specific layered or three-dimensional packing arrangement.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 5-chloro-7-azaindole and 4,5-dichloro-7-azaindole, providing a quantitative basis for comparison.

Parameter5-chloro-7-azaindole (5Cl7AI)4,5-dichloro-7-azaindole (4,5Cl7AI)
Crystal System MonoclinicMonoclinic
Space Group P21/cP21/c
N–H···N Distance 2.983(2) Å2.939(2) Å
Primary Motif N–H···N hydrogen-bonded dimersN–H···N hydrogen-bonded dimers
Secondary Interactions π···π stackingC–H···Cl and C–H···C contacts
Resulting Packing Dimeric arrangementsLayered arrangements

Data sourced from Dysz et al., Molecules, 2025.[1][2][3][4]

Experimental Protocol for X-ray Crystallography of Chloro-Substituted Azaindoles

The determination of the crystal structures of halogenated 1H-pyrrolo[2,3-b]pyridine derivatives follows a well-established workflow. The protocol outlined below is based on the successful structure solution of 5-chloro- and 4,5-dichloro-7-azaindole.[1][3]

Step-by-Step Methodology
  • Synthesis and Purification: The target chloro-substituted 1H-pyrrolo[2,3-b]pyridine derivative is synthesized via established synthetic routes. High purity is crucial for successful crystallization and is typically achieved through recrystallization or column chromatography.

  • Single Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a suitable solvent. The choice of solvent is critical and may require screening of various options (e.g., ethanol, methanol, ethyl acetate, or mixtures).

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature, often low temperatures (e.g., 100 K), to minimize thermal vibrations and improve data quality.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F2.

  • Analysis of Intermolecular Interactions: Once the structure is refined, a detailed analysis of intermolecular contacts, including hydrogen bonds, halogen bonds, and π-stacking interactions, is performed to understand the crystal packing. Hirshfeld surface analysis can provide additional insights into these interactions.[1]

Experimental Workflow Diagram

experimental_workflow Figure 1: Experimental Workflow for X-ray Crystallography cluster_synthesis Material Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Acquisition cluster_analysis Structure Determination & Analysis synthesis Synthesis of Derivative purification Purification (Recrystallization/Chromatography) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution interaction_analysis Analysis of Intermolecular Interactions structure_solution->interaction_analysis

Caption: A generalized workflow for the X-ray crystallographic analysis of novel chemical entities.

Alternative and Complementary Analytical Techniques

While single-crystal X-ray diffraction provides the definitive solid-state structure, a comprehensive characterization of this compound derivatives would involve a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure in solution and ensuring the purity of the sample prior to crystallization attempts.

  • Mass Spectrometry (MS): Provides accurate molecular weight determination, confirming the elemental composition of the synthesized compound.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to hydrogen bonding and can be used to study intermolecular interactions in the solid state, corroborating the findings from X-ray crystallography.[1][3]

  • Powder X-ray Diffraction (PXRD): Useful for analyzing the bulk crystalline phase of a material and can be used to identify different polymorphs.

Conclusion

The crystallographic analysis of 5-chloro- and 4,5-dichloro-7-azaindole provides a compelling case study on the influence of dichlorination on the solid-state structure of the 1H-pyrrolo[2,3-b]pyridine scaffold. The interplay between strong N–H···N hydrogen bonding and weaker, yet structurally significant, halogen-mediated interactions dictates the overall crystal packing. For the this compound derivative, it is reasonable to predict a similar hierarchical packing motif, where N-H···N dimers are further organized by a network of interactions involving the chloro-substituents. This predictive understanding, grounded in the comparative analysis of closely related structures, is invaluable for anticipating the solid-state properties of novel halogenated 7-azaindole derivatives in the context of drug development and materials science.

References

  • Dysz, K., Bąkowicz, J., et al. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules.
  • Dysz, K., Bąkowicz, J., et al. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. National Institutes of Health.
  • Dysz, K., Bąkowicz, J., et al. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. PubMed.
  • Dysz, K., Bąkowicz, J., et al. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI.

Sources

The 7-Azaindole Scaffold: A Privileged Framework for Potent and Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of 7-Azaindole Based Kinase Inhibitors for Researchers, Scientists, and Drug Development Professionals.

The 7-azaindole core has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique structural and electronic properties, most notably its ability to act as a bioisostere of adenine and form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, have established it as a "privileged scaffold" in drug discovery.[1] This guide provides an in-depth, objective comparison of the efficacy of various 7-azaindole-based kinase inhibitors, supported by experimental data, to empower researchers in their pursuit of novel therapeutics.

The strategic incorporation of the 7-azaindole moiety often imparts favorable pharmacokinetic properties and can lead to enhanced target specificity. This is achieved through the pyridine nitrogen acting as a hydrogen bond acceptor and the pyrrole NH serving as a hydrogen bond donor, mimicking the interaction of ATP with the kinase hinge.[1] This guide will delve into a comparative analysis of 7-azaindole inhibitors targeting key kinase families implicated in cancer and other diseases, including Aurora kinases, Janus kinases (JAKs), Phosphoinositide 3-kinases (PI3Ks), and Vascular Endothelial Growth Factor Receptors (VEGFRs).

Aurora Kinases: Targeting Mitotic Progression

Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating mitosis.[2] Their overexpression is a common feature in many cancers, making them attractive targets for therapeutic intervention. Several 7-azaindole-based inhibitors have been developed to target these crucial cell cycle regulators.

Comparative Efficacy of 7-Azaindole Based Aurora Kinase Inhibitors

A prime example of a potent 7-azaindole-based Aurora kinase inhibitor is GSK1070916 . This compound demonstrates high potency and selectivity for Aurora B and C over Aurora A.[3] The following table summarizes the inhibitory activity of GSK1070916 and provides a comparison with other notable Aurora kinase inhibitors.

InhibitorTarget Kinase(s)IC50 (nM)Ki (nM)Selectivity ProfileReference(s)
GSK1070916 Aurora B, Aurora C3.5, 6.50.38, 1.5>250-fold selective for Aurora B over Aurora A[3]
Barasertib (AZD1152-HQPA) Aurora B0.37->3700-fold selective for Aurora B over Aurora A[4]
Danusertib (PHA-739358) Aurora A, Aurora B, Aurora C13, 79, 61-Also inhibits ABL, RET, TRK-A[5]
AMG 900 Aurora A, Aurora B, Aurora C5, 4, 1->10-fold selective for Aurora kinases over p38α, Tyk2, JNK2, Met, and Tie2[5]
SNS-314 Aurora A, Aurora B, Aurora C9, 31, 3-Selective over a panel of 219 kinases[6]

Causality Behind Experimental Choices: The preference for targeting Aurora B is often driven by its critical role in the chromosomal passenger complex and its more restricted expression pattern compared to Aurora A, potentially leading to a better therapeutic window. The high selectivity of inhibitors like GSK1070916 and Barasertib for Aurora B is a key design feature aimed at minimizing off-target effects.

Signaling Pathway and Experimental Workflow

The inhibition of Aurora B disrupts its function in chromosome alignment and cytokinesis, leading to polyploidy and ultimately apoptosis in cancer cells.

Aurora_B_Signaling cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis INCENP INCENP Survivin Survivin Borealin Borealin Aurora B Aurora B Histone_H3 Histone_H3 Aurora B->Histone_H3 Phosphorylates (Ser10) Kinetochore_Microtubule Kinetochore_Microtubule Aurora B->Kinetochore_Microtubule Corrects Attachments Cytokinesis_Machinery Cytokinesis_Machinery Aurora B->Cytokinesis_Machinery Regulates Chromosome_Condensation Chromosome_Condensation Histone_H3->Chromosome_Condensation Promotes Chromosome_Condensation->Metaphase Kinetochore_Microtubule->Anaphase Cytokinesis_Machinery->Cytokinesis GSK1070916 GSK1070916 GSK1070916->Aurora B Inhibits

Caption: Simplified Aurora B signaling pathway during mitosis.

Janus Kinases (JAKs): Modulating Cytokine Signaling

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine-mediated signaling.[7] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases and cancers. The 7-azaindole scaffold has been successfully employed to develop potent JAK inhibitors.

Comparative Efficacy of 7-Azaindole Based JAK Inhibitors

Several 7-azaindole derivatives have demonstrated potent inhibition of JAK family members. A notable example is a C-3 aryl-7-azaindole derivative that exhibits strong inhibition of JAK2. The table below compares the efficacy of different 7-azaindole-based JAK inhibitors.

InhibitorTarget Kinase(s)IC50 (nM)Selectivity ProfileReference(s)
C-3 aryl-7-azaindole derivative 94 JAK2260-[8]
7-azaindole derivative 97 JAK2, JAK31, 5-[8]
Pan-JAK inhibitor 6g JAK1, JAK2, JAK3, Tyk22.8, 2.6, 13, 58Pan-JAK inhibitor[2]

Expertise & Experience: The development of JAK inhibitors has evolved from pan-JAK inhibitors to more selective inhibitors to minimize side effects associated with inhibiting multiple JAK isoforms. For instance, selective JAK1 or JAK2 inhibitors are sought after for different therapeutic indications.

Signaling Pathway and Experimental Workflow

JAKs are activated upon cytokine binding to their receptors, leading to the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate gene expression.

JAK_STAT_Signaling Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT Cytokine_Receptor->STAT Recruits & Phosphorylates JAK->Cytokine_Receptor Phosphorylates JAK->JAK STAT_Dimer STAT_Dimer STAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Regulates 7_Azaindole_Inhibitor 7_Azaindole_Inhibitor 7_Azaindole_Inhibitor->JAK Inhibits

Caption: The canonical JAK-STAT signaling pathway.

Phosphoinositide 3-Kinases (PI3Ks): A Central Node in Cell Signaling

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[9] The 7-azaindole scaffold has proven to be a versatile framework for developing potent and isoform-selective PI3K inhibitors.

Comparative Efficacy of 7-Azaindole Based PI3K Inhibitors

A novel series of 7-azaindole derivatives has been identified as potent PI3K inhibitors, with some compounds exhibiting subnanomolar activity.[10] The table below presents a comparison of the efficacy of these inhibitors.

| Inhibitor | Target PI3K Isoform(s) | IC50 (nM) | Cellular IC50 (µM) | Selectivity Profile | Reference(s) | |---|---|---|---|---| | 7-azaindole isoindolinone 12 | PI3Kγ | 3.4 | 0.22 (THP-1 cells) | 379-fold vs PI3Kα, 290-fold vs PI3Kδ |[11] | | 7-azaindole isoindolinone 28 | PI3Kγ | - | 0.040 (THP-1 cells) | >300-fold vs other class I PI3K isoforms |[11] | | FD2054 | PI3K | Potent inhibitor | Better than BKM120 | Reduces p-AKT levels |[12][13] | | FD2078 | PI3K | Potent inhibitor | Better than BKM120 | Reduces p-AKT levels |[12][13] |

Trustworthiness: The development of isoform-selective PI3K inhibitors is crucial to mitigate toxicities associated with pan-PI3K inhibition. For example, PI3Kδ and PI3Kγ are primarily expressed in immune cells, making them attractive targets for inflammatory diseases and immuno-oncology.

Signaling Pathway and Experimental Workflow

PI3K is activated by various cell surface receptors and catalyzes the conversion of PIP2 to PIP3, which acts as a second messenger to activate downstream signaling, most notably through AKT.

PI3K_AKT_Signaling Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth_Survival Cell_Growth_Survival mTORC1->Cell_Growth_Survival Promotes 7_Azaindole_Inhibitor 7_Azaindole_Inhibitor 7_Azaindole_Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT signaling pathway.

Vascular Endothelial Growth Factor Receptors (VEGFRs): Regulators of Angiogenesis

VEGFRs are receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels.[14] Inhibition of VEGFR signaling is a well-established anti-cancer strategy. The 7-azaindole scaffold has been incorporated into inhibitors targeting VEGFR-2, a key mediator of angiogenesis.

Comparative Efficacy of 7-Azaindole Based VEGFR Inhibitors

Several 7-azaindole analogues have been developed as VEGFR-2 inhibitors. The table below compares the inhibitory potency of these compounds.

InhibitorTarget Kinase(s)IC50 (nM)Reference(s)
7-azaindole analogue 178d VEGFR237[8]
6-azaindole derivative 178c VEGFR2, FLT-348, 18[8]

Authoritative Grounding & Comprehensive References: The development of VEGFR inhibitors is often guided by the need for selectivity to avoid off-target effects on other receptor tyrosine kinases, which can lead to toxicity.

Signaling Pathway and Experimental Workflow

Binding of VEGF to VEGFR-2 leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Dimerizes VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK Endothelial_Cell_Proliferation_Migration_Survival Endothelial_Cell_Proliferation_Migration_Survival RAF_MEK_ERK->Endothelial_Cell_Proliferation_Migration_Survival PI3K_AKT->Endothelial_Cell_Proliferation_Migration_Survival 7_Azaindole_Inhibitor 7_Azaindole_Inhibitor 7_Azaindole_Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

Experimental Protocols

The determination of inhibitor efficacy relies on robust and reproducible experimental assays. Below are outlines of commonly employed in vitro and cell-based assays.

In Vitro Kinase Assay (Radiometric)

This traditional and direct method measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a substrate.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the kinase, a specific peptide or protein substrate, and assay buffer (typically containing MgCl₂, MnCl₂, DTT, and a buffer like HEPES).

  • Inhibitor Addition: Add serial dilutions of the 7-azaindole inhibitor or vehicle control (DMSO) to the reaction mixture.

  • Initiation: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer).

  • Separation: Separate the phosphorylated substrate from the free radiolabeled ATP using methods like filter binding (for peptide substrates) or SDS-PAGE (for protein substrates).

  • Detection: Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[15][16]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This homogeneous assay format is well-suited for high-throughput screening and measures the phosphorylation of a biotinylated substrate peptide.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, combine the kinase, a biotinylated substrate peptide, and ATP in an appropriate assay buffer.

  • Inhibitor Addition: Add varying concentrations of the 7-azaindole inhibitor or DMSO as a control.

  • Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.

  • Detection: Add a detection solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-conjugated allophycocyanin (APC) or another suitable acceptor.

  • FRET Signal Generation: If the substrate is phosphorylated, the antibody binds, bringing the europium donor and the APC acceptor in close proximity, resulting in a FRET signal.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: The ratio of the acceptor to donor emission is proportional to the kinase activity. Calculate the percent inhibition and determine the IC50 value.[17]

Cell-Based Kinase Activity Assay (e.g., Western Blotting for Phospho-Substrates)

This assay assesses the ability of an inhibitor to block kinase activity within a cellular context.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the 7-azaindole inhibitor for a specified duration.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate. Subsequently, probe with a primary antibody for the total amount of the substrate as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated substrate to total substrate. This ratio reflects the kinase activity in the treated cells.[13]

Conclusion

The 7-azaindole scaffold continues to be a highly fruitful starting point for the development of innovative kinase inhibitors. The examples presented in this guide highlight the remarkable potency and selectivity that can be achieved with this versatile framework. As our understanding of kinase biology deepens, the rational design of next-generation 7-azaindole-based inhibitors holds immense promise for the treatment of a wide range of human diseases. The comparative data and experimental protocols provided herein are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

  • Tang, A., Gao, K., Chu, L., Zhang, R., Yang, J., & Zheng, J. (2017). Aurora kinases: novel therapy targets in cancers. Oncotarget, 8(15), 23937–23954. [Link]
  • Carnero, A., Blanco-Aparicio, C., Renner, O., Link, W., & Leal, J. F. (2008). The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications. Current cancer drug targets, 8(3), 187–198. [Link]
  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & cancer, 2(12), 1097–1105. [Link]
  • Ghoreschi, K., Laurence, A., & O'Shea, J. J. (2009). Janus kinases in immune cell signaling. Immunological reviews, 228(1), 273–287. [Link]
  • Creative Diagnostics. (n.d.).
  • Creative Diagnostics. (n.d.).
  • Cusabio. (n.d.).
  • Zhang, Y., et al. (2021). Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives through scaffold hopping: Design, synthesis and in vitro biological evaluation. Bioorganic chemistry, 116, 105405. [Link]
  • Li, J., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS medicinal chemistry letters, 8(8), 847–852. [Link]
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]
  • PubChem. (n.d.). A radiometric protein kinase assay (33PanQinase Activity Assay) was used for measuring the kinase activity of DYRK1A protein kinase. [Link]
  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol.
  • Norman, P. (2020). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Pharmacology, 11, 553. [Link]
  • Pollard, J. R., & Mortimore, M. (2009). Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. Journal of Medicinal Chemistry, 52(9), 2629–2632. [Link]
  • Pandya, H., et al. (2018). ROLE OF AURORA KINASES IN CANCER: A COMPREHENSIVE REVIEW. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 4(5), 79-90. [Link]
  • Zhang, J., et al. (2022). Development of Anti-Breast Cancer PI3K Inhibitors Based on 7-Azaindole Derivatives through Scaffold Hopping: Design, Synthesis and in Vitro Biological Evaluation. Molecules (Basel, Switzerland), 27(5), 1547. [Link]
  • Okabe, T., et al. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & pharmaceutical bulletin, 66(1), 29–36. [Link]
  • Wang, J., & Zhang, X. (2021). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Methods in molecular biology (Clifton, N.J.), 2343, 13–20. [Link]
  • Reaction Biology. (2022, May 11).
  • Bio-protocol. (2017).
  • Creative Diagnostics. (n.d.). PI3K / Akt Signaling. [Link]
  • KEGG. (n.d.).
  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and...[Link]
  • Shutterstock. (n.d.). 40 Jak Stat Pathway Royalty-Free Images, Stock Photos & Pictures. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. (A)...[Link]
  • Banani, A. (2023, February 24). The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. [Link]
  • NCI. (n.d.). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. [Link]
  • ResearchGate. (n.d.). (PDF) Aurora kinases signaling in cancer: from molecular perception to targeted therapies. [Link]
  • ACS Publications. (2022, May 13). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
  • MDPI. (n.d.).
  • NCI. (n.d.). Azaindole Therapeutic Agents. [Link]
  • NCI. (n.d.). Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics?[Link]
  • MDPI. (n.d.). Aurora B Inhibitors as Cancer Therapeutics. [Link]

Sources

The Evolving Landscape of 7-Azaindoles: A Comparative Guide to Structure-Activity Relationships of 1H-Pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, engaging with a multitude of biological targets while offering distinct physicochemical properties. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for various series of 1H-pyrrolo[2,3-b]pyridine analogs, offering insights for researchers, scientists, and drug development professionals. We will explore how subtle modifications to this core structure profoundly influence potency, selectivity, and overall drug-like properties across different therapeutic targets, supported by experimental data and detailed protocols.

The Versatility of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 7-azaindole core is a versatile template for inhibitor design, primarily due to its ability to form crucial hydrogen bond interactions with the hinge region of many protein kinases.[1][2] The pyridine nitrogen at position 7 can act as a hydrogen bond acceptor, mimicking the role of the adenine core of ATP. This fundamental interaction anchors the molecule in the active site, allowing various substituents to be strategically positioned to achieve high affinity and selectivity. The subsequent sections will delve into specific examples of SAR studies targeting a range of protein kinases and other enzymes, highlighting the chemical nuances that drive biological activity.

Comparative SAR Analysis Across Key Therapeutic Targets

The strategic modification of the 1H-pyrrolo[2,3-b]pyridine scaffold has yielded potent inhibitors for a diverse array of biological targets. This section will compare the SAR of analogs across several important enzyme families, with a focus on kinase inhibitors, which represent a significant application of this scaffold.[1]

Kinase Inhibitors: A Deep Dive

The 1H-pyrrolo[2,3-b]pyridine core is a cornerstone in the development of kinase inhibitors.[1][2] Its derivatives have shown potent activity against various kinases involved in cancer and inflammatory diseases.

Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[3][4] A series of 1H-pyrrolo[2,3-b]pyridine derivatives has been developed as potent FGFR inhibitors.[3]

Key SAR Insights:

  • Substitution at the 5-position: Introduction of a hydrogen bond acceptor at the 5-position of the pyrrolopyridine ring can enhance activity by forming a hydrogen bond with Gly485 in the FGFR active site.[4]

  • Aryl Substituents: The nature of the aryl group at other positions is critical. For instance, compound 4h from one study, with a specific substitution pattern, exhibited potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[3][4]

Table 1: SAR of 1H-Pyrrolo[2,3-b]pyridine Analogs as FGFR Inhibitors

CompoundR1 (5-position)R2 (other)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Reference
1 Hm-methoxyphenyl1900--[4]
4h TrifluoromethylSpecific aryl7925[3][4]

PLK4 is a key regulator of centriole replication and its abnormal expression is linked to several cancers.[5][6] Screening of an in-house kinase library identified 1H-pyrrolo[2,3-b]pyridine analogs as potential PLK4 inhibitors.[5]

Key SAR Insights:

  • Moiety at the 3-position: A 5-methylenethiazolidine-2,4-dione moiety at the 3-position was found to be crucial for kinase selectivity.[5]

  • Terminal Amino Group: The presence of a terminal amino group was critical for inhibiting SGK1 but had minimal impact on PLK4 activity, highlighting a key feature for achieving selectivity.[5]

  • Thiazolidine-2,4-dione Replacement: Replacing the thiazolidine-2,4-dione with 2-(hydroxyimino)thiazolidin-4-one shifted the selectivity towards PLK4.[5]

Table 2: SAR of 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors

CompoundSubstitution at 3-positionTerminal GroupPLK4 InhibitionSGK1 InhibitionReference
4 5-methylenethiazolidine-2,4-dioneAminoSimilar to Cmpd 6High[5]
6 5-methylenethiazolidine-2,4-dioneMethyleneSimilar to Cmpd 485-fold lower than Cmpd 4[5]

The 7-azaindole scaffold has also been successfully employed to develop inhibitors for other kinases, including:

  • Traf2 and Nck-interacting kinase (TNIK): Several series of 1H-pyrrolo[2,3-b]pyridine compounds were designed and synthesized, with some exhibiting potent TNIK inhibition with IC50 values lower than 1 nM.[7]

  • Cell division cycle 7 (Cdc7) kinase: A potent ATP mimetic inhibitor with an IC50 value of 7 nM was developed from a (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one lead.[8]

  • Janus Kinase 3 (JAK3): Introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in JAK3 inhibitory activity.[9]

  • ATM (Ataxia-Telangiectasia Mutated) Kinase: Rational design based on a dual ATR/ATM inhibitor led to highly selective ATM inhibitors, with compound 25a showing excellent kinase selectivity and oral bioavailability.[10]

  • Cyclin-Dependent Kinase 8 (CDK8): A potent type II CDK8 inhibitor was discovered that exhibited an IC50 value of 48.6 nM and significantly inhibited tumor growth in vivo.[11]

Phosphodiesterase 4B (PDE4B) Inhibitors

Beyond kinases, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective and potent inhibitors of PDE4B, a target for central nervous system diseases.[12]

Key SAR Insights:

  • Scaffold Hopping: A scaffold-hopping experiment from a known PDE4B inhibitor identified the 1H-pyrrolo[2,3-b]pyridine core as a more potent scaffold.[12]

  • Amide Substitutions: The size and hydrophobicity of the amide portion significantly influence activity and selectivity over PDE4D. A 3,3-difluoroazetidine ring in compound 11h resulted in high inhibitory activity (IC50 = 0.14 μM) and 6-fold selectivity over PDE4D.[12]

  • Aryl Substituents: The nature of the aryl group on the pyrrolopyridine ring also modulates potency. For example, with a 3-chloro-4-methylphenyl group, increasing the size of the amide led to a decrease in activity.[12]

Table 3: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors

CompoundAmide Substituent (R1R2)Aryl Group (R)PDE4B IC50 (μM)Selectivity (PDE4B/PDE4D)Reference
11a-o Various cyclic & aliphatic3,4-dichlorophenyl0.11 - 1.1Varies[12]
11h 3,3-difluoroazetidine3,4-dichlorophenyl0.146-fold[12]
14a-c Increasing size3-chloro-4-methylphenylDecreased activity-[12]

Experimental Protocols

To ensure the reliability and reproducibility of SAR studies, standardized and robust experimental protocols are paramount. This section provides an overview of key methodologies.

General Synthesis of 1H-Pyrrolo[2,3-b]pyridine Analogs

A common synthetic strategy involves the functionalization of the 7-azaindole core. For instance, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines can be achieved through a sequence of cross-coupling reactions.

Step-by-Step Methodology:

  • Protection of the Pyrrole Nitrogen: The pyrrole nitrogen of the starting 7-azaindole is typically protected, for example, with a trimethylsilylethoxymethyl (SEM) group.

  • Halogenation: Selective halogenation at desired positions (e.g., C2 and C4) is performed to introduce handles for cross-coupling reactions.

  • Suzuki-Miyaura Cross-Coupling: A chemoselective Suzuki-Miyaura cross-coupling is performed to introduce an aryl group at a specific position (e.g., C2).[13]

  • Buchwald-Hartwig Amination: A subsequent Buchwald-Hartwig amination is used to introduce an amine at another position (e.g., C4).[13][14]

  • Deprotection: The protecting group on the pyrrole nitrogen is removed to yield the final product.

Synthesis_Workflow Start 1H-Pyrrolo[2,3-b]pyridine Step1 N-Protection (e.g., SEM-Cl) Start->Step1 Step2 Halogenation (e.g., Iodo/Chloro) Step1->Step2 Step3 Suzuki Coupling (ArB(OH)2, Pd catalyst) Step2->Step3 Step4 Buchwald-Hartwig Amination (R2NH, Pd catalyst) Step3->Step4 Step5 Deprotection Step4->Step5 End Substituted Analog Step5->End

Caption: General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine analogs.

In Vitro Kinase Assays

Determining the inhibitory activity of compounds against their target kinases is a critical step. Various assay formats are available, with radiometric and fluorescence-based methods being common.[15][16][17][18]

Step-by-Step Methodology (Generic TR-FRET Assay):

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (often a biotinylated peptide), ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate for a specified time at a controlled temperature.

  • Detection: Stop the reaction and add detection reagents, which typically include a europium-labeled anti-phospho-specific antibody and an allophycocyanin (APC)-labeled streptavidin.

  • Signal Measurement: After incubation, read the plate on a time-resolved fluorescence reader. The TR-FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection TR-FRET Detection Kinase Kinase Measurement TR-FRET Signal Measurement Kinase->Measurement Substrate Substrate Substrate->Measurement Inhibitor Inhibitor Inhibitor->Measurement ATP ATP ATP->Measurement Eu_Antibody Eu-labeled anti-phospho Ab Eu_Antibody->Measurement APC_Streptavidin APC-labeled Streptavidin APC_Streptavidin->Measurement Analysis IC50 Determination Measurement->Analysis

Caption: Workflow for a typical in vitro TR-FRET kinase assay.

Evaluation of Drug-Like Properties

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial for successful drug development.[19]

Key Assays:

  • Solubility: Turbidimetric solubility assays are commonly used for high-throughput screening.[20]

  • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays (e.g., Caco-2) are used to predict intestinal absorption.[21]

  • Metabolic Stability: Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis is used to determine the rate of metabolism.[19]

  • Lipophilicity (LogP/LogD): This can be determined experimentally (e.g., shake-flask method) or calculated using computational models.[21][22]

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a highly valuable template in drug discovery. The comparative analysis of SAR across different targets reveals that while the core provides a crucial anchor, the nature and positioning of substituents are the ultimate determinants of potency and selectivity. Future efforts in this area will likely focus on leveraging computational methods for more predictive in silico design, exploring novel substitutions to access new chemical space, and further optimizing the ADME properties of these promising analogs to translate their in vitro potency into in vivo efficacy and clinical success.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. URL
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. URL
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. URL
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry. URL
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry. URL
  • Synthesis and pharmacological activities of 7-azaindole derivatives. Archives of Pharmacal Research. URL
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. URL
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. URL
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. URL
  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters. URL
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry. URL
  • 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. Journal of the Korean Chemical Society. URL
  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry. URL
  • 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors.
  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. URL
  • Kinase assays. BMG LABTECH. URL
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society. URL
  • Biochemical Kinase Assays. Thermo Fisher Scientific. URL
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
  • Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists.
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. URL
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society. URL
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. URL
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. URL
  • Profiling drug-like properties in discovery research.
  • Drug-like properties and the causes of poor solubility and poor permeability. Semantic Scholar. URL
  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.
  • Drug-like property concepts in pharmaceutical design. Current Pharmaceutical Design. URL
  • 32nd Series - Drug likeness Screening. YouTube. URL
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. URL
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. URL

Sources

A Senior Application Scientist's Guide to Confirming Molecular Weight of Synthesized Compounds by HRMS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a synthesized compound's molecular identity is a cornerstone of scientific rigor. While techniques like NMR and crystallography provide invaluable structural information, High-Resolution Mass Spectrometry (HRMS) stands as the gold standard for rapidly and unequivocally confirming elemental composition through the precise measurement of molecular weight.[1][2] This guide provides a comprehensive overview of the principles, comparative technologies, and field-proven protocols for utilizing HRMS to validate the identity of your synthesized compounds, ensuring data integrity for publications, patents, and regulatory submissions.

The Foundational Principle: Why High Resolution and Accurate Mass Are Not the Same

A frequent point of confusion is the distinction between "high resolution" and "accurate mass."[3] While related, they are not interchangeable. Understanding this difference is critical to appreciating the power of HRMS.

  • Mass Resolution: This is the ability of a mass spectrometer to distinguish between two peaks with very similar mass-to-charge ratios (m/z).[4][5] It is mathematically defined as R = m/Δm, where Δm is the full width of the peak at half its maximum height (FWHM).[5] A high-resolution instrument produces very sharp, narrow peaks, allowing it to separate ions that would otherwise overlap on a low-resolution instrument.[4]

  • Mass Accuracy: This refers to how close the experimentally measured m/z is to the true, calculated m/z of an ion.[3][4] It is typically expressed in parts per million (ppm). Achieving high mass accuracy is the primary goal for molecular formula confirmation.

While high resolution is often a prerequisite for high mass accuracy—as it helps to resolve the analyte peak from nearby interferences—it does not guarantee it.[3][6] A well-calibrated low-resolution instrument analyzing a very pure sample can theoretically provide a more accurate mass than a poorly calibrated high-resolution instrument.[4] However, in practice, modern HRMS instruments are designed to deliver both high resolution and exceptional mass accuracy, typically below 5 ppm.[7]

This high accuracy allows us to exploit the concept of mass defect . The exact mass of an atom is not an integer because of the nuclear binding energy.[8] For example, 16O has an exact mass of 15.9949 amu, not 16.[8] HRMS can measure mass to several decimal places, making it possible to distinguish between molecules with the same nominal mass but different elemental compositions. For instance, both Cysteine (C₃H₇NO₂S) and Benzamide (C₇H₇NO) have a nominal mass of 121, but their exact masses are 121.0197 and 121.0528, respectively—a difference easily resolved by HRMS.[9]

Comparing the Workhorses: Time-of-Flight (TOF) vs. Orbitrap

The two dominant technologies in the HRMS field are Time-of-Flight (TOF) and Orbitrap mass analyzers. The choice between them often depends on the specific application needs, such as required resolution, analysis speed, and budget.

  • Time-of-Flight (TOF): This technique separates ions based on the time it takes for them to travel a fixed distance in a field-free drift tube. Lighter ions travel faster and reach the detector first. TOF analyzers are known for their high acquisition speed, making them ideal for coupling with fast chromatography techniques like UHPLC.[10][11]

  • Orbitrap: This technology traps ions in an electrostatic field, where they oscillate with a frequency that is dependent on their m/z. The instrument detects the image current from these oscillations and uses a Fourier transform to convert the frequencies into a mass spectrum.[12] Orbitrap analyzers are renowned for their exceptionally high resolution and mass accuracy.[4][11]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption { label = "Conceptual comparison of TOF and Orbitrap mass analyzers."; fontsize = 10; fontname = "Arial"; } enddot Caption: Conceptual comparison of TOF and Orbitrap mass analyzers.

The following table summarizes the key performance characteristics of these two technologies.

FeatureTime-of-Flight (TOF)OrbitrapCausality Behind the Difference
Principle Measures ion flight time over a fixed distance.[10]Measures ion oscillation frequency in an electric field.[12]The physical principles of separation are fundamentally different, dictating the instrument's characteristics.
Resolution Good to Excellent (~10,000 - 60,000 FWHM)[4]Excellent to Ultra-High (~100,000 - >240,000 FWHM)[4][11]Orbitrap resolution is proportional to the ion trapping time; longer trapping allows for more precise frequency measurement.[12] TOF resolution depends on the length of the flight tube and the initial energy spread of the ions.
Mass Accuracy Excellent (< 5 ppm with calibration)[7]Excellent (< 3 ppm, often < 1 ppm with calibration)[13]The high resolving power of the Orbitrap allows for more precise peak centroiding, leading to inherently higher mass accuracy.[14]
Acquisition Speed Very FastSlower (inversely related to resolution)[15]TOF detects all ions from a single "push" almost simultaneously. Orbitrap requires a finite time to trap ions and measure their oscillations; higher resolution requires longer acquisition times.[15]
Dynamic Range Generally wider[15]Can be more limited[15]The space-charge effect (ion-ion repulsion) within the Orbitrap trap can limit the number of ions that can be analyzed simultaneously, affecting the dynamic range.
Best For Fast LC-MS, screening of complex mixtures.[11]Highest confidence in formula determination, metabolomics, proteomics.[14]The speed of TOF aligns well with narrow peaks from UHPLC, while the ultra-high resolution of Orbitrap is ideal for resolving complex isotopic patterns and differentiating isobars.

A Self-Validating Protocol for Molecular Weight Confirmation

The following protocol outlines a robust workflow for confirming the molecular weight of a purified, synthesized small molecule. The causality behind each step is explained to ensure a self-validating system where the results are trustworthy and reproducible.

dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=10];

} caption { label = "HRMS workflow for molecular weight confirmation."; fontsize = 10; fontname = "Arial"; } enddot Caption: HRMS workflow for molecular weight confirmation.

Step 1: Ensure Sample Purity (The Foundation)
  • Action: Before submitting for HRMS, confirm the purity of your compound.

  • Methodology: Use techniques like NMR, LC-UV, or even low-resolution MS. The sample should be free of significant impurities, residual solvents, and starting materials.[7]

  • Causality: HRMS is highly sensitive and will detect all ionizable species in your sample. Impurities can co-opt the instrument's charge capacity, leading to ion suppression of your target analyte and a confusing spectrum. A pure sample ensures the detected mass corresponds to your compound of interest.[7][16]

Step 2: Meticulous Sample Preparation (The Critical Step)
  • Action: Prepare a dilute solution of your purified compound.

  • Methodology:

    • Weigh approximately 0.5-1 mg of your solid compound.[7]

    • Dissolve in a high-purity, HPLC-grade solvent such as methanol, acetonitrile, or a mixture with LC-MS grade water.[13][17] Avoid non-volatile solvents like DMSO and DMF, and salts or buffers (e.g., PBS), as they are incompatible with ESI and will contaminate the instrument.[7]

    • Prepare a stock solution (e.g., 1 mg/mL). From this, create a final working solution with a concentration between 1-10 µM (approximately 1-10 µg/mL).[13][17]

    • For positive ion mode ESI, which is common for most organic molecules containing nitrogen or other basic sites, add 0.1% formic acid to the final solution.[2] This promotes the formation of the protonated molecule, [M+H]⁺.

    • Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible to prevent clogging the instrument's fluidics.[17]

  • Causality: Proper solvent choice ensures sample solubility and volatility for electrospray ionization. The low concentration prevents detector saturation and the formation of non-covalent dimers or clusters. The acidic modifier provides a source of protons, ensuring efficient ionization to the desired [M+H]⁺ species, which is the ion whose mass will be measured.[2][7]

Step 3: Data Acquisition (The Measurement)
  • Action: Analyze the sample using a calibrated HRMS instrument.

  • Methodology:

    • The instrument is first calibrated using a standard solution with known masses across a wide m/z range. This can be an external calibration performed before the sample run or an internal calibration where the calibrant is co-infused with the sample.[18] Internal calibration is superior as it corrects for instrument drift in real-time.[18]

    • A solvent blank (e.g., 50:50 acetonitrile:water with 0.1% formic acid) is injected first to ensure the system is clean.[13]

    • The sample is introduced into the mass spectrometer, typically via direct infusion or through an LC system.

    • Data is acquired in the appropriate ion mode (positive or negative) over a mass range that includes the expected m/z of the target compound.

  • Causality: Calibration is the most critical factor for achieving high mass accuracy.[18] The blank injection verifies that there are no background ions from the system or solvent that could interfere with the measurement.

Step 4: Data Analysis and Interpretation (The Confirmation)
  • Action: Process the raw data to find the accurate mass and confirm the elemental composition.

  • Methodology:

    • Calculate the Theoretical Exact Mass: Using a chemical formula calculator, determine the exact mass of the expected ion. For example, for a compound with formula C₁₃H₁₇NO₃, the expected protonated ion is [C₁₃H₁₇NO₃ + H]⁺. The calculated exact mass for this ion is 236.1281.

    • Identify the Peak of Interest: Examine the acquired spectrum. Look for the most intense peak corresponding to your expected m/z. Be aware of common adducts, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), which appear at M+22.9898 and M+38.9637, respectively, relative to the neutral molecule's mass.[19][20] The presence of these adducts can also serve as confirmation.

    • Determine the Measured Accurate Mass: Use the instrument software to determine the centroided m/z of your identified peak to at least four decimal places.

    • Calculate the Mass Error: Use the following formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

    • Validate the Result: A mass error of < 5 ppm is considered excellent confirmation of the assigned molecular formula for a small molecule.[7] For many journals, this is a requirement for publication.[21][22]

  • Example Data Interpretation:

    • Target Compound: C₁₃H₁₇NO₃

    • Expected Ion: [M+H]⁺

    • Theoretical Exact Mass: 236.1281 m/z

    • Measured Accurate Mass from HRMS: 236.1275 m/z

    • Calculation: [(236.1275 - 236.1281) / 236.1281] x 10⁶ = -2.54 ppm

HRMS in Context: Comparison with Other Techniques

While HRMS is unparalleled for confirming elemental composition, it is often used in conjunction with other analytical techniques. It's important to understand its specific role and limitations.

TechniqueInformation ProvidedStrengthsLimitations
High-Resolution MS (HRMS) Elemental Composition via highly accurate mass measurement.[1]Extremely high accuracy (<5 ppm), high sensitivity, fast analysis time.Does not distinguish between isomers (compounds with the same formula but different structures).[9] Provides no information on connectivity.
Elemental Analysis (EA) Elemental Composition via combustion analysis (%C, H, N, S).A long-established, trusted method for purity and formula.Requires larger sample amounts, is destructive, can be less accurate for complex molecules, and is insensitive to isotopic composition.[21]
Nuclear Magnetic Resonance (NMR) Molecular Structure (atom connectivity, stereochemistry).The definitive method for structural elucidation.Less sensitive than MS, requires larger sample amounts, and does not directly provide molecular weight.
Low-Resolution MS (LRMS) Nominal Molecular Weight (integer mass).[8]Fast, robust, good for initial reaction monitoring.Cannot distinguish between compounds with the same integer mass but different formulas. Not suitable for unambiguous formula confirmation.[8]

Conclusion

High-Resolution Mass Spectrometry is an indispensable tool in the modern synthetic chemistry workflow. By providing a rapid and highly accurate determination of a compound's elemental composition, it serves as the definitive confirmation of molecular identity. A thorough understanding of the underlying principles of mass resolution and accuracy, coupled with a meticulous and logical experimental protocol—from sample purification to data interpretation—ensures the generation of trustworthy, publication-quality data. By integrating HRMS as a self-validating checkpoint, researchers can proceed with confidence in the integrity of their synthesized materials, accelerating the pace of discovery and development.

References

  • The Bumbling Biochemist. (2025). Mass resolution and mass accuracy in mass spectrometry. [Link]
  • Waters. What are common adducts in ESI mass spectrometry? - WKB67428. [Link]
  • Chemistry at Emory. Resolution and Accuracy. [Link]
  • OpenMS. Mass accuracy and resolution. [Link]
  • IntechOpen. (2023). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. [Link]
  • University of Toledo. HRMS sample submission guidelines. [Link]
  • Marshall, A. G., & Hendrickson, C. L. (2008). Mass Resolution and Mass Accuracy: How Much Is Enough?. Journal of the American Society for Mass Spectrometry, 19(9), 1329–1335. [Link]
  • Cooperative Institute for Research in Environmental Sciences. Debating Resolution and Mass Accuracy. [Link]
  • Crawford Scientific. Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]
  • University of Texas Medical Branch. HRMS Analysis of Small Molecules. [Link]
  • Scribd. Adduits ESI MS. [Link]
  • Preprints.org. (2024).
  • R Document
  • ChemRxiv. (2023).
  • CleanControlling. (2024). How can unknown substances be identified?. [Link]
  • AZoLifeSciences. (2023). High-Resolution Accurate Mass-Spectrometry (HRAMS): An Overview. [Link]
  • ACS Publications.
  • Colby, J. M., et al. (2017). Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. Journal of Analytical Toxicology, 41(2), 127–134. [Link]
  • Chemistry LibreTexts. (2021). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]
  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. [Link]
  • ResearchGate.
  • ScienceDirect. Chapter 2 – HRMS: Hardware and Software. [Link]
  • Metabolomics Blog. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?. [Link]
  • ResearchGate.
  • ResearchGate. Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner?. [Link]
  • van der Meer, J., et al. (2023). Comparison of Compound Identification Tools Using Data Dependent and Data Independent High-Resolution Mass Spectrometry Spectra. Metabolites, 13(7), 803. [Link]
  • ICDST. Guidelines for Authors. [Link]
  • Johns Hopkins University. Sample Preparation and Submission Guidelines | Mass Spectrometry Facility. [Link]
  • Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches. [Link]
  • American Chemical Society. Author Guidelines. [Link]
  • Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]
  • The Journal of Organic Chemistry. Guidelines for Authors. [Link]
  • University of Reading.
  • ACS Publications. (2015). Molecular Weight Determination by Counting Molecules. The Journal of Physical Chemistry Letters. [Link]
  • Chemistry LibreTexts. (2022). 2.
  • American Chemical Society. Author Guidelines. [Link]
  • Organomation.
  • ResearchGate.
  • University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]
  • LCGC. (2023). Department of Energy Scientists Use Mass Spectrometry to Identify Unknown Compounds. [Link]
  • Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 36(4), 513–532. [Link]
  • ResearchGate.
  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. [Link]
  • University of Warwick.
  • Chemistry LibreTexts. (2023). 12.2: Interpreting Mass Spectra. [Link]
  • The Organic Chemistry Tutor. (2022). HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. YouTube. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of science, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper management and disposal of complex molecules like 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine are not merely operational tasks; they are critical components of our commitment to laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a procedural framework grounded in scientific principles to ensure this compound is managed responsibly from the moment it becomes waste.

Hazard Identification and Immediate Safety Considerations

Before any disposal protocol can be initiated, a thorough understanding of the compound's potential hazards is paramount. While comprehensive toxicological data for this compound may be limited, data from structurally similar dichlorinated heterocyclic compounds provide a strong basis for a conservative risk assessment.

Based on analogous compounds, this substance should be handled as a hazardous material.[1] The primary hazards are summarized below:

Hazard CategoryDescriptionRationale & Immediate Actions
Acute Toxicity Harmful if swallowed.[1]In case of ingestion, rinse mouth and immediately call a poison center or physician.[2][3] Do not induce vomiting.[3]
Skin Irritation Causes skin irritation.[1]Avoid all skin contact. If contact occurs, immediately wash with plenty of soap and water.[2][4] Remove contaminated clothing.[3][5]
Eye Irritation Causes serious eye irritation.[1]Wear tightly sealed safety goggles or a face shield. If contact occurs, rinse cautiously with water for several minutes.[2][3]
Respiratory Irritation May cause respiratory irritation.[1]Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[6][7]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of this compound is governed by stringent federal and state regulations. As the generator of the waste, your institution is the first and most critical link in the "cradle-to-grave" hazardous waste management system established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]

  • Waste Classification: You must first determine if the waste is hazardous.[9][10] Given its chemical nature as a chlorinated organic compound, it is almost certain to be classified as hazardous. It may fall under the EPA's F-list of hazardous wastes from non-specific sources if it is a spent solvent or could be classified based on its toxic characteristics.[11]

  • OSHA Compliance: The Occupational Safety and Health Administration (OSHA) provides standards for worker safety, including requirements for written health and safety plans, employee training on hazardous materials, and emergency response protocols.[12][13][14][15]

On-Site Waste Management: A Step-by-Step Protocol

Proper on-site handling is crucial to prevent accidental exposure and ensure the waste is ready for final disposal.

Personal Protective Equipment (PPE)

Before handling waste containers, all personnel must be equipped with the appropriate PPE.

  • Eye/Face Protection: Chemical safety goggles or a full-face shield.

  • Hand Protection: Chemical-resistant gloves are mandatory. Given the chlorinated nature of the compound, consult specific glove compatibility charts. Nitrile gloves may offer limited protection; butyl rubber or PVA gloves are often recommended for similar compounds.[16][17] Always inspect gloves before use.[4]

  • Protective Clothing: A laboratory coat, fully fastened. Consider a chemically resistant apron for larger quantities.

  • Respiratory Protection: All handling of open containers should occur inside a chemical fume hood.[7] A NIOSH-approved respirator may be required for spill cleanup or if ventilation is inadequate.[16][18]

Waste Segregation and Chemical Compatibility

Proper segregation prevents dangerous chemical reactions. Store waste containers of this compound away from incompatible materials.

Incompatible Material ClassesRationale
Strong Oxidizing Agents Can cause violent reactions.
Strong Acids (especially Nitric Acid) Potential for vigorous, exothermic reactions.[16]
Strong Bases May promote degradation or reaction.

Source: General chemical compatibility guidelines.[16][19]

Waste Container Selection and Labeling
  • Select a Compatible Container: Collect waste in a sealable, airtight container made of a compatible material.[16] For chlorinated organic compounds, carbon steel or stainless steel containers are preferred.[20][21] Avoid using plastic containers unless certified for this specific chemical class, as they can degrade.[21]

  • Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed "Hazardous Waste" label.[16]

  • Complete the Label Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound".

    • A clear list of the associated hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Store Securely: Keep the container tightly sealed unless actively adding waste. Store it in a designated, secure, and well-ventilated satellite accumulation area that has secondary containment to capture any potential leaks.[7]

Approved Final Disposal Methodologies

Disposal must be conducted through a licensed professional waste disposal service.[4] Do not attempt to dispose of this chemical down the drain or in regular trash. The following are the professionally recognized disposal routes.

High-Temperature Incineration

This is the preferred and most environmentally sound method for the destruction of chlorinated organic compounds.[4][22]

  • The Scientific Principle: The goal of incineration is the complete thermal oxidation of the compound. For chlorinated hydrocarbons, robust combustion control converts the hazardous material into carbon dioxide (CO2), water (H2O), and hydrogen chloride (HCl).[23]

  • Critical Equipment: Disposal must occur in a chemical incinerator equipped with an afterburner and a scrubber .[4] The afterburner ensures complete destruction of the parent compound and minimizes the formation of highly toxic byproducts like dioxins and furans, which can form during incomplete combustion of chlorinated materials.[23][24][25] The scrubber is essential to neutralize the acidic HCl gas produced during combustion.[22]

Hazardous Waste Landfill

Land disposal of untreated hazardous waste is strictly prohibited by the EPA's Land Disposal Restrictions (LDR) program.[26] This compound cannot be sent directly to a landfill. It would only be eligible for placement in a specially permitted hazardous waste landfill after it has been treated (e.g., by incineration) to meet the specific concentration standards set by the EPA.[26][27][28]

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action.

Spill Response
  • Small Spill (manageable in <10 minutes):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with an inert, dry material like vermiculite, sand, or a spill pillow.[16][29]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

    • Properly dispose of all cleanup materials as hazardous waste.[16]

  • Large Spill:

    • Immediately evacuate the area.[16]

    • Secure the area and prevent entry.

    • Call your institution's Environmental Health & Safety (EHS) office and/or 911.[16]

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[16][29] Remove contaminated clothing while under the shower. Seek immediate medical attention.

  • Eye Contact: Flush eyes for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4][16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4] Seek immediate medical attention.

Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_Onsite On-Site Management cluster_Offsite Professional Disposal cluster_Emergency Emergency Protocol Start Waste Generated PPE Don Appropriate PPE Start->PPE Spill Spill Occurs Start->Spill Segregate Segregate from Incompatibles PPE->Segregate Containerize Collect in Labeled, Compatible Container Segregate->Containerize Store Store in Secure Satellite Accumulation Area Containerize->Store Arrange Arrange Pickup with Licensed Waste Vendor Store->Arrange Incinerate High-Temperature Incineration (with Scrubber & Afterburner) Arrange->Incinerate End Waste Destroyed Incinerate->End Assess Assess Spill Size Spill->Assess SmallSpill Small Spill: Absorb & Decontaminate Assess->SmallSpill Small LargeSpill Large Spill: Evacuate & Call EHS/911 Assess->LargeSpill Large SmallSpill->Containerize Dispose of cleanup materials

Caption: Decision workflow for safe on-site management and professional disposal.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
  • Land Disposal Restrictions for Hazardous Waste. (2025, October 9). U.S. Environmental Protection Agency.
  • Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems. (n.d.). John Zink Hamworthy Combustion.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9). ERG Environmental.
  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group.
  • Fate of Chlorine Compound in Combustion of Alternative Fuels. (n.d.). VSB - Technical University of Ostrava.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • Chlorinated Organic Substances Can Be Converted into Dioxins in the Atmosphere. (2025, May 12). Wiley Analytical Science.
  • Landfill, Hazardous Waste. (n.d.). ACTenviro.
  • A Brief Primer on Hazardous Waste Landfills. (2019, June 18). Hazardous Waste Experts.
  • Hazardous Waste Landfills. (2017, July 5). FedCenter.
  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? (2025, November 9). YouTube.
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For Pyridine. (n.d.). Washington State University.
  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration.
  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration.
  • MSDS of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. (2026, January 2). Capot Chemical.
  • Safety Data Sheet for 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine. (2024, December 19). CymitQuimica.
  • Pyridine: incident management. (n.d.). GOV.UK.
  • CHEMICAL SPILL PROCEDURES. (2024, March 29). UNC Charlotte Environmental Health and Safety.
  • Safety Data Sheet for 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl- (9CI). (2024, December 19). CymitQuimica.
  • 4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine. (n.d.). PubChem.
  • CHEMICAL COMPATIBILITY TABLE. (n.d.). Fluimac Diaphragm Pumps.
  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency.
  • Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. (n.d.). Benchchem.
  • Acutely Toxic Chlorinated Solvents Exposure, Signs and Symptoms and Chemical Properties. (n.d.). University of Arkansas Environmental Health and Safety.
  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions. (2023, December 25). Ecolink, Inc.
  • 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine. (n.d.). Sigma-Aldrich.
  • Safe and efficient handling of chlorinated solvents. (n.d.). IPI Global.
  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association.
  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association.

Sources

Personal protective equipment for handling 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine

As Senior Application Scientist, this guide provides essential, field-proven directives for the safe handling of this compound. The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of all laboratory personnel. Our approach prioritizes understanding the causality behind each safety measure, moving beyond a simple checklist to instill a deep-seated culture of safety and precision.

Critical Hazard Assessment

Anticipated GHS Hazard Classifications:

Hazard ClassCategoryGHS StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]

The chemical structure, featuring a chlorinated pyridine ring fused to a pyrrole, suggests that inhalation of dust or vapors, skin contact, and eye contact are the primary routes of exposure to mitigate.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Its effectiveness is predicated on the proper implementation of engineering and administrative controls.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Eng Engineering Controls (e.g., Fume Hood) Admin Administrative Controls (e.g., SOPs, Training) Eng->Admin Primary Protection PPE Personal Protective Equipment (e.g., Gloves, Goggles) Admin->PPE Final Barrier

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions before relying on PPE.

  • Engineering Controls : All handling of solid or dissolved this compound must be conducted within a certified chemical fume hood.[2][3] This is non-negotiable and serves to control the primary inhalation hazard. The work area should also be equipped with an eyewash station and a safety shower.[4][5]

  • Administrative Controls : You must be thoroughly familiar with this document and your institution's standard operating procedures (SOPs) for handling hazardous chemicals. Never work alone. Ensure the location and operation of all safety equipment are known before you begin.[6]

Mandatory Personal Protective Equipment (PPE)

Given the irritant and potentially toxic nature of this compound, a comprehensive PPE strategy is required.

  • Eye and Face Protection :

    • Requirement : Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[4]

    • Rationale : This compound is classified as a serious eye irritant.[7][8][9] Standard safety glasses do not provide adequate protection from splashes or fine dust. When handling larger quantities or where there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Skin and Body Protection :

    • Gloves : Wear chemical-resistant nitrile or butyl rubber gloves.[10][11] Always inspect gloves for tears or punctures before use. Double-gloving is recommended during weighing and transfer operations. Contaminated gloves must be removed promptly and disposed of as hazardous waste.

    • Lab Coat : A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down to protect underlying clothing and skin.[10]

    • Clothing and Footwear : Long pants and closed-toe shoes are mandatory. Do not wear shorts, skirts, or sandals in the laboratory.

  • Respiratory Protection :

    • Requirement : When working within a certified fume hood, respiratory protection is typically not required. However, if there is a potential for aerosol generation outside of a primary engineering control (e.g., during spill cleanup), a NIOSH-approved respirator with an appropriate particulate filter is necessary.[4][5]

    • Rationale : The compound is expected to cause respiratory tract irritation.[8][9][12] Engineering controls are the preferred method to mitigate this risk.

Operational & Disposal Plans

A. Safe Handling Protocol

This step-by-step workflow ensures that all safety measures are in place before, during, and after handling the chemical.

Safe_Handling_Workflow cluster_1 Step-by-Step Handling Protocol Prep 1. Preparation - Verify Fume Hood - Don all required PPE - Prepare spill kit Handle 2. Handling - Weigh/transfer solids in hood - Keep container tightly closed - Avoid dust generation Prep->Handle Cleanup 3. Post-Handling - Decontaminate work surface - Doff PPE correctly - Wash hands thoroughly Handle->Cleanup Dispose 4. Waste Disposal - Segregate solid/liquid waste - Label container 'Hazardous Waste' Cleanup->Dispose

Caption: A four-stage workflow for the safe handling of hazardous chemicals.

  • Preparation :

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) within the hood to minimize movement in and out of the controlled space.

    • Don all required PPE as described in Section 3.

    • Ensure a chemical spill kit is immediately accessible.

  • Handling :

    • Handle the solid material carefully to avoid generating dust.[4]

    • If making a solution, add the solid to the solvent slowly.

    • Keep the container tightly closed when not in use.[5][6]

  • Post-Handling Cleanup :

    • Decontaminate the work surface and any equipment used with an appropriate solvent.

    • Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water after removing gloves.[7]

B. Spill and Emergency Procedures

  • Minor Spill (inside fume hood) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[6]

    • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.

    • Wipe down the spill area with a suitable solvent and decontaminate.

  • Major Spill (outside fume hood) :

    • Evacuate the immediate area and alert all personnel.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the contaminated area.

  • Personal Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

    • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][7]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

C. Waste Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation : Collect solid and liquid waste in separate, designated hazardous waste containers.[3]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[3]

  • Storage : Store sealed waste containers in a designated, well-ventilated secondary containment area until they are collected by your institution's EHS department for final disposal.[3] Do not dispose of this chemical down the drain.[6][7]

References

  • Material Safety Data Sheet - 3-Amino-2-chloropyridine, 96%. (n.d.). Cole-Parmer.
  • Personal protective equipment for handling 4-Amino-3-chloropyridine N-oxide. (n.d.). Benchchem.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Chemwatch GHS SDS in English (European) 49223-1. (n.d.).
  • SAFETY DATA SHEET. (2025, August 5). MilliporeSigma.
  • SAFETY DATA SHEET - 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. (2013, November 4). Fisher Scientific.
  • Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. (n.d.).
  • Safety Data Sheet - 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine. (2024, December 19). CymitQuimica.
  • Safety Data Sheet - 5-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride. (2025, September 6). Aaronchem.
  • Safety Data Sheet - 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl- (9CI). (2024, December 19). CymitQuimica.
  • 4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine. (n.d.). PubChem.
  • 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine. (n.d.). Sigma-Aldrich.
  • 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. (n.d.). PubChem.
  • Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Safety Data Sheet. (2016, December 8). Synquest Labs.
  • 2,3-Dichloropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia.
  • Proper Disposal of Pyrrolo[2,3-b]indole: A Guide for Laboratory Professionals. (n.d.). Benchchem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.